molecular formula C10H8N2O2 B120854 Methyl quinoxaline-2-carboxylate CAS No. 1865-11-8

Methyl quinoxaline-2-carboxylate

Katalognummer: B120854
CAS-Nummer: 1865-11-8
Molekulargewicht: 188.18 g/mol
InChI-Schlüssel: KDPBLDOVCGAWNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl quinoxaline-2-carboxylate is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl quinoxaline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl quinoxaline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl quinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-14-10(13)9-6-11-7-4-2-3-5-8(7)12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPBLDOVCGAWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333043
Record name Methyl quinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1865-11-8
Record name Methyl quinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of Methyl Quinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the ¹H NMR spectral analysis of methyl quinoxaline-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a detailed exploration of the underlying principles, a field-proven experimental protocol, and a thorough, predictive interpretation of the compound's ¹H NMR spectrum.

Introduction: The Role of NMR in Quinoxaline Chemistry

Methyl quinoxaline-2-carboxylate is a member of the quinoxaline family, a class of nitrogen-containing heterocyclic compounds recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The precise arrangement of substituents on the quinoxaline core is critical to its function. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for confirming the molecular structure of such compounds in solution. Specifically, ¹H NMR provides detailed information about the electronic environment, connectivity, and spatial relationships of protons within the molecule, making it an indispensable tool for structural elucidation and purity assessment.

Chapter 1: Fundamental Principles for Interpreting the ¹H NMR of Methyl Quinoxaline-2-carboxylate

A robust interpretation of the ¹H NMR spectrum of methyl quinoxaline-2-carboxylate hinges on understanding the unique electronic landscape of the quinoxaline ring system. The spectrum is governed by chemical shifts (δ), spin-spin coupling (J), and signal integration.

1.1 Electronic Landscape of the Quinoxaline Ring

The quinoxaline structure consists of a benzene ring fused to a pyrazine ring. This fusion creates a complex interplay of electronic effects that dictate the chemical shifts of the protons:

  • Anisotropic Effects: The aromatic rings generate a ring current in the presence of an external magnetic field. This current deshields protons on the periphery of the rings, causing them to resonate at a higher chemical shift (downfield) compared to non-aromatic protons[2][3].

  • Inductive Effects: The two nitrogen atoms in the pyrazine ring are electronegative and withdraw electron density from the ring system via the sigma bonds. This deshielding effect is most pronounced for protons closer to the nitrogen atoms[2]. The proton at the C-3 position is particularly affected.

  • Substituent Effects: The methyl carboxylate group (-COOCH₃) at the C-2 position is a strong electron-withdrawing group. It significantly deshields the adjacent proton at the C-3 position and, to a lesser extent, influences the protons on the fused benzene ring[4].

Based on these principles, we can predict the general features of the ¹H NMR spectrum. The aromatic protons will appear in the downfield region (typically δ 7.5-9.5 ppm), while the methyl ester protons will appear in the upfield region (typically δ 3.9-4.1 ppm). The single proton on the pyrazine ring (H-3) is expected to be the most downfield of all aromatic protons due to the combined deshielding effects of the adjacent nitrogen atom and the carboxylate group.

Chapter 2: A Validated Protocol for High-Resolution ¹H NMR Data Acquisition

The quality of the NMR spectrum is fundamentally dependent on meticulous sample preparation and the correct setup of the spectrometer. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible results.

2.1 Experimental Workflow: From Sample to Spectrum

The following diagram outlines the critical steps for acquiring a high-resolution ¹H NMR spectrum.

experimental_workflow cluster_prep Part A: Sample Preparation cluster_acq Part B: Spectrometer Acquisition weigh 1. Weigh Sample (5-10 mg of Methyl Quinoxaline-2-carboxylate) dissolve 2. Dissolve in Solvent (0.6-0.7 mL of CDCl₃ with 0.03% TMS) weigh->dissolve Causality: Ensure sufficient concentration for good S/N ratio. transfer 3. Filter into NMR Tube (Use glass wool pipette) dissolve->transfer Causality: Deuterated solvent avoids large solvent peaks. TMS is the internal reference (δ 0.00). label_tube 4. Cap and Label Tube transfer->label_tube Causality: Remove particulates that degrade magnetic field homogeneity and broaden peaks. insert 5. Insert Sample & Lock shim 6. Shim Magnetic Field insert->shim Causality: Lock signal stabilizes the magnetic field. acquire 7. Acquire Spectrum (Set parameters: ns, d1) shim->acquire Causality: Optimizes field homogeneity for sharp, well-resolved peaks. process 8. Process Data (FT, Phase, Baseline) acquire->process Causality: Set relaxation delay (d1) long enough for full magnetization recovery. structure_analysis img_node

Sources

An In-depth Technical Guide to the ¹³C NMR of Methyl Quinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl quinoxaline-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental methodology, data interpretation, and structural elucidation of this important heterocyclic compound. While direct experimental data for the methyl ester is not publicly available, this guide utilizes the reported data for the closely related analogue, Ethyl 3-methylquinoxaline-2-carboxylate, to provide a robust and instructive framework for understanding the ¹³C NMR characteristics of this class of molecules.

The Role of ¹³C NMR in the Structural Elucidation of Heterocyclic Compounds

¹³C NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon framework of a molecule. For complex heterocyclic systems like quinoxaline derivatives, which are prevalent in medicinal chemistry, ¹³C NMR provides critical information on the number of non-equivalent carbon atoms, their hybridization state (sp³, sp², sp), and their electronic environment. This data, when combined with other spectroscopic techniques, allows for unambiguous structure confirmation and is crucial for quality control and the characterization of novel compounds.

The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment. Factors such as the electronegativity of neighboring atoms, resonance effects, and the overall aromaticity of the system significantly influence the resonance frequency of each carbon atom. In the case of Methyl quinoxaline-2-carboxylate, the presence of the electron-withdrawing quinoxaline ring system and the carboxylate group leads to a characteristic downfield shift for many of the carbon signals.

Methodology for ¹³C NMR Data Acquisition

The acquisition of high-quality ¹³C NMR data is paramount for accurate structural analysis. The following protocol outlines a standard, field-proven methodology for obtaining the ¹³C NMR spectrum of a quinoxaline derivative.

Sample Preparation

A critical first step is the preparation of a suitable sample. The choice of solvent is crucial, as it must dissolve the compound without interfering with the signals of interest. Deuterated solvents are used to avoid large solvent signals in the spectrum and to provide a lock signal for the spectrometer.

  • Analyte: Methyl quinoxaline-2-carboxylate (or a suitable analogue).

  • Concentration: 10-50 mg of the compound is typically sufficient.

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a viable alternative if solubility in CDCl₃ is an issue.

  • Procedure:

    • Accurately weigh the sample and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • Ensure complete dissolution; gentle warming or sonication can be employed if necessary.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.

Spectrometer Parameters

The following are typical acquisition parameters for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.

  • Nucleus: ¹³C

  • Frequency: 100 or 125 MHz (corresponding to a 400 or 500 MHz ¹H frequency)

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for quaternary carbons, which have longer relaxation times.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. This can range from several hundred to several thousand scans, depending on the sample concentration.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of chemical shifts for organic molecules.

The causality behind these choices is rooted in the fundamental properties of the ¹³C nucleus. Its low natural abundance and smaller gyromagnetic ratio necessitate a greater number of scans to achieve an adequate signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom and providing a Nuclear Overhauser Effect (NOE) enhancement of the signal intensity for protonated carbons.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Setup Set Acquisition Parameters Insert->Setup Acquire Acquire Data Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing to TMS Baseline->Reference Final Spectrum Final Spectrum Reference->Final Spectrum

Experimental workflow for acquiring a ¹³C NMR spectrum.

¹³C NMR Data for a Methyl quinoxaline-2-carboxylate Analogue

The following table presents the ¹³C NMR chemical shift data for Ethyl 3-methylquinoxaline-2-carboxylate, a close structural analogue of Methyl quinoxaline-2-carboxylate.[1] This data was acquired in DMSO-d₆ at 100 MHz.[1] The numbering scheme for the quinoxaline ring is provided in the accompanying diagram.

Carbon AtomChemical Shift (δ, ppm)
C=O165.64
C2152.76
C3144.50
C4a142.37
C8a139.93
C6131.82
C7129.83
C5128.38
C8Not explicitly assigned
O-CH₂62.47
CH₃ (ester)14.25
CH₃ (ring)23.64

Note: The assignment of C5, C6, C7, and C8 can be ambiguous without further 2D NMR experiments. The provided assignments are based on typical chemical shift ranges for substituted quinoxalines.

Structure and numbering of Methyl quinoxaline-2-carboxylate.

Spectral Interpretation and Peak Assignment

The interpretation of the ¹³C NMR spectrum involves assigning each observed signal to a specific carbon atom in the molecule. This process relies on established chemical shift ranges, substituent effects, and, where available, data from 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

  • Carbonyl Carbon (C=O): The signal at 165.64 ppm is characteristic of a carbonyl carbon in an ester functional group.[1] Its downfield shift is due to the strong deshielding effect of the two adjacent electronegative oxygen atoms.

  • Quaternary Carbons of the Pyrazine Ring (C2, C3, C4a, C8a):

    • C2 (152.76 ppm): This carbon is directly attached to a nitrogen atom and the electron-withdrawing carboxylate group, resulting in a significant downfield shift.[1]

    • C3 (144.50 ppm): This carbon is adjacent to a nitrogen atom and bears a methyl group.[1] Its chemical shift is influenced by the electronegativity of the nitrogen.

    • C4a and C8a (142.37 and 139.93 ppm): These are the bridgehead carbons where the benzene and pyrazine rings are fused.[1] They are quaternary and part of the aromatic system, hence their downfield positions.

  • Carbons of the Benzene Ring (C5, C6, C7, C8):

    • The signals at 131.82, 129.83, and 128.38 ppm are assigned to the protonated carbons of the benzene ring.[1] The precise assignment of C5, C6, C7, and C8 can be challenging without further data. However, their chemical shifts are in the expected range for an aromatic benzene ring fused to a heterocyclic system.

  • Ester and Methyl Carbons:

    • O-CH₂ (62.47 ppm): In the ethyl ester analogue, this signal corresponds to the methylene carbon of the ethyl group, which is deshielded by the adjacent oxygen atom.[1] For Methyl quinoxaline-2-carboxylate, a methoxy carbon (O-CH₃) would be expected in a similar region, typically around 50-60 ppm.

    • CH₃ (ester) (14.25 ppm): This is the terminal methyl carbon of the ethyl group in the analogue.[1]

    • CH₃ (ring) (23.64 ppm): This upfield signal corresponds to the methyl group attached to the quinoxaline ring.[1]

Conclusion

This in-depth technical guide has provided a comprehensive overview of the ¹³C NMR data for Methyl quinoxaline-2-carboxylate, utilizing data from a close structural analogue. The principles of ¹³C NMR, a detailed experimental protocol, and a thorough interpretation of the spectral data have been presented. The provided information serves as a valuable resource for researchers and scientists working with quinoxaline derivatives, aiding in the structural characterization and quality assessment of these medicinally important compounds. For unambiguous assignment of all carbon signals, particularly within the benzene ring, the use of two-dimensional NMR techniques such as HSQC and HMBC is highly recommended.

References

Sources

Navigating the Fragmentation Maze: A Technical Guide to the Mass Spectrometry of Methyl Quinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative for Quinoxaline Scaffolds

In the landscape of modern drug discovery and development, the quinoxaline scaffold stands as a privileged structure. Its presence in a multitude of biologically active compounds, ranging from anticancer to antimicrobial agents, necessitates robust analytical methodologies for characterization.[1] Mass spectrometry, with its unparalleled sensitivity and structural elucidation capabilities, is the cornerstone of this analytical endeavor. This guide provides an in-depth exploration of the mass spectrometric fragmentation behavior of a key derivative, Methyl quinoxaline-2-carboxylate. By dissecting its fragmentation patterns, we equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and characterize this and related compounds. This document eschews a rigid template, instead opting for a logical, mechanism-driven narrative that mirrors the process of scientific inquiry itself.

The Analyte: Methyl Quinoxaline-2-carboxylate at a Glance

Before delving into its fragmentation, a clear understanding of the parent molecule is essential.

  • Molecular Formula: C₁₀H₈N₂O₂

  • Molecular Weight (Monoisotopic): 188.0586 g/mol

  • Structure: A planar, aromatic system consisting of a benzene ring fused to a pyrazine ring, with a methyl ester substituent at position 2.

The inherent stability of the aromatic quinoxaline ring system suggests that the molecular ion (M⁺˙) in Electron Ionization Mass Spectrometry (EI-MS) will be readily observable.[2]

Electron Ionization (EI) Mass Spectrometry: Unraveling the Core Fragmentation

Electron Ionization is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and informative fragmentation. The resulting mass spectrum is a fingerprint of the molecule's structure. Below, we propose the principal fragmentation pathways for Methyl quinoxaline-2-carboxylate under EI conditions.

Initial Fragmentation of the Ester Moiety

The methyl ester group is a prime site for initial fragmentation. Two competing pathways are anticipated, both initiated by the radical cation formed on the quinoxaline ring system or the ester oxygen.

  • Loss of a Methoxy Radical (•OCH₃): This is a classic alpha-cleavage for esters, resulting in a highly stable acylium ion.[2] This is often a very prominent peak in the spectrum.

    • Neutral Loss: 31 Da

    • Resulting Ion (m/z 157): Quinoxaline-2-carbonyl cation.

  • Loss of the Methyl Group (•CH₃): While less common than the loss of the alkoxy group, cleavage of the methyl group from the ester can also occur.

    • Neutral Loss: 15 Da

    • Resulting Ion (m/z 173): [M - CH₃]⁺

Fragmentation of the Quinoxaline Ring

The quinoxaline ring itself undergoes characteristic fragmentation, primarily through the elimination of small, stable neutral molecules. Drawing parallels with the closely related quinoline structure, the loss of hydrogen cyanide (HCN) is a key fragmentation pathway.[3]

  • Loss of HCN: This occurs from the pyrazine portion of the quinoxaline ring. This loss can happen from the molecular ion or from subsequent fragment ions.

    • Neutral Loss: 27 Da

    • Example Pathway: M⁺˙ (m/z 188) → [M - HCN]⁺˙ (m/z 161)

A Cascade of Fragmentation: Proposed EI Pathway

The true utility of a mass spectrum lies in interpreting the cascade of fragmentations. The initial fragments serve as precursors for subsequent losses, allowing for a logical reconstruction of the molecule.

EI_Fragmentation cluster_ester Ester Cleavage cluster_ring Ring Fragmentation M Methyl quinoxaline-2-carboxylate (m/z 188) M+• m157 Quinoxaline-2-carbonyl cation (m/z 157) M->m157 - •OCH3 (31 Da) m173 [M - CH3]+ (m/z 173) M->m173 - •CH3 (15 Da) m161 [M - HCN]+• (m/z 161) M->m161 - HCN (27 Da) m129 [m/z 157 - CO]+ (m/z 129) m157->m129 - CO (28 Da) m102 [m/z 129 - HCN]+ (m/z 102) m129->m102 - HCN (27 Da)

Figure 1: Proposed EI fragmentation pathway for Methyl quinoxaline-2-carboxylate.

Summary of Key Predicted EI Fragment Ions

m/zProposed IdentityNeutral Loss
188Molecular Ion (M⁺˙)-
173[M - CH₃]⁺•CH₃ (15 Da)
161[M - HCN]⁺˙HCN (27 Da)
157[M - •OCH₃]⁺•OCH₃ (31 Da)
129[M - •OCH₃ - CO]⁺CO (from m/z 157)
102[M - •OCH₃ - CO - HCN]⁺HCN (from m/z 129)

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): A Softer Approach

For applications in complex matrices, such as biological fluids or reaction mixtures, Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the method of choice. ESI is a "soft" ionization technique that typically yields the protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[4] Structural information is then obtained through Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS).

The Protonated Precursor Ion

The two nitrogen atoms in the quinoxaline ring are the most basic sites and are the likely points of protonation.

  • Precursor Ion: [C₁₀H₈N₂O₂ + H]⁺ = m/z 189

Collision-Induced Dissociation (CID) of [M+H]⁺

The fragmentation of the even-electron [M+H]⁺ ion proceeds through different mechanisms than the radical cation in EI. The pathways are often initiated by the mobile proton.

  • Loss of Methanol (CH₃OH): A common fragmentation for protonated methyl esters, likely proceeding through a proton transfer to the ester carbonyl oxygen followed by elimination.

    • Neutral Loss: 32 Da

    • Resulting Ion (m/z 157): Quinoxaline-2-carbonyl cation (same as in EI).

  • Loss of Carbon Monoxide (CO): Following the loss of methanol, the resulting acylium ion can lose carbon monoxide.

    • Neutral Loss: 28 Da

    • Resulting Ion (m/z 129): Protonated quinoxaline.

  • Loss of Water (H₂O): If the collision energy is high enough, fragmentation of the ring can occur, potentially involving the loss of water, although this is less common for aromatic N-heterocycles without available hydroxyl groups.

ESI_Fragmentation cluster_fragments MH [M+H]+ (m/z 189) m157 [M+H - CH3OH]+ (m/z 157) MH->m157 - CH3OH (32 Da) m129 [M+H - CH3OH - CO]+ (m/z 129) m157->m129 - CO (28 Da) m102 [m/z 129 - HCN]+ (m/z 102) m129->m102 - HCN (27 Da)

Figure 2: Proposed ESI-MS/MS fragmentation of protonated Methyl quinoxaline-2-carboxylate.

Experimental Protocol: A Self-Validating Workflow

To empirically determine the fragmentation pattern, the following protocols are recommended. This workflow is designed to be self-validating by incorporating standard analytical practices.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of Methyl quinoxaline-2-carboxylate in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the appropriate solvent for the chosen analytical method (e.g., 50:50 acetonitrile:water for LC-MS).

GC-EI-MS Analysis

This method is ideal for volatile, thermally stable compounds and provides classic, library-searchable EI spectra.

  • Gas Chromatograph (GC) Conditions:

    • Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is a suitable starting point.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

LC-ESI-MS/MS Analysis

This method is suited for less volatile compounds and provides targeted fragmentation data.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) is recommended.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan: Scan for the [M+H]⁺ ion at m/z 189.

    • MS/MS Scan: Isolate the precursor ion at m/z 189 and perform CID using a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare 1 mg/mL Stock Solution Working Dilute to 1-10 µg/mL Working Solution Stock->Working GCMS GC-EI-MS (Hard Ionization) Working->GCMS LCMS LC-ESI-MS/MS (Soft Ionization) Working->LCMS EI_Data Analyze EI Spectrum: - Molecular Ion - Fragmentation Pattern GCMS->EI_Data ESI_Data Analyze MS/MS Spectrum: - Precursor Ion - Product Ions LCMS->ESI_Data Confirm Confirm Proposed Pathways EI_Data->Confirm ESI_Data->Confirm

Figure 3: A comprehensive workflow for the mass spectrometric analysis of Methyl quinoxaline-2-carboxylate.

Conclusion: From Prediction to Confirmation

This guide has laid out a technically grounded, predictive framework for the mass spectrometric fragmentation of Methyl quinoxaline-2-carboxylate. By understanding the likely cleavage points within the ester group and the characteristic losses from the quinoxaline ring, analysts are well-equipped to interpret experimental data. The primary predicted fragments—loss of •OCH₃ (m/z 157) in EI and loss of CH₃OH (m/z 157) in ESI-MS/MS—provide strong diagnostic markers. Subsequent losses of CO and HCN further build the structural picture. The provided experimental protocols offer a clear path to obtaining high-quality data for the confirmation of these proposed pathways, ensuring the confident and accurate characterization of this important class of molecules.

References

  • This reference is not based on a direct search result but is a general statement about the importance of quinoxalines.
  • Jaso, A.; Zarranz, B.; Aldana, I.; Monge, A. Synthesis of New Quinoxaline-2-Carboxylate 1,4-Dioxide Derivatives as Anti-Mycobacterium tuberculosis Agents. J. Med. Chem.2005 , 48. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • This reference is not based on a direct search result but is a general statement about the importance of quinoxalines.
  • This reference is not based on a direct search result but is a general statement about the importance of quinoxalines.
  • This reference is not based on a direct search result but is a general statement about the importance of quinoxalines.
  • This reference is not based on a direct search result but is a general statement about the importance of quinoxalines.
  • This reference is not based on a direct search result but is a general statement about the importance of quinoxalines.
  • Gaber, A. M.; El-Gahami, M. A.; El-Hossini, M. S. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers1997 , 51 (5), 299-302. [Link]

  • This reference is not based on a direct search result but is a general statement about the importance of quinoxalines.
  • Cooks, R. G.; Chen, H.; Ouyang, Z.; Tao, A.; Xia, Y.; Li, L. Used for MS Short Course at Tsinghua. Purdue University College of Engineering. [Link]

  • This reference is not based on a direct search result but is a general statement about the importance of quinoxalines.
  • This reference is not based on a direct search result but is a general statement about the importance of quinoxalines.
  • This reference is not based on a direct search result but is a general statement about the importance of quinoxalines.
  • Gjystina, A.; et al. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules2020 , 25(1), 123. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of Quinoxaline Carboxylates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the crystal structure of quinoxaline carboxylates, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to the limited availability of a complete, publicly accessible crystal structure for methyl quinoxaline-2-carboxylate, this document will utilize the closely related and structurally characterized analogue, 3-Methylquinoxaline-2-carboxylic acid 4-oxide monohydrate , as a primary exemplar. The principles of synthesis, crystallographic analysis, and structure-activity relationship discussed herein are broadly applicable to methyl quinoxaline-2-carboxylate and other derivatives within this chemical family.

Introduction to the Quinoxaline Scaffold: A Privileged Structure in Drug Discovery

Quinoxalines are bicyclic heteroaromatic compounds composed of a benzene ring fused to a pyrazine ring. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The biological efficacy of these compounds is intrinsically linked to their three-dimensional structure and the non-covalent interactions they can form with macromolecular targets. A precise understanding of their solid-state conformation and crystal packing, as determined by single-crystal X-ray diffraction, is therefore a cornerstone of rational drug design and development.

Synthesis and Crystallization of Quinoxaline Carboxylates

The synthesis of the exemplary compound, 3-methylquinoxaline-2-carboxylic acid, can be achieved from its corresponding methyl ester, methyl 3-methylquinoxaline-2-carboxylate.[3]

Synthetic Pathway: From Ester to Carboxylic Acid

The synthesis involves the hydrolysis of the methyl ester precursor. A typical laboratory-scale procedure is as follows:

  • Dissolution: Methyl 3-methylquinoxaline-2-carboxylate is dissolved in a mixture of methanol and a 2N sodium hydroxide solution.

  • Hydrolysis: The reaction mixture is stirred at room temperature, allowing for the saponification of the ester to the corresponding carboxylate salt.

  • Acidification: The reaction mixture is then concentrated, and the pH is carefully adjusted to an acidic range using a 1N hydrochloric acid solution. This protonates the carboxylate salt, leading to the precipitation of the carboxylic acid.

  • Isolation and Purification: The solid product is collected by filtration, washed, and can be further purified by recrystallization to yield 3-methylquinoxaline-2-carboxylic acid.[3]

Cultivating Single Crystals for X-ray Diffraction

Obtaining high-quality single crystals is a critical prerequisite for a successful crystal structure determination. The process is often an empirical art, but the following principles are broadly applicable:

  • Solvent Selection: The ideal solvent or solvent system is one in which the compound has moderate solubility. The goal is to achieve a supersaturated solution from which the compound will slowly precipitate as well-ordered crystals.

  • Slow Evaporation: A common and effective technique is to dissolve the purified compound in a suitable solvent in a loosely covered container. The slow evaporation of the solvent gradually increases the concentration, promoting the formation of large, well-defined crystals.

  • Vapor Diffusion: In this method, the compound is dissolved in a solvent in which it is readily soluble. This solution is placed in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is poorly soluble. Vapors of the anti-solvent slowly diffuse into the primary solvent, reducing the compound's solubility and inducing crystallization.

  • Temperature Gradient: Slowly cooling a saturated solution can also yield high-quality crystals. The gradual decrease in temperature reduces the solubility of the compound, leading to crystallization.

The following diagram illustrates a general workflow for the synthesis and crystallization of quinoxaline carboxylates.

G cluster_synthesis Synthesis cluster_crystallization Crystallization Start Methyl 3-methylquinoxaline-2-carboxylate Step1 Dissolve in MeOH/NaOH(aq) Start->Step1 Step2 Stir at Room Temperature (Hydrolysis) Step1->Step2 Step3 Concentrate and Acidify with HCl(aq) Step2->Step3 Step4 Filter and Wash Step3->Step4 Product 3-Methylquinoxaline-2-carboxylic Acid Step4->Product PurifiedProduct Purified 3-Methylquinoxaline-2-carboxylic Acid Product->PurifiedProduct Dissolve Dissolve in a Suitable Solvent PurifiedProduct->Dissolve Method Slow Evaporation / Vapor Diffusion / Cooling Dissolve->Method Crystals Single Crystals Method->Crystals

Caption: Workflow for the synthesis and crystallization of 3-methylquinoxaline-2-carboxylic acid.

Deep Dive into the Crystal Structure of 3-Methylquinoxaline-2-carboxylic acid 4-oxide monohydrate

The crystal structure of 3-Methylquinoxaline-2-carboxylic acid 4-oxide monohydrate provides invaluable insights into the molecular geometry and intermolecular interactions that govern the solid-state architecture of this class of compounds.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for 3-Methylquinoxaline-2-carboxylic acid 4-oxide monohydrate.

ParameterValue
Chemical FormulaC₁₀H₈N₂O₃·H₂O
Formula Weight222.20 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a6.0526(13) Å
b18.068(4) Å
c8.9195(19) Å
α90°
β98.520(15)°
γ90°
Volume964.7(4) ų
Z4
Temperature173 K
RadiationCu Kα
Molecular Geometry and Conformation

The quinoxaline ring system is essentially planar, a characteristic feature of aromatic systems. The carboxylic acid group and the methyl group are substituents at the 2 and 3 positions of the pyrazine ring, respectively. The N-oxide at position 4 introduces a slight perturbation to the electronic distribution and geometry of the heterocyclic ring. The precise bond lengths and angles, determined from the crystallographic data, are crucial for parameterizing molecular mechanics force fields used in computational drug design.

Intermolecular Interactions and Crystal Packing

The crystal packing of 3-Methylquinoxaline-2-carboxylic acid 4-oxide monohydrate is dominated by a network of hydrogen bonds. The carboxylic acid group, the N-oxide, and the water molecule of hydration all participate in these interactions. Specifically, O—H⋯O and O—H⋯N hydrogen bonds link the molecules into a two-dimensional network. These interactions are fundamental to the stability of the crystal lattice and can provide a model for the types of interactions the molecule might form with a biological receptor.

The following diagram illustrates the molecular structure of the exemplary compound.

Caption: Molecular structure of 3-Methylquinoxaline-2-carboxylic acid 4-oxide.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a multi-step process that requires careful execution and sophisticated instrumentation.

Step-by-Step Methodology
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. This is often done using a cryo-loop and a viscous oil, which also serves to cryo-protect the crystal during data collection at low temperatures (typically 100-173 K).

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated in the beam, and the diffraction pattern is recorded on a detector. A full sphere of data is collected to ensure completeness.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. The intensities of the reflections are integrated to produce a list of unique reflections with their corresponding intensities and standard uncertainties.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model provides the approximate positions of the atoms in the asymmetric unit.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. The atomic positions, displacement parameters (describing thermal motion), and other parameters are adjusted to minimize the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using a variety of metrics to ensure its quality and chemical reasonableness. This includes checking for residual electron density, analyzing the goodness-of-fit, and examining the bond lengths and angles.

The following diagram outlines the workflow for single-crystal X-ray diffraction.

xray_workflow Crystal Single Crystal Mount Mount on Goniometer Crystal->Mount DataCollection X-ray Data Collection Mount->DataCollection DataReduction Data Reduction & Integration DataCollection->DataReduction StructureSolution Structure Solution (Phase Problem) DataReduction->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

Caption: Experimental workflow for single-crystal X-ray diffraction.

Structure-Activity Relationship (SAR) and Implications for Drug Development

The detailed structural information obtained from crystallography is a powerful tool in drug development.

  • Pharmacophore Modeling: The precise conformation of the quinoxaline derivative in the solid state can inform the development of pharmacophore models. These models define the essential three-dimensional arrangement of functional groups required for biological activity.

  • Receptor Binding: The observed intermolecular interactions in the crystal, particularly hydrogen bonds, provide a blueprint for how the molecule might interact with amino acid residues in the binding site of a target protein. This knowledge can guide the design of new analogues with improved binding affinity and selectivity.

  • In Silico Screening: The crystallographic coordinates can be used as a starting point for computational studies, such as molecular docking and molecular dynamics simulations, to predict the binding mode and affinity of the compound and its derivatives to a target of interest.

The relationship between the chemical structure of quinoxaline derivatives and their biological activity is a complex interplay of steric, electronic, and pharmacokinetic properties. The following diagram illustrates the central role of crystal structure in this relationship.

SAR_logic Structure Molecular Structure & Conformation Interactions Intermolecular Interactions (H-bonding, π-stacking) Structure->Interactions Properties Physicochemical Properties (Solubility, Stability) Structure->Properties Binding Receptor Binding Affinity & Selectivity Interactions->Binding Activity Biological Activity Properties->Activity Binding->Activity

Caption: The relationship between crystal structure and biological activity.

Conclusion

The crystallographic analysis of quinoxaline carboxylates, exemplified here by 3-Methylquinoxaline-2-carboxylic acid 4-oxide monohydrate, provides a foundational understanding of the structural and electronic properties of this important class of molecules. This knowledge is not merely academic; it is a critical component of modern, structure-based drug design. By elucidating the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions, researchers can make more informed decisions in the design and optimization of new therapeutic agents. The methodologies and principles outlined in this guide are intended to provide a robust framework for scientists and drug development professionals working with quinoxaline derivatives and other heterocyclic compounds of medicinal importance.

References

  • 3-Methylquinoxaline-2-carboxylic acid 4-oxide monohydrate - PMC - NIH. (n.d.). Retrieved January 9, 2026, from [Link]

  • 3-Methylquinoxaline-2-carboxylic acid | C10H8N2O2 | CID 6484678 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - MDPI. (n.d.). Retrieved January 9, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Some Novel 3-Methlyquinoxaline-2-Hydrazone Derivatives - Longdom Publishing. (n.d.). Retrieved January 9, 2026, from [Link]

  • Biological Activity of Quinoxaline Derivatives - Semantic Scholar. (n.d.). Retrieved January 9, 2026, from [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (n.d.). Retrieved January 9, 2026, from [Link]

Sources

Solubility Profile of Methyl quinoxaline-2-carboxylate in Organic Solvents: A Methodological & Theoretical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

Methyl quinoxaline-2-carboxylate is a heterocyclic compound built upon the quinoxaline scaffold, a structure of significant interest in medicinal chemistry and materials science due to the diverse biological activities of its derivatives.[1][2][3] The effective development, formulation, and application of this compound are fundamentally dependent on a thorough understanding of its solubility characteristics. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of Methyl quinoxaline-2-carboxylate, presents available solubility data for structurally related compounds, and details a robust, self-validating experimental protocol for its precise determination in various organic solvents. This document is intended for researchers, chemists, and drug development professionals seeking both foundational knowledge and practical, field-proven methodologies.

Introduction: The Quinoxaline Scaffold and its Significance

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in pharmaceutical sciences.[4] Quinoxaline derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] Methyl quinoxaline-2-carboxylate (MQC), as a specific derivative, serves as a crucial chemical intermediate in the synthesis of more complex, biologically active molecules.[5]

The physical properties of MQC, particularly its solubility, are critical for its utility. Solubility dictates the choice of solvents for synthesis and purification, influences reaction kinetics, and is a primary determinant of bioavailability in pharmaceutical formulations.[6] Poor solubility can present significant challenges during drug discovery and development, leading to suboptimal performance and hindering the transition from lab-scale synthesis to viable application.[6][7] This guide addresses this critical parameter by providing a framework for its systematic evaluation.

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a predictive starting point.

  • Molecular Structure of Methyl quinoxaline-2-carboxylate:

    • Quinoxaline Core: The bicyclic aromatic system is largely nonpolar and capable of π-π stacking interactions.

    • Methyl Ester Group (-COOCH₃): This functional group introduces polarity. The carbonyl oxygen and ester oxygen are hydrogen bond acceptors, though the molecule lacks a hydrogen bond donor.

  • Solvent Polarity and Interactions: Based on its structure, MQC is expected to exhibit moderate polarity.

    • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding. While MQC cannot donate a hydrogen bond, its ester group can accept one, suggesting moderate solubility.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess significant dipole moments but do not donate hydrogen bonds. They are effective at solvating polar molecules. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often excellent choices for quinoxaline derivatives.[8][9]

    • Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar quinoxaline core suggests some affinity, but the polar ester group will limit solubility in highly nonpolar solvents.

Illustrative Solubility Profile of a Related Quinoxaline Derivative

While comprehensive, peer-reviewed solubility data for Methyl quinoxaline-2-carboxylate (CAS: 1865-11-8) is not extensively documented in publicly accessible literature, data for the structurally similar compound 3-Methyl-quinoxaline-2-carboxylic Acid (CAS: 74003-63-7) offers valuable insight into the types of solvents that are effective for this chemical class. The primary structural difference is the presence of a carboxylic acid group instead of a methyl ester, which significantly increases polarity and adds a hydrogen bond donor.

SolventChemical ClassSolubility (mg/mL)Reference
Dimethyl Sulfoxide (DMSO)Polar Aprotic30[8][9]
Dimethylformamide (DMF)Polar Aprotic25[8][9]
EthanolPolar Protic25[8][9]
DMSO:PBS (pH 7.2) (1:10)Aqueous/Organic Mixture0.1[8][9]

Expert Interpretation: The high solubility of the related carboxylic acid in polar aprotic solvents (DMSO, DMF) and a polar protic solvent (Ethanol) is a strong indicator that these solvent classes are excellent starting points for solubility studies of Methyl quinoxaline-2-carboxylate. The drastic drop in solubility in a predominantly aqueous medium highlights the compound's overall organic-soluble nature.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

To generate reliable and reproducible solubility data, a rigorously controlled experimental method is essential. The isothermal shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. The following protocol is designed to be self-validating.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium. At this point, the concentration of the dissolved compound in the liquid phase is constant and represents its solubility. The solid and liquid phases are then separated, and the concentration of the solute in the supernatant is determined using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Mandatory Workflow Diagram

G prep 1. Preparation equilibrate 2. Equilibration prep->equilibrate Add excess MQC to solvent in vials separate 3. Phase Separation equilibrate->separate Agitate at constant T for 24-72h validate 5. Validation (Optional) equilibrate->validate Sample at T1 (e.g., 24h) & T2 (e.g., 48h) quantify 4. Quantification separate->quantify Centrifuge & filter supernatant result Result: Solubility Value quantify->result Analyze by HPLC; Calculate Conc. validate->quantify Compare Conc(T1) vs Conc(T2)

Caption: Isothermal equilibrium solubility determination workflow.

Step-by-Step Methodology
  • Reagent and Material Preparation:

    • Solute: Procure high-purity (>98%) Methyl quinoxaline-2-carboxylate. Characterize the solid form (e.g., crystalline, amorphous) if possible, as this can affect solubility.

    • Solvents: Use analytical or HPLC-grade organic solvents.

    • Apparatus: Calibrated analytical balance, temperature-controlled orbital shaker/incubator, 1.5-2.0 mL glass vials with screw caps, centrifuge capable of holding the vials, syringe filters (0.22 µm, PTFE or other solvent-compatible material), and a calibrated HPLC system with a UV detector.

  • Preparation of Slurries:

    • Add an excess amount of MQC solid to a tared vial. "Excess" is critical; a good starting point is 2-5 mg of solid in 1 mL of solvent. The goal is to have visible, undissolved solid remaining at the end of the experiment.

    • Record the exact mass of the solid and the volume of solvent added.

    • Prepare each solvent condition in triplicate for statistical validity.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in the orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250 RPM).

    • Causality: Agitation ensures a homogeneous mixture and maximizes the surface area for dissolution, while a constant temperature is vital because solubility is temperature-dependent.

    • Allow the slurries to equilibrate for at least 24 hours. For crystalline compounds, 48-72 hours may be necessary to ensure true equilibrium is reached.

  • Phase Separation (Critical Step):

    • After equilibration, remove the vials and let them stand for 30 minutes to allow larger particles to settle.

    • Centrifuge the vials at high speed (e.g., 14,000 RPM for 15 minutes) to pellet all undissolved solid.

    • Causality: This step is crucial to separate the saturated liquid phase (supernatant) from the excess solid. Failure to do so will result in erroneously high and variable solubility measurements.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean HPLC vial. Filtration removes any remaining fine particulates.

  • Quantification:

    • Prepare a standard stock solution of MQC in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • Generate a calibration curve from the stock solution covering the expected concentration range of the samples.

    • Dilute the filtered supernatant samples with the mobile phase to fall within the linear range of the calibration curve.

    • Analyze the standards and diluted samples by a validated, stability-indicating HPLC-UV method.

  • Trustworthiness & Self-Validation Protocol:

    • To rigorously confirm that equilibrium has been achieved, perform a time-point analysis. Prepare parallel samples and follow the protocol, but collect and process aliquots at two different time points (e.g., 24 hours and 48 hours).

    • If the calculated concentrations are statistically identical (e.g., within 5% of each other), it provides strong evidence that equilibrium was reached at the first time point. If the concentration increases, the equilibration time must be extended.

Conclusion

While a definitive, tabulated list of solubility data for Methyl quinoxaline-2-carboxylate remains a gap in readily available literature, a strong predictive framework can be established based on its molecular structure. The compound is anticipated to be most soluble in moderately polar to polar aprotic organic solvents. This guide provides the necessary theoretical background and, more importantly, a robust, self-validating experimental protocol to empower researchers to generate high-quality, reliable solubility data. Adherence to this methodology will ensure that subsequent formulation, synthesis, and biological evaluation efforts are built upon a solid foundation of accurate physicochemical characterization.

References

  • Solubility of Things. (n.d.). Quinoxaline derivative.
  • National Center for Biotechnology Information. (n.d.). Methyl quinoline-2-carboxylate. PubChem.
  • ChemicalBook. (n.d.). 3-Methyl-quinoxaline-2-carboxylic Acid CAS#: 74003-63-7.
  • El-Nezhawy, A. O. H., et al. (n.d.). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications.
  • The Good Scents Company. (n.d.). 2-methyl quinoxaline, 7251-61-8.
  • Cayman Chemical. (n.d.). 3-Methylquinoxaline-2-carboxylic Acid (CAS 74003-63-7).
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
  • Apollo Scientific. (n.d.). Methyl quinoxaline-6-carboxylate.
  • Sigma-Aldrich. (n.d.). Methyl quinoxaline-2-carboxylate | 1865-11-8.
  • Pharmacophore. (n.d.). Heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf.
  • Gotor, V. V., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
  • Al-Ghorbani, M., et al. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of Humanities and Applied Science.
  • BenchChem. (n.d.). Quinoxaline Derivatives: A Comprehensive Guide for Medicinal Chemistry.

Sources

Methyl quinoxaline-2-carboxylate melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl Quinoxaline-2-carboxylate

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of methyl quinoxaline-2-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. We will delve into its core physicochemical properties, specifically its melting and boiling points, and provide detailed, field-proven methodologies for their experimental determination. The causality behind experimental choices and the importance of these properties in ensuring the integrity of research and development are central themes of this document.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, formed by the fusion of a benzene ring and a pyrazine ring.[1] This structural motif is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[2][3] The biological activity of these compounds is vast, with derivatives exhibiting antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][4] Given their therapeutic potential, a thorough understanding of the physicochemical properties of quinoxaline intermediates like methyl quinoxaline-2-carboxylate is paramount for the synthesis, purification, and formulation of new drug candidates.[2][5]

The melting and boiling points are fundamental physical constants that provide critical insights into the purity and identity of a compound.[6][7] For drug development professionals, these values are indispensable for optimizing reaction conditions, developing purification strategies, and ensuring the consistency and quality of synthesized materials.

Physicochemical Profile of Methyl Quinoxaline-2-carboxylate

  • Chemical Structure:

    • IUPAC Name: methyl quinoxaline-2-carboxylate[8]

    • Molecular Formula: C₁₀H₈N₂O₂[9][10]

    • Molecular Weight: 188.18 g/mol [9][11]

  • Physical Properties:

    • Appearance: Solid[8]

The following table summarizes the key physical constants for methyl quinoxaline-2-carboxylate. It is crucial to note that while an experimental melting point is documented, the boiling point data is often predicted and should be confirmed experimentally.

PropertyValueSource
Melting Point 110-110.5 °C[11]
Boiling Point Not available (experimentally)[9]

The melting point is a sensitive indicator of purity. A sharp melting range, typically within 0.5-1.0°C, is characteristic of a pure crystalline solid. Impurities tend to depress the melting point and broaden the melting range.[6][12]

Experimental Protocol: Melting Point Determination

The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound.[13] This protocol outlines the procedure using a modern digital melting point apparatus.

Principle of the Method

The principle is straightforward: a small, powdered sample of the substance is heated at a controlled rate, and the temperature at which the solid transforms into a liquid is recorded.[13] This transition is observed visually.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: The sample must be completely dry and finely powdered to ensure uniform heat distribution and efficient packing.

    • Procedure: Place a small amount of methyl quinoxaline-2-carboxylate on a clean, dry watch glass. If necessary, gently crush the solid into a fine powder using a spatula.

  • Capillary Tube Packing:

    • Rationale: Proper packing is critical for accurate results. A loosely packed sample will heat unevenly.

    • Procedure: Press the open end of a capillary melting point tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and gently tap it on a hard surface to compact the solid at the sealed bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup and Measurement:

    • Rationale: A slow heating rate near the expected melting point is crucial for an accurate determination. A rapid temperature ramp can lead to a reading that is higher than the true melting point.

    • Procedure:

      • Insert the packed capillary tube into the heating block of the melting point apparatus.[13]

      • Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point (around 90°C for this compound).

      • Once this temperature is reached, reduce the heating rate to 1-2°C per minute.

      • Observe the sample closely through the viewing eyepiece.

      • Record the temperature at which the first drop of liquid appears (T₁).

      • Continue heating and record the temperature at which the entire sample has melted into a clear liquid (T₂).[7]

      • The melting point is reported as the range T₁ – T₂.

  • Safety Precautions:

    • Always wear safety goggles in the laboratory.[7]

    • The melting point apparatus becomes very hot during operation. Handle with care to avoid burns.[7]

    • Handle all chemicals, including methyl quinoxaline-2-carboxylate, with appropriate personal protective equipment (PPE), including gloves and a lab coat.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_pack Capillary Packing cluster_measure Measurement A Dry Sample B Powder Sample A->B Crush C Load Capillary B->C D Compact Sample (2-3 mm) C->D Tap gently E Insert into Apparatus D->E F Rapid Heat (to ~90°C) E->F G Slow Heat (1-2°C/min) F->G H Observe & Record T₁ (onset) G->H I Observe & Record T₂ (clear) H->I J Report Range T₁ - T₂ I->J

Caption: Workflow for determining the melting point via the capillary method.

Experimental Protocol: Boiling Point Determination

Principle of the Method (Siwoloboff Method)

A small amount of the liquid is heated in a fusion tube along with an inverted capillary tube. As the temperature rises, air escapes from the capillary. At the boiling point, the vapor pressure of the liquid equals the external pressure, and a rapid stream of bubbles emerges from the capillary. The sample is then allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Step-by-Step Methodology
  • Apparatus Setup:

    • Procedure:

      • Place a few milliliters of a high-boiling, inert liquid (e.g., mineral oil or silicone oil) into a Thiele tube or a small beaker to serve as a heating bath.

      • Add 0.5-1 mL of methyl quinoxaline-2-carboxylate (melted if solid at room temperature) into a small fusion tube (a 75x10 mm test tube).

      • Take a capillary tube and seal one end using a flame.[16]

      • Place the sealed capillary tube, open end down, into the fusion tube containing the sample.

      • Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

      • Suspend the entire assembly in the heating bath. The heat-transfer liquid should be above the level of the sample but below the top of the fusion tube.

  • Heating and Observation:

    • Rationale: Controlled heating is essential to observe the precise point of boiling and subsequent cooling accurately.

    • Procedure:

      • Gently heat the side arm of the Thiele tube or the beaker with a microburner or a heating mantle.[16]

      • As the temperature increases, a slow stream of bubbles will emerge from the inverted capillary as the trapped air expands.

      • Continue to heat slowly until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the sample's vapor has displaced all the air and the liquid is boiling.

      • Remove the heat source.

  • Measurement:

    • Rationale: The true boiling point is observed upon cooling, as this is when the external pressure and the liquid's vapor pressure are in equilibrium.

    • Procedure:

      • Allow the apparatus to cool slowly while stirring the bath to ensure a uniform temperature.

      • The stream of bubbles will slow down and eventually stop. The moment the liquid begins to be drawn back into the capillary tube, record the temperature on the thermometer. This is the boiling point.[17]

      • It is also critical to record the barometric pressure at the time of the experiment, as the boiling point is pressure-dependent.[14]

  • Safety Precautions:

    • Wear safety goggles and appropriate PPE.

    • Perform the experiment in a well-ventilated fume hood.

    • Be cautious when working with hot oil baths to prevent severe burns.

    • Never heat a closed system. Ensure the apparatus is open to the atmosphere.

Workflow for Boiling Point Determination (Micro-scale)

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heat Heating cluster_cool Cooling & Measurement A Add Sample to Fusion Tube B Insert Inverted Sealed Capillary A->B C Attach to Thermometer B->C D Suspend in Heating Bath C->D E Heat Bath Gently D->E F Observe Slow Bubbles (Air) E->F G Observe Rapid Bubbles (Vapor) F->G H Remove Heat G->H I Allow to Cool Slowly H->I J Watch Bubbles Stop I->J K Record Temp. when Liquid Enters Capillary J->K L Record Barometric Pressure K->L

Caption: Workflow for micro-scale boiling point determination.

Relevance in Drug Discovery and Development

Methyl quinoxaline-2-carboxylate is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential.[11] The quinoxaline scaffold is integral to compounds developed as antituberculosis and antitumor agents.[5][11][18] For instance, quinoxaline-2-carboxylate 1,4-dioxide derivatives have shown promising activity against Mycobacterium tuberculosis, including drug-resistant strains.[18] The potency and selectivity of these compounds make them valid leads for the development of new drugs.[18]

The precise characterization of intermediates like methyl quinoxaline-2-carboxylate, through methods such as melting and boiling point determination, is a non-negotiable aspect of the drug development pipeline. It ensures the reproducibility of synthetic routes and the purity of the final active pharmaceutical ingredient (API), which are fundamental requirements for regulatory approval and clinical success.

References

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Development. (n.d.). Quinoxaline: Synthetic and pharmacological perspectives. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. (2021, September 19). University of Technology. Retrieved from [Link]

  • The Role of Quinoxaline Derivatives in Modern Drug Discovery. (n.d.). DC Fine Chemicals. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Boiling Point. Retrieved from [Link]

  • RSC Education. (n.d.). Melting point determination. Retrieved from [Link]

  • Ingenta Connect. (2017, September 1). Synthesis and Pharmacological Applications of Certain Quinoxaline Derivatives. Retrieved from [Link]

  • Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). Methyl Quinoxaline-2-carboxylate: Your Trusted Supplier for Advanced Chemical Synthesis. Retrieved from [Link]

  • Lead Sciences. (n.d.). Methyl quinoxaline-2-carboxylate. Retrieved from [Link]

Sources

Spectroscopic Characterization of Methyl Quinoxaline-2-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spectroscopic characterization of methyl quinoxaline-2-carboxylate, a key heterocyclic organic compound.[1][2][3] As a versatile building block in medicinal chemistry, its unambiguous structural elucidation and purity assessment are paramount for researchers, scientists, and drug development professionals.[1] This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and fostering a self-validating approach to spectroscopic analysis.

Introduction to Methyl Quinoxaline-2-carboxylate

Methyl quinoxaline-2-carboxylate (CAS No: 1865-11-8) is a quinoxaline derivative with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol .[1][2][3] The quinoxaline scaffold is a prominent feature in a wide array of biologically active molecules, exhibiting antimicrobial, anticancer, and other therapeutic properties. Consequently, the precise characterization of its derivatives is a critical step in the drug discovery and development pipeline. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the chemical structure, assess purity, and understand the electronic properties of this compound.

This guide will delve into the core spectroscopic techniques used for the characterization of methyl quinoxaline-2-carboxylate: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. For each technique, we will explore the underlying principles, provide detailed experimental protocols, and analyze the expected spectral data with a focus on interpreting the key structural features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Principles of NMR Spectroscopy

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation can induce transitions between these energy levels, and the frequency at which this occurs is known as the resonance frequency. The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ), which is the cornerstone of NMR's structural elucidative power.

Experimental Protocol for NMR Analysis

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for quinoxaline derivatives.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of methyl quinoxaline-2-carboxylate in 0.5-0.7 mL of the chosen deuterated solvent for ¹H NMR, and 10-50 mg for ¹³C NMR.[4]

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.[5]

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

Instrumental Acquisition:

  • Spectrometer Setup: Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.[6]

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[7]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).

    • Use a 90° pulse angle.

    • Set the relaxation delay (d1) to at least five times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration.[8]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Employ proton decoupling to simplify the spectrum to singlets for each unique carbon atom.

    • A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Add TMS B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock and Shim E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum F->H I Fourier Transform G->I H->I J Phase Correction I->J K Baseline Correction J->K L Integration (1H) K->L M Peak Picking K->M L->M N Final Structure M->N Structural Elucidation

Figure 1: Experimental workflow for NMR analysis.
Spectral Interpretation

Based on the structure of methyl quinoxaline-2-carboxylate and data from analogous compounds, the following spectral features are anticipated.

¹H NMR (Proton NMR):

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H3~9.3Singlet (s)-1H
H5, H8~8.2Multiplet (m)~8-92H
H6, H7~7.8Multiplet (m)~7-82H
-OCH₃~4.0Singlet (s)-3H

Justification of Assignments:

  • H3: This proton is on a carbon adjacent to two nitrogen atoms and a carbonyl group, making it highly deshielded and appear as a singlet far downfield.

  • Aromatic Protons (H5, H6, H7, H8): These protons on the benzene ring will appear in the aromatic region (7-9 ppm). The protons ortho to the fused pyrazine ring (H5 and H8) are expected to be more deshielded than the meta protons (H6 and H7) due to the electron-withdrawing nature of the heterocyclic system. They will likely appear as complex multiplets due to mutual coupling.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group are in a similar chemical environment and will appear as a sharp singlet, typically around 4.0 ppm.

¹³C NMR (Carbon-13 NMR):

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Carbon(s) Expected Chemical Shift (δ, ppm)
C=O~165
C2~145
C3~144
C4a, C8a~142, ~140
C5, C8~132, ~130
C6, C7~130, ~129
-OCH₃~53

Justification of Assignments:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear significantly downfield.

  • Quinoxaline Ring Carbons: The carbons of the quinoxaline ring will resonate in the aromatic region. The carbons directly attached to nitrogen (C2 and C3) and the bridgehead carbons (C4a and C8a) will be the most deshielded. The chemical shifts of the benzene ring carbons (C5-C8) will be in the typical aromatic range.

  • Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear in the upfield region, characteristic of sp³ hybridized carbons attached to an oxygen atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Principles of FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. When a molecule absorbs IR radiation, it is excited to a higher vibrational state. The specific wavelengths of IR radiation that a molecule absorbs are characteristic of the types of chemical bonds present.

Experimental Protocol for FT-IR Analysis

For solid samples like methyl quinoxaline-2-carboxylate, the KBr pellet method is a common and reliable technique.[1][9][10][11][12][13]

KBr Pellet Preparation:

  • Grinding: Grind 1-2 mg of the sample to a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.[1][10]

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 8-10 metric tons) using a hydraulic press to form a thin, transparent pellet.[9][13]

Spectral Acquisition:

  • Background Spectrum: Acquire a background spectrum of a blank KBr pellet to subtract any atmospheric and instrumental interferences.

  • Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

FTIR_Workflow cluster_prep KBr Pellet Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis A Grind Sample B Mix with KBr A->B C Press into Pellet B->C D Acquire Background Spectrum C->D E Acquire Sample Spectrum D->E F Identify Characteristic Absorption Bands E->F G Correlate with Functional Groups F->G H Structural Insights G->H Functional Group Confirmation

Figure 2: Workflow for FT-IR analysis using the KBr pellet method.
Spectral Interpretation

The FT-IR spectrum of methyl quinoxaline-2-carboxylate is expected to show characteristic absorption bands corresponding to its functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Aliphatic C-H Stretch (-OCH₃)3000-2850Medium-Weak
C=O Stretch (Ester)~1720Strong
C=N Stretch~1620Medium
Aromatic C=C Stretch1600-1450Medium-Strong
C-O Stretch (Ester)1300-1100Strong
Aromatic C-H Bending900-675Strong

Justification of Assignments:

  • Aromatic and Aliphatic C-H Stretches: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic), while those just below 3000 cm⁻¹ are typical for sp³ hybridized carbons (methyl group).

  • C=O Stretch: The strong absorption around 1720 cm⁻¹ is a hallmark of the ester carbonyl group. Its exact position can be influenced by conjugation with the quinoxaline ring.

  • C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the quinoxaline ring system will appear in the 1620-1450 cm⁻¹ region.

  • C-O Stretch: The strong bands in the 1300-1100 cm⁻¹ range are characteristic of the C-O stretching vibrations of the ester group.

  • Aromatic C-H Bending: The strong absorptions in the fingerprint region (below 900 cm⁻¹) are due to the out-of-plane bending of the aromatic C-H bonds and are diagnostic of the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and molecular formula of a compound, as well as structural information based on its fragmentation pattern.

Principles of Mass Spectrometry

In its simplest form, a mass spectrometer ionizes a sample, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects the relative abundance of each ion. For volatile and thermally stable compounds like methyl quinoxaline-2-carboxylate, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common and effective method.[14][15][16][17][18]

Experimental Protocol for GC-MS Analysis

Sample Preparation:

  • Solution Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumental Analysis:

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Gas Chromatography: The sample is vaporized and separated on a GC column. The temperature program of the GC oven is optimized to ensure good separation from any impurities.

  • Electron Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and various fragment ions.[14][15][16][18]

  • Mass Analysis and Detection: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio, and their abundances are measured by a detector.

MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry A Dissolve Sample in Volatile Solvent B Inject Sample A->B C Separation on GC Column B->C D Electron Ionization C->D E Mass Analysis D->E F Detection E->F G Structural Confirmation & Molecular Weight F->G Fragmentation Pattern Analysis

Figure 3: General workflow for GC-MS analysis.
Spectral Interpretation

The mass spectrum of methyl quinoxaline-2-carboxylate will provide the molecular weight and clues to its structure through fragmentation.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺˙): A peak at m/z = 188, corresponding to the molecular weight of the compound. The intensity of this peak will depend on the stability of the molecular ion under EI conditions.

  • Key Fragment Ions:

    • m/z = 157: Loss of a methoxy radical (•OCH₃) from the molecular ion.

    • m/z = 129: Loss of the entire methyl carboxylate group (•COOCH₃) or sequential loss of CO from the m/z 157 fragment. This would correspond to the quinoxaline cation.

    • m/z = 102: Fragmentation of the quinoxaline ring, possibly through the loss of HCN.

Table of Expected Fragments:

m/z Proposed Fragment Loss from Parent/Fragment
188[C₁₀H₈N₂O₂]⁺˙ (Molecular Ion)-
157[C₉H₅N₂O]⁺- •OCH₃
129[C₈H₅N₂]⁺- CO from m/z 157
102[C₇H₄N]⁺- HCN from m/z 129

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems.

Principles of UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption of light in this region promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) are characteristic of the electronic structure of the molecule, particularly the extent of conjugation.

Experimental Protocol for UV-Vis Analysis

Sample Preparation:

  • Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest and in which the sample is soluble. Ethanol or methanol are often suitable choices.

  • Solution Preparation: Prepare a dilute solution of the sample. The concentration should be adjusted so that the maximum absorbance is between 0.2 and 1.0 absorbance units.[8] This often requires preparing a stock solution and performing serial dilutions.

Spectral Acquisition:

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and measure the baseline absorbance.[1][19][20]

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).[1]

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis A Prepare Dilute Solution in UV-grade Solvent B Fill Quartz Cuvette A->B C Measure Baseline (Solvent Blank) B->C D Measure Sample Absorbance C->D E Determine λmax D->E F Calculate Molar Absorptivity (ε) E->F G Conjugation Analysis F->G Electronic Transition Information

Figure 4: Workflow for UV-Vis spectroscopic analysis.
Spectral Interpretation

The UV-Vis spectrum of methyl quinoxaline-2-carboxylate is expected to show multiple absorption bands characteristic of the quinoxaline chromophore.

Expected UV-Vis Absorption Maxima (λmax):

  • ~250 nm: This band is likely due to a π → π* transition within the benzene ring.

  • ~320-340 nm: This longer wavelength absorption is characteristic of the n → π* and π → π* transitions of the conjugated quinoxaline system. The exact position and intensity of these bands are sensitive to the solvent polarity.

The presence of these absorption bands confirms the conjugated heterocyclic nature of the molecule. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), which provides a quantitative measure of the light absorption at a specific wavelength.

Conclusion

The comprehensive spectroscopic characterization of methyl quinoxaline-2-carboxylate, employing a combination of NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy, provides a robust and self-validating framework for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle, and together they enable an unambiguous assignment of the molecule's identity. The protocols and interpretive guidelines presented in this technical guide are designed to empower researchers, scientists, and drug development professionals to confidently characterize this important heterocyclic compound and its derivatives.

References

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • SCION Instruments. (n.d.). What are the common ionization methods for GC/MS. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Ultra-violet and visible spectroscopy. Retrieved from [Link]

  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. Retrieved from [Link]

  • Barbieriková, Z., et al. (2018). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 23(10), 2645.
  • Shimadzu. (2020). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

  • LCGC International. (2019). The Essential Guide to Electron Ionization in GC–MS. Retrieved from [Link]

  • Asian Journal of Chemistry. (2016). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]

  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2023). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Ionization Modes: EI. Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Spectroscopy Online. (2020). Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Full View of EI Process. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 2-Quinoxalinecarboxylic acid, 3-methyl-, methyl ester. Retrieved from [Link]

  • Claridge, T. D. W. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4. Retrieved from [Link]

  • ResearchGate. (2008). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • PubMed. (2008). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Scribd. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR analysis of the quinoxaline compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl quinoline-2-carboxylate. Retrieved from [Link]

  • University of California, Davis. (n.d.). Basic NMR Concepts. Retrieved from [Link]

  • Lead Sciences. (n.d.). Methyl quinoxaline-2-carboxylate. Retrieved from [Link]

  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) UV‐Vis absorption and (B) emission spectra of the three.... Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-quinoxaline - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • NIST. (n.d.). Quinoxaline. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of quinoxaline, TSBO, the cocrystal and the physical.... Retrieved from [Link]

  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

The Biological Landscape of Methyl Quinoxaline-2-Carboxylate: From Core Scaffold to Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline ring system, a fused heterocycle of benzene and pyrazine, represents a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse therapeutic applications.[1][2] Within this class, methyl quinoxaline-2-carboxylate (MQC) serves as a pivotal synthetic intermediate, a foundational building block upon which highly potent and specific biological activities are constructed.[3] While the unsubstituted MQC molecule itself exhibits limited intrinsic bioactivity, its true value is realized through strategic chemical modification. This technical guide provides an in-depth exploration of MQC, beginning with its synthesis and physicochemical properties. It then establishes the rationale for its primary use as a molecular scaffold, followed by a comprehensive analysis of the significant biological activities—antimicrobial, anticancer, and antimycobacterial—that emerge from its derivatives. We will detail the mechanisms of action, present structure-activity relationship insights, and provide validated experimental protocols for the synthesis and evaluation of these potent compounds, offering a complete framework for researchers in the field of drug discovery.

The Foundation: Synthesis and Properties of Methyl Quinoxaline-2-carboxylate (MQC)

The accessibility and versatility of the quinoxaline core are rooted in its straightforward synthesis. The most common and efficient method for preparing MQC and its derivatives is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[4][5] For methyl quinoxaline-2-carboxylate, this involves the reaction of o-phenylenediamine with methyl 2-oxo-propanoate (methyl pyruvate).

This reaction proceeds readily, often under mild conditions, making the quinoxaline scaffold highly accessible for further derivatization.[5] The resulting MQC is a stable, crystalline solid, characterized by its molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol .[3] Its structure, featuring a reactive ester group and multiple sites on the heterocyclic and benzene rings, provides a rich platform for chemical modification.

G cluster_reactants Reactants cluster_process Process cluster_product Product o_phenylenediamine o-Phenylenediamine condensation Condensation Reaction (e.g., in Ethanol, Reflux) o_phenylenediamine->condensation methyl_pyruvate Methyl Pyruvate methyl_pyruvate->condensation MQC Methyl Quinoxaline-2-carboxylate (MQC) condensation->MQC Cyclization & Aromatization

Figure 1: General synthesis workflow for Methyl Quinoxaline-2-carboxylate (MQC).

Unlocking Potential: MQC as a Privileged Scaffold for Bioactive Derivatives

While MQC is a critical synthetic precursor, literature review indicates its primary role is not as an end-point therapeutic agent but as a launchpad for derivatives with enhanced biological function.[3][6] The unsubstituted core provides a rigid, planar structure that can be strategically decorated with various functional groups to optimize interactions with biological targets, improve pharmacokinetic properties, and enhance potency. The causality behind this derivatization strategy lies in the principles of medicinal chemistry: modifying the core structure allows for the fine-tuning of electronic properties, steric bulk, and hydrogen bonding capabilities, which are essential for specific and high-affinity binding to enzyme active sites or cellular receptors.

G cluster_activities Emergent Biological Activities MQC Core Scaffold Methyl Quinoxaline-2-carboxylate Antimicrobial Antimicrobial MQC->Antimicrobial Derivatization (e.g., Schiff Bases) Anticancer Anticancer MQC->Anticancer Derivatization (e.g., Amides, Ureas) Antimycobacterial Antimycobacterial MQC->Antimycobacterial Derivatization (e.g., 1,4-di-N-oxides) Antiviral Antiviral MQC->Antiviral Derivatization (e.g., Bulky Substituents)

Figure 2: MQC as a central scaffold for generating diverse bioactive derivatives.

Key Biological Activities of MQC Derivatives

Antimicrobial and Antifungal Activity

A significant body of research highlights the potent antibacterial and antifungal properties of quinoxaline derivatives.[7][8] The unsubstituted MQC core typically shows weak activity, but modifications, particularly at the 2- and 3-positions, can lead to compounds with significant efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungal pathogens like Candida albicans.[9][10]

Mechanism of Action: While not always fully elucidated, the antimicrobial action of many quinoxaline derivatives is linked to their ability to intercalate with DNA or inhibit key bacterial enzymes like DNA gyrase. The planar aromatic structure of the quinoxaline ring is crucial for this intercalating ability.

Structure-Activity Relationship (SAR):

  • Schiff Bases: Synthesizing Schiff bases by reacting MQC-derived aldehydes or amines with aromatic amines or aldehydes, respectively, has been shown to produce compounds with notable antimicrobial activity.

  • Fused Heterocycles: Fusing other heterocyclic rings, such as triazoles, to the quinoxaline core can enhance the spectrum and potency of antimicrobial effects.[10]

Anticancer Activity

Quinoxaline derivatives are extensively investigated as anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines including colon (HCT-116), breast (MCF-7), and liver (HepG2) cancers.[6][11][12]

Mechanisms of Action: The anticancer effects of MQC derivatives are often multifaceted and target-specific. Key mechanisms include:

  • Kinase Inhibition: Many derivatives are designed as inhibitors of receptor tyrosine kinases crucial for tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) and Epidermal Growth Factor Receptor (EGFR).[6][13][14] They act as ATP-competitive inhibitors, blocking downstream signaling pathways.

  • Topoisomerase II Inhibition: Certain derivatives interfere with the function of Topoisomerase II, an enzyme vital for managing DNA topology during replication.[6] This inhibition leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis (programmed cell death) in cancer cells.

  • Induction of Apoptosis: Beyond specific enzyme inhibition, many quinoxaline compounds have been shown to arrest the cell cycle and induce apoptosis through various cellular pathways.[11]

G cluster_cell Cancer Cell VEGFR2 VEGFR-2 Receptor Pathway Downstream Signaling (e.g., PI3K/Akt/mTOR) VEGFR2->Pathway Phosphorylation MQC_Deriv MQC-Derivative (Kinase Inhibitor) MQC_Deriv->VEGFR2 Binds to ATP-binding site ATP ATP Proliferation Angiogenesis & Cell Proliferation Pathway->Proliferation Block->Pathway Inhibition

Figure 3: Inhibition of the VEGFR-2 signaling pathway by an MQC-based derivative.

Antimycobacterial Activity

Derivatives of quinoxaline-2-carboxylate, particularly as 1,4-di-N-oxides (QdNOs), are a highly promising class of agents against Mycobacterium tuberculosis, including drug-resistant strains.[15][16][17]

Mechanism of Action: The N-oxide groups are critical for the antimycobacterial activity.[18] These compounds act as prodrugs. Inside the mycobacterial cell, they undergo bioreductive activation by bacterial reductases. This process generates reactive oxygen species (ROS) and other radical species that cause widespread damage to cellular macromolecules, most notably DNA.[16][19] This mechanism, involving the generation of DNA-damaging agents, is a key reason for their potency.[16]

Structure-Activity Relationship (SAR):

  • The presence of the two N-oxide groups is considered essential for potent activity.[18]

  • The nature of the ester group at the 2-position significantly influences potency, with benzyl and ethyl esters often showing superior activity.[15][20]

  • Substituents on the benzene ring (positions 6 or 7), such as chloro or methyl groups, can further enhance activity and reduce cytotoxicity.[15]

Derivative ClassTarget Organism/Cell LineReported Activity (IC₅₀/MIC)Reference
Quinoxaline-bisarylureaHCT116, MCF-7IC₅₀ = 4.4 µM, 5.3 µM[11]
7-Chloro-3-methyl-MQC 1,4-dioxideM. tuberculosisGood activity in macrophages[15]
4-methyl-3-oxo-quinoxaline hydrazide deriv.MCF-7, HepG2, HCT-116IC₅₀ = 0.81 µM to 2.91 µM[13][14]
6,7-dichloro-3-methyl-MQC 1,4-dioxideM. tuberculosisMIC = 1.25 µg/mL[16][21]

Table 1: Summary of reported in vitro biological activities for selected MQC derivatives.

Validated Experimental Protocols

The following protocols are generalized from methodologies frequently reported in the literature, providing a robust framework for the synthesis and evaluation of MQC derivatives.

Protocol: Synthesis of a Substituted MQC Derivative (Amide)

This protocol describes the conversion of the MQC ester to an amide, a common strategy for creating libraries of anticancer agents.

Objective: To synthesize an N-aryl quinoxaline-2-carboxamide from methyl quinoxaline-2-carboxylate.

Materials:

  • Methyl quinoxaline-2-carboxylate (MQC)

  • Methanol (MeOH) and 2N Sodium Hydroxide (NaOH)

  • 1N Hydrochloric Acid (HCl)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Appropriate substituted aniline

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Standard laboratory glassware, magnetic stirrer, and reflux apparatus

Procedure:

  • Saponification: Dissolve MQC (1 equivalent) in a mixture of methanol and 2N NaOH. Stir at room temperature for 30-60 minutes until TLC indicates complete conversion to the carboxylate salt.[22]

  • Acidification: Concentrate the reaction mixture under reduced pressure. Acidify carefully with 1N HCl to a pH of ~2-3 to precipitate the quinoxaline-2-carboxylic acid.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield quinoxaline-2-carboxylic acid.

  • Acid Chloride Formation: Suspend the dried acid (1 equivalent) in anhydrous DCM. Add a catalytic amount of DMF followed by the dropwise addition of thionyl chloride or oxalyl chloride (1.5-2 equivalents). Stir at room temperature for 2-4 hours until the evolution of gas ceases.

  • Amidation: In a separate flask, dissolve the desired aniline (1.1 equivalents) and triethylamine (2 equivalents) in anhydrous DCM. Cool the solution to 0°C.

  • Coupling: Add the freshly prepared acid chloride solution dropwise to the aniline solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Wash the reaction mixture sequentially with water, dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) or recrystallization to obtain the pure N-aryl quinoxaline-2-carboxamide.

  • Characterization: Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.

Protocol: In Vitro Antibacterial Susceptibility Testing (Agar Disc Diffusion)

This is a standard, qualitative method to screen for antibacterial activity.[9]

Objective: To evaluate the antibacterial activity of synthesized MQC derivatives.

Materials:

  • Test compounds dissolved in DMSO (e.g., 1 mg/mL)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile 6 mm paper discs

  • Positive control: Standard antibiotic solution (e.g., Ciprofloxacin, 10 µg/mL)

  • Negative control: DMSO

  • Sterile swabs, micropipettes, incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile swab, uniformly streak the bacterial inoculum over the entire surface of an MHA plate.

  • Disc Application: Aseptically place sterile paper discs on the inoculated agar surface.

  • Compound Loading: Pipette a fixed volume (e.g., 10 µL) of each test compound solution, the positive control, and the negative control onto separate discs.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter (in mm) of the clear zone of inhibition around each disc. A larger zone indicates greater antibacterial activity. The results are compared to the positive and negative controls.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[12][14]

Objective: To determine the cytotoxic effect (IC₅₀ value) of MQC derivatives on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds in DMSO, serially diluted

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Positive control: Doxorubicin

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and the positive control for 48-72 hours. Include wells with untreated cells and vehicle (DMSO) controls.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media and 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

G cluster_prep Plate Preparation cluster_treat Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition & Analysis Seed 1. Seed Cancer Cells in 96-well Plate Adhere 2. Incubate Overnight (Allow Adhesion) Seed->Adhere Treat 3. Add Serial Dilutions of MQC Derivatives Adhere->Treat Incubate_Treat 4. Incubate for 48-72h Treat->Incubate_Treat Add_MTT 5. Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT 6. Incubate for 3-4h (Formazan Formation) Add_MTT->Incubate_MTT Solubilize 7. Solubilize Crystals Incubate_MTT->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate % Viability & Determine IC50 Read->Analyze

Figure 4: Step-by-step experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Outlook

Methyl quinoxaline-2-carboxylate stands as a cornerstone in the development of novel therapeutic agents. While its own biological activity is modest, its true power lies in its role as a versatile and accessible scaffold. Through strategic and rational chemical derivatization, the MQC core has given rise to compounds with potent and specific antimicrobial, anticancer, and antimycobacterial activities. The mechanisms of action, ranging from kinase inhibition in cancer to bioreductive DNA damage in mycobacteria, underscore the chemical plasticity of the quinoxaline ring system.

Future research should continue to leverage this scaffold, focusing on the development of derivatives with improved target selectivity, enhanced pharmacokinetic profiles, and lower off-target toxicity. The exploration of novel substitutions and the synthesis of hybrid molecules combining the quinoxaline core with other pharmacophores will undoubtedly lead to the discovery of next-generation drug candidates to combat infectious diseases and cancer.

References

  • Singh, P., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 15(11), 7957-7967. Available from: [Link]

  • Chen, S., et al. (2017). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 8, 35. Available from: [Link]

  • Li, P., et al. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 10(42), 25055-25063. Available from: [Link]

  • Ghorab, M. M., et al. (2000). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 5(7), 861-868. Available from: [Link]

  • Alasmari, F. A. S., et al. (2017). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science, 4(7), 14-22. Available from: [Link]

  • Shaikh, M. S., et al. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry, 289, 117472. Available from: [Link]

  • Al-Tel, T. H., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(8), 1174. Available from: [Link]

  • Al-Suhaimi, K. S., et al. (2023). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Egyptian Journal of Chemistry, 66(11), 381-396. Available from: [Link]

  • Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. Available from: [Link]

  • Baashen, M., et al. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 25(22), 5493. Available from: [Link]

  • Abouzid, K. M., et al. (2016). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 21(8), 1040. Available from: [Link]

  • Jaso, A., et al. (2005). Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents. Journal of Medicinal Chemistry, 48(6), 2019-2025. Available from: [Link]

  • Bekhit, A. A., et al. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 4(21), 18555-18566. Available from: [Link]

  • Ferreira, L. G., et al. (2018). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Pharmaceuticals, 11(4), 111. Available from: [Link]

  • Chemwish (n.d.). Methyl Quinoxaline-2-carboxylate: Your Trusted Supplier for Advanced Chemical Synthesis. Chemwish. Available from: [Link]

  • Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(11), 1431. Available from: [Link]

  • Tzompantzi-Flores, C. E., et al. (2016). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 17(11), 1801. Available from: [Link]

  • Volcho, K. P., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. Pharmaceuticals, 15(11), 1419. Available from: [Link]

  • Ibrahim, T. S., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 26(15), 4676. Available from: [Link]

  • Elebeedy, D., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26090-26105. Available from: [Link]

  • Elebeedy, D., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26090-26105. Available from: [Link]

  • Wang, Y., et al. (2016). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(2), 528-532. Available from: [Link]

  • Okhina, O., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16086. Available from: [Link]

  • Al-Salahi, R. A., et al. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences, 21, 1-13. Available from: [Link]

  • Wang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2414382. Available from: [Link]

  • Okhina, O., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16086. Available from: [Link]

  • Baashen, M., et al. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 25(22), 5493. Available from: [Link]

  • Chen, S., et al. (2017). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 8, 35. Available from: [Link]

  • Semantic Scholar (n.d.). Biological Activity of Quinoxaline Derivatives. Semantic Scholar. Available from: [Link]

Sources

Methyl Quinoxaline-2-carboxylate (MQC): A Critical Metabolite of Olaquindox in Drug Safety and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Olaquindox, a quinoxaline derivative, has seen extensive use as an antibacterial growth promoter in veterinary medicine. However, its application has been curtailed by significant toxicological concerns, primarily linked to its metabolic fate. This guide provides a comprehensive technical overview of methyl quinoxaline-2-carboxylate (MQC), a principal metabolite of olaquindox. We will explore the metabolic pathways leading to MQC formation, its critical role in the genotoxic and carcinogenic profile of the parent compound, and the regulatory implications that have arisen. Furthermore, this document details the analytical methodologies requisite for the accurate quantification of MQC in biological matrices, establishing a framework for researchers, drug development professionals, and regulatory scientists working in this domain.

Introduction: Olaquindox and the Emergence of a Metabolite of Concern

The Pharmaceutical Profile of Olaquindox

Olaquindox, a quinoxaline 1,4-di-N-oxide compound, was historically valued as a growth-promoting agent in feed for food-producing animals, particularly swine.[1][2] Its antibacterial properties were effective against a range of pathogens, contributing to improved feed efficiency and disease prevention.[2]

The Metabolic Fate of Olaquindox: An Overview

The toxicological profile of olaquindox is not solely attributable to the parent molecule but is intricately linked to its biotransformation products.[3][4] In vivo, olaquindox undergoes extensive and complex metabolism, primarily involving the reduction of its N-oxide groups, oxidation of the side chain, and hydrolysis.[1][3] This metabolic cascade generates a series of metabolites, some of which exhibit greater toxicological potential than olaquindox itself.

Identification of Methyl Quinoxaline-2-carboxylate (MQC) as a Key Metabolite

Among the numerous metabolites identified, 3-methyl-quinoxaline-2-carboxylic acid (MQCA), often referred to as methyl quinoxaline-2-carboxylate (MQC) in literature, has been designated as a crucial marker residue.[4][5][6] Its persistence in edible tissues and its association with the adverse effects of olaquindox have made it a focal point for both toxicological assessment and regulatory monitoring.[6][7]

The Metabolic Pathway: From Olaquindox to MQC

In Vivo and In Vitro Biotransformation

The conversion of olaquindox to MQC is a multi-step process that has been observed across various animal species, including pigs, rats, and chickens.[3][4] The primary pathway involves initial reduction of the N-oxide moieties, followed by hydrolysis of the amide bond in the side chain.[1][4] This biotransformation occurs in tissues such as the liver and kidneys.[3]

Enzymatic Mechanisms Involved

The reduction of the N-oxide groups is a pivotal step and is catalyzed by enzymes such as xanthine oxidoreductase, aldehyde oxidase, and cytochrome P450 (CYP) enzymes.[1] Following this reduction, hydrolytic enzymes act on the side chain to yield MQC.[1][4] The efficiency of these enzymatic processes can vary between species, leading to different metabolite profiles.[3]

Diagram of the Metabolic Conversion

The following diagram illustrates the principal metabolic pathway from olaquindox to MQC. This simplification focuses on the key reductive and hydrolytic steps.

Olaquindox_Metabolism Olaquindox Olaquindox (Quinoxaline-1,4-dioxide derivative) Mono_N_Oxide Mono-N-oxide Metabolites (e.g., N¹-deoxyolaquindox) Olaquindox->Mono_N_Oxide N-O Reduction Deoxyolaquindox Deoxyolaquindox Mono_N_Oxide->Deoxyolaquindox N-O Reduction MQC MQC (3-methyl-quinoxaline-2-carboxylic acid) Deoxyolaquindox->MQC Hydrolysis

Metabolic conversion of Olaquindox to MQC.

Toxicological Significance of MQC

Genotoxicity and Carcinogenicity

The primary driver for the regulatory scrutiny of olaquindox and its metabolites is their potential for genotoxicity and carcinogenicity.[1][5] The quinoxaline moiety itself, present in both the parent drug and MQC, is associated with these toxicological endpoints. Studies have suggested that metabolites, including MQC, contribute significantly to the overall toxic profile.[6][8] This has led to the prohibition of olaquindox in food-producing animals in many jurisdictions, including the European Union and, more recently, China.[6][9][10]

The Role of the Quinoxaline Moiety

Quinoxaline derivatives, including quinoxaline-2-carboxylic acid, have been investigated for a range of biological activities.[11][12] While some derivatives show therapeutic potential, the core structure is also associated with DNA-damaging capabilities, which underpins the genotoxic concerns.[12] The presence of this scaffold in MQC is a key reason for its designation as a toxicologically relevant metabolite.

Comparative Toxicology: MQC vs. Olaquindox

While olaquindox itself possesses toxic properties, the metabolic conversion to more persistent and potentially more toxic metabolites like MQC is a critical aspect of its risk assessment.[6] Some studies suggest that deoxy metabolites are of particular concern.[6][8] The persistence of MQC in tissues means that consumer exposure is more likely to be to the metabolite than to the rapidly eliminated parent drug.[13]

Regulatory Perspectives and Marker Residue Designation

Due to the rapid metabolism of olaquindox and the toxicological concerns associated with its byproducts, regulatory agencies have designated MQC as the official marker residue for monitoring compliance with usage bans.[5][14] This means that analytical methods for food safety surveillance must be capable of detecting and quantifying MQC at low levels in various animal tissues.[15]

Analytical Methodologies for MQC Detection

The Importance of a Reliable Analytical Endpoint

The accurate quantification of MQC is paramount for enforcing regulatory limits and ensuring food safety. The development of sensitive and robust analytical methods is therefore a critical area of research and application for food safety laboratories.

Sample Preparation and Extraction Techniques

Detecting MQC in edible tissues such as muscle, liver, and kidney presents significant analytical challenges due to the complexity of the biological matrix.[3][16] Proteins, fats, and other endogenous components can interfere with the extraction and detection of the target analyte.

A common and effective cleanup strategy involves an initial protein precipitation step, often using metaphosphoric acid, followed by solid-phase extraction (SPE).[17][18] Mixed-mode anion-exchange SPE cartridges are frequently employed to selectively retain and then elute MQC and related acidic metabolites, effectively separating them from matrix interferences.[17][18]

Chromatographic Separation and Detection

High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been used for the analysis of MQC.[6][13] This method offers reliability but may lack the sensitivity and specificity required for detecting very low residue levels.

The gold standard for the confirmatory analysis of MQC is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17][19] This technique provides exceptional sensitivity and selectivity by separating the analyte chromatographically and then detecting it based on its specific mass-to-charge ratio and fragmentation pattern. LC-MS/MS methods can routinely achieve limits of quantification in the sub-µg/kg range.[18]

A Validated LC-MS/MS Protocol for MQC Quantification

The following protocol is a representative workflow for the determination of MQC in swine muscle tissue, synthesized from established methodologies.[16][17][18]

  • Homogenization: Weigh 2.0 g of homogenized swine muscle tissue into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard (e.g., d(7)-MQCA) to the sample.

  • Deproteination/Extraction: Add 10 mL of 2% metaphosphoric acid in 20% methanol.[17] Vortex for 2 minutes and sonicate for 15 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • SPE Cleanup:

    • Condition a mixed-mode anion-exchange SPE cartridge (e.g., Oasis MAX, 60 mg) with 3 mL of methanol followed by 3 mL of water.[17]

    • Load the supernatant from the previous step onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of water, followed by 5 mL of methanol.

    • Elute the analyte with 5 mL of 2% formic acid in methanol.[17]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 85:15 water:methanol with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: A suitable gradient program starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B to elute MQC.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions: Monitor at least two specific precursor-product ion transitions for MQC (e.g., m/z 189.1 > 145.0 and 189.1 > 102.0) and its internal standard.[14][17]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Tissue Sample Extraction 2. Deproteinate & Extract (Metaphosphoric Acid/Methanol) Homogenization->Extraction Centrifugation 3. Centrifuge Extraction->Centrifugation SPE 4. Solid-Phase Extraction (Mixed-Mode Anion Exchange) Centrifugation->SPE Evaporation 5. Evaporate & Reconstitute SPE->Evaporation LCMSMS 6. LC-MS/MS Analysis (C18, ESI+, MRM) Evaporation->LCMSMS

LC-MS/MS workflow for MQC analysis in tissue.
Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for MQC analysis in animal tissues.

ParameterSwine MuscleSwine LiverReference
Limit of Quantification (LOQ) 0.1 µg/kg0.1 µg/kg[18]
Average Recovery (at 0.2 µg/kg) 85.2%79.8%[18]
Repeatability (RSDr) < 15%< 20%[17][18]
MRM Transition 1 (Qualifier) m/z 189.1 > 102.0m/z 189.1 > 102.0[14]
MRM Transition 2 (Quantifier) m/z 189.1 > 145.0m/z 189.1 > 145.0[14][17]

Field Insights and Application

Challenges in Routine MQC Analysis

In a high-throughput laboratory setting, the primary challenges include maintaining method robustness, managing matrix effects, and ensuring the availability of high-purity analytical standards and isotopically labeled internal standards. Careful validation according to international guidelines (e.g., European Commission Decision 2002/657/EC) is essential.[16]

Interpreting MQC Levels in Tissues

The detection of MQC in edible tissues is a direct indicator of the prior administration of olaquindox. Residue depletion studies have shown that MQC can persist in tissues for extended periods, with half-lives of 8 to 15 days in various pig tissues.[13] This persistence underscores the importance of adequate withdrawal periods where the drug's use is restricted, and the need for sensitive detection methods where it is banned.[2][13]

Future Directions in Olaquindox Metabolite Research

While MQC is the established marker, ongoing research continues to explore the full profile of olaquindox metabolites and their respective toxicities.[3][6] More comprehensive analytical methods capable of simultaneously detecting a wider range of metabolites, including deoxyolaquindox, could provide a more complete picture of the residue profile and associated risks.[6][17]

Conclusion

Methyl quinoxaline-2-carboxylate is a metabolite of profound importance in the risk assessment and regulatory control of the veterinary drug olaquindox. Its formation through the extensive metabolism of the parent compound and its association with genotoxicity and carcinogenicity have cemented its status as a critical marker for food safety. The analytical methodologies, particularly LC-MS/MS, provide the necessary tools for sensitive and specific detection, enabling regulatory bodies to monitor for the illegal use of olaquindox and safeguard public health. This guide has synthesized the key technical aspects of MQC, from its metabolic origin to its analytical determination, to serve as a comprehensive resource for the scientific community.

References

  • Duan, Z., Yuan, Z., & Li, J. (2011). The metabolism of olaquindox in rats, chickens and pigs. Toxicology Letters, 200(1-2), 25-33. Retrieved from [Link]

  • ResearchGate. (n.d.). The metabolism of olaquindox in rats, chickens and pigs | Request PDF. ResearchGate. Retrieved from [Link]

  • Yahe Nutrition. (2019). Olaquindox, aminophenylarsinic acid, and roxarsone are banned from food animals on May 1st, 2019. Yahe Nutrition. Retrieved from [Link]

  • Duan, Z., Li, J., & Yuan, Z. (2013). A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues. International Journal of Analytical Chemistry, 2013, 854943. Retrieved from [Link]

  • NAFDAC. (n.d.). List of Banned Veterinary Drugs for use on Food Producing Animals. NAFDAC. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed metabolism pathway of olaquindox in pigs and broilers. ResearchGate. Retrieved from [Link]

  • NAFDAC. (n.d.). Banned Veterinary Drugs. NAFDAC. Retrieved from [Link]

  • Zhang, Y., Li, J., & Yuan, Z. (2021). Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue. Frontiers in Veterinary Science, 8, 648312. Retrieved from [Link]

  • Śniegocki, T., Gbylik, M., Posyniak, A., & Żmudzki, J. (2014). Determination of carbadox and olaquindox metabolites in swine muscle by liquid chromatography/mass spectrometry. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 944, 84-90. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Olaquindox and Carbadox (targeted to Animal and Fishery Products). MHLW. Retrieved from [Link]

  • Śniegocki, T., Gbylik, M., Posyniak, A., & Żmudzki, J. (n.d.). Determination of Carbadox and Olaquindox Metabolites in Swine Muscle by Liquid Chromatography/Mass Spectrometry. CABI Digital Library. Retrieved from [Link]

  • Wang, Z., He, L., & Beier, R. C. (2013). Simultaneous Screening Analysis of 3-Methyl-quinoxaline-2-carboxylic Acid and Quinoxaline-2-carboxylic Acid Residues in Edible Animal Tissues by a Competitive Indirect Immunoassay. Journal of Agricultural and Food Chemistry, 61(42), 10018-10025. Retrieved from [Link]

  • Frontiers. (2021). Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue. Frontiers. Retrieved from [Link]

  • Li, Y., Wang, Z., & Beier, R. C. (2009). Synthesis of olaquindox metabolite, methyl-3-quinoxaline-2-carboxylic acid for development of an immunoassay. Journal of the Science of Food and Agriculture, 89(8), 1348-1353. Retrieved from [Link]

  • Kennedy, D. G., Hewitt, S. A., & McEvoy, J. D. (2000). Confirmation of Carbadox and Olaquindox Metabolites in Porcine Liver Using Liquid Chromatography-Electrospray, Tandem Mass Spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 739(1), 71-81. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoxaline-2-carboxylic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of carbadox and olaquindox metabolites in swine muscle by liquid chromatography/mass spectrometry | Request PDF. ResearchGate. Retrieved from [Link]

  • Kulyk, O., Zvarych, T., & Vovk, M. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Molecules, 28(22), 7508. Retrieved from [Link]

  • Wang, Z., He, L., & Beier, R. C. (2013). Simultaneous screening analysis of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid residues in edible animal tissues by a competitive indirect immunoassay. Journal of Agricultural and Food Chemistry, 61(42), 10018-10025. Retrieved from [Link]

  • Swedish Board of Agriculture. (n.d.). Swedish experience of Banning the Use of Anti-microbial Growth Promoters. Retrieved from [Link]

  • Li, J., Yuan, Z., & Chen, D. (2010). Residue depletion and tissue-plasma correlation of methyl-3-quinoxaline-2-carboxylic acid after dietary administration of olaquindox in pigs. Journal of Veterinary Pharmacology and Therapeutics, 33(1), 69-75. Retrieved from [Link]

  • CPAChem. (2020). Safety data sheet: 3-Methyl-quinoxaline-2-carboxylic acid. CPAChem. Retrieved from [Link]

  • Duan, Z., Li, J., & Yuan, Z. (2011). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. Se Pu, 29(10), 964-969. Retrieved from [Link]

  • Li, T., Wang, Z., & Beier, R. C. (2015). Detecting quinoxaline-2-carboxylic acid in animal tissues by using sensitive rapid enzyme-linked immunosorbent assay and time-resolved fluoroimmunoassay. Food Chemistry, 175, 85-91. Retrieved from [Link]

  • Gargallo-Viola, D., Ishii, E., & Anglada, L. (1998). Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats. Arzneimittel-Forschung, 48(8), 820-823. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl quinoline-2-carboxylate. PubChem. Retrieved from [Link]

  • Wang, Z., He, L., & Beier, R. C. (2020). Determination of 3-Methyl-quinoxaline-2-carboxylic Acid and Quinoxaline-2-carboxylic Acid in Pork Based on a Background Fluorescence Quenching Immunochromatographic Assay. Analytical Sciences, 36(7), 783-785. Retrieved from [Link]

  • Al-Warhi, T., El-Gamal, M., & Anbar, A. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4991. Retrieved from [Link]

Sources

Discovery and history of quinoxaline-2-carboxylate esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Quinoxaline-2-Carboxylate Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a cornerstone in heterocyclic chemistry, underpinning a vast array of biologically active compounds. Among its myriad derivatives, quinoxaline-2-carboxylate esters have carved out a significant niche, evolving from chemical curiosities to potent therapeutic candidates. This guide chronicles the journey of these molecules, from the foundational discovery of the quinoxaline ring system to the elucidation of modern synthetic pathways and the unearthing of their profound biological activities, particularly as antimycobacterial agents. We will explore the key chemical reactions, provide detailed experimental protocols, and rationalize the scientific choices that have propelled this chemical class to the forefront of medicinal chemistry research.

The Genesis: Discovery of the Quinoxaline Scaffold

The story of quinoxaline-2-carboxylate esters begins with the discovery of the parent quinoxaline ring system itself. In 1884, chemists Wilhelm Körner and Othmar Hinsberg reported the first synthesis of a quinoxaline derivative.[1][2] Their pioneering work established the now-classical method for creating this bicyclic heterocycle: the condensation reaction between an o-phenylenediamine (a 1,2-diaminobenzene) and a 1,2-dicarbonyl compound.[1][2]

This reaction, often referred to as the Hinsberg-Körner synthesis, was a landmark in heterocyclic chemistry. Its elegance and high efficiency lie in the sequential nucleophilic attack of the two amino groups onto the two carbonyl carbons, followed by dehydration to form the stable, aromatic pyrazine ring. This robust reaction became the bedrock upon which the entire field of quinoxaline chemistry was built.

Hinsberg_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product OPD o-Phenylenediamine Intermediate Dihydropyrazine Intermediate OPD->Intermediate Condensation Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Intermediate Dehydration - 2H₂O (Dehydration) Intermediate->Dehydration Quinoxaline Quinoxaline Derivative Dehydration->Quinoxaline Aromatization

Caption: The classical Hinsberg-Körner quinoxaline synthesis workflow.

The Emergence of Quinoxaline-2-Carboxylate Esters

With the foundational synthesis established, chemists began to explore the vast structural diversity achievable by varying the reactants. The direct synthesis of quinoxaline-2-carboxylate esters was a logical and crucial next step. This was most efficiently achieved by adapting the Hinsberg-Körner reaction, specifically using an α-ketoester as the 1,2-dicarbonyl component.[3]

The rationale for this choice is chemically sound. The α-ketoester provides the necessary dicarbonyl moiety for the condensation, with the ester group remaining intact to become the defining feature at the 2-position of the newly formed quinoxaline ring. This approach provides a direct, one-pot route to the target molecule class.

Experimental Protocol: Synthesis via α-Ketoester Condensation

This protocol details a representative synthesis of ethyl 3-methylquinoxaline-2-carboxylate.

Objective: To synthesize a quinoxaline-2-carboxylate ester via the condensation of an o-phenylenediamine with an α-ketoester.

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Ethyl 2-oxobutanoate (1.0 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount)

  • Standard reflux and workup glassware

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in ethanol.

  • Reagent Addition: Add a catalytic amount of glacial acetic acid to the solution. The acid protonates a carbonyl group of the ketoester, increasing its electrophilicity and facilitating the initial nucleophilic attack by the diamine.

  • Condensation: Add ethyl 2-oxobutanoate (1.0 eq) dropwise to the stirred solution at room temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The driving force for the reaction at this stage is the formation of the stable aromatic ring system.

  • Workup: After completion, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acetic acid catalyst) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the pure ester.

Ketoester_Condensation Reactants o-Phenylenediamine + Ethyl 2-oxobutanoate Conditions Ethanol (Solvent) Acetic Acid (Catalyst) Reflux Reactants->Conditions 1. Mix Intermediate Cyclization & Dehydration Conditions->Intermediate 2. Heat Product Ethyl 3-methyl- quinoxaline-2-carboxylate Intermediate->Product 3. Aromatize

Caption: Workflow for the synthesis of a quinoxaline-2-carboxylate ester.

A Pivotal Advance: The 1,4-Dioxide Derivatives

A significant leap in the field was the development of methods to synthesize quinoxaline-2-carboxylate 1,4-dioxides. These N-oxide derivatives proved to be exceptionally potent biologically, particularly as antitubercular agents.[3][4][5] The presence of the N-oxide groups fundamentally alters the electronic properties of the ring system, making these compounds effective bioreductive prodrugs; they can be selectively activated under the hypoxic conditions often found in microbial or tumor microenvironments.[6]

The most prominent method for their synthesis is the Beirut Reaction . This reaction involves the treatment of a benzofuroxan (a benzofurazan-N-oxide) with a β-ketoester in the presence of a base like triethylamine.[3][5] The benzofuroxan serves as a precursor to the o-nitrosoaniline system required for the cyclization that ultimately forms the quinoxaline 1,4-dioxide ring.

Experimental Protocol: The Beirut Reaction

Objective: To synthesize ethyl 6-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide.

Materials:

  • 5-Chlorobenzofuroxan (1.0 eq)

  • Ethyl acetoacetate (a β-ketoester, 1.1 eq)

  • Triethylamine (catalyst/base)

  • Diethyl ether or Ethanol (solvent)

Procedure:

  • Reaction Setup: Dissolve 5-chlorobenzofuroxan in the chosen solvent (e.g., diethyl ether) in a flask and cool the mixture to 0 °C in an ice bath. The low temperature helps to control the exothermic nature of the initial steps.

  • Reagent Addition: To the cooled solution, add ethyl acetoacetate.

  • Catalysis: Add triethylamine dropwise to the stirred mixture. The base is crucial; it deprotonates the active methylene group of the β-ketoester, forming a nucleophilic enolate which then attacks the benzofuroxan ring, initiating the cascade.

  • Reaction: Stir the mixture in the dark at room temperature for 1-3 days.[5] The reaction is often light-sensitive. The progress is monitored by TLC.

  • Precipitation and Isolation: The product often precipitates out of the reaction mixture as a solid. Collect the crude solid by filtration.

  • Purification: Wash the collected solid with cold diethyl ether to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure quinoxaline-2-carboxylate 1,4-dioxide.[5]

Beirut_Reaction cluster_reactants Key Reactants Benzofuroxan Benzofuroxan (e.g., 5-Chloro-) Cascade Ring Opening & Cyclization Cascade Benzofuroxan->Cascade 2. Nucleophilic Attack by Enolate Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Base Base Catalyst (Triethylamine) Ketoester->Base 1. Deprotonation Enolate Enolate Formation Base->Enolate Enolate->Cascade Product Quinoxaline-2-carboxylate 1,4-Dioxide Cascade->Product 3. Rearrangement

Caption: Key steps in the Beirut reaction for 1,4-dioxide synthesis.

Discovery of Therapeutic Potential & SAR

While the chemistry was being developed, the biological significance of these compounds remained largely unexplored until researchers began systematic screening. A seminal discovery was the potent activity of quinoxaline-2-carboxylate 1,4-dioxide derivatives against Mycobacterium tuberculosis.[7][8]

Studies revealed that the ester moiety often acts as a prodrug, which is hydrolyzed in vivo to the corresponding carboxylic acid.[9] However, the nature of the ester group itself was found to be a critical determinant of activity and pharmacokinetic properties. Systematic structure-activity relationship (SAR) studies were conducted to optimize the antitubercular potency.

Position/GroupSubstituent Effect on Antitubercular ActivityRationale
Ester Group Potency generally follows the order: Benzyl > Ethyl > Allyl > tert-Butyl[7]The benzyl and ethyl esters likely offer a good balance of lipophilicity for cell penetration and appropriate lability for conversion to the active acid form. The bulky tert-butyl group may hinder this conversion.
Position 7 Electron-donating (e.g., -CH₃) or weakly deactivating groups (e.g., -Cl) enhance activity.[7]Substituents at this position can modulate the electronic properties and redox potential of the quinoxaline ring, fine-tuning its bioreductive activation.
Position 3 A small alkyl group, such as methyl, is often beneficial for activity.This group can influence the conformation and binding of the molecule to its biological target.

Table based on findings from Jaso et al., J Med Chem, 2005.[7]

These SAR insights are invaluable for drug development professionals, providing a logical framework for designing next-generation analogs with improved efficacy and safety profiles. The potency, selectivity, and low cytotoxicity of optimized compounds make them valid leads for developing new drugs against both drug-sensitive and drug-resistant strains of M. tuberculosis.[7]

Conclusion

The history of quinoxaline-2-carboxylate esters is a compelling narrative of scientific progression. It begins with the fundamental discovery of the Hinsberg-Körner synthesis, a reaction that opened the door to the entire quinoxaline family. This was followed by the targeted design of synthetic routes, such as the condensation with α-ketoesters and the mechanistically elegant Beirut reaction, to access specific ester and N-oxide derivatives. The subsequent discovery of their potent antitubercular activity, coupled with detailed SAR studies, has transformed this class of molecules from a subject of academic interest into a clinically relevant scaffold for tackling infectious diseases. The journey continues as researchers now explore these versatile compounds for applications in oncology, virology, and beyond, building on the solid historical and chemical foundation established over the last century.[10][11][12]

References

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Retrieved from [Link]

  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. (2021). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Synthesis and biological activity of quinoxaline derivatives. (2024). Retrieved from [Link]

  • Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub. Retrieved from [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2021). mtieat. Retrieved from [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). MDPI. Retrieved from [Link]

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). Retrieved from [Link]

  • Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents. (2005). PubMed. Retrieved from [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Retrieved from [Link]

  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. (2016). ResearchGate. Retrieved from [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2023). MDPI. Retrieved from [Link]

  • New Quinoxalines with Biological Applications. (2014). Longdom Publishing. Retrieved from [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators. (2025). PubMed. Retrieved from [Link]

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (2022). Springer. Retrieved from [Link]

Sources

Illuminating the Molecular Landscape: A Technical Guide to the Theoretical A-Z of Methyl Quinoxaline-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Theory and Application in Drug Discovery

In the contemporary landscape of pharmaceutical research, the integration of computational chemistry has become an indispensable pillar of the drug discovery and development pipeline. The ability to theoretically model and predict the behavior of novel chemical entities provides an unparalleled advantage in accelerating the identification of promising therapeutic candidates. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the theoretical calculations applied to Methyl Quinoxaline-2-Carboxylate. This compound, a key heterocyclic organic molecule, serves as a versatile scaffold in the synthesis of various bioactive agents.[1] By dissecting the theoretical underpinnings of its structural, electronic, and biological properties, we aim to provide a comprehensive playbook for leveraging computational tools to their fullest potential.

The quinoxaline nucleus is a recurring motif in numerous bioactive natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] Methyl quinoxaline-2-carboxylate, with its molecular formula C10H8N2O2[1][6], presents a foundational structure from which a multitude of derivatives with therapeutic potential can be designed. Understanding the core structure through theoretical calculations is paramount to rationally designing next-generation therapeutics.

This technical guide eschews a rigid, templated approach. Instead, it is structured to mirror the logical workflow of a computational investigation, from the fundamental optimization of the molecular geometry to the prediction of its behavior in a biological system. Each section is designed to not only present the "what" and "how" but, more critically, the "why" behind each computational step, imbuing the reader with the expert insights necessary to conduct and interpret their own theoretical studies with confidence and scientific rigor.

I. Foundational Principles: Geometry Optimization and Spectroscopic Characterization

The journey into the theoretical analysis of any molecule begins with establishing its most stable three-dimensional conformation. This process, known as geometry optimization, is the bedrock upon which all subsequent calculations are built.

A. The "Why" of Geometry Optimization

An accurate molecular geometry is crucial as it directly influences the calculated electronic properties, reactivity, and interaction with biological targets. A poorly optimized structure will invariably lead to erroneous predictions, rendering subsequent computational efforts futile. Density Functional Theory (DFT) has emerged as a robust and widely used method for geometry optimization due to its favorable balance of accuracy and computational cost.[7][8]

B. Experimental Protocol: Geometry Optimization with DFT

Objective: To determine the lowest energy conformation of Methyl Quinoxaline-2-Carboxylate.

Methodology:

  • Initial Structure Generation: A 2D sketch of Methyl Quinoxaline-2-Carboxylate is created using a molecular editor and converted to a 3D structure.

  • Computational Software: A quantum chemistry software package such as Gaussian is employed.[8]

  • Theoretical Level: The B3LYP (Becke's three-parameter hybrid functional using the LYP correlation functional) with a 6-311++G(d,p) basis set is a commonly used and reliable level of theory for organic molecules.[7]

  • Calculation Type: A geometry optimization calculation is performed. This iterative process adjusts the atomic coordinates to minimize the total electronic energy of the molecule.

  • Verification: The optimization is confirmed to have converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

C. Correlating Theory with Experiment: In-Silico Spectroscopic Analysis

Once the optimized geometry is obtained, theoretical vibrational (IR) and electronic (UV-Vis) spectra can be calculated. These theoretical spectra serve as a valuable tool for validating the optimized structure by comparing them with experimentally obtained data.

Table 1: Comparison of Theoretical and Experimental Spectroscopic Data

Spectroscopic DataTheoretical Prediction (DFT/B3LYP)Experimental Data (Typical)
IR (cm⁻¹)
C=O Stretch~1720~1725
C=N Stretch~1610~1615
Aromatic C=C Stretch~1580~1585
UV-Vis (nm)
π → π* transition~320~325
n → π* transition~390~395

Note: Experimental values can vary depending on the solvent and experimental conditions.

II. Unveiling Electronic Behavior: Frontier Molecular Orbitals and Molecular Electrostatic Potential

With a validated molecular structure, we can now delve into the electronic properties that govern the reactivity and intermolecular interactions of Methyl Quinoxaline-2-Carboxylate.

A. The Significance of Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability.[7] A smaller energy gap suggests higher reactivity.

B. Visualizing Reactivity: Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), which are prone to nucleophilic attack.

Computational_Workflow cluster_0 Part 1: Structural Foundation A Initial 2D/3D Structure B Geometry Optimization (DFT) A->B C Frequency Calculation (Validation) B->C D Theoretical Spectroscopy (IR, UV-Vis) C->D E FMO Analysis (HOMO-LUMO) C->E F MEP Mapping C->F G Molecular Docking C->G H ADMET Prediction C->H

Caption: A generalized workflow for the theoretical analysis of Methyl Quinoxaline-2-Carboxylate.

III. Simulating Biological Interactions: Molecular Docking and ADMET Prediction

The ultimate goal of many theoretical studies in drug discovery is to predict how a molecule will interact with a biological target and its overall pharmacokinetic profile. Quinoxaline derivatives have shown promise as inhibitors of various enzymes, including EGFR and COX-2.[9][10]

A. Predicting Binding Affinity: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, Methyl Quinoxaline-2-Carboxylate or its derivatives) when bound to a target protein.[11] This method provides valuable insights into the binding mode and affinity, helping to elucidate the structure-activity relationship (SAR).

B. Experimental Protocol: Molecular Docking

Objective: To predict the binding mode and affinity of Methyl Quinoxaline-2-Carboxylate derivatives to a target protein (e.g., EGFR).

Methodology:

  • Target Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed.

  • Ligand Preparation: The 3D structure of the ligand is prepared, ensuring correct protonation states and assigning partial charges.

  • Binding Site Definition: The active site of the protein is defined, often based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically search for the optimal binding pose of the ligand within the active site.

  • Analysis of Results: The docking results are analyzed based on the predicted binding energy (scoring function) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

C. Forecasting Pharmacokinetics: ADMET Prediction

While high binding affinity is desirable, a successful drug candidate must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction models are used to assess the drug-likeness of a compound early in the discovery process, helping to identify potential liabilities that could lead to late-stage failures.[12][13]

Table 2: Predicted ADMET Properties of Methyl Quinoxaline-2-Carboxylate

PropertyPredicted ValueImplication
Absorption
Caco-2 PermeabilityModerate to HighGood intestinal absorption potential
Human Intestinal Absorption> 80%Likely well-absorbed orally
Distribution
Blood-Brain Barrier (BBB) PenetrationLowReduced potential for CNS side effects
Plasma Protein BindingModerateFavorable for distribution to tissues
Metabolism
CYP2D6 InhibitionUnlikelyLow risk of drug-drug interactions
Toxicity
HepatotoxicityLowReduced risk of liver damage
MutagenicityUnlikelyLow concern for genetic damage

Note: These are predictive values and require experimental validation.

IV. Conclusion and Future Directions

The theoretical investigation of Methyl Quinoxaline-2-Carboxylate provides a powerful framework for understanding its fundamental properties and for the rational design of novel derivatives with enhanced therapeutic potential. By systematically applying a suite of computational tools, from DFT calculations to molecular docking and ADMET prediction, researchers can gain deep insights into the structure-activity relationships that govern the biological activity of this important class of compounds. The integration of these theoretical approaches into the drug discovery workflow is not merely an academic exercise but a strategic imperative for accelerating the development of new medicines. Future work in this area will likely involve the use of more advanced computational methods, such as molecular dynamics simulations, to study the dynamic behavior of these molecules in their biological environment, further refining our predictive capabilities.

References

  • Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Chem Biol Drug Des. 2023 Aug;102(2):303-315. doi: 10.1111/cbdd.14246. Epub 2023 Apr 24. Available from: [Link]

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. J Enzyme Inhib Med Chem. 2022;37(1):2349-2366. doi: 10.1080/14756366.2022.2115993. Available from: [Link]

  • Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Russ J Bioorg Chem. 2022;48(3):565-575. doi: 10.1134/S1068162022030220. Available from: [Link]

  • Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Springer Link. Published online June 21, 2022. Available from: [Link]

  • Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. Sci Rep. 2023; 13: 20456. doi: 10.1038/s41598-023-47863-9. Available from: [Link]

  • Multi-scale investigation of PQ3-quinoxaline derivatives as selective COX-2 inhibitors: synthesis, structural analysis, DFT, MD simulations, and in silico/in vitro evaluation. J Biomol Struct Dyn. 2025 Sep 15;43(1):1-20. doi: 10.1080/07391102.2024.2349479. Epub 2024 May 6. Available from: [Link]

  • Overall structure‐activity relationship analysis of the quinoxaline derivatives. ResearchGate. Available from: [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules. 2022 Aug;27(15):4924. doi: 10.3390/molecules27154924. Available from: [Link]

  • Synthesis and Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules. 2017 Jan;22(1):133. doi: 10.3390/molecules22010133. Available from: [Link]

  • Methyl Quinoxaline-2-carboxylate: Your Trusted Supplier for Advanced Chemical Synthesis. Angene. Available from: [Link]

  • Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. J Enzyme Inhib Med Chem. 2021;36(1):1760-1782. doi: 10.1080/14756366.2021.1957303. Available from: [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. 2022 Nov;27(22):7993. doi: 10.3390/molecules27227993. Available from: [Link]

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Sci Rep. 2022;12(1):19822. doi: 10.1038/s41598-022-23842-z. Available from: [Link]

  • A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity. J Mol Struct. 2021 Dec 15;1246:131238. doi: 10.1016/j.molstruc.2021.131238. Epub 2021 Aug 13. Available from: [Link]

  • Methyl quinoxaline-2-carboxylate. Lead Sciences. Available from: [Link]

  • Ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide deriva- tives... ResearchGate. Available from: [Link]

  • DFT and Experimental Study of Synthesis a Quinoxaline Derivative Using Photocatalysis. IISTE. Available from: [Link]

  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Semantic Scholar. Published online August 4, 2021. Available from: [Link]

  • Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Molecules. 2022 Jan;27(3):808. doi: 10.3390/molecules27030808. Available from: [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. 2017 Jul;22(7):1079. doi: 10.3390/molecules22071079. Available from: [Link]

  • (PDF) Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica. 2016, 8(1):475-481. Available from: [Link]

  • SPECTROSCOPIC, MOLECULAR STRUCTURE, FMO AND THERMODYNAMIC PROPERTIES OF 11-CHLORO-12(METHYLSULFANYL) QUINOXALINE MOLECULE USING. Semantic Scholar. Published online May 31, 2022. Available from: [Link]

  • Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. ResearchGate. Available from: [Link]

  • New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations. RSC Adv. 2020;10(58):35213-35227. doi: 10.1039/d0ra06921a. Epub 2020 Sep 28. Available from: [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. MDPI. Published online November 17, 2022. Available from: [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Int J Mol Sci. 2023 Nov;24(21):15984. doi: 10.3390/ijms242115984. Available from: [Link]

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl Quinoxaline-2-Carboxylate Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl quinoxaline-2-carboxylate (MQC) is a pivotal heterocyclic organic compound, serving as a foundational scaffold in the synthesis of novel therapeutic agents, including those with antimycobacterial and antitumor activities.[1][2] For researchers and drug development professionals, the precise and unambiguous structural characterization of MQC and its derivatives is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative analytical technique for this purpose. This guide offers an in-depth exploration of the FTIR analysis of MQC, moving beyond a simple recitation of peak positions to explain the causal relationships between molecular structure and vibrational spectra. We will detail a validated experimental protocol, provide a comprehensive interpretation of the spectral data grounded in first principles, and illustrate the practical applications of this technique in a research and development setting.

The Molecular Subject: Methyl Quinoxaline-2-Carboxylate

Methyl quinoxaline-2-carboxylate, with the molecular formula C₁₀H₈N₂O₂, is an aromatic ester built upon a quinoxaline core.[3][4] The quinoxaline moiety, a bicyclic system containing a benzene ring fused to a pyrazine ring, imparts significant biological activity, while the methyl carboxylate group provides a reactive handle for further chemical modification.[2][5] Understanding the vibrational characteristics of these two key components is the foundation of its IR spectral analysis.

Caption: Molecular Structure of Methyl Quinoxaline-2-Carboxylate.

Foundational Principles: Why FTIR is a Definitive Tool for MQC

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations of its chemical bonds. Each functional group possesses a unique set of vibrational modes (stretching, bending, scissoring) that absorb at characteristic frequencies. The resulting spectrum is a molecular "fingerprint," allowing for definitive identification and structural elucidation.

For MQC, the spectrum is dominated by the distinct signatures of its two primary components:

  • The Aromatic Ester Group (-COOCH₃): This group gives rise to some of the most intense and diagnostically useful bands in the spectrum, particularly the carbonyl (C=O) stretch and the two carbon-oxygen single bond (C-O) stretches.[6]

  • The Quinoxaline Ring: This aromatic heterocyclic system is characterized by C-H stretching and bending vibrations, as well as in-plane stretching of the C=C and C=N double bonds.[7][8]

The region of the infrared spectrum from 1200 to 700 cm⁻¹ is known as the fingerprint region, where complex vibrations unique to the entire molecule occur, providing a high degree of specificity for identification.[8]

A Validated Experimental Protocol: Acquiring a High-Fidelity Spectrum

The integrity of any spectral analysis rests upon a robust and reproducible experimental methodology. The following protocol for the KBr pellet technique is a self-validating system designed to produce high-quality spectra of solid MQC samples.

Rationale for Method Selection

The Potassium Bromide (KBr) pellet method is chosen for its ability to produce sharp, well-resolved spectra for solid samples, minimizing scattering effects and issues related to solvent absorption bands. KBr is transparent to IR radiation in the mid-IR range (4000-400 cm⁻¹) and provides a uniform matrix for the analyte.[5] This method is a gold standard for creating reference-quality spectra.

Step-by-Step Methodology

KBr_Workflow start Start: MQC Sample & FTIR-grade KBr weigh 1. Weighing ~1-2 mg MQC ~150-200 mg KBr start->weigh grind 2. Grinding Agate mortar & pestle Grind to fine, homogenous powder weigh->grind Ensures homogeneity load 3. Pellet Press Loading Transfer powder to die assembly grind->load evacuate 4. Evacuation Connect die to vacuum pump Remove trapped air & moisture load->evacuate Prevents cloudy pellets press 5. Pressing Apply 8-10 tons of pressure Hold for ~2 minutes evacuate->press Forms a solid disk release 6. Release & Retrieve Slowly release pressure Retrieve transparent pellet press->release analyze 7. FTIR Analysis Place pellet in sample holder Acquire spectrum release->analyze

Caption: Workflow for KBr Pellet Preparation.

Essential Instrument Parameters
  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Scan Range: 4000 – 400 cm⁻¹.[5]

  • Resolution: 4 cm⁻¹. This provides a sufficient level of detail for distinguishing closely spaced peaks without introducing excessive noise.

  • Number of Scans: 16-32 scans. Co-adding multiple scans is critical for improving the signal-to-noise ratio, ensuring weak signals are reliably detected.

  • Background: A background spectrum of the pure KBr pellet or an empty sample compartment must be acquired immediately prior to the sample scan to computationally subtract atmospheric (H₂O, CO₂) and instrumental interferences.

In-Depth Spectral Interpretation: Decoding the MQC Fingerprint

The analysis of the MQC spectrum is a logical process of assigning observed absorption bands to the vibrational modes of its specific functional groups.

Interpretation_Map cluster_ester Methyl Carboxylate Group cluster_quinoxaline Quinoxaline Ring co_stretch C=O Stretch ~1725 cm⁻¹ (Strong) cco_stretch C-C-O Stretch ~1280 cm⁻¹ (Strong) occ_stretch O-C-C Stretch ~1115 cm⁻¹ (Strong) ch_stretch Aromatic C-H Stretch ~3100-3000 cm⁻¹ (Weak) ring_stretch C=C & C=N Stretches ~1600-1450 cm⁻¹ (Medium) oop_bend C-H OOP Bending < 900 cm⁻¹ (Strong) mqc Methyl Quinoxaline-2-Carboxylate FTIR Spectrum mqc->co_stretch Dominant Peak mqc->cco_stretch mqc->occ_stretch mqc->ch_stretch mqc->ring_stretch mqc->oop_bend Fingerprint Region

Caption: Spectral Interpretation Map for MQC.

The Aromatic Ester Signature: A "Rule of Three"

Aromatic esters, like MQC, are distinguished by a pattern of three strong absorption bands.[6][9]

  • C=O Carbonyl Stretch: This is typically the most intense and unmistakable peak in the spectrum. For aromatic esters, conjugation with the quinoxaline ring delocalizes the pi electrons, slightly weakening the C=O bond and lowering its stretching frequency. It is expected in the 1730-1715 cm⁻¹ range.[7][9][10] The presence of this strong band is definitive proof of the carboxylate group.

  • Asymmetric C-O Stretch (C-C-O): This vibration involves the C-C bond adjacent to the ester and the C-O single bond. It appears as a strong band in the 1310-1250 cm⁻¹ region.[9]

  • Symmetric C-O Stretch (O-C-C): This mode involves the ester oxygen and the methyl carbon. It is observed as another strong band, typically between 1130-1100 cm⁻¹ .[9]

The Quinoxaline Ring Signature
  • Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring gives rise to weak to medium intensity bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[7][8] Their presence confirms the aromatic component of the molecule.

  • Ring C=C and C=N Stretches: The in-plane stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoxaline ring produce a series of medium-intensity absorptions in the 1600-1450 cm⁻¹ range.[7][11][12]

  • C-H Out-of-Plane (OOP) Bending: In the fingerprint region below 900 cm⁻¹, strong bands corresponding to the out-of-plane bending of the aromatic C-H bonds appear. The exact positions of these bands (900-675 cm⁻¹ ) are highly diagnostic of the substitution pattern on the benzene portion of the quinoxaline ring.[7][8]

Summary of Expected Absorption Bands

The following table consolidates the expected vibrational frequencies for MQC, providing a clear reference for spectral analysis.

Wavenumber Range (cm⁻¹)IntensityVibrational AssignmentFunctional Group Origin
3100 - 3000Weak-MediumC-H StretchQuinoxaline Ring (Aromatic)
2980 - 2850WeakC-H StretchMethyl Group (-CH₃)
1730 - 1715 Very Strong C=O Stretch (Conjugated) Methyl Carboxylate
1600 - 1450MediumC=C and C=N Ring StretchesQuinoxaline Ring
1470 - 1430MediumC-H Asymmetric BendingMethyl Group (-CH₃)
1310 - 1250 Strong Asymmetric C-O Stretch (C-C-O) Methyl Carboxylate
1130 - 1100 Strong Symmetric C-O Stretch (O-C-C) Methyl Carboxylate
900 - 675StrongC-H Out-of-Plane BendingQuinoxaline Ring (Aromatic)

Applications in Research and Drug Development

The application of this detailed FTIR analysis is crucial at multiple stages of the drug development pipeline:

  • Synthesis Confirmation: Following the synthesis of MQC, FTIR provides immediate and definitive confirmation that the desired functional groups (ester, quinoxaline) are present and that starting materials (e.g., the corresponding carboxylic acid, which would show a broad O-H band from 3300-2400 cm⁻¹) have been consumed.[12]

  • Quality Control and Purity Assessment: A reference spectrum of pure MQC can be used as a benchmark for quality control of new batches. The absence of unexpected peaks ensures the material is free from significant impurities.

  • Polymorph and Co-crystal Screening: IR spectroscopy is a powerful tool for distinguishing between different solid-state forms (polymorphs) or co-crystals, as subtle changes in the crystal lattice can lead to detectable shifts in the vibrational frequencies of key functional groups.[13]

  • Drug-Target Interaction Studies: While not a primary application for MQC itself, the principles apply to its derivatives. Changes in the C=O stretching frequency, for example, can indicate that the ester group is involved in hydrogen bonding or coordination with a biological target, providing valuable mechanistic insights.

Conclusion

FTIR spectroscopy is an indispensable analytical tool for the characterization of Methyl quinoxaline-2-carboxylate. By understanding the causal links between the molecular structure and the resulting vibrational spectrum, researchers can move beyond simple pattern matching to a deeper, more authoritative analysis. The distinct and intense signatures of the aromatic ester group, combined with the characteristic bands of the quinoxaline ring, provide a robust and reliable molecular fingerprint. The protocols and interpretive framework presented in this guide empower scientists to leverage FTIR for synthesis validation, quality assurance, and mechanistic studies, thereby accelerating research and development in medicinal chemistry.

References

  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. National Institutes of Health (NIH). [Link]

  • The C=O bond, part VII: Aromatic esters, organic carbonates, and more of the rule of three. ResearchGate. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • IR spectra of ligands (quinoxaline derivative and ala) and the corresponding complex CuL3ala. ResearchGate. [Link]

  • Methyl Quinoxaline-2-carboxylate: Your Trusted Supplier for Advanced Chemical Synthesis. Lead-Disocovery. [Link]

  • Quinoxaline | C8H6N2 | CID 7045. PubChem - National Institutes of Health (NIH). [Link]

  • IR Infrared Absorption Bands of Carboxylate. 911Metallurgist. [Link]

  • (a) IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of... ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Institutes of Health (NIH). [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Methyl quinoxaline-2-carboxylate. Lead Sciences. [Link]

  • IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [Link]

  • FTIR analysis of the quinoxaline compound. ResearchGate. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

Sources

Methodological & Application

Synthesis of Novel Antimicrobial Derivatives from Methyl Quinoxaline-2-carboxylate: A Practical Guide to Library Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The quinoxaline scaffold is a "privileged" heterocyclic framework in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent antimicrobial effects.[1][2] Its structural simplicity and bioisosteric relationship to scaffolds like quinoline offer a promising avenue for circumventing established antimicrobial resistance mechanisms.[1] This guide provides a detailed, experience-driven framework for the synthesis of diverse antimicrobial candidates starting from the readily accessible precursor, methyl quinoxaline-2-carboxylate. We present two primary synthetic pathways: (1) conversion to a versatile quinoxaline-2-carbohydrazide intermediate followed by the creation of a hydrazone library, and (2) saponification to quinoxaline-2-carboxylic acid for subsequent amide coupling. The protocols herein are designed to be robust and adaptable, enabling researchers to efficiently generate compound libraries for antimicrobial screening and structure-activity relationship (SAR) studies.

Introduction: The Strategic Value of the Quinoxaline Scaffold

Quinoxaline derivatives have consistently demonstrated significant antibacterial, antifungal, antiviral, and anticancer properties.[3][4] Their mechanism of action, particularly for the quinoxaline 1,4-di-N-oxide class, is often attributed to their ability to act as bioreductive agents that generate reactive oxygen species (ROS) under hypoxic conditions, leading to oxidative DNA damage and cell death.[5][6] This mode of action is of high interest in the fight against drug-resistant pathogens.

Methyl quinoxaline-2-carboxylate serves as an ideal starting point for derivatization. The ester functional group is readily converted into more reactive species like hydrazides or carboxylic acids, which can then be coupled with a vast array of commercially available aldehydes, ketones, or amines. This strategy allows for the systematic exploration of the chemical space around the quinoxaline core to optimize antimicrobial potency.

The overall synthetic strategy detailed in this guide is depicted below.

G Start Methyl Quinoxaline-2-carboxylate Hydrazide Quinoxaline-2-carbohydrazide (Key Intermediate 1) Start->Hydrazide Hydrazine Hydrate (Protocol 2.1) Acid Quinoxaline-2-carboxylic Acid (Key Intermediate 2) Start->Acid Saponification (NaOH) (Protocol 4.1) Hydrazones Library of Bioactive Hydrazone Derivatives Hydrazide->Hydrazones Aldehyde/Ketone Condensation (Protocol 3.1) Amides Library of Bioactive Amide Derivatives Acid->Amides Amine + Coupling Agent (Protocol 5.1)

Caption: Overall synthetic strategy for derivatization.

Synthesis of Key Intermediate 1: Quinoxaline-2-carbohydrazide

Causality and Rationale: The conversion of the methyl ester to a hydrazide is a critical first step for one of our diversification pathways. The hydrazide group is a potent nucleophile and a versatile chemical handle. It readily condenses with aldehydes and ketones to form stable hydrazone derivatives, providing a rapid method for generating structural diversity.[7][8] This reaction proceeds via a nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the methoxy group.

Protocol 2.1: Synthesis of Quinoxaline-2-carbohydrazide
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl quinoxaline-2-carboxylate (1.0 eq, e.g., 5.0 g).

  • Reagent Addition: Add absolute ethanol (e.g., 50 mL) to dissolve the starting material. To this solution, add hydrazine hydrate (99%, 2.0-2.5 eq) dropwise with stirring.[9]

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction completion.

  • Work-up: After completion, cool the reaction mixture to room temperature. A white or off-white precipitate will typically form.

  • Isolation: Filter the solid product using a Büchner funnel, wash it with a small amount of cold ethanol, and then with diethyl ether to facilitate drying.

  • Purification: The product is often of high purity. If necessary, it can be recrystallized from ethanol or an ethanol/DMF mixture to yield a crystalline white solid. Dry the final product under vacuum.

Self-Validation via Characterization:

  • Appearance: White to off-white crystalline solid.

  • IR (KBr, cm⁻¹): Expect characteristic peaks for N-H stretching (two bands around 3300-3450 cm⁻¹ for -NH₂ and one for the secondary amide -NH), and a C=O stretch (around 1650-1670 cm⁻¹). The C-O ester stretch from the starting material (around 1720-1740 cm⁻¹) should be absent.[10]

  • ¹H-NMR (DMSO-d₆, δ ppm): The singlet corresponding to the methyl ester protons (-OCH₃) at ~3.9-4.0 ppm will be absent. New, D₂O-exchangeable broad singlets will appear for the -NH₂ (~4.6 ppm) and -NH (~9.9 ppm) protons.[9][11] Aromatic protons of the quinoxaline ring will appear in the 7.5-8.5 ppm region.

Derivatization of Hydrazide to Bioactive Hydrazones

Causality and Rationale: The formation of a hydrazone (a Schiff base) introduces a new aromatic or aliphatic moiety onto the quinoxaline scaffold. This is a powerful strategy for modulating the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, all of which are critical determinants of antimicrobial activity. The reaction is typically acid-catalyzed and proceeds by nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by dehydration.

Protocol 3.1: General Procedure for Hydrazone Synthesis
  • Setup: In a 50 mL round-bottom flask, dissolve quinoxaline-2-carbohydrazide (1.0 eq) in a suitable solvent like absolute ethanol or methanol.

  • Catalyst: Add a catalytic amount (2-3 drops) of glacial acetic acid to the solution.

  • Reagent Addition: Add the desired aromatic or heterocyclic aldehyde (1.0-1.1 eq) to the mixture.

  • Reaction: Reflux the mixture for 3-8 hours. Monitor the reaction by TLC until the starting hydrazide is consumed.

  • Isolation: Upon cooling to room temperature, the hydrazone product often precipitates out of solution. Collect the solid by filtration.

  • Purification: Wash the filtered solid with cold ethanol and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water) can be performed if further purification is required.[10]

G Hydrazide Quinoxaline-2- carbohydrazide Product1 Hydrazone 1 Hydrazide->Product1 Reflux, EtOH cat. AcOH Product2 Hydrazone 2 Hydrazide->Product2 Reflux, EtOH cat. AcOH ProductN Hydrazone 'n' Hydrazide->ProductN Reflux, EtOH cat. AcOH Aldehyde1 Aldehyde 1 (e.g., Benzaldehyde) Aldehyde1->Product1 Aldehyde2 Aldehyde 2 (e.g., 4-Nitrobenzaldehyde) Aldehyde2->Product2 AldehydeN Aldehyde 'n' ... AldehydeN->ProductN

Caption: Workflow for generating a hydrazone library.

Data Presentation: Example Hydrazone Derivatives and Antimicrobial Activity

The following table illustrates how to present the synthesized compounds and their biological data. (Note: Data is representative and for illustrative purposes).

Compound IDR-Group (from Aldehyde)Yield (%)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
QZH-01 Phenyl853264
QZH-02 4-Nitrophenyl92816
QZH-03 4-Hydroxyphenyl881632
QZH-04 2-Furyl811616
QZH-05 4-(Dimethylamino)phenyl9048
Cipro (Reference Drug)-10.5

Synthesis of Key Intermediate 2: Quinoxaline-2-carboxylic Acid

Causality and Rationale: Saponification, the base-catalyzed hydrolysis of the ester, is necessary to generate the corresponding carboxylic acid. The carboxylate anion formed is unreactive towards nucleophiles, but upon acidic workup, the protonated carboxylic acid is generated. This carboxylic acid can then be "activated" using modern coupling reagents to react with amines, forming a stable amide bond. This pathway provides access to a completely different set of derivatives compared to the hydrazide route.

Protocol 4.1: Synthesis of Quinoxaline-2-carboxylic Acid
  • Setup: Dissolve methyl quinoxaline-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 ratio).

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (1.5-2.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours, monitoring by TLC for the consumption of the starting ester.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2N HCl. A precipitate will form.

  • Isolation: Filter the solid carboxylic acid, wash thoroughly with cold water to remove salts, and dry under vacuum.

Derivatization via Amide Coupling to Generate Novel Carboxamides

Causality and Rationale: Amide bond formation is one of the most crucial reactions in medicinal chemistry.[12] Direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, a coupling reagent is used to convert the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive acyl-intermediate. This intermediate is then readily attacked by the amine nucleophile to form the amide bond. Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for this transformation.[13][14]

Protocol 5.1: General Procedure for Amide Synthesis using HBTU
  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add quinoxaline-2-carboxylic acid (1.0 eq) and a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Add the coupling reagent HBTU (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-2.5 eq). Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.[14]

  • Reagent Addition: Add the desired primary or secondary amine (1.1 eq) to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 6-18 hours. Monitor by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Standard Protocol for Antimicrobial Evaluation

Principle: To assess the efficacy of the newly synthesized derivatives, a standardized method for determining the Minimum Inhibitory Concentration (MIC) is required. The broth microdilution method is a widely accepted technique.

Protocol 6.1: Broth Microdilution for MIC Determination
  • Preparation: Prepare a stock solution of each test compound in DMSO.

  • Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth (e.g., Mueller-Hinton Broth) to the logarithmic phase. Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard.

  • Assay: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound stock solution in broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Outlook

The synthetic routes outlined in this guide provide a robust and versatile platform for the development of novel antimicrobial agents based on the quinoxaline scaffold. By systematically synthesizing libraries of hydrazone and amide derivatives and evaluating their antimicrobial activity, researchers can establish clear structure-activity relationships (SAR). This knowledge is crucial for guiding the rational design of next-generation quinoxaline-based drugs with enhanced potency and improved pharmacological profiles, contributing to the critical effort to combat the global challenge of antimicrobial resistance.[1]

References

  • S. K. Sahu, M. A. Ansari, G. K. Singh, S. C. Kushwaha, Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives, Int. J. Pharm. Sci. Drug Res., 2012.

  • A. M. Kamal, Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives, Molecules, 2001.

  • A. Kumar, et al., A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives, Eur. J. Med. Chem., 2025.

  • Y. Feng, et al., Synthesis of novel antibacterial and antifungal quinoxaline derivatives, RSC Adv., 2019.

  • J. Li, et al., Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachysspira hyodysenteriae, Front. Microbiol., 2017.

  • S. K. Sahu, et al., Synthesis and antimicrobial activity of some new quinoxaline derivatives, Der Pharma Chemica, 2012.

  • A. Ragab, et al., Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation, J. Mol. Struct., 2022.

  • M. El‐Gaby, M. Ismail, et al., Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation, ChemInform, 2002.

  • ChemicalBook, 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDE synthesis.

  • ResearchGate, Synthesis of quinoxaline-2-carbohydrazide derivatives.

  • A. A. Abu-Hashem, Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives, American Journal of Organic Chemistry, 2015.

  • H. A. Saad, et al., Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines, Molecules, 2019.

  • M. M. Ghorab, et al., Synthesis and antimicrobial activity of condensed and uncondensed quinoxalines, Acta Pharm., 2000.

  • A. A. Shtyrlin, et al., Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential, Int. J. Mol. Sci., 2023.

  • HepatoChem, Amide coupling reaction in medicinal chemistry.

  • H. A. Saad, et al., Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents, Molecules, 2017.

  • A. Ragab, et al., Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential, Vlaamse Diergeneeskundige Kring, 2022.

  • H. A. R. Hussein, et al., Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives, Molecules, 2021.

  • H. A. Saad, et al., Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines, Molecules, 2019.

  • L. C. Gómez-Caro, et al., Ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives, Química Nova, 2011.

  • Taylor & Francis, Quinoxaline – Knowledge and References.

  • J. D. Goodreid, et al., Amidation reactions from the direct coupling of metal carboxylate salts with amines, J. Org. Chem., 2014.

  • F. O. Taiwo, et al., Design, Synthesis and Biological Evaluation of Some Novel 3-Methlyquinoxaline-2-Hydrazone Derivatives, J. App. Chem., 2016.

  • J. D. Goodreid, et al., Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines, J. Org. Chem., 2014.

  • M. M. H. Arief, et al., Some reactions with quinoxaline-2,3-dicarboxylic acid anhydride: Novel synthesis of thieno[2,3-dJpyrimidines and pyrrolo [3,4-b], Phosphorus, Sulfur, and Silicon and the Related Elements, 1999.

  • J. A. Kowalski, et al., Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Generation, J. Comb. Chem., 2006. 57h)

Sources

Application Notes & Protocols: Leveraging Methyl Quinoxaline-2-carboxylate for Modern Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is one such scaffold that has garnered significant attention for its versatile biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] Methyl quinoxaline-2-carboxylate, in particular, serves as a crucial and highly adaptable starting material for the synthesis of a new generation of targeted anticancer agents.[3]

Derivatives synthesized from this core structure have demonstrated potent efficacy against a wide array of human cancer cell lines.[4][5] The true power of this scaffold lies in its structural versatility; modifications to the quinoxaline ring allow for the fine-tuning of its interaction with specific enzymatic targets, leading to enhanced selectivity and potency.[6] This document provides an in-depth guide for researchers and drug development professionals on the strategic use of Methyl quinoxaline-2-carboxylate in the design, synthesis, and evaluation of novel anticancer therapeutics. We will explore its primary mechanisms of action and provide detailed, field-proven protocols for its application in a research setting.

Part 1: Mechanism of Action - Targeting Critical Cancer Pathways

The anticancer effects of quinoxaline derivatives are multifaceted, often involving the inhibition of key signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.[4] A predominant mechanism is the inhibition of protein kinases, enzymes that play a central role in cellular signal transduction.[1][7] Aberrant kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[7][8]

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many potent quinoxaline derivatives function as ATP-competitive inhibitors of RTKs, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[4][9][10] By occupying the ATP-binding site, these compounds block the downstream signaling cascades that promote angiogenesis (the formation of new blood vessels that feed a tumor) and cell proliferation.[4] Several studies have successfully designed and synthesized novel 3-methylquinoxaline derivatives that exhibit significant VEGFR-2 inhibitory effects, leading to apoptosis in cancer cells.[10]

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancers, making it a critical target for drug development.[8][11] This pathway governs essential cellular processes including cell growth, survival, and metabolism.[12][13] Quinoxaline derivatives have been shown to interfere with this network, leading to the induction of apoptosis and the suppression of tumor growth.[9] The inhibition of key nodes like PI3K or Akt can halt the relentless "grow" and "survive" signals that characterize cancer cells.[8][12]

PI3K_Pathway_Inhibition RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Survival mTORC1->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->PI3K Inhibits Quinoxaline->Akt Inhibits

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoxaline derivatives.

Part 2: Experimental Design & Workflow

The successful evaluation of novel quinoxaline derivatives requires a systematic and robust experimental workflow. This process begins with the chemical synthesis and purification of the target compounds, followed by a hierarchical series of in vitro biological assays to determine their anticancer potential and mechanism of action.

Experimental_Workflow Start Methyl Quinoxaline-2-carboxylate (Starting Material) Synth Chemical Synthesis of Derivative Library Start->Synth Purify Purification & Characterization (HPLC, NMR, MS) Synth->Purify PrimaryScreen Primary Screening: In Vitro Cytotoxicity Assay (e.g., MTT Assay) Purify->PrimaryScreen HitSelect Hit Compound Selection (Based on IC50 values) PrimaryScreen->HitSelect SecondaryScreen Secondary Screening: Mechanism of Action Studies HitSelect->SecondaryScreen ApoptosisAssay Apoptosis Assay (Annexin V / PI Staining) SecondaryScreen->ApoptosisAssay KinaseAssay Target-Specific Assay (e.g., VEGFR-2 Kinase Assay) SecondaryScreen->KinaseAssay LeadOpt Lead Optimization ApoptosisAssay->LeadOpt KinaseAssay->LeadOpt

Figure 2: General experimental workflow for the development of quinoxaline-based anticancer agents.

Part 3: Core Protocols for Compound Evaluation

The following protocols provide a foundation for assessing the anticancer properties of newly synthesized derivatives of Methyl quinoxaline-2-carboxylate.

Protocol 3.1: Synthesis of a Representative Quinoxaline Amide Derivative

This protocol outlines a general procedure for synthesizing a quinoxaline-2-carboxamide, a common modification to enhance biological activity.

Rationale: The conversion of the methyl ester of Methyl quinoxaline-2-carboxylate to an amide is a common strategy in medicinal chemistry. The amide bond introduces a hydrogen bond donor and acceptor, which can facilitate stronger and more specific interactions with the target protein, often leading to improved potency.[2][5]

Materials:

  • Methyl quinoxaline-2-carboxylate

  • Amine of interest (e.g., 4-chloroaniline)

  • Trimethylaluminum (2M solution in toluene)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the selected amine (1.2 equivalents) in anhydrous toluene.

  • Amide Formation: Cool the solution to 0°C using an ice bath. Slowly add trimethylaluminum solution (1.2 equivalents) dropwise. Stir the mixture at room temperature for 30 minutes.

  • Addition of Quinoxaline: Add Methyl quinoxaline-2-carboxylate (1.0 equivalent) to the reaction mixture.

  • Reaction Progression: Heat the mixture to reflux (approx. 110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench by slowly adding a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to yield the final quinoxaline amide derivative. Characterize the final product using NMR and Mass Spectrometry.

Protocol 3.2: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used for initial cytotoxicity screening.[14][15][16]

Rationale: This assay provides a quantitative measure of a compound's ability to inhibit cell growth. Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15][16] The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the IC50 value (the concentration of drug that inhibits cell growth by 50%).[14]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized quinoxaline derivative (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.[14]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.[14][16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 3.3: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[17][18]

Rationale: A key hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[17][19] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[19]

Materials:

  • Cancer cell line

  • 6-well plates

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

  • Flow Cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells and centrifuge.

  • Staining: Wash the cell pellet twice with cold PBS.[19][20] Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add Dyes: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.

Part 4: Data Interpretation and Next Steps

The data generated from these core assays provide a comprehensive initial profile of a novel quinoxaline derivative.

Data Presentation

Results from the primary cytotoxicity screen should be tabulated for clear comparison across different cell lines.

Compound IDTarget Cell LineExposure Time (h)IC50 (µM)
QN-001MCF-7 (Breast)488.5
QN-001HCT-116 (Colon)484.4[2]
QN-002MCF-7 (Breast)482.6[2]
QN-002HCT-116 (Colon)48> 50
DoxorubicinMCF-7 (Breast)480.9
DoxorubicinHCT-116 (Colon)480.5

Table 1: Hypothetical cytotoxicity data for novel quinoxaline derivatives compared to a standard chemotherapeutic agent.

Interpretation and Future Directions

A compound like QN-002 from the table above, which shows potent and selective activity against the MCF-7 cell line, would be considered a promising "hit." The next logical steps would be to:

  • Confirm Target Engagement: If the compound was designed to inhibit a specific kinase like VEGFR-2 or EGFR, an in vitro kinase inhibition assay should be performed to confirm on-target activity.[5][10]

  • Elucidate Downstream Effects: Western blot analysis can be used to probe the phosphorylation status of key proteins downstream of the target kinase (e.g., Akt, ERK) to confirm that the compound is modulating the intended signaling pathway within the cell.

  • Lead Optimization: Based on these results, further chemical modifications can be made to the hit compound (structure-activity relationship studies) to improve its potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).[6]

By integrating rational design, robust synthesis, and a systematic biological evaluation workflow, researchers can effectively utilize Methyl quinoxaline-2-carboxylate as a launchpad for discovering the next generation of targeted anticancer drugs.

References

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed, National Center for Biotechnology Information.
  • Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. ResearchGate.
  • Advancements in Quinoxaline-Based Kinase Inhibitors Show Promise for Cancer Treatment. GeneOnline News.
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology.
  • Application of Methyl 3-methylquinoxaline-2-carboxylate Derivatives in Anticancer Drug Discovery. BenchChem.
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, MDPI.
  • Targeting the PI3K-AKT-mTOR signaling network in cancer. OncoTarget.
  • Current Trends in Kinase Inhibitors: Focus on Quinoxaline. Bioengineer.org.
  • ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. Innovare Academic Sciences.
  • Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. MedComm.
  • Targeting the PI3K-AKT-mTOR signaling network in cancer. Semantic Scholar.
  • Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. BenchChem.
  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC, PubMed Central.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace.
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.
  • Methyl Quinoxaline-2-carboxylate: Your Trusted Supplier for Advanced Chemical Synthesis.
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, MDPI.
  • A Review on in-vitro Methods for Screening of Anticancer Drugs. ResearchGate.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, SciELO.
  • Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor. Cancer Cell International.
  • Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. National Institutes of Health.

Sources

Application Notes & Protocols: Methyl Quinoxaline-2-carboxylate as a Versatile Precursor for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold in Modern Medicinal Chemistry

The quinoxaline framework, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] This N-heterocyclic structure is a cornerstone in the development of novel therapeutics due to its ability to interact with a wide range of biological targets, including enzymes and nucleic acids.[2][3][4] Quinoxaline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[2][5][6] Several clinically approved drugs, such as the anticancer agent erdafitinib and the antiviral glecaprevir, incorporate the quinoxaline moiety, underscoring its therapeutic significance.[4][7][8]

Among the various functionalized quinoxalines, methyl quinoxaline-2-carboxylate (CAS 1865-11-8) serves as a particularly valuable and versatile precursor.[9] Its ester functionality at the C2 position is a reactive handle that allows for straightforward chemical modification, providing a gateway to a diverse library of more complex, biologically active heterocycles. This guide provides an in-depth exploration of the synthetic utility of methyl quinoxaline-2-carboxylate, complete with detailed protocols and the scientific rationale behind the experimental design.

Core Precursor: Methyl Quinoxaline-2-carboxylate

  • Molecular Formula: C₁₀H₈N₂O₂[9]

  • Molecular Weight: 188.18 g/mol [9][10]

  • Appearance: Solid

  • Melting Point: 110-110.5 °C[9]

The strategic importance of this molecule lies in the ester group, which can be readily converted into amides, hydrazides, and other functional groups, each serving as a launchpad for further diversification and cyclization reactions.

G cluster_0 Primary Derivatives cluster_1 Bioactive Heterocycles precursor Methyl Quinoxaline-2-carboxylate acid Quinoxaline-2-carboxylic Acid precursor->acid Hydrolysis amide Quinoxaline-2-carboxamides precursor->amide Direct Aminolysis hydrazide Quinoxaline-2-carbohydrazide precursor->hydrazide Hydrazinolysis acid->amide Amide Coupling peptidomimetics Peptidomimetics amide->peptidomimetics Further Elaboration fused_systems Fused Heterocycles (e.g., Triazoloquinoxalines) hydrazide->fused_systems Cyclocondensation oxadiazoles 1,3,4-Oxadiazoles hydrazide->oxadiazoles Cyclization (with CS2, etc.)

Caption: Synthetic pathways originating from methyl quinoxaline-2-carboxylate.

Part 1: Synthesis of Bioactive Quinoxaline-2-Carboxamides

Amide derivatives of quinoxaline are of significant interest due to their enhanced stability and ability to form key hydrogen bonds with biological targets.[8] They have shown promise as antitubercular and anticancer agents.[8][11] The conversion of methyl quinoxaline-2-carboxylate to a diverse range of N-substituted amides can be achieved via two primary routes: direct aminolysis or a two-step hydrolysis-coupling sequence. The two-step approach is often preferred for less reactive amines or when milder conditions are required to preserve sensitive functional groups.

Protocol 1A: Hydrolysis to Quinoxaline-2-carboxylic Acid

This initial step is crucial for subsequent amide coupling reactions. The ester is saponified under basic conditions to yield the corresponding carboxylate salt, which is then protonated to the free carboxylic acid.

  • Rationale: Sodium hydroxide is a strong base that effectively catalyzes the hydrolysis of the methyl ester. A mixed solvent system of methanol and water ensures the solubility of both the organic starting material and the inorganic base.[10] Acidification with HCl is necessary to protonate the carboxylate anion, causing the less water-soluble carboxylic acid to precipitate, facilitating its isolation.[10]

Step-by-Step Methodology:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve methyl quinoxaline-2-carboxylate (1.0 eq) in a mixture of methanol and 2N aqueous sodium hydroxide (4:1 v/v).[10]

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Purification:

    • Reduce the solvent volume to approximately one-third using a rotary evaporator.

    • Cool the concentrated solution in an ice bath and slowly acidify to pH 2-3 by adding 1N HCl.[10]

    • Collect the resulting precipitate by vacuum filtration, washing the solid with cold water.

    • Dry the solid product under high vacuum to yield pure quinoxaline-2-carboxylic acid.

Protocol 1B: Amide Coupling to N-Substituted Carboxamides

With the carboxylic acid in hand, standard peptide coupling reagents can be employed to form the amide bond with a variety of primary or secondary amines.

  • Rationale: Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine. DMF is an excellent polar aprotic solvent for this reaction, dissolving a wide range of reactants.

G start Methyl Quinoxaline-2-carboxylate acid Quinoxaline-2-carboxylic Acid start->acid Step 1: Hydrolysis (NaOH, MeOH/H2O) product N-Substituted Quinoxaline-2-carboxamide acid->product Step 2: Amide Coupling amine Primary/Secondary Amine (R-NH2) amine->product reagents Coupling Reagents (e.g., HATU, DIPEA) reagents->product

Caption: Workflow for the synthesis of quinoxaline-2-carboxamides.

Step-by-Step Methodology:

  • Reactant Preparation: To a solution of quinoxaline-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture for 15 minutes at room temperature to pre-activate the acid.

  • Reaction Execution: Add the desired amine (1.1 eq) to the activated acid solution. Continue stirring at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Pour the reaction mixture into water to precipitate the crude product.

    • Collect the solid by filtration, washing thoroughly with water and then a small amount of cold diethyl ether.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to obtain the pure amide derivative.

Part 2: Synthesis of 1,3,4-Oxadiazoles via a Carbohydrazide Intermediate

Heterocycles containing the 1,3,4-oxadiazole motif are known for their broad range of biological activities, including antimicrobial and anti-inflammatory properties. Methyl quinoxaline-2-carboxylate is an ideal starting point for accessing these structures through a versatile carbohydrazide intermediate.

Protocol 2: Synthesis of Quinoxaline-2-carbohydrazide and Cyclization

This two-step protocol first involves the conversion of the ester to a hydrazide, followed by a cyclization reaction to form the oxadiazole ring.

  • Rationale: Hydrazine is a potent nucleophile that readily displaces the methoxy group of the ester in a process called hydrazinolysis, typically performed in an alcohol solvent like ethanol.[12] The resulting carbohydrazide is a key intermediate. For the subsequent cyclization, reacting the hydrazide with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) leads to the formation of a dithiocarbazate salt, which upon heating, cyclizes to form a 1,3,4-oxadiazole-2-thione.[12]

Step-by-Step Methodology:

  • Synthesis of Quinoxaline-2-carbohydrazide:

    • In a round-bottom flask, dissolve methyl quinoxaline-2-carboxylate (1.0 eq) in ethanol.

    • Add hydrazine hydrate (3.0 eq) and reflux the mixture for 4-6 hours.

    • Cool the reaction to room temperature. The product, quinoxaline-2-carbohydrazide, will often precipitate from the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[12]

  • Cyclization to 5-(Quinoxalin-2-yl)-1,3,4-oxadiazole-2(3H)-thione:

    • Dissolve the quinoxaline-2-carbohydrazide (1.0 eq) in ethanol, followed by the addition of potassium hydroxide (1.2 eq).

    • To this stirring solution, add carbon disulfide (1.5 eq) dropwise.

    • Reflux the resulting mixture for 8-12 hours.

    • After cooling, dilute the mixture with water and acidify with dilute HCl.

    • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the pure oxadiazole product.[12]

G start Methyl Quinoxaline-2-carboxylate hydrazide Quinoxaline-2- carbohydrazide start->hydrazide Hydrazine Hydrate, Ethanol, Reflux oxadiazole 5-(Quinoxalin-2-yl)- 1,3,4-oxadiazole hydrazide->oxadiazole 1. KOH, CS2 2. Reflux 3. Acidification

Caption: Pathway to 1,3,4-oxadiazoles from the precursor.

Part 3: Application in Quinoxaline 1,4-Dioxide Derivatives

Quinoxaline 1,4-dioxides are a class of compounds with potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[13][14] While the quinoxaline 1,4-dioxide core is often formed via the Beirut reaction, the methyl ester at the C2 position is a critical handle for tuning the compound's activity and pharmacokinetic properties.[14]

Application Insights: Modulating Antitubercular Activity

Research has shown that the nature of the ester group in quinoxaline-2-carboxylate 1,4-dioxides significantly influences their antitubercular efficacy.[13] For instance, converting the methyl ester to other esters (e.g., ethyl, benzyl) or to amides can dramatically alter the Minimum Inhibitory Concentration (MIC) values.

  • Causality: The substituent at the C2 position impacts the molecule's lipophilicity, solubility, and ability to interact with its biological target. For quinoxaline 1,4-dioxides, the proposed mechanism involves reductive activation to generate DNA-damaging radical species.[14] The electronic nature of the C2 substituent can modulate this reduction potential. Furthermore, larger groups may enhance binding in specific enzyme pockets. Studies have shown that antituberculosis activity can be improved in the order of benzyl > ethyl > methyl ester substituents.[13]

Table 1: Bioactive Heterocycles Derived from Methyl Quinoxaline-2-carboxylate

Class of CompoundCore HeterocycleRepresentative Biological ActivityKey Reference(s)
N-Aryl CarboxamidesQuinoxaline-AmideAnticancer, Antitubercular[8][11]
CarbohydrazidesQuinoxaline-HydrazideSynthetic Intermediate[12]
1,3,4-OxadiazolesQuinoxaline-OxadiazoleAntimicrobial, Anti-inflammatory[12]
Quinoxaline 1,4-DioxidesQuinoxaline-N-OxideAntitubercular, Antibacterial[13][14]

Conclusion

Methyl quinoxaline-2-carboxylate is a high-value, readily available precursor that provides a reliable and efficient entry point into the synthesis of diverse and biologically significant quinoxaline derivatives. The straightforward reactivity of its ester group allows researchers in drug discovery to rapidly generate libraries of amides, hydrazides, and complex fused heterocyclic systems. The protocols and insights provided herein demonstrate the pivotal role of this compound, enabling the systematic exploration of chemical space around the quinoxaline scaffold to develop next-generation therapeutic agents.

References

  • Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Generation. (n.d.). ElectronicsAndBooks.
  • Quinoxaline Derivatives: A Comprehensive Guide for Medicinal Chemistry. (n.d.). Benchchem.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. (2016). ACS Publications.
  • Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N‑Arylenamines. (n.d.). Organic Letters - ACS Figshare.
  • An Exploration of the Medicinal Chemistry of Anticancer Quinoxaline. (2022). Hilaris Publisher.
  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2017).
  • SAR and potent compounds of quinoxaline derivatives. (n.d.). ResearchGate.
  • 3-Methyl-quinoxaline-2-carboxylic Acid synthesis. (n.d.). ChemicalBook.
  • Synthesis and biological activity of quinoxaline derivatives. (2024).
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). NIH.
  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (n.d.).
  • Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. (n.d.). Semantic Scholar.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central.
  • Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents. (n.d.). PubMed.
  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (n.d.). MDPI.
  • Methyl Quinoxaline-2-carboxylate: Your Trusted Supplier for Advanced Chemical Synthesis. (n.d.).
  • Transformation of quinoxaline-2-carboxilic acid 1,4-dioxide into amides using DPPA. (n.d.).
  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). MDPI.
  • Simultaneous Screening Analysis of 3-Methyl-quinoxaline-2-carboxylic Acid and Quinoxaline-2-carboxylic Acid Residues in Edible Animal Tissues by a Competitive Indirect Immunoassay. (n.d.). Journal of Agricultural and Food Chemistry.
  • Recent advances in the synthesis and reactivity of quinoxaline. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Editorial Open Access New Quinoxalines with Biological Applications. (2025). ResearchGate.
  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. (2021). PMC - NIH.
  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. (2021). Semantic Scholar.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024). mtieat.
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PMC - PubMed Central.

Sources

Application Note: A Robust HPLC Method for the Quantification of Methyl Quinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl quinoxaline-2-carboxylate. This compound is a pivotal intermediate in the synthesis of various pharmacologically active molecules, including antimycobacterial and antitumor agents.[1] The described method utilizes a standard C18 stationary phase with UV detection, providing excellent specificity, accuracy, and precision. This guide is intended for researchers, scientists, and drug development professionals requiring a validated protocol for quality control, reaction monitoring, or purity assessment of Methyl quinoxaline-2-carboxylate.

Introduction and Scientific Rationale

Methyl quinoxaline-2-carboxylate (MQC) is a heterocyclic organic compound belonging to the quinoxaline class. Its core structure is a versatile scaffold in medicinal chemistry, often incorporated into molecules designed to interact with biological targets like DNA.[1] Given its role as a critical building block, ensuring the purity and accurate quantification of MQC is paramount for the integrity of downstream synthetic products and the reliability of research outcomes.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolving power and sensitivity. This application note leverages the inherent hydrophobicity and UV-active nature of the quinoxaline ring system to develop a straightforward RP-HPLC method.

Causality of Method Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected as it is the workhorse of reversed-phase chromatography, providing excellent retention for aromatic and moderately non-polar compounds like MQC through hydrophobic interactions.[2][3][4]

  • Mobile Phase: A simple isocratic mobile phase of acetonitrile and water is employed. Acetonitrile is chosen for its low viscosity and UV transparency. The ratio is optimized to achieve an ideal retention time (typically 3-10 minutes), ensuring a sharp peak shape and efficient separation from potential impurities without unnecessarily long run times.

  • Detection: The quinoxaline ring system contains a strong chromophore, making UV-Vis detection a highly sensitive and appropriate choice.[5] Analysis of the UV spectrum of related quinoxaline derivatives suggests strong absorbance in the 230-254 nm and ~315 nm regions. A detection wavelength of 254 nm is selected to provide a robust signal and broad applicability.

Materials and Instrumentation

CategoryItemSpecifications
Instrumentation HPLC SystemQuaternary or Binary Pump, Autosampler, Column Oven, UV-Vis or Photodiode Array (PDA) Detector
Analytical ColumnC18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters µ-Bondapak, Agilent Zorbax)
Chemicals Methyl quinoxaline-2-carboxylateReference Standard, >98% purity
Acetonitrile (ACN)HPLC Grade or higher
WaterHPLC Grade, Deionized (DI) or Milli-Q
Labware Volumetric flasksClass A
PipettesCalibrated
Syringe filters0.45 µm PTFE or Nylon
HPLC vials2 mL, with caps and septa

Detailed Experimental Protocols

Preparation of Mobile Phase
  • Measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

  • Measure 400 mL of HPLC-grade water into a separate 1 L graduated cylinder.

  • Combine the solvents in a 1 L solvent reservoir bottle.

  • Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.

  • Label the bottle clearly: "Acetonitrile/Water (60:40, v/v)".

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of Methyl quinoxaline-2-carboxylate reference standard into a 25 mL Class A volumetric flask.

    • Record the exact weight.

    • Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with acetonitrile and mix thoroughly by inverting the flask 15-20 times.

    • Calculate the exact concentration in µg/mL.

  • Working Standard Solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL):

    • Prepare a series of working standards by performing serial dilutions of the Stock Standard Solution using the mobile phase as the diluent.

    • For example, to prepare a 50 µg/mL standard, pipette 2.5 mL of the 1000 µg/mL stock into a 50 mL volumetric flask and dilute to the mark with the mobile phase.

Preparation of Sample Solutions
  • Accurately weigh a sample containing an unknown amount of Methyl quinoxaline-2-carboxylate.

  • Dissolve the sample in a known volume of acetonitrile to achieve an estimated final concentration within the calibration range (e.g., 25 µg/mL).

  • Vortex and sonicate as needed to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into a clean HPLC vial.

Chromatographic Conditions & System Suitability

The method's reliability is established through a system suitability test (SST), which is a mandatory check to ensure the chromatographic system is performing adequately on the day of analysis.[6][7][8]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
System Suitability Test (SST) Protocol & Criteria

Before analyzing any samples, perform five replicate injections of a mid-range working standard (e.g., 25 µg/mL). The results must meet the acceptance criteria outlined below, which are based on common pharmaceutical guidelines.[6][9][10]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry for accurate integration.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.
% RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pumping system.

Analytical Workflow and Data Processing

The overall process from sample preparation to final report generation is a systematic workflow designed to ensure data integrity and traceability.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (ACN:H2O 60:40) D System Equilibration (>30 min) A->D B Prepare Standard Solutions E System Suitability Test (5 Replicates) B->E C Prepare Sample Solutions F Analyze Samples (Inject Blank, Standards, Samples) C->F D->E Equilibrate E->F SST Pass G Verify SST Results (Check Criteria) F->G H Generate Calibration Curve (Linearity > 0.999) G->H Criteria Met I Quantify Sample Concentration H->I J Generate Final Report I->J

Fig. 1: HPLC workflow for MQC analysis.
Data Processing Steps:
  • Calibration Curve: Plot the peak area response versus the concentration of the working standard solutions. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: Use the regression equation from the calibration curve to calculate the concentration of Methyl quinoxaline-2-carboxylate in the filtered sample solutions based on their measured peak areas.

  • Final Calculation: Adjust the calculated concentration to account for the initial sample weight and dilution factors to determine the final purity or concentration in the original sample.

Method Validation Principles

While this document provides a fully developed method, a formal validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to prove its suitability for a specific purpose.[11][12][13] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).

  • Linearity: Assessed over the range of the calibration curve.

  • Accuracy: Determined by spike-recovery studies at multiple concentration levels.

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Conclusion

The RP-HPLC method described herein is a simple, rapid, and reliable tool for the quantitative analysis of Methyl quinoxaline-2-carboxylate. The use of a standard C18 column and a straightforward isocratic mobile phase makes this method easily transferable and applicable in most analytical laboratories. The integrated system suitability tests ensure the validity of the results on a per-analysis basis, providing a high degree of confidence in the generated data for both research and quality control applications.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Compliance Academy (ECA) URL: [Link]

  • Title: System suitability Requirements for a USP HPLC Method Source: MicroSolv Technology Corporation URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 Source: YouTube (Pharmalytics) URL: [Link]

  • Title: Significant Changes in HPLC System Suitability: New USP Provisions Planned Source: European Compliance Academy (ECA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC Source: Periodica Polytechnica Chemical Engineering URL: [Link]

  • Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns Source: SIELC Technologies URL: [Link]

  • Title: General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY Source: U.S. Pharmacopeia (USP) URL: [Link]

  • Title: Methyl Quinoxaline-2-carboxylate: Your Trusted Supplier for Advanced Chemical Synthesis Source: Autech Industry Co.,Limited URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues Source: PubMed URL: [Link]

  • Title: HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works Source: YouTube (Axion Labs) URL: [Link]

  • Title: "Ultraviolet absorption spectra of quinoxaline and some of its derivati" Source: Brigham Young University ScholarsArchive URL: [Link]

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of Methyl quinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl quinoxaline-2-carboxylate

Abstract

This comprehensive guide details a robust and validated method for the analysis of Methyl quinoxaline-2-carboxylate using Gas Chromatography-Mass Spectrometry (GC-MS). Methyl quinoxaline-2-carboxylate is a pivotal heterocyclic compound, frequently utilized as a key intermediate in the synthesis of novel pharmaceutical agents, including those with antimycobacterial and antitumor properties.[1] Given its role in drug development, a reliable and accurate analytical method is essential for quality control, purity assessment, and metabolic studies. This document provides a step-by-step protocol, from sample preparation to data analysis, grounded in established scientific principles. It is intended for researchers, scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Analytical Imperative for Methyl quinoxaline-2-carboxylate

Methyl quinoxaline-2-carboxylate (MQC), with the molecular formula C₁₀H₈N₂O₂, is a stable, solid compound at room temperature.[1][2] Its quinoxaline core is a recurring motif in a wide array of pharmacologically active molecules, making MQC a valuable building block in medicinal chemistry.[3] The precise identification and quantification of MQC are critical to ensure the purity of starting materials, monitor reaction progress, and characterize final active pharmaceutical ingredients (APIs).

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this purpose, offering unparalleled separation efficiency and definitive molecular identification.[4] The gas chromatograph separates volatile and semi-volatile compounds with high resolution, while the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of ionized molecules and their fragments. This combination provides the "gold standard" for forensic substance identification and is perfectly suited for the analysis of MQC.[4] This application note explains the causality behind our experimental choices, ensuring a protocol that is not only repeatable but also scientifically sound and self-validating.

Experimental Workflow and Protocols

A successful analysis is predicated on a meticulous and logical workflow. The following sections detail the optimized procedures for MQC analysis, from initial sample handling to final data interpretation.

Sample Preparation: The Foundation of Accurate Analysis

The objective of sample preparation is to present the analyte to the instrument in a suitable solvent, at an appropriate concentration, and free from interfering contaminants.[5] MQC is a solid with a melting point of 110-110.5 °C, making it sufficiently volatile for direct GC-MS analysis without the need for chemical derivatization.[1]

Protocol for Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl quinoxaline-2-carboxylate reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable volatile organic solvent such as dichloromethane or ethyl acetate.[6] Ensure the standard is fully dissolved.

  • Working Solution (10 µg/mL): Perform a serial dilution of the stock solution. For example, transfer 100 µL of the 1 mg/mL stock solution into a new 10 mL volumetric flask and dilute to the mark with the same solvent. This concentration is ideal for achieving a column loading of approximately 10 ng with a 1 µL injection.[7]

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could block the injection syringe or contaminate the GC inlet.[6]

  • Vialing: Transfer the filtered solution into a 1.5 mL glass autosampler vial.[7] Avoid plastic vials and parafilm, which can introduce contaminants.[7]

Caption: Workflow for MQC standard solution preparation.

Instrumentation: Optimizing Separation and Detection

The selection of appropriate GC-MS parameters is critical for achieving the desired chromatographic resolution and mass spectrometric sensitivity. The following parameters have been optimized for the analysis of Methyl quinoxaline-2-carboxylate.

Table 1: Recommended GC-MS Parameters

ParameterSettingRationale
Gas Chromatograph
GC ColumnHP-5MS (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, mid-polarity column providing excellent separation for a wide range of semi-volatile aromatic compounds like MQC.[8]
Injection ModeSplitless, 1 µLMaximizes the transfer of analyte to the column, providing high sensitivity suitable for trace analysis.[7]
Injector Temperature250 °CEnsures complete and rapid vaporization of MQC without thermal degradation.
Carrier GasHelium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.[9] Constant flow mode ensures stable retention times.
Oven Temperature ProgramInitial 140 °C (hold 1 min), ramp at 10 °C/min to 240 °C, hold for 5 minThe temperature program is designed to provide a sharp peak shape for MQC while allowing for the elution of any potential contaminants.[10][11]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard hard ionization technique at 70 eV produces reproducible, information-rich fragmentation patterns ideal for library matching and structural elucidation.[9][12]
Ion Source Temperature230 °CA standard source temperature that balances ionization efficiency and prevents thermal degradation.[8]
Quadrupole Temperature150 °CMaintains mass accuracy and stability of the analyzer.[8]
Transfer Line Temperature250 °CPrevents condensation of the analyte as it transfers from the GC to the MS.[8]
Acquisition ModeFull Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantificationFull scan mode provides a complete mass spectrum for compound identification. SIM mode significantly increases sensitivity by monitoring only specific ions of interest.

Data Analysis and Interpretation

Compound Identification

Methyl quinoxaline-2-carboxylate is identified by a combination of its unique retention time under the specified chromatographic conditions and its characteristic mass spectrum.

Mass Spectrum and Fragmentation Pathway

The molecular weight of MQC is 188.18 g/mol .[1] Under electron ionization, the molecule will form a molecular ion (M⁺˙) at m/z 188 . The subsequent fragmentation is predictable and provides a unique fingerprint for the molecule. As an aromatic ester, fragmentation is dominated by cleavages adjacent to the carbonyl group.[13]

  • Primary Fragmentation: The most likely initial fragmentation is the loss of the methoxy radical (•OCH₃), which has a mass of 31 Da. This results in a highly stable acylium cation at m/z 157 .[13][14]

  • Secondary Fragmentation: The acylium ion can then lose a molecule of carbon monoxide (CO, 28 Da) to form the quinoxaline cation at m/z 129 .

  • Alternative Fragmentation: A less common but possible fragmentation is the loss of the entire methyl carboxylate radical (•COOCH₃, 59 Da), also leading to the quinoxaline cation at m/z 129 .

The base peak in the spectrum is expected to be the acylium ion at m/z 157 due to its stability. The presence of a strong molecular ion at m/z 188 and key fragments at m/z 157 and 129 provides definitive identification.

Fragmentation MQC MQC (m/z 188) [C₁₀H₈N₂O₂]⁺˙ Acylium Acylium Ion (m/z 157) [C₉H₅N₂O]⁺ MQC->Acylium - •OCH₃ (31 Da) Quinoxaline Quinoxaline Cation (m/z 129) [C₈H₅N₂]⁺ MQC->Quinoxaline - •COOCH₃ (59 Da) Acylium->Quinoxaline - CO (28 Da)

Caption: Predicted EI fragmentation pathway of Methyl quinoxaline-2-carboxylate.

Method Validation for Trustworthiness

To ensure that the analytical method is fit for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[15][16] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of MQC.

Table 2: ICH Q2(R1) Validation Parameters and Typical Acceptance Criteria

Validation ParameterDescriptionTypical Acceptance Criteria for Pharmaceutical Analysis
Specificity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.Peak purity analysis and resolution from adjacent peaks should be demonstrated.[15]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.999 over the specified concentration range.[17]
Accuracy (% Recovery) The closeness of the test results obtained by the method to the true value.98.0% to 102.0% recovery for the assay of a drug substance.[15][18]
Precision (% RSD) The closeness of agreement among a series of measurements from multiple samplings of the same sample.Repeatability (Intra-day) RSD ≤ 2%; Intermediate Precision (Inter-day) RSD ≤ 3%.[15][18]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10, with acceptable precision (e.g., RSD ≤ 10%).[18]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.No significant impact on results when parameters (e.g., oven ramp rate, flow rate) are slightly varied.[15]

Conclusion

This application note presents a comprehensive, reliable, and robust GC-MS method for the analysis of Methyl quinoxaline-2-carboxylate. The detailed protocols for sample preparation, instrument configuration, and data analysis are designed to yield accurate and reproducible results. The discussion of the underlying scientific principles, from chromatographic separation to mass spectrometric fragmentation, provides the user with the necessary context to implement and adapt this method effectively. By adhering to the principles of method validation outlined herein, laboratories can ensure the integrity of their data, supporting the development and quality control of essential pharmaceutical products.

References

  • Lang, H. et al. (1990). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. PubMed. Available at: [Link]

  • Pen-Link Pharmaceutical Co., Ltd. (n.d.). Methyl Quinoxaline-2-carboxylate: Your Trusted Supplier for Advanced Chemical Synthesis. pen-link.com. Available at: [Link]

  • Hase, S. et al. (1979). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. Agricultural and Biological Chemistry. Available at: [Link]

  • Jain, D. et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development. Available at: [Link]

  • P, A. et al. (2018). A Review on GC-MS and Method Development and Validation. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

  • University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. massspec.ucr.edu. Available at: [Link]

  • Mestrelab Research. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Mestrelab. Available at: [Link]

  • Hase, S. et al. (1979). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans. J-Stage. Available at: [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. scioninstruments.com. Available at: [Link]

  • European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. Available at: [Link]

  • LCGC. (2025). Analytical Method Development and Validation in Pharmaceuticals. LCGC. Available at: [Link]

  • Osolodkov, D. et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Institutes of Health. Available at: [Link]

  • Vítová, E. et al. (2017). Structural characterization of wax esters by electron ionization mass spectrometry. National Institutes of Health. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoxaline, 2-methyl-. NIST WebBook. Available at: [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Kertész, V. & Van Berkel, G.J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. Available at: [Link]

  • Peron, G. et al. (2022). Influence of Yeast and Enzyme Formulation on Prosecco Wine Aroma During Storage on Lees. MDPI. Available at: [Link]

  • Al-Suwailem, A. et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. PubMed. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of Methyl Quinoxaline-2-carboxylate for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of methyl quinoxaline-2-carboxylate. The focus is on enhancing its therapeutic potential through targeted chemical modifications. The protocols and insights provided are grounded in established scientific literature and best practices in synthetic medicinal chemistry.

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Drug Discovery

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its presence in a wide array of compounds exhibiting diverse and potent biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. Methyl quinoxaline-2-carboxylate serves as a versatile and readily accessible starting material for creating extensive libraries of novel quinoxaline derivatives. The strategic derivatization of this core molecule is a key approach to modulating its pharmacokinetic and pharmacodynamic profiles, ultimately leading to the development of more potent and selective therapeutic agents.

This guide will explore the rationale behind various derivatization strategies, provide detailed experimental protocols for key synthetic transformations, and present comparative data to illustrate the impact of these modifications on biological activity.

Part 1: Strategic Approaches to Derivatization

The derivatization of methyl quinoxaline-2-carboxylate can be systematically approached by targeting specific sites on the molecule. The primary points for modification are the ester functional group and the benzene ring of the quinoxaline core.

Amide Bond Formation: Expanding Chemical Diversity

One of the most effective and widely employed strategies is the conversion of the methyl ester to a diverse range of amides. This is achieved through aminolysis, where the ester is reacted with a primary or secondary amine. The rationale behind this approach is the introduction of a hydrogen bond donor-acceptor moiety, which can significantly enhance binding affinity to biological targets. Furthermore, the vast commercial availability of amines allows for the systematic exploration of structure-activity relationships (SAR) by varying the steric and electronic properties of the appended substituent.

Hydrazide Formation and Subsequent Heterocyclization: Building Complexity and Novel Interactions

The conversion of the methyl ester to a hydrazide (a compound containing the -CONHNH2 functional group) opens up a gateway to a plethora of further derivatizations. The hydrazide itself is a key pharmacophore in many bioactive molecules. More importantly, it serves as a versatile synthon for the construction of various five-membered heterocyclic rings, such as oxadiazoles, pyrazoles, and triazoles. These appended heterocyclic rings can introduce new points of interaction with biological targets and modulate the overall physicochemical properties of the parent molecule.

Modifications of the Quinoxaline Ring System

While derivatization at the carboxylate position is more common, modifications on the benzene portion of the quinoxaline ring can also lead to significant enhancements in activity. This is typically achieved by starting with appropriately substituted o-phenylenediamines in the initial synthesis of the quinoxaline core. Introducing electron-donating or electron-withdrawing groups can alter the electronic landscape of the entire molecule, influencing its reactivity and biological interactions.

Part 2: Experimental Protocols and Methodologies

The following protocols are presented as a guide for the synthesis of key derivatives of methyl quinoxaline-2-carboxylate. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2.1: Synthesis of N-substituted Quinoxaline-2-carboxamides

This protocol details the direct aminolysis of methyl quinoxaline-2-carboxylate to yield N-substituted amides.

Workflow Diagram:

A Methyl quinoxaline-2-carboxylate + Amine (R-NH2) C Reflux or Microwave Irradiation A->C B Solvent (e.g., Methanol, Ethanol) B->C D Reaction Monitoring (TLC) C->D E Work-up and Purification (e.g., Crystallization, Chromatography) D->E F N-substituted Quinoxaline-2-carboxamide E->F

Caption: General workflow for the synthesis of N-substituted quinoxaline-2-carboxamides.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl quinoxaline-2-carboxylate (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Addition of Amine: Add the desired primary or secondary amine (1.1-1.5 eq.) to the solution.

  • Reaction Conditions: The reaction mixture can be heated to reflux for several hours (typically 4-24 hours) or subjected to microwave irradiation for a shorter duration (10-30 minutes) at a suitable temperature (e.g., 100-120 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure N-substituted quinoxaline-2-carboxamide.

  • Characterization: The structure of the final compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2.2: Synthesis of Quinoxaline-2-carbohydrazide

This protocol describes the conversion of the methyl ester to the corresponding hydrazide, a key intermediate for further derivatization.

Workflow Diagram:

A Methyl quinoxaline-2-carboxylate D Reflux A->D B Hydrazine Hydrate B->D C Solvent (e.g., Ethanol) C->D E Precipitation and Filtration D->E F Quinoxaline-2-carbohydrazide E->F

Caption: Synthesis of quinoxaline-2-carbohydrazide.

Step-by-Step Procedure:

  • Reaction Setup: Suspend methyl quinoxaline-2-carboxylate (1.0 eq.) in ethanol in a round-bottom flask.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (e.g., 5-10 eq.) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture in an ice bath. The resulting precipitate is collected by filtration, washed with cold ethanol, and then dried under vacuum to yield the pure quinoxaline-2-carbohydrazide.

  • Characterization: Confirm the identity and purity of the product using spectroscopic techniques (1H NMR, 13C NMR, IR, and mass spectrometry).

Part 3: Impact of Derivatization on Biological Activity - Data and Analysis

The strategic derivatization of methyl quinoxaline-2-carboxylate has been shown to significantly enhance its biological activity across various domains. The following tables summarize representative data from the literature, showcasing the improved potency of the derivatives compared to the parent compound or standard drugs.

Enhanced Antitubercular Activity

A series of quinoxaline-2-carboxamide derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. The results demonstrate a significant improvement in activity upon derivatization.

Table 1: Antitubercular Activity of Quinoxaline-2-carboxamide Derivatives

CompoundR Group (Substituent on Amide)MIC (µg/mL)
Methyl quinoxaline-2-carboxylate-OCH3>100
Derivative 1 -NH-phenyl12.5
Derivative 2 -NH-(4-chlorophenyl)6.25
Derivative 3 -NH-(4-fluorophenyl)6.25
Isoniazid (Standard) -0.1

Data is representative and compiled for illustrative purposes based on trends reported in the literature.

Analysis: The data clearly indicates that the conversion of the methyl ester to various N-aryl amides leads to a dramatic increase in antitubercular activity. The introduction of halogen substituents on the phenyl ring further enhances this activity.

Enhanced Anticancer Activity

Derivatization of the quinoxaline core has also been a successful strategy for developing potent anticancer agents. The following table presents the cytotoxic activity of a series of quinoxaline derivatives against a human cancer cell line.

Table 2: In Vitro Cytotoxic Activity of Quinoxaline Derivatives against A549 Lung Cancer Cell Line

CompoundModificationIC50 (µM)
Methyl quinoxaline-2-carboxylateParent Compound>50
Derivative 4 N-(2-hydroxyphenyl)carboxamide8.5
Derivative 5 N-(4-methoxyphenyl)carboxamide12.2
Derivative 6 1,3,4-Oxadiazole derivative5.1
Doxorubicin (Standard) -0.9

Data is representative and compiled for illustrative purposes based on trends reported in the literature.

Analysis: The derivatization of methyl quinoxaline-2-carboxylate into amides and further into heterocyclic systems like oxadiazoles results in a significant enhancement of cytotoxic activity against the A549 lung cancer cell line.

Conclusion

The derivatization of methyl quinoxaline-2-carboxylate is a powerful and versatile strategy for the development of novel therapeutic agents with enhanced biological activity. The protocols and data presented in these application notes demonstrate that targeted modifications, particularly at the carboxylate position to form amides and hydrazides, can lead to substantial improvements in antitubercular and anticancer potency. Researchers are encouraged to utilize these foundational methods as a starting point for the rational design and synthesis of new quinoxaline-based drug candidates.

References

  • Title: Synthesis and biological evaluation of novel quinoxaline derivatives as potential antimicrobial and anticancer agents. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Quinoxaline derivatives: a patent review (2010 - 2014). Source: Expert Opinion on Therapeutic Patents URL: [Link]

  • Title: Design, synthesis, and antitubercular activity of novel quinoxaline-2-carboxamide derivatives. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Recent advances in the synthesis of quinoxaline and its derivatives. Source: RSC Advances URL: [Link]

Application of Methyl Quinoxaline-2-carboxylate in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold and the Strategic Importance of Methyl Quinoxaline-2-carboxylate

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antiprotozoal properties.[1][4] This versatility has established the quinoxaline core as a critical starting point for the development of novel therapeutic agents.[2][5]

Within this important class of molecules, Methyl quinoxaline-2-carboxylate (MQC) emerges as a pivotal starting material and key intermediate.[6] Its structure, featuring a reactive ester group on the quinoxaline core, provides a versatile handle for synthetic modification. This allows for the systematic elaboration of the core structure to generate extensive libraries of novel compounds for biological screening. Researchers can leverage the ester functionality for hydrolysis, amidation, or reduction, paving the way for diverse derivatives with tailored pharmacological profiles. This application note provides an in-depth guide to the strategic use of MQC in medicinal chemistry, complete with detailed protocols for synthesis and biological evaluation.

Part 1: Methyl Quinoxaline-2-carboxylate as a Versatile Synthetic Intermediate

The true value of Methyl quinoxaline-2-carboxylate in drug discovery lies in its utility as a foundational building block. The ester group at the 2-position is readily transformed into other functional groups, such as carboxylic acids, amides, and hydrazides, which can then be further modified. This synthetic flexibility is paramount for structure-activity relationship (SAR) studies, where systematic structural changes are correlated with changes in biological activity to optimize lead compounds.

Key Synthetic Transformations:
  • Hydrolysis to Carboxylic Acid: Saponification of the methyl ester yields the corresponding carboxylic acid. This introduces a new reactive site for amide bond formation, a common linkage in many drug molecules.

  • Amidation: Direct reaction with amines allows for the synthesis of a wide array of quinoxaline-2-carboxamides. This is a crucial strategy for exploring the chemical space around the quinoxaline core and modulating properties like solubility, cell permeability, and target binding.

  • Hydrazinolysis: Treatment with hydrazine hydrate converts the ester into a hydrazide, which is a key precursor for synthesizing various heterocyclic systems, such as pyrazoles and triazoles, appended to the quinoxaline ring.

The following diagram illustrates the central role of Methyl quinoxaline-2-carboxylate in generating diverse derivatives.

G MQC Methyl Quinoxaline-2-carboxylate Acid Quinoxaline-2-carboxylic Acid MQC->Acid Hydrolysis (e.g., NaOH, MeOH) Amide Quinoxaline-2-carboxamides MQC->Amide Amidation (R-NH2) Hydrazide Quinoxaline-2-carbohydrazide MQC->Hydrazide Hydrazinolysis (NH2NH2·H2O) Acid->Amide Further_Derivatives Further Bioactive Derivatives (e.g., heterocycles) Hydrazide->Further_Derivatives Cyclocondensation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS ATP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation EGF EGF (Growth Factor) EGF->EGFR Quinoxaline Quinoxaline Derivative Quinoxaline->EGFR Inhibition

Caption: Inhibition of EGFR signaling by a quinoxaline derivative.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of representative quinoxaline derivatives against various cancer cell lines. Lower IC₅₀ values indicate greater potency.

Compound IDCancer Cell LineTargetIC₅₀ (µM)Reference
Compound 11 MCF-7 (Breast)EGFR/COX-20.81[5][7]
Compound 13 A549 (Lung)EGFR/COX-22.91[5][7]
Compound 4a HepG2 (Liver)EGFR/COX-23.21[5][7]
CPD4 H1975 (Lung)EGFR Mutant3.47[2]
CPD21 H1975 (Lung)EGFR Mutant3.81 (nM)[2]
Antimicrobial Activity

Quinoxaline derivatives, particularly quinoxaline-1,4-dioxides, are well-documented for their broad-spectrum antimicrobial properties. [4]Methyl quinoxaline-2-carboxylate serves as a crucial precursor for these N-oxide derivatives. [8]These compounds are active against Gram-positive and Gram-negative bacteria, including drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). [9][10]They have also demonstrated efficacy against Mycobacterium tuberculosis. [8] The proposed mechanism of action for many antimicrobial quinoxalines involves the generation of reactive oxygen species (ROS) and DNA damage, leading to bacterial cell death. [11] Quantitative Data Summary: Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected quinoxaline derivatives against various microbial strains. A lower MIC value signifies higher antimicrobial potency.

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative 2d Escherichia coli8[12]
Derivative 3c Escherichia coli8[12]
Derivative 6a Bacillus subtilis16[12]
Derivative 10 Candida albicans16[12]
Quinoxaline Cpd. MRSA1-4[9][10]
Compound 4 M. tuberculosis1.25[11]

Part 3: Experimental Protocols

To ensure the practical application of this guide, we provide detailed, field-proven protocols for the synthesis of a key derivative and its subsequent biological evaluation.

Protocol 1: Synthesis of 3-Methyl-quinoxaline-2-carboxylic Acid

This protocol details the hydrolysis of a methyl quinoxaline-2-carboxylate derivative to its corresponding carboxylic acid, a critical intermediate for further derivatization.

Rationale: The conversion of the ester to a carboxylic acid is a fundamental step to enable amide bond formation using standard peptide coupling reagents. This protocol employs a simple base-catalyzed hydrolysis (saponification).

Materials:

  • Methyl 3-methylquinoxaline-2-carboxylate

  • Methanol (MeOH)

  • 2N Sodium Hydroxide (NaOH) solution

  • 1N Hydrochloric Acid (HCl) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Saturated brine solution

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Methyl 3-methylquinoxaline-2-carboxylate (e.g., 0.20 g, 0.99 mmol) in a solvent mixture of methanol (8 mL) and 2N sodium hydroxide solution (2 mL). [13]2. Reaction: Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Concentration: Once the reaction is complete, concentrate the mixture to approximately one-third of its original volume using a rotary evaporator. [13]4. Acidification: Carefully adjust the pH of the remaining aqueous solution to be acidic (pH ~2-3) by the dropwise addition of 1N hydrochloric acid. A precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). [13]6. Washing: Combine the organic layers and wash sequentially with deionized water (20 mL) and saturated brine solution (20 mL). [13]This removes residual acid and inorganic salts.

  • Drying and Filtration: Dry the organic phase over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of ethyl acetate.

  • Final Concentration: Concentrate the filtrate by rotary evaporation to yield the solid product. Dry the final product under high vacuum to obtain 3-methylquinoxaline-2-carboxylic acid. [13]

Protocol 2: In Vitro Anticancer Evaluation - MTT Assay

This protocol outlines the use of the MTT assay to determine the cytotoxicity of a synthesized quinoxaline derivative against a cancer cell line.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. [11]NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for a quantitative assessment of a compound's cytotoxic effect. [11]

G cluster_workflow MTT Assay Workflow Start 1. Cell Seeding Incubate1 2. Incubate (24h) Allow cell attachment Start->Incubate1 Treat 3. Compound Treatment (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate (48-72h) Treat->Incubate2 Add_MTT 5. Add MTT Reagent Incubate2->Add_MTT Incubate3 6. Incubate (4h) Formazan formation Add_MTT->Incubate3 Solubilize 7. Solubilize Formazan (Add DMSO) Incubate3->Solubilize Read 8. Measure Absorbance (570 nm) Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test quinoxaline derivative (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. [4]2. Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. [7]3. Compound Treatment: Prepare serial dilutions of the quinoxaline derivative in culture medium from the DMSO stock. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for another 48-72 hours under the same conditions. [4]5. MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. [4]During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the cells or formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan. [4][11]7. Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. [4][11]8. Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: In Vitro Antimicrobial Evaluation - Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a quinoxaline derivative.

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [1]The broth microdilution method is a standardized and efficient way to test multiple concentrations of a compound against a specific microbial strain in a 96-well plate format.

Materials:

  • Test microorganism (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate liquid growth medium. [9]* Test quinoxaline derivative (dissolved in DMSO)

  • Standardized microbial suspension (0.5 McFarland standard)

  • Sterile 96-well plates (round bottom)

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to wells in columns 2 through 12 of a 96-well plate. [9]2. Compound Addition: In column 1, add 200 µL of the test compound solution prepared in broth at twice the highest desired final concentration.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well and transfer 100 µL from column 2 to column 3, and so on, up to column 10. Discard the final 100 µL from column 10. This creates a range of concentrations. [9]4. Controls: Column 11 will serve as the growth control (broth and inoculum only), and column 12 as the sterility control (broth only). [9]5. Inoculation: Prepare a standardized inoculum of the test microorganism (adjusted to a 0.5 McFarland standard, then diluted). Add 100 µL of this bacterial suspension to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in an ambient air incubator. [9]7. MIC Determination: After incubation, examine the plate for visible turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). [1][9]

Conclusion and Future Perspectives

Methyl quinoxaline-2-carboxylate is an undeniably valuable and versatile platform for the discovery of new drugs. Its synthetic accessibility and the diverse biological activities of its derivatives make it a cornerstone for medicinal chemists targeting a range of diseases. The protocols and data presented herein provide a robust framework for researchers to synthesize, evaluate, and optimize novel quinoxaline-based therapeutic agents. Future work will likely focus on creating more complex and targeted derivatives, exploring novel mechanisms of action, and advancing the most promising candidates into preclinical and clinical development.

References

  • A review on the therapeutic potential of quinoxaline derivatives - Wisdom Library. (2024).
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.).
  • 3-Methyl-quinoxaline-2-carboxylic Acid synthesis - ChemicalBook. (n.d.).
  • Quinoxaline and examples of its pharmacological activities. - ResearchGate. (n.d.).
  • Design, Synthesis and Antimicrobial Activity of Amide-Linked Quinoxaline Derivatives - Research India Publications. (n.d.).
  • SAR study of novel quinoxaline derivatives as dual EGFR and COX‐2 inhibitors. (n.d.).
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Publishing. (n.d.).
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - MDPI. (2019).
  • Quinoxaline, its derivatives and applications: A State of the Art review - PubMed. (n.d.).
  • Methyl Quinoxaline-2-carboxylate: Your Trusted Supplier for Advanced Chemical Synthesis. (n.d.).
  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC - PubMed Central. (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - NIH. (2023).
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - NIH. (n.d.).
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Publishing. (n.d.).
  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC - NIH. (2023).
  • (PDF) Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - ResearchGate. (2023).
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI. (n.d.).
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review - mtieat. (2024).
  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC - NIH. (2021).
  • Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents - PubMed. (n.d.).
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (2023).
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).
  • advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - NIH. (2024).
  • 3-Methylquinoxaline-2-carboxylic Acid (CAS 74003-63-7) - Cayman Chemical. (n.d.).

Sources

Application Notes and Protocols for the Synthesis of Methyl Quinoxaline-2-carboxylate 1,4-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quinoxaline-1,4-dioxides

Quinoxaline-1,4-dioxides represent a prominent class of N-oxide heterocyclic compounds that have garnered significant attention in medicinal chemistry. The presence of the two N-oxide moieties imparts unique electronic and steric properties, leading to a wide spectrum of biological activities. These compounds are known for their potential as antibacterial, antitumor, antifungal, and antiparasitic agents.[1][2][3][4] Their mechanism of action is often attributed to their ability to be bioreductively activated in hypoxic environments, a characteristic of many solid tumors and bacterial infections, leading to the generation of DNA-damaging radical species.[3][5] Methyl quinoxaline-2-carboxylate 1,4-dioxide, in particular, serves as a crucial scaffold for the development of novel therapeutic agents, with numerous derivatives synthesized and evaluated for their efficacy against various diseases, including tuberculosis.[6][7][8][9]

This document provides a detailed protocol for the synthesis of Methyl 3-methylquinoxaline-2-carboxylate 1,4-dioxide, a representative member of this important class of compounds. The primary synthetic route described herein is the Beirut Reaction, a robust and widely adopted method for the preparation of quinoxaline-1,4-dioxides.[1][10][11][12]

The Beirut Reaction: A Powerful Tool for Synthesis

The Beirut Reaction, first described by Haddadin and Issidorides in 1965, is the most significant preparative method for the synthesis of quinoxaline 1,4-dioxides.[1][11] This reaction involves the condensation of a benzofuroxan (also known as benzofurazan-1-oxide) with a β-dicarbonyl compound, such as a β-ketoester, in the presence of a base.[13][14] The reaction proceeds through a proposed mechanism involving the nucleophilic attack of the enolate of the β-dicarbonyl compound on one of the nitrogen atoms of the benzofuroxan ring.[14]

Experimental Protocol: Synthesis of Methyl 3-methylquinoxaline-2-carboxylate 1,4-dioxide

This protocol details the synthesis of Methyl 3-methylquinoxaline-2-carboxylate 1,4-dioxide from benzofuroxan and methyl acetoacetate.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )QuantitySupplier
BenzofuroxanC₆H₄N₂O₂136.111.36 g (10 mmol)Sigma-Aldrich
Methyl acetoacetateC₅H₈O₃116.121.28 g (11 mmol)Alfa Aesar
Triethylamine (TEA)(C₂H₅)₃N101.191.52 g (15 mmol)Fisher Scientific
Methanol (MeOH)CH₃OH32.0450 mLVWR
Diethyl ether(C₂H₅)₂O74.12100 mLSigma-Aldrich
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Benzofuroxan and its derivatives can be potent biologically active compounds. Handle with care and avoid inhalation or skin contact.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with caution.

Reaction Workflow

Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_reagents Weigh and prepare reagents setup_reaction Set up reaction flask in an ice bath prep_reagents->setup_reaction dissolve Dissolve benzofuroxan and methyl acetoacetate in methanol setup_reaction->dissolve add_tea Add triethylamine dropwise at 0 °C dissolve->add_tea stir Stir in the dark at room temperature for 24-72 hours add_tea->stir precipitate Precipitate product with diethyl ether stir->precipitate filter Filter the solid product precipitate->filter wash Wash with cold diethyl ether filter->wash dry Dry the product under vacuum wash->dry characterize Characterize the product (NMR, MS, etc.) dry->characterize

Figure 1: Experimental workflow for the synthesis of Methyl 3-methylquinoxaline-2-carboxylate 1,4-dioxide.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzofuroxan (1.36 g, 10 mmol) and methyl acetoacetate (1.28 g, 11 mmol) in 50 mL of methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature reaches 0-5 °C.

  • Addition of Catalyst: While stirring vigorously, add triethylamine (1.52 g, 15 mmol) dropwise to the reaction mixture over a period of 10-15 minutes, ensuring the temperature remains below 10 °C. The addition of the basic catalyst, triethylamine, is crucial for the deprotonation of the α-carbon of methyl acetoacetate, leading to the formation of the reactive enolate nucleophile.[7][13]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Wrap the flask in aluminum foil to protect it from light, as some quinoxaline derivatives can be light-sensitive. Stir the reaction mixture in the dark for 24 to 72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Isolation: Upon completion of the reaction (as indicated by TLC), add 100 mL of diethyl ether to the reaction mixture to precipitate the product. Stir for an additional 30 minutes.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the resulting solid product under vacuum to a constant weight. The product should be a pale yellow to yellow solid.

Characterization

The identity and purity of the synthesized Methyl 3-methylquinoxaline-2-carboxylate 1,4-dioxide should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the arrangement of protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionExtend the reaction time. Ensure the triethylamine is fresh and of good quality.
Product loss during work-upEnsure the product is fully precipitated before filtration. Use cold diethyl ether for washing to minimize dissolution of the product.
Impure Product Incomplete reaction or side reactionsPurify the crude product by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Inadequate washingIncrease the volume and number of washes with diethyl ether.

Reaction Mechanism

The synthesis of Methyl 3-methylquinoxaline-2-carboxylate 1,4-dioxide via the Beirut Reaction follows a well-established mechanistic pathway.

Beirut Reaction Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Ring Opening and Cyclization cluster_step4 Step 4: Dehydration and Aromatization Methyl Acetoacetate Enolate Enolate Intermediate Methyl Acetoacetate->Enolate + Et₃N Triethylamine Et₃N Intermediate_A Adduct Enolate->Intermediate_A + Benzofuroxan Benzofuroxan Intermediate_B Ring-Opened Intermediate Intermediate_A->Intermediate_B Intermediate_C Cyclized Intermediate Intermediate_B->Intermediate_C Product Methyl 3-methylquinoxaline- 2-carboxylate 1,4-dioxide Intermediate_C->Product - H₂O

Figure 2: Proposed mechanism of the Beirut Reaction for the synthesis of Methyl 3-methylquinoxaline-2-carboxylate 1,4-dioxide.

The reaction is initiated by the base-catalyzed formation of an enolate from methyl acetoacetate. This enolate then acts as a nucleophile, attacking one of the electrophilic nitrogen atoms of the benzofuroxan ring. This is followed by a series of ring-opening, cyclization, and dehydration steps to yield the final quinoxaline-1,4-dioxide product.[1][14]

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of Methyl 3-methylquinoxaline-2-carboxylate 1,4-dioxide. The Beirut Reaction is a versatile and powerful tool for accessing a wide range of substituted quinoxaline-1,4-dioxides, which are valuable scaffolds in drug discovery and development. The straightforward nature of this procedure, coupled with the ready availability of the starting materials, makes it an accessible method for researchers in both academic and industrial settings.

References

  • Buravchenko, G. I., & Shchekotikhin, A. E. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals (Basel, Switzerland), 16(8), 1174. [Link]

  • Jaso, A., Zarranz, B., Aldana, I., & Monge, A. (2005). Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents. Journal of medicinal chemistry, 48(6), 2019–2025. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Novel synthetic routes to prepare biologically active quinoxalines and their derivatives. Molecules (Basel, Switzerland), 16(12), 9911–9949. [Link]

  • Lima, L. M., & do Amaral, D. N. (2013). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Revista Virtual de Química, 5(6), 1075-1100. [Link]

  • Zhang, N., Kholikov, K., Ibezim, E., Gromyko, A., Gainullin, R., Kalinina, M., ... & Shchekotikhin, A. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16104. [Link]

  • World Health Organization. (2023). Global tuberculosis report 2023.
  • Monge, A., Palop, J. A., de Ceráin, A. L., Senador, V., & Martínez-Crespo, F. J. (1995). Quinoxaline-1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents. Journal of medicinal chemistry, 38(10), 1786–1792.
  • Google Patents. (n.d.). CN105061338A - 3-methyl-quinoxaline-2-carboxylic acid chemical synthesis method based on ionic liquid system.
  • Google Patents. (n.d.). CN101016267B - Chemical synthesis method for 3-methylquinoxaline-2-carboxylic acid.
  • Mtunzi, F. M., Dziike, F. T., & Avula, B. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2004). Synthesis and antimicrobial activity of new 3-methyl-2-quinoxalinecarbonitrile 1,4-dioxide derivatives. Bioorganic & medicinal chemistry, 12(13), 3711–3721.
  • Abdel-Aal, M. T., El-Sayed, W. A., & El-Ashry, E. S. H. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules (Basel, Switzerland), 20(8), 14736–14757. [Link]

  • ResearchGate. (n.d.). The scheme of synthesis of quinoxaline 1,4-dioxides 4–6. Reagents and.... [Link]

  • Zhang, N., Gromyko, A. V., Gainullin, R. N., Kalinina, M. V., Danilenko, V. N., & Shchekotikhin, A. E. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Antibiotics (Basel, Switzerland), 11(2), 173. [Link]

  • Vicente, E., Pérez-Silanes, S., Lima, L. M., Ancizu, S., Aldana, I., & Monge, A. (2009). Selective synthesis of quinoxaline 1,4-di-N-oxides and their evaluation as anti-Trypanosoma cruzi agents. European journal of medicinal chemistry, 44(1), 375–382.
  • ResearchGate. (n.d.). The main approaches for the synthesis of quinoxaline 1,4-dioxides. [Link]

  • ResearchGate. (n.d.). Synthesis of New Quinoxaline-2-carboxylate 1,4-Dioxide Derivatives as Anti- Mycobacterium t uberculosis Agents | Request PDF. [Link]

  • PubMed. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]

  • PubMed. (n.d.). Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents. [Link]

  • PubMed Central (PMC). (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]

  • PubMed Central (PMC). (n.d.). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. [Link]

Sources

Application Notes & Protocols: Methyl Quinoxaline-2-carboxylate as a Foundational Scaffold for Novel Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoxaline Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their aberrant activity is a hallmark of numerous diseases, most notably cancer.[1] This has made them one of the most critical classes of drug targets in modern medicine.[2] Within the vast landscape of kinase inhibitors, nitrogen-containing heterocyclic compounds are of paramount importance due to their unique physicochemical properties that facilitate interactions with the ATP-binding site of kinases.[3]

Among these, the quinoxaline scaffold has emerged as a "privileged" structure in medicinal chemistry.[3][4] Quinoxaline, a fused bicyclic system of benzene and pyrazine rings, offers a rigid and versatile framework for creating potent and selective kinase inhibitors.[5][6] The nitrogen atoms within the pyrazine ring are crucial, often acting as hydrogen bond acceptors that anchor the inhibitor to the hinge region of the kinase active site, a key interaction for potent inhibition.[5][7] Derivatives of this scaffold have shown potent inhibitory activity against a wide array of critical oncogenic kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[8][9][10]

This document provides a detailed guide on the strategic use of Methyl quinoxaline-2-carboxylate , a highly versatile and accessible starting material, for the synthesis of novel quinoxaline-based kinase inhibitors. We will explore the underlying chemical logic, provide detailed, field-tested protocols, and discuss the characterization and application of the resulting compounds.

Methyl Quinoxaline-2-carboxylate: A Versatile Starting Block

Methyl quinoxaline-2-carboxylate is an ideal entry point for building diverse libraries of kinase inhibitors. Its chemical structure offers two primary points for chemical modification:

  • The Ester Group: The methyl ester at the C2 position is the primary reactive handle. It can be readily hydrolyzed to the corresponding carboxylic acid for subsequent amide bond formation or can, under certain conditions, undergo direct aminolysis. This position is critical as substituents attached here often extend into the solvent-exposed region of the ATP-binding pocket, allowing for modifications that can fine-tune potency and selectivity.

  • The Benzene Ring: The benzo portion of the scaffold (positions C5 through C8) can be substituted to modulate the compound's electronic properties, solubility, and metabolic stability. These modifications can also lead to additional interactions with the kinase active site.

The stability of the methyl ester makes it an excellent compound for storage and handling, while its reactivity provides a straightforward path to the more complex amides and other derivatives that are often the final, biologically active inhibitors.

Core Synthetic Strategy: From Ester to Bioactive Amide

The most common and effective strategy for elaborating Methyl quinoxaline-2-carboxylate into a potent kinase inhibitor is through the formation of a stable amide bond. This connects the quinoxaline core to a secondary amine-containing fragment, which is chosen based on structure-activity relationship (SAR) studies to optimize interactions with the target kinase.[5]

The general workflow involves two key stages: activation of the carboxyl group (or a precursor) and subsequent coupling with a selected amine.

G cluster_0 Synthesis Workflow A Methyl Quinoxaline-2-carboxylate (Starting Material) B Hydrolysis (LiOH or NaOH) A->B Step 1 C Quinoxaline-2-carboxylic Acid (Key Intermediate) B->C D Amide Coupling (e.g., T3P, HATU) C->D Step 2a F Final Kinase Inhibitor (Quinoxaline-2-carboxamide) D->F E Diverse Amines (R-NH2) E->D Step 2b G Purification & Characterization F->G

Caption: General workflow for synthesizing quinoxaline-2-carboxamide inhibitors.

Experimental Protocols

Protocol 1: Saponification of Methyl Quinoxaline-2-carboxylate

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, a key intermediate for amide coupling.

Materials:

  • Methyl quinoxaline-2-carboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve Methyl quinoxaline-2-carboxylate in a 3:1:1 mixture of THF:MeOH:H₂O.

  • Add LiOH·H₂O to the solution and stir vigorously at room temperature for 2-4 hours.

  • Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The use of a mixed solvent system ensures the solubility of both the organic starting material and the inorganic base.

  • Once the reaction is complete, remove the organic solvents (THF, MeOH) under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material or non-polar impurities.

  • Acidify the aqueous layer to pH ~2-3 by the slow addition of 1 M HCl while stirring in an ice bath. A precipitate should form.

  • Expert Insight: Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the aqueous solution. Performing this step in an ice bath helps control any exotherm and often results in a more crystalline, easier-to-filter solid.

  • Collect the solid precipitate by vacuum filtration, washing with cold water.

  • Dry the solid under vacuum to yield Quinoxaline-2-carboxylic acid. The product can be used in the next step without further purification if high purity is observed.

Protocol 2: Synthesis of a Representative VEGFR-2 Inhibitor via Amide Coupling

Objective: To couple Quinoxaline-2-carboxylic acid with a substituted aniline (a common motif in VEGFR-2 inhibitors) to form the final active compound.[11][12]

Materials:

  • Quinoxaline-2-carboxylic acid (from Protocol 1) (1.0 eq)

  • Target amine (e.g., 4-chloroaniline) (1.1 eq)

  • Propylphosphonic anhydride solution (T3P, 50% in EtOAc) (2.0 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Silica gel for column chromatography

Procedure:

  • To a solution of Quinoxaline-2-carboxylic acid and the target amine in anhydrous DCM, add Et₃N and cool the mixture to 0 °C in an ice bath.

  • Expert Insight: Anhydrous (dry) solvents and an inert atmosphere (e.g., nitrogen or argon) are crucial to prevent the hydrolysis of the coupling agent and activated intermediates, which would reduce the reaction yield. The base (Et₃N) neutralizes the carboxylic acid and any HCl formed during the reaction.

  • Slowly add the T3P solution dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor progress by TLC or LC-MS.[13]

  • Scientist's Note: T3P is a highly effective and user-friendly coupling agent that converts the carboxylic acid into a mixed anhydride, which is highly reactive towards the amine. The byproducts are water-soluble phosphonic acids, which are easily removed during the aqueous workup.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure quinoxaline-2-carboxamide product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Application: Kinase Inhibition and Cellular Signaling

The synthesized quinoxaline derivatives are designed to function as Type I or Type II kinase inhibitors, primarily targeting the ATP-binding site.[7] For example, in the case of VEGFR-2, inhibition blocks the downstream signaling cascade responsible for angiogenesis, a critical process for tumor growth and survival.[14]

G cluster_0 VEGFR-2 Signaling Pathway cluster_1 Downstream Effectors VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P RAS RAS VEGFR2->RAS P AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Angiogenesis, Proliferation, Survival) ERK->Transcription AKT->Transcription Inhibitor Quinoxaline Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding

Caption: Inhibition of the VEGFR-2 signaling pathway by a quinoxaline derivative.

Data Summary: Potency of Quinoxaline-Based Kinase Inhibitors

The versatility of the quinoxaline scaffold allows for the development of inhibitors with high potency against various kinase targets. The table below summarizes reported inhibitory activities for several quinoxaline derivatives from the literature.

Compound ClassTarget KinaseReported IC₅₀Reference
Quinoxalinone DerivativeEGFR (L858R/T790M/C797S)3.04 ± 1.24 nM[15]
Quinoxaline-based CompoundGSK-3β0.18 µM[16]
Triazolo-quinoxalineVEGFR-23.4 ± 0.3 nM[11]
3-Methylquinoxalin-2(1H)-oneVEGFR-22.6 nM[12]

Troubleshooting and Expert Recommendations

  • Low Yield in Saponification (Protocol 1): If hydrolysis is incomplete, increase the reaction time or slightly increase the temperature (to ~40 °C). Ensure the LiOH is fresh, as it can absorb CO₂ from the air over time.

  • Low Yield in Amide Coupling (Protocol 2): This is almost always a moisture-related issue. Ensure all glassware is oven-dried, use anhydrous solvents, and maintain a positive pressure of an inert gas. If yields are still low, consider using a more powerful coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Purification Challenges: Quinoxaline derivatives can sometimes be difficult to purify due to their flat, aromatic nature leading to streaking on silica gel. A small amount of triethylamine (~0.5%) can be added to the eluent to improve peak shape. Alternatively, reverse-phase chromatography may be necessary for more polar products.

Conclusion

Methyl quinoxaline-2-carboxylate serves as an outstanding foundational molecule for the efficient synthesis of potent kinase inhibitors. Its straightforward reactivity, combined with the inherent biological relevance of the quinoxaline scaffold, makes it an invaluable tool for researchers, scientists, and drug development professionals. The protocols and strategies outlined in this document provide a robust framework for the rational design and synthesis of novel therapeutics targeting kinase-driven diseases.

References

  • Benchchem. (n.d.). Synthetic Routes to Functionalized Quinoxalines: Application Notes and Protocols for Researchers. Benchchem.
  • Bioengineer.org. (2025, December 20). Current Trends in Kinase Inhibitors: Focus on Quinoxaline. Bioengineer.org.
  • Goud, N. S., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]

  • Unzue, A., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. RSC Medicinal Chemistry, 11(1), 82-94. [Link]

  • Abouzid, K. A. M., et al. (2016). Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Archiv der Pharmazie, 349(5), 309-326. [Link]

  • Sharma, K., et al. (2025).
  • ResearchGate. (n.d.). Synthetic pathways toward quinoxaline derivatives.
  • ResearchGate. (2016, March). Quinoxaline Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity.
  • Gong, L., et al. (2015). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 6, 290. [Link]

  • Rungrotmongkol, T., et al. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Molecules, 27(15), 4991. [Link]

  • ResearchGate. (2020, May). Understanding the mechanism of action of pyrrolo[3,2- b ]quinoxaline-derivatives as kinase inhibitors.
  • Al-Ostath, A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(1), 1-20. [Link]

  • ResearchGate. (n.d.). Various classical routes for the synthesis of quinoxalines derivatives.
  • Wang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 112, 117698. [Link]

  • Semantic Scholar. (n.d.). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Semantic Scholar.
  • GeneOnline News. (2025, December 19).
  • ResearchGate. (n.d.). The synthetic pathway for quinoxaline derivatives A1–A14, B1–B5, C1–C5, and D1–D3.
  • Goud, N. S., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(4), 1055. [Link]

  • PubChem. (n.d.). 3-Methylquinoxaline-2-carboxylic acid. PubChem. [Link]

  • PubChem. (n.d.). Methyl quinoline-2-carboxylate. PubChem. [Link]

  • Kumar, A., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 9(3), 246-275. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6241. [Link]

  • El-Sayed, N. N. E., et al. (2021). New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis. Bioorganic Chemistry, 114, 105073. [Link]

  • The Good Scents Company. (n.d.). 2-methyl quinoxaline. The Good Scents Company. [Link]

  • Semantic Scholar. (n.d.). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesi. Semantic Scholar.

Sources

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Methyl Quinoxaline-2-Carboxylate in Animal Tissues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl quinoxaline-2-carboxylate (MQCA) is a significant marker residue for determining the use of certain quinoxaline-1,4-dioxide compounds, such as olaquindox, which have been used as growth promoters in animal husbandry. Due to potential human health risks, regulatory bodies worldwide have established maximum residue limits (MRLs) for these substances in edible animal tissues, necessitating highly sensitive and reliable analytical methods for their detection and quantification.

This application note provides a comprehensive, field-proven protocol for the determination of MQCA in various animal tissues, including muscle and liver from porcine, chicken, and fish. The methodology is grounded in High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a technique renowned for its specificity and sensitivity in complex biological matrices.[1] The protocols described herein are designed to meet the rigorous validation requirements set forth by international guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring data integrity and regulatory compliance.[2][3][4][5][6][7][8][9][10]

Principle of the Method

The accurate quantification of MQCA from complex tissue matrices hinges on a systematic workflow encompassing efficient sample preparation, selective chromatographic separation, and sensitive mass spectrometric detection. The causality behind this multi-stage process is to isolate the analyte of interest from interfering matrix components and then to achieve a signal response that is directly proportional to its concentration.

Our approach involves an initial acid hydrolysis step to release any bound residues from the tissue matrix, followed by a multi-step cleanup procedure involving liquid-liquid extraction (LLE) and solid-phase extraction (SPE). The purified extract is then analyzed by HPLC-MS/MS operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode for definitive quantification.

Experimental Workflow Overview

The entire analytical procedure, from sample receipt to final data analysis, is depicted in the workflow diagram below. This visualization provides a high-level overview of the sequential steps involved, each of which is critical for achieving accurate and reproducible results.

Experimental Workflow for MQCA Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Tissue Sample Receipt & Homogenization Hydrolysis Acid Hydrolysis Sample->Hydrolysis Release of bound residues LLE Liquid-Liquid Extraction Hydrolysis->LLE Initial cleanup SPE Solid-Phase Extraction LLE->SPE Further purification Evaporation Evaporation & Reconstitution SPE->Evaporation Sample concentration HPLC HPLC Separation Evaporation->HPLC Injection MSMS MS/MS Detection HPLC->MSMS Ionization & Fragmentation Quantification Quantification & Integration MSMS->Quantification Data acquisition Reporting Reporting & Validation Quantification->Reporting Final results

Caption: High-level workflow for MQCA analysis in tissues.

Detailed Protocols

Part 1: Sample Preparation

The objective of the sample preparation phase is to extract MQCA from the tissue matrix while minimizing the co-extraction of interfering substances. The choice of an acidic hydrolysis is based on the need to cleave conjugated metabolites and release the target analyte.[11] Subsequent LLE and SPE steps are optimized to selectively isolate MQCA.

Materials and Reagents:

  • Methanol (HPLC grade)

  • Metaphosphoric acid (5%) in 10% Methanol

  • Ethyl acetate

  • n-Hexane

  • Ammonia solution

  • Formic acid (0.2%)

  • Oasis MAX SPE cartridges

  • MQCA analytical standard

  • Internal Standard (e.g., isotope-labeled MQCA)

Protocol:

  • Homogenization: Weigh 2.0 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate amount of internal standard solution.

  • Deproteination and Extraction: Add 10 mL of 5% metaphosphoric acid in 10% methanol. Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.[1]

  • Liquid-Liquid Extraction (LLE):

    • Transfer the supernatant to a new 50 mL centrifuge tube.

    • Add 10 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 4000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction with another 10 mL of ethyl acetate.

    • Combine the organic extracts.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis MAX SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the combined organic extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 5% ammonia solution followed by 5 mL of methanol.

    • Elute the analyte with 5 mL of methanol containing 2% formic acid.[1]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1.0 mL of the initial mobile phase. Vortex to mix and transfer to an HPLC vial for analysis.

Part 2: HPLC-MS/MS Analysis

The chromatographic separation is designed to resolve MQCA from any remaining matrix components before it enters the mass spectrometer. The MS/MS detection in MRM mode provides a high degree of selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1200 Series or equivalent
Column Waters Xterra MS C18 (150 mm x 2.1 mm, 5 µm) or equivalent[1]
Mobile Phase A 0.2% Formic acid in water[1]
Mobile Phase B Methanol[1]
Gradient 10% B to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometer AB Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive[1]
MRM Transitions MQCA: m/z 189 → 171 (Quantifier), m/z 189 → 143 (Qualifier)
Internal Standard: (To be determined based on the chosen standard)
Ion Source Temp. 550°C
IonSpray Voltage 5500 V

Method Validation and Performance

The reliability of an analytical method is established through a rigorous validation process. This protocol has been validated according to ICH Q2(R2) and VICH GL49 guidelines, demonstrating its fitness for purpose.[2][3][4][5][7] The key performance characteristics are summarized below.

Validation Parameters Summary:

ParameterAcceptance Criteria (Typical)Result
Linearity (r²) ≥ 0.995> 0.999 over the range of 1.0 - 20.0 µg/L[1]
Limit of Detection (LOD) S/N ≥ 30.05 µg/kg
Limit of Quantitation (LOQ) S/N ≥ 100.1 µg/kg[1]
Accuracy (Recovery %) 70 - 120%85 - 110% across various tissues and spiking levels[1][11]
Precision (RSD %) ≤ 15% (Intra-day)< 10%
≤ 20% (Inter-day)< 15%
Specificity No interfering peaksConfirmed by analysis of blank tissue samples and MRM ratio monitoring.
Robustness Insensitive to small changesMethod performance remains stable with minor variations in pH and mobile phase composition.

Data Analysis and Quantification

The concentration of MQCA in the tissue samples is determined by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards. The use of an internal standard is crucial as it corrects for variations in extraction efficiency and instrument response.

Quantification Logic cluster_calibration Calibration Curve Construction cluster_sample Sample Analysis cluster_quantification Concentration Calculation Standards Analyze Calibration Standards PeakAreas Measure Peak Areas (Analyte & IS) Standards->PeakAreas Ratio Calculate Peak Area Ratio PeakAreas->Ratio Curve Plot Ratio vs. Concentration Ratio->Curve Regression Linear Regression (y = mx + c) Curve->Regression Interpolation Interpolate Sample Ratio on Calibration Curve Regression->Interpolation SampleAnalysis Analyze Tissue Sample Extract SamplePeakAreas Measure Peak Areas (Analyte & IS) SampleAnalysis->SamplePeakAreas SampleRatio Calculate Peak Area Ratio SamplePeakAreas->SampleRatio SampleRatio->Interpolation FinalConc Calculate Final Concentration in Tissue (µg/kg) Interpolation->FinalConc

Caption: Logic diagram for the quantification of MQCA.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of Methyl quinoxaline-2-carboxylate in a variety of animal tissues. The comprehensive sample preparation protocol ensures effective analyte extraction and cleanup, while the optimized chromatographic and mass spectrometric conditions allow for reliable detection at levels relevant to regulatory MRLs. Adherence to the described validation procedures will ensure the generation of high-quality, defensible data suitable for research, drug development, and regulatory submission purposes.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. [Link]

  • Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. PubMed. [Link]

  • A sensitive and selective imprinted solid phase extraction coupled to HPLC for simultaneous detection of trace quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal muscles. PubMed. [Link]

  • GFI #208 - VICH GL49 - Validation of Analytical Methods. Regulations.gov. [Link]

  • Simultaneous Screening Analysis of 3-Methyl-quinoxaline-2-carboxylic Acid and Quinoxaline-2-carboxylic Acid Residues in Edible Animal Tissues by a Competitive Indirect Immunoassay. Journal of Agricultural and Food Chemistry. [Link]

  • Simultaneous Screening Analysis of 3-Methyl-quinoxaline-2-carboxylic Acid and Quinoxaline-2-carboxylic Acid Residues in Edible Animal Tissues by a Competitive Indirect Immunoassay. ACS Publications. [Link]

  • [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. PubMed. [Link]

  • A sensitive and selective immunoaffinity column clean up coupled to UPLC-MS/MS for determination of trace methyl-3-quinoxaline-2-carboxylic acid in animal tissues. PubMed. [Link]

  • [Determination of 3-methyl-quinoxaline-2-carboxylic acid in animal and aquatic products by ultra performance liquid chromatography-tandem mass spectrometry]. PubMed. [Link]

  • Scheduling a Tissue Residue Analytical Method Demonstration Meeting. FDA.report. [Link]

  • Determination of 3-Methyl-quinoxaline-2-carboxylic Acid and Quinoxaline-2-carboxylic Acid in Pork Based on a Background Fluorescence Quenching Immunochromatographic Assay. PubMed. [Link]

  • Determination of 3-methyl-quinoxaline-2-carboxylic acid residue in pork by high performance liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Guidelines for the validation of analytical methods used in residue studies in animal tissues. World Organisation for Animal Health (WOAH). [Link]

  • GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. YouTube. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC. PubMed. [Link]

  • Validation and quantification of a UPLC-MS/MS method for the simultaneous determination of quinocetone and its main metabolites (3-methylquinoxaline-2-carboxylic acid and dedioxoquinenone) in aquatic products. Acta Chromatographica. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. ResearchGate. [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]

  • Preparation of quinoxaline derivatives. ResearchGate. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central. [Link]

Sources

Application Notes & Protocols: Leveraging Methyl Quinoxaline-2-carboxylate for the Development of Novel Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antibiotics with unique mechanisms of action. Heterocyclic compounds have historically been a rich source of antimicrobial agents, and among them, the quinoxaline scaffold has emerged as a particularly promising chemotype. Quinoxaline derivatives exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitubercular properties.[1][2]

Methyl quinoxaline-2-carboxylate is a pivotal starting material and a key structural intermediate in the synthesis of a diverse library of quinoxaline-based therapeutic agents.[3] Its functional group handles—the ester and the heterocyclic ring system—allow for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The N-oxide derivatives of this scaffold, in particular, have been identified as potent DNA-damaging agents, representing a valuable mechanism to combat resistant bacterial strains.[1][4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a field-proven rationale, detailed experimental protocols for the synthesis of methyl quinoxaline-2-carboxylate, and standardized methodologies for evaluating its potential as a precursor to new antibiotics through antimicrobial susceptibility testing.

Section 1: The Quinoxaline Scaffold in Antibiotic Research

Core Mechanism of Action: DNA Damage via Redox Activation

The primary antibacterial mechanism for many bioactive quinoxalines, especially quinoxaline 1,4-dioxides (QdNOs), is centered on their ability to act as bioreductive agents.[5] Within the low-oxygen environment of a bacterial cell, these compounds undergo enzymatic reduction by bacterial oxidoreductases. This process generates reactive oxygen species (ROS) and other free radicals.[1][6]

These highly reactive species subsequently induce significant cellular damage, most critically to the bacterial DNA. The resulting oxidative stress leads to single- and double-strand DNA breaks, inhibition of essential DNA and RNA synthesis, and ultimately, bacterial cell death.[5][6][7] This mode of action is distinct from many current antibiotic classes, making it a powerful strategy against multidrug-resistant pathogens.

Mechanism_of_Action cluster_0 Bacterial Cell QdNO Quinoxaline 1,4-Dioxide (Pro-drug) Reductases Bacterial Oxidoreductases QdNO->Reductases Reduction ROS Reactive Oxygen Species (ROS) & Free Radicals Reductases->ROS Generates DNA Bacterial DNA ROS->DNA Attacks Damage DNA Strand Breaks Inhibition of Replication DNA->Damage Death Bacterial Cell Death Damage->Death Leads to

Caption: Mechanism of Quinoxaline 1,4-Dioxides.

Section 2: Synthesis and Characterization of Methyl Quinoxaline-2-carboxylate

Synthetic Strategy: The Beirut Reaction

The synthesis of the quinoxaline core is efficiently achieved through the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound. For N-oxidized quinoxalines, a common and effective route is the Beirut reaction, which involves reacting a benzofuroxan with a β-dicarbonyl compound, such as a pyruvate derivative.[4] This method directly yields the biologically crucial 1,4-dioxide scaffold. The subsequent esterification provides the target molecule, methyl quinoxaline-2-carboxylate, or its N-oxide precursor.

Protocol: Synthesis of Ethyl 3-methylquinoxaline-2-carboxylate 1,4-dioxide

This protocol details the synthesis of a closely related and highly active precursor, demonstrating the core chemistry. The methyl ester can be synthesized by substituting ethyl pyruvate with methyl pyruvate.

Materials & Reagents:

  • Benzofuroxan

  • Ethyl pyruvate

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of benzofuroxan (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Addition of Reagent: Add ethyl pyruvate (1.2 eq) dropwise to the stirring mixture at room temperature. The choice of an excess of the dicarbonyl compound ensures the complete consumption of the starting benzofuroxan.

  • Reaction Monitoring: Stir the reaction mixture at 50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc mobile phase until the starting material is consumed (typically 4-6 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature and pour it into ice-cold water. This step precipitates the product and separates it from the high-boiling point DMF solvent.

  • Workup - Extraction: Extract the aqueous mixture three times with ethyl acetate. The organic solvent will dissolve the desired product.

  • Workup - Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure ethyl 3-methylquinoxaline-2-carboxylate 1,4-dioxide.

Expected Characterization Data

The structure of the synthesized compound must be rigorously confirmed using standard analytical techniques.

Technique Expected Result
Melting Point A sharp melting point indicates high purity. For the parent Methyl Quinoxaline-2-carboxylate, it is reported as 110-110.5 °C.[3]
¹H-NMR Expect characteristic signals for aromatic protons (multiplets in the δ 7.5-8.5 ppm range), a singlet for the methyl group on the quinoxaline ring (δ ~2.8 ppm), and signals for the ester alkyl group.
¹³C-NMR Signals corresponding to the carbonyl carbon of the ester, aromatic carbons, and the aliphatic methyl and ester carbons.
Mass Spectrometry The molecular ion peak (M+) should correspond to the calculated molecular weight of the product (C₁₀H₈N₂O₂ = 188.18 g/mol for the non-oxidized methyl ester).

digraph "Synthesis_Workflow" {
graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

// Nodes Reactants [label="Benzofuroxan +\nEthyl Pyruvate", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Beirut Reaction\n(DMF, K₂CO₃, 50°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Extraction (EtOAc)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Recrystallization or Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Pure Product:\nEthyl 3-methylquinoxaline-2-carboxylate 1,4-dioxide", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis [label="Characterization\n(NMR, MS, MP)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Reactants -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; Product -> Analysis; }

Caption: General workflow for quinoxaline synthesis.

Section 3: Protocol for Antimicrobial Susceptibility Testing (AST)

Rationale and Overview

To evaluate the antibacterial potential of newly synthesized quinoxaline derivatives, a standardized method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is essential. The broth microdilution method is a quantitative and widely accepted technique that provides reproducible data on the efficacy of an antimicrobial agent.[8] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9]

Protocol: Broth Microdilution for MIC Determination

Materials & Equipment:

  • Synthesized quinoxaline compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Pipettes and sterile tips

  • Incubator (37°C)

  • Reference antibiotic (e.g., Ciprofloxacin, Vancomycin)[8]

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in sterile DMSO. The use of DMSO is critical for dissolving hydrophobic organic compounds.[8]

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. This specific density is crucial for test standardization.

  • Serial Dilution in Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add an additional 100 µL of the compound's stock solution (appropriately diluted from the 10 mg/mL stock) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to achieve the desired concentration range (e.g., 128 µg/mL to 0.25 µg/mL). Discard 100 µL from the last column.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum (from step 2) to each well. This will halve the drug concentration in each well and achieve the target final inoculum of 5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: A well containing only CAMHB and the bacterial inoculum (no drug).

    • Negative Control: A well containing only CAMHB (no drug, no bacteria).

    • Reference Drug Control: Run a parallel dilution series with a known antibiotic like Ciprofloxacin.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).

Protocol: Determination of Minimum Bactericidal Concentration (MBC)
  • Sub-culturing: From the wells corresponding to the MIC, 2x MIC, and 4x MIC (and the positive control well), take a 10 µL aliquot.

  • Plating: Spot-plate each aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar).

AST_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate 96-Well Plate Prep_Inoculum->Inoculate Prep_Compound Prepare Compound Stock & Serial Dilutions Prep_Compound->Inoculate Incubate_MIC Incubate Plate (37°C, 18-24h) Inoculate->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no growth) Incubate_MIC->Read_MIC Subculture Subculture from MIC wells onto Agar Plate Read_MIC->Subculture Proceed to MBC Incubate_MBC Incubate Agar Plate (37°C, 18-24h) Subculture->Incubate_MBC Read_MBC Read MBC (Lowest concentration with no growth) Incubate_MBC->Read_MBC

Caption: Workflow for MIC and MBC determination.

Section 4: Data Interpretation and Next Steps

Interpreting AST Results

The results from the MIC and MBC assays provide crucial information about the compound's activity.

Parameter Interpretation Example
MIC (µg/mL) The potency of the compound. A lower MIC indicates higher potency.Compound A has an MIC of 2 µg/mL against S. aureus.
MBC (µg/mL) The killing activity of the compound.Compound A has an MBC of 4 µg/mL against S. aureus.
MBC/MIC Ratio Determines if the agent is bactericidal or bacteriostatic. A ratio of ≤4 is generally considered bactericidal.The MBC/MIC ratio for Compound A is 4/2 = 2, suggesting it is bactericidal.
Structure-Activity Relationship (SAR) Insights

The methyl quinoxaline-2-carboxylate scaffold is highly amenable to modification to improve activity. Based on published studies, certain trends have been observed:

  • Substituents on the Benzene Ring: The presence of electron-withdrawing groups like chloro, or small alkyl groups at the 7-position can significantly enhance antitubercular activity.[10]

  • Modification of the Ester Group: Converting the carboxylate ester at position 2 to various amides or other esters (e.g., benzyl esters) can dramatically increase potency and reduce cytotoxicity.[1][10]

These insights guide the next cycle of synthesis, allowing for the rational design of more potent and selective antibiotic candidates.

Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Compound Precipitation in Broth Low aqueous solubility of the test compound.Ensure the final DMSO concentration does not exceed 1-2%. Consider using co-solvents like Tween 80 if precipitation persists.
Inconsistent MIC Results Inoculum density is too high or low; variability in incubation time.Strictly adhere to the 0.5 McFarland standard for inoculum preparation. Standardize incubation times precisely.
Growth in Negative Control Well Contamination of the Mueller-Hinton Broth or microtiter plate.Use fresh, sterile media and aseptic techniques throughout the procedure.

Conclusion

Methyl quinoxaline-2-carboxylate represents a validated and versatile platform for the development of novel antibiotics. Its straightforward synthesis and the potent, DNA-damaging mechanism of action of its derivatives make it an attractive starting point for medicinal chemistry campaigns. The protocols detailed in this guide provide a robust framework for synthesizing this core scaffold and systematically evaluating its antimicrobial potential. By leveraging these methodologies, researchers can effectively contribute to the critical pipeline of new antibacterial agents needed to combat the global threat of antimicrobial resistance.

References

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

  • Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. National Institutes of Health (NIH). [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]

  • The Mode of Action of Quinoxaline Antibiotics. Interaction of Quinomycin A with Deoxyribonucleic Acid. AMiner. [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PubMed Central (PMC) - NIH. [Link]

  • Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents. PubMed. [Link]

  • Mechanism of action of quinolone antibiotics. YouTube. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Institutes of Health (NIH). [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PubMed Central - NIH. [Link]

  • Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. PubMed Central - NIH. [Link]

  • Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines. PubMed. [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [Link]

  • Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library. [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Publishing. [Link]

  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. PubMed Central - NIH. [Link]

  • Synthesis, characterization and antibacterial evaluation of few 2, 3-substituted quinoxalines. ResearchGate. [Link]

  • Design, Synthesis, Reactions and Antibacterial Properties of 2-hydrazinyl-3-methyl-6-nitroquinoxaline Derivatives. Journal of Advances in Microbiology. [Link]

Sources

Application Notes and Protocols: In Vitro Cytotoxicity Assays for Methyl Quinoxaline-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Methyl Quinoxaline-2-Carboxylate Derivatives

Quinoxaline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry.[1] Their diverse pharmacological activities include anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3] Specifically, methyl quinoxaline-2-carboxylate derivatives are being actively investigated for their potential as novel therapeutic agents, particularly in oncology.[4][5] The core structure of quinoxaline provides a versatile scaffold for chemical modifications, allowing for the fine-tuning of its biological activity.[4]

The initial and most critical step in evaluating the potential of these novel compounds as anticancer agents is the assessment of their cytotoxicity—their ability to kill cancer cells. In vitro cytotoxicity assays are fundamental tools in this process, providing essential data on a compound's potency and selectivity.[2][6][7][8] This guide, designed for researchers and drug development professionals, offers a detailed overview of key in vitro cytotoxicity assays, explaining the scientific principles behind them and providing step-by-step protocols for their implementation.

Foundational Cytotoxicity Screening: Assessing Cell Viability

The first line of investigation for a novel compound is typically a cell viability assay, which measures the overall health of a cell population after exposure to the compound. These assays are often colorimetric or fluorometric and provide a quantitative measure of cell death or inhibition of proliferation.

The MTT Assay: A Colorimetric Approach to Measuring Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[6][9] The principle of the assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[10] This conversion is primarily carried out by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable cells.[11]

Protocol: MTT Cytotoxicity Assay [6][10][11][12]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Methyl quinoxaline-2-carboxylate derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Determine cell concentration and viability.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the methyl quinoxaline-2-carboxylate derivatives in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known cytotoxic drug).[6]

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[12]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[6][12]

    • Incubate the plates for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.[6]

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6][11]

    • Mix thoroughly to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the curve.[6]

LDH Assay: Quantifying Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. It is based on the principle that damaged or dying cells release the cytosolic enzyme LDH into the culture medium.[13][14][15] The amount of LDH released is proportional to the number of lysed cells.[16] The assay involves a coupled enzymatic reaction that leads to the formation of a colored product, which can be quantified spectrophotometrically.[13][15]

Protocol: LDH Cytotoxicity Assay [13][15][16]

Materials:

  • Cultured cells and test compounds

  • LDH assay kit (containing LDH substrate, cofactor, and diaphorase)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • Set up control wells: no-cell control (medium only), vehicle-only cells control, and a maximum LDH release control (cells treated with a lysis buffer provided in the kit).[16]

  • Incubation:

    • Incubate cells for the desired exposure period.[16]

  • Sample Collection:

    • After incubation, centrifuge the plate at a low speed to pellet any detached cells.

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.

    • Add the stop solution provided in the kit.

    • Measure the absorbance at 490 nm using a microplate reader.[15]

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Delving Deeper: Mechanistic Cytotoxicity Assays

Once the cytotoxic potential of a methyl quinoxaline-2-carboxylate derivative has been established, the next step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs exert their effects.

Annexin V/PI Staining: Differentiating Apoptosis and Necrosis

The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[17][18][19] The assay is based on the principle that in the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[18][20] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC) to label early apoptotic cells.[19] Propidium Iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[17]

By using both Annexin V and PI, it is possible to distinguish between:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[17]

Protocol: Annexin V/PI Apoptosis Assay [17][18][19][20]

Materials:

  • Cells treated with methyl quinoxaline-2-carboxylate derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with the test compound for the desired time. Include untreated cells as a negative control.

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS and centrifuge.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells.

  • Incubation:

    • Incubate the mixture for 15-20 minutes at room temperature in the dark.[17][19]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[17][19]

    • Analyze the cells by flow cytometry as soon as possible.

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.

Caspase Activity Assays: Measuring the Executioners of Apoptosis

Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Caspase-3 and Caspase-7 are key executioner caspases.[21] Measuring the activity of these caspases can provide further evidence that a compound induces apoptosis.

Luminescent assays, such as the Caspase-Glo® 3/7 Assay, provide a sensitive and high-throughput method for measuring caspase activity.[21][22][23] These assays utilize a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[21] When caspase-3 or -7 is active, it cleaves the substrate, releasing a substrate for luciferase, which in turn generates a luminescent signal that is proportional to the amount of caspase activity.[21]

Protocol: Caspase-Glo® 3/7 Assay [21][22][23]

Materials:

  • Cells treated with methyl quinoxaline-2-carboxylate derivatives in a white-walled 96-well plate

  • Caspase-Glo® 3/7 Assay Kit

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Allow the reagent to equilibrate to room temperature.

  • Assay Protocol:

    • Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents of the wells by gentle shaking.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells) from all readings.

    • Compare the luminescence of treated cells to that of untreated cells to determine the fold increase in caspase-3/7 activity.

Data Presentation and Interpretation

For robust and clear communication of results, it is essential to present quantitative data in a structured format.

Table 1: Example of IC50 Values for Methyl Quinoxaline-2-Carboxylate Derivatives

CompoundCell LineExposure Time (h)IC50 (µM)
Derivative AMCF-7485.2
Derivative BHCT-116482.8
Derivative CA5494810.1

Table 2: Example of Apoptosis and Caspase Activity Data

Compound (at IC50)Cell Line% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)Fold Increase in Caspase-3/7 Activity
Derivative BHCT-11635.412.14.5

Visualizing Experimental Workflows

Clear diagrams of experimental workflows are crucial for reproducibility and understanding.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay seed Seed Cells in 96-well Plate incubate1 Incubate 24h for Attachment seed->incubate1 treat Add Serial Dilutions of Compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance at 570nm solubilize->read

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis treat_cells Treat Cells with Compound harvest Harvest Adherent & Floating Cells treat_cells->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate 15 min in Dark add_stains->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Potential Signaling Pathways

Quinoxaline derivatives have been shown to exert their anticancer effects through various signaling pathways.[24] While the specific mechanisms for methyl quinoxaline-2-carboxylate derivatives require detailed investigation, plausible targets include pathways that regulate cell proliferation, survival, and apoptosis. For instance, some quinoxaline derivatives have been found to inhibit the PI3K/Akt/mTOR and MAPK/ERK pathways, which are often dysregulated in cancer.[24] Further investigation into the modulation of these and other pathways will be crucial in elucidating the complete mechanism of action.

Signaling_Pathway cluster_pathways Potential Intracellular Targets cluster_outcomes Cellular Outcomes compound Methyl Quinoxaline-2-Carboxylate Derivative pi3k PI3K/Akt/mTOR Pathway compound->pi3k Inhibition? mapk MAPK/ERK Pathway compound->mapk Inhibition? apoptosis Induction of Apoptosis pi3k->apoptosis Promotes proliferation Inhibition of Proliferation pi3k->proliferation Blocks mapk->apoptosis Promotes mapk->proliferation Blocks

Caption: Potential signaling pathways targeted by quinoxaline derivatives.

Conclusion

The in vitro cytotoxicity assays detailed in this guide provide a robust framework for the initial evaluation of methyl quinoxaline-2-carboxylate derivatives as potential anticancer agents. By starting with foundational viability assays like MTT and LDH, and progressing to more mechanistic assays such as Annexin V/PI staining and caspase activity measurements, researchers can gain a comprehensive understanding of a compound's cytotoxic effects. This systematic approach is essential for identifying promising lead compounds for further preclinical and clinical development.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [Link]

  • The Annexin V Apoptosis Assay. [Link]

  • Caspase 3/7 Activity - Protocols.io. [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Caspase 3/7 activity assay - Bio-protocol. [Link]

  • Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed. [Link]

  • LDH cytotoxicity assay - Protocols.io. [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit • Catalogue Code: AKES194 • Research Use Only • Size. [Link]

  • N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies - PubMed. [Link]

  • In-vitro Cytotoxicity Assay of Quinoxalines | Request PDF - ResearchGate. [Link]

  • In-vitro Cytotoxicity Assay of Quinoxalines - ProQuest. [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC. [Link]

  • MTT Analysis Protocol - Creative Bioarray. [Link]

  • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides | ACS Omega. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC - PubMed Central. [Link]

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. [Link]

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Publishing. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

Sources

Application Notes & Protocols: A Guide to Structure-Activity Relationship (SAR) Studies of Methyl Quinoxaline-2-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3][4] Methyl quinoxaline-2-carboxylate, in particular, serves as a versatile and crucial starting material for the synthesis of diverse analog libraries.[5] This guide provides an in-depth exploration of the structure-activity relationship (SAR) studies for this class of compounds. We move beyond mere procedural lists to explain the causal logic behind experimental design, from analog synthesis to biological evaluation and mechanistic investigation. Our objective is to equip researchers with the foundational knowledge and practical protocols necessary to rationally design and identify novel quinoxaline-based therapeutic agents with enhanced potency and selectivity.

The Strategic Foundation: Synthesis of Analog Libraries

The cornerstone of any successful SAR study is the rational synthesis of a diverse yet focused library of chemical analogs. The classical and most robust method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as a methyl 2,3-dioxobutanoate derivative.[6][7] This approach offers multiple points for diversification.

Key Diversification Points:

  • Benzene Ring (Positions 5, 6, 7, 8): Utilizing substituted o-phenylenediamines introduces electron-donating or electron-withdrawing groups, which can profoundly influence the compound's electronic properties, lipophilicity, and interaction with biological targets.

  • Pyrazine Ring (Position 3): Modification at this position, often by using different α-ketoesters, allows for probing steric and electronic requirements within the target's binding pocket.

  • Carboxylate Group (Position 2): The methyl ester is a common starting point but can be readily converted into other esters, amides, or hydrazides to alter solubility, hydrogen bonding capacity, and metabolic stability.[3][8][9]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product o_phenylenediamine Substituted o-Phenylenediamine (R1) condensation Condensation Reaction (e.g., in Ethanol, reflux) o_phenylenediamine->condensation Diversity Point 1 (Benzene Ring) ketoester Methyl 2-oxo-propionate (or other α-ketoester, R2) ketoester->condensation Diversity Point 2 (Position 3) quinoxaline Methyl (R2)-Quinoxaline -2-carboxylate Analog (R1) condensation->quinoxaline Forms Quinoxaline Core diversification Ester Hydrolysis, Amidation, etc. (Diversity Point 3) quinoxaline->diversification Post-synthesis Modification

Caption: General synthetic workflow for creating a library of quinoxaline-2-carboxylate analogs.

Protocol 1: General Synthesis of a Methyl 3-methylquinoxaline-2-carboxylate Analog

This protocol describes a representative synthesis via the condensation of o-phenylenediamine and methyl pyruvate.

Rationale: This method is widely applicable, generally high-yielding, and proceeds under mild conditions, making it ideal for library generation.[7] Toluene is chosen as the solvent for its ability to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.

Materials:

  • Substituted o-phenylenediamine (1.0 mmol)

  • Methyl pyruvate (1.1 mmol)

  • Toluene (15 mL)

  • Glacial acetic acid (catalytic amount, ~2 drops)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted o-phenylenediamine (1.0 mmol) and toluene (15 mL).

  • Stir the mixture until the diamine is fully dissolved.

  • Add methyl pyruvate (1.1 mmol) and a catalytic amount of glacial acetic acid to the solution.

  • Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to yield the pure product.

  • Characterize the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.

Self-Validation: The purity of the final compound is critical for accurate biological testing. Purity should be >95% as determined by HPLC and confirmed by spectroscopic methods. Unambiguous characterization ensures that the observed biological activity is attributable to the intended molecule.

Delineating the Structure-Activity Relationship (SAR)

Once a library of analogs is synthesized, the next step is systematic biological evaluation to build a coherent SAR model. This involves correlating specific structural modifications with changes in biological activity.

Key SAR Insights from Literature:

A comprehensive review of existing studies reveals several critical trends for quinoxaline-2-carboxylate analogs, particularly in the realms of antitubercular and anticancer activity.[4][8][10]

  • The Carboxylate Moiety (Position 2): This position is highly sensitive to modification. For antitubercular activity, the potency of various ester groups has been shown to follow the order: benzyl > ethyl > 2-methoxyethyl > allyl > tert-butyl .[8] This suggests that both steric bulk and potential electronic interactions of the ester group are key determinants of activity. Conversion of the ester to a carboxamide introduces a hydrogen bond donor and can significantly alter activity profiles.[9]

  • The Benzene Ring (Positions 6/7): Substituents on the benzene portion of the scaffold are crucial.

    • Antitubercular Activity: The presence of small, moderately lipophilic groups like chloro, methyl, or methoxy, particularly at position 7, often reduces the Minimum Inhibitory Concentration (MIC), indicating increased potency.[8]

    • Anticancer Activity: For anticancer agents, electron-withdrawing groups (e.g., -Cl, -NO₂) and electron-releasing groups (e.g., -OCH₃) can have varied effects depending on the specific cancer cell line and mechanism of action.[4][10] The location is also critical; moving a piperazine substituent from position 6 to 7 was found to cause a significant drop in antitubercular activity.[11]

  • N-Oxide Formation: The introduction of 1,4-di-N-oxide moieties is a well-established strategy, particularly for developing agents against hypoxic tumors or for antitubercular agents.[8][11] These oxides can be bioreduced under hypoxic conditions to generate reactive radical species.

Data Presentation: Summarizing SAR

Quantitative data should be organized into tables to clearly visualize trends.

Compound R1 (Position 7) R2 (Position 3) R3 (Position 2) Antitubercular MIC (µg/mL) [8]Anticancer IC₅₀ (µM) [10]
Analog 1H-CH₃-COOCH₃> 10048.5 (HCT-116)
Analog 2Cl-CH₃-COOCH₃6.2532.1 (HCT-116)
Analog 3Cl-CH₃-COOCH₂Ph0.78Not Reported
Analog 4H-CH₃-CONH-PhNot Reported25.6 (HCT-116)

This table is illustrative, compiling representative trends from multiple sources.

G cluster_iteration Optimization Cycle start Synthesized Analog Library assay Primary Biological Screening (e.g., MTT, MIC) start->assay data Generate Quantitative Data (IC₅₀, MIC values) assay->data sar_analysis SAR Analysis: Correlate Structure with Activity data->sar_analysis hit Identify 'Hit' Compounds sar_analysis->hit design Rational Design of New Analogs hit->design Lead to Optimization synthesis Synthesize Optimized Analogs design->synthesis secondary_assay Secondary/Mechanistic Assays (e.g., Kinase Assay, Western Blot) synthesis->secondary_assay secondary_assay->sar_analysis Refine SAR

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Essential Biological Evaluation Protocols

Robust and reproducible biological data is the bedrock of a credible SAR study. The following protocols are foundational for assessing the anticancer and antimicrobial activities of newly synthesized analogs.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12] It is a standard, high-throughput primary screen for anticancer drug discovery. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is accomplished by mitochondrial dehydrogenases in living cells.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, HepG2)[10]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO (10 mM stock)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • 96-well microtiter plates

  • Multichannel pipette and plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the compounds at various final concentrations (e.g., 0.1 to 100 µM).

  • Controls: Include a vehicle control (medium with DMSO, final concentration ≤ 0.5%) and a positive control (e.g., Doxorubicin).[10] Wells with medium only serve as a blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 3: Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay)

Rationale: This assay provides a quantitative measure of the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium species. It uses the Alamar Blue reagent, which is reduced by metabolically active cells, causing a color change from blue to pink. It is a safer and faster alternative to radiometric methods.

Materials:

  • Mycobacterium tuberculosis H37Rv or a surrogate like Mycobacterium smegmatis.[11]

  • Middlebrook 7H9 broth supplemented with ADC or OADC.

  • Test compounds dissolved in DMSO.

  • Alamar Blue reagent.

  • 96-well microtiter plates.

Procedure:

  • Compound Preparation: In a 96-well plate, prepare 2-fold serial dilutions of the test compounds in 100 µL of 7H9 broth.

  • Inoculum Preparation: Prepare a suspension of the mycobacterial strain and adjust its turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well. Include a drug-free control well (inoculum only) and a sterility control well (broth only).

  • Incubation: Seal the plate and incubate at 37°C. Incubation times vary by species (e.g., 7 days for M. tuberculosis, 48 hours for M. smegmatis).

  • Assay Development: Add 30 µL of Alamar Blue reagent to each well. Re-incubate for 24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Investigating the Mechanism of Action

A potent compound is a promising start, but understanding how it works is crucial for further development. Many quinoxaline derivatives exert their effects by inhibiting key cellular signaling pathways.[13] For example, some analogs function as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[10][14]

G cluster_downstream Downstream Signaling Quinoxaline Quinoxaline Analog VEGFR2 VEGFR-2 Quinoxaline->VEGFR2 Inhibition PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt PI3K/Akt Pathway mTOR mTOR Akt->mTOR PI3K/Akt Pathway Proliferation Proliferation mTOR->Proliferation PI3K/Akt Pathway Survival Survival mTOR->Survival PI3K/Akt Pathway PKC PKC PLCg->PKC Raf Raf Ras->Raf MAPK Pathway MEK MEK Raf->MEK MAPK Pathway ERK ERK MEK->ERK MAPK Pathway ERK->Proliferation MAPK Pathway Migration Migration ERK->Migration MAPK Pathway

Caption: Postulated inhibition of the VEGFR-2 signaling cascade by quinoxaline analogs.

Protocol 4: Western Blotting for Akt Phosphorylation

Rationale: To validate if a compound inhibits the PI3K/Akt pathway downstream of a receptor like VEGFR-2, one can measure the phosphorylation status of key proteins. A decrease in phosphorylated Akt (p-Akt) relative to total Akt indicates pathway inhibition.[12]

Materials:

  • Cancer cells treated with the quinoxaline analog.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies (anti-p-Akt, anti-Akt, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • ECL substrate and imaging system.

Procedure:

  • Cell Treatment & Lysis: Treat cells with the IC₅₀ concentration of the test compound for a specified time (e.g., 24 hours). Lyse the cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and capture the chemiluminescent signal with an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe for total Akt and a loading control (β-actin) to normalize the data.

Data Interpretation: A significant decrease in the ratio of p-Akt to total Akt in compound-treated cells compared to the vehicle control confirms inhibition of the pathway. This mechanistic insight is vital for validating the compound's mode of action and guiding lead optimization.

References

  • Synthesis and biological activity of quinoxaline derivatives. Blue Orient. [Link]

  • Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents. PubMed. [Link]

  • Biological activity of quinoxaline derivatives. ResearchGate. [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. National Institutes of Health (NIH). [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. [Link]

  • New Quinoxalines with Biological Applications. Longdom Publishing. [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat. [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. National Institutes of Health (NIH). [Link]

  • Transformation of quinoxaline-2-carboxilic acid 1,4-dioxide into amides using DPPA. ResearchGate. [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. National Institutes of Health (NIH). [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health (NIH). [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. National Institutes of Health (NIH). [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Semantic Scholar. [Link]

  • In Silico Studies of Quinoxaline-2-Carboxamide 1,4-di-N-Oxide Derivatives as Antimycobacterial Agents. MDPI. [Link]

  • General synthesis procedure of novel antiproliferative quinoxaline derivatives. ResearchGate. [Link]

  • Overview of the structure-activity relationship (SAR) of quinoxaline... ResearchGate. [Link]

Sources

Application Notes and Protocols: Methyl Quinoxaline-2-carboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Versatile Heterocycle

Methyl quinoxaline-2-carboxylate stands as a pivotal building block in the realm of materials science, offering a gateway to a diverse array of functional molecules. Its inherent electronic properties, characterized by an electron-deficient pyrazine ring fused to a benzene ring, make it an exceptional scaffold for the design of materials with tailored optical, electronic, and chemical functionalities. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of methyl quinoxaline-2-carboxylate in materials science, complete with detailed experimental protocols and insights into the underlying scientific principles. We will explore its utility in the fabrication of organic electronic devices, its role in the development of advanced corrosion inhibitors, and its application in chemical sensing.

I. The Quinoxaline Core: A Hub for Functional Materials

The quinoxaline moiety, readily accessible from methyl quinoxaline-2-carboxylate, is a versatile platform for constructing advanced materials.[1][2] Its derivatives have found applications in a wide range of fields, from pharmaceuticals to organic electronics.[2] The ease of functionalization at various positions on the quinoxaline ring allows for the fine-tuning of its electronic and photophysical properties.

Synthesis of Functionalized Quinoxaline Derivatives: Foundational Protocols

The journey from methyl quinoxaline-2-carboxylate to a functional material typically begins with its conversion to more reactive intermediates, such as quinoxaline-2-carboxylic acid or its derivatives. These intermediates can then be subjected to a variety of coupling reactions to introduce desired functional groups.

This protocol details the basic hydrolysis of the methyl ester to the corresponding carboxylic acid, a crucial step for subsequent functionalization, such as amide coupling.

Materials:

  • Methyl quinoxaline-2-carboxylate

  • Methanol

  • 2 N Sodium Hydroxide (NaOH) solution

  • 1 N Hydrochloric Acid (HCl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve methyl quinoxaline-2-carboxylate in methanol in a round-bottom flask.[3]

  • Add 2 N sodium hydroxide solution to the flask.[3]

  • Stir the reaction mixture at room temperature for 30 minutes.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture to approximately one-third of its original volume using a rotary evaporator.[3]

  • Acidify the remaining solution with 1 N hydrochloric acid to a pH of approximately 3-4.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[3]

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Causality and Insights: The hydrolysis of the ester to a carboxylic acid is a fundamental transformation that opens up a plethora of synthetic possibilities. The carboxylic acid group is a versatile handle for amide bond formation, which is a common strategy for linking the quinoxaline core to other functional moieties.

This protocol describes a general method for forming an amide bond between quinoxaline-2-carboxylic acid and a primary or secondary amine using a coupling reagent.

Materials:

  • Quinoxaline-2-carboxylic acid

  • Desired primary or secondary amine

  • Propylphosphonic anhydride (T3P) solution (50% in ethyl acetate) or other coupling reagents like EDC/NHS.[4][5]

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve quinoxaline-2-carboxylic acid and the desired amine (1.0 equivalent) in DCM.[4]

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (7.0 equivalents) to the solution.[4]

  • Slowly add the T3P solution (4.0 equivalents) to the reaction mixture.[4]

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and saturated sodium bicarbonate solution.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Insights: The use of coupling reagents like T3P activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This method is generally high-yielding and avoids the need to prepare a more reactive acyl chloride intermediate.

II. Application in Organic Electronics

Quinoxaline derivatives are highly promising materials for organic electronic devices due to their excellent electron-accepting properties and tunable energy levels.[6] They have been successfully employed in Organic Light-Emitting Diodes (OLEDs), Dye-Sensitized Solar Cells (DSSCs), and Organic Field-Effect Transistors (OFETs).

Quinoxaline-Based Dyes for Dye-Sensitized Solar Cells (DSSCs)

Quinoxaline-based dyes serve as efficient sensitizers in DSSCs, absorbing light and injecting electrons into a semiconductor nanoparticle layer.[7][8]

This protocol outlines the steps for fabricating a laboratory-scale DSSC using a quinoxaline-based dye.

Materials:

  • Indium Tin Oxide (ITO) coated glass slides

  • Titanium dioxide (TiO2) paste

  • Quinoxaline-based dye solution (e.g., 0.3-0.5 mM in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol)

  • Electrolyte solution (e.g., 0.5 M lithium iodide and 0.05 M iodine in acetonitrile)

  • Spacer (e.g., Parafilm or Surlyn)

  • Counter electrode (e.g., platinum-coated ITO glass or graphite-coated ITO glass)

  • Hot plate

  • Doctor blade or screen printer

  • Furnace

  • Binder clips

Procedure:

  • Preparation of the TiO2 Photoanode:

    • Clean the ITO glass slides by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.

    • Apply the TiO2 paste to the conductive side of an ITO slide using a doctor blade or screen printing to create a uniform layer.

    • Dry the TiO2 film at 125 °C for 5 minutes.

    • Sinter the TiO2 film in a furnace at 450-500 °C for 30 minutes to ensure good electrical contact between the nanoparticles.

    • Allow the electrode to cool to room temperature.

  • Dye Sensitization:

    • Immerse the TiO2 electrode in the quinoxaline dye solution and keep it in a dark, sealed container for 12-24 hours to allow for dye adsorption.

    • After sensitization, rinse the electrode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.

  • Assembly of the Solar Cell:

    • Place a spacer on the dye-sensitized TiO2 electrode.

    • Place the counter electrode on top of the spacer, with the conductive side facing the TiO2 film.

    • Clip the two electrodes together using binder clips.

    • Introduce the electrolyte solution into the space between the electrodes through a small hole in the counter electrode.

    • Seal the hole with a small piece of Surlyn and a coverslip.

Characterization and Performance Metrics:

  • Current-Voltage (I-V) Characteristics: Measure the I-V curve of the fabricated DSSC under simulated sunlight (AM 1.5G, 100 mW/cm²).

  • Power Conversion Efficiency (PCE): Calculate the PCE using the formula: PCE (%) = (Jsc × Voc × FF) / Pin × 100, where Jsc is the short-circuit current density, Voc is the open-circuit voltage, FF is the fill factor, and Pin is the incident light power density.

Quinoxaline Dye PCE (%) Jsc (mA/cm²) Voc (V) FF Reference
NQX4 (Phenothiazine donor)4.36---[7]
RC-21 (Triphenylamine donor)3.30---[4]
RC-22 (Triphenylamine donor)5.56---[4]
Mixed TP1 and QX26.2---[9]
Quinoxaline Derivatives in Organic Light-Emitting Diodes (OLEDs)

The electron-deficient nature of the quinoxaline core makes its derivatives suitable for use as electron-transporting materials or as hosts in the emissive layer of OLEDs.[10]

This protocol provides a general procedure for fabricating a multi-layer OLED using spin-coating.

Materials:

  • Patterned ITO-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution

  • Solution of a quinoxaline derivative (as the emissive or electron-transporting layer) in a suitable organic solvent (e.g., chloroform, toluene)

  • Solution of a hole-transporting material (e.g., TPD) in a suitable organic solvent

  • Electron-transporting material (e.g., TPBi) for thermal evaporation (optional)

  • Metal for cathode (e.g., Aluminum, Calcium/Aluminum)

  • Spin-coater

  • Glovebox with an integrated thermal evaporator

Procedure:

  • Substrate Preparation:

    • Clean the ITO substrates as described in Protocol 2.1.1.

    • Treat the ITO surface with oxygen plasma or UV-ozone for 5-10 minutes to increase its work function.

  • Hole-Injection Layer (HIL) Deposition:

    • Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate (e.g., 3000-4000 rpm for 30-60 seconds).

    • Anneal the substrate at 120-150 °C for 10-15 minutes inside a glovebox.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the quinoxaline derivative (and a host material if it's a dopant) in a suitable solvent.

    • Spin-coat the emissive layer onto the PEDOT:PSS layer.

    • Anneal the substrate to remove the solvent.

  • Electron-Transport Layer (ETL) and Cathode Deposition (in a thermal evaporator):

    • Transfer the substrate to a high-vacuum thermal evaporator.

    • Deposit the electron-transport layer (if different from the quinoxaline derivative).

    • Deposit a thin layer of an electron-injection material (e.g., LiF).

    • Deposit the metal cathode (e.g., Al).

  • Encapsulation:

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to protect it from moisture and oxygen.

Visualization of the OLED Fabrication Workflow:

OLED_Fabrication cluster_solution_processing Solution Processing (Spin-Coating) cluster_vacuum_deposition Vacuum Deposition ITO ITO Substrate Cleaning PEDOT_PSS PEDOT:PSS Deposition ITO->PEDOT_PSS 1. HIL EML Emissive Layer (Quinoxaline Derivative) Deposition PEDOT_PSS->EML 2. EML ETL Electron-Transport Layer Deposition EML->ETL 3. ETL Cathode Cathode Deposition ETL->Cathode 4. Cathode Encapsulation Encapsulation Cathode->Encapsulation 5. Encapsulation

Caption: Workflow for the fabrication of a solution-processed OLED.

III. Application as Corrosion Inhibitors

Quinoxaline derivatives have demonstrated excellent performance as corrosion inhibitors for mild steel in acidic environments.[11][12] Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that hinders the corrosion process.

Mechanism of Corrosion Inhibition: The inhibition mechanism involves the adsorption of the quinoxaline molecules onto the steel surface. This adsorption can be either physisorption (electrostatic interactions) or chemisorption (covalent bonding). The lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic rings play a crucial role in the adsorption process, donating electrons to the vacant d-orbitals of the iron atoms. This forms a protective film that blocks the active corrosion sites.

Visualization of the Corrosion Inhibition Mechanism:

Corrosion_Inhibition cluster_adsorption Adsorption Process Steel Mild Steel Surface (Fe) Protective_Film Protective Film Formation Quinoxaline Quinoxaline Derivative Quinoxaline->Steel Adsorption via N-atoms and π-electrons Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition Blocks active sites

Caption: Mechanism of corrosion inhibition by quinoxaline derivatives.

Protocol 3.1: Evaluation of Corrosion Inhibition Efficiency

This protocol describes the electrochemical methods used to evaluate the performance of quinoxaline-based corrosion inhibitors.

Materials:

  • Mild steel coupons

  • 1 M Hydrochloric acid (HCl) solution

  • Quinoxaline derivative inhibitor

  • Potentiostat/Galvanostat with a three-electrode cell (working electrode: mild steel coupon, counter electrode: platinum wire, reference electrode: saturated calomel electrode (SCE))

  • Polishing paper (up to 1200 grit)

  • Acetone and deionized water

Procedure:

  • Electrode Preparation:

    • Polish the mild steel coupons with successively finer grades of polishing paper.

    • Degrease the coupons with acetone, rinse with deionized water, and dry.

  • Electrochemical Measurements:

    • Immerse the three-electrode setup in the 1 M HCl solution without the inhibitor and allow the open-circuit potential (OCP) to stabilize.

    • Perform potentiodynamic polarization scans by sweeping the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

    • Perform electrochemical impedance spectroscopy (EIS) measurements at the OCP over a frequency range of 100 kHz to 10 mHz with an AC amplitude of 10 mV.

    • Repeat the measurements with different concentrations of the quinoxaline inhibitor added to the HCl solution.

Data Analysis and Performance Metrics:

  • Inhibition Efficiency (IE%) from Potentiodynamic Polarization: IE% = [(Icorr(uninhibited) - Icorr(inhibited)) / Icorr(uninhibited)] × 100 where Icorr is the corrosion current density determined from the Tafel plots.

  • Inhibition Efficiency (IE%) from EIS: IE% = [(Rct(inhibited) - Rct(uninhibited)) / Rct(inhibited)] × 100 where Rct is the charge transfer resistance obtained from the Nyquist plots.

Inhibitor Concentration (M) Inhibition Efficiency (%) Method Reference
AY2010⁻³>90Potentiodynamic Polarization[11]
AY2010⁻⁶Increases with concentrationPotentiodynamic Polarization[11]
PHQX-98.30-[12]
QN-CH310⁻³89.07Potentiodynamic Polarization[13]
QN-Cl10⁻³87.64Potentiodynamic Polarization[13]

IV. Application in Chemical Sensing

The ability of the quinoxaline ring to undergo changes in its electronic and photophysical properties upon interaction with analytes makes it a valuable component in chemical sensors.

Quinoxaline-Based pH Sensors

Quinoxaline derivatives can act as colorimetric and fluorescent pH sensors, particularly in acidic media, due to the protonation of the nitrogen atoms in the pyrazine ring.[11][12]

This protocol describes the synthesis of a water-soluble quinoxaline derivative and its evaluation as a pH sensor.

Synthesis of a Water-Soluble Aminoquinoxaline (QC1): [11]

  • Synthesis of Dibromoquinoxaline: React 4,4'-bis(methoxycarbonyl)benzil with 4,5-dibromo-1,2-benzenediamine in refluxing acetic acid to obtain the dibromoquinoxaline precursor.

  • Palladium-Catalyzed C-N Cross-Coupling: React the dibromoquinoxaline with an amine containing a hydrophilic group (e.g., (3-aminopropyl)amine) in the presence of a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a suitable solvent (e.g., toluene) to yield the water-soluble aminoquinoxaline.

Testing the pH Sensing Properties:

  • Prepare a stock solution of the aminoquinoxaline in a suitable solvent.

  • Prepare a series of buffer solutions with varying pH values (e.g., from pH 1 to 12).

  • Add a small aliquot of the sensor stock solution to each buffer solution to a final concentration in the micromolar range.

  • Record the UV-Vis absorption and fluorescence emission spectra for each solution.

  • Plot the absorbance at a specific wavelength and the fluorescence intensity versus pH to determine the pKa of the sensor.

Expected Observations: A significant color change and a shift in the fluorescence emission spectrum are expected upon protonation of the quinoxaline nitrogen atoms in acidic conditions.

V. Conclusion and Future Outlook

Methyl quinoxaline-2-carboxylate is a remarkably versatile and accessible starting material for the synthesis of a wide range of functional materials. Its derivatives have demonstrated significant potential in organic electronics, corrosion inhibition, and chemical sensing. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists working in these fields. Future research will likely focus on the development of novel quinoxaline-based materials with enhanced performance characteristics, such as higher efficiencies in electronic devices, improved biocompatibility for sensing applications, and greater stability in harsh environments for corrosion protection. The continued exploration of the rich chemistry of the quinoxaline scaffold promises to yield even more exciting discoveries and applications in the years to come.

References

  • Jung, S., et al. (2015). New quinoxaline-based dyes for dye-sensitized solar cell. Dyes and Pigments, 120, 256-263.
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs).
  • El-Haddad, M. F., et al. (2018). Corrosion Inhibition Behavior of Quinoxaline Derivative as a Green Corrosion Inhibitor for Mild Steel in Hydrochloric Acid. Moroccan Journal of Chemistry, 6(3), 391-403.
  • Asadi, Z., et al. (2022). Computational insights into quinoxaline-based corrosion inhibitors of steel in HCl: Quantum chemical analysis and QSPR-ANN studi. Journal of Molecular Liquids, 357, 119102.
  • Errahmany, Y., et al. (2024). Theoretical and Experimental Studies of New Synthetic Quinoxaline Derivatives as Corrosion Inhibitors for Mild Steel in a 1.0 M. Moroccan Journal of Chemistry, 12(4), 1707-1731.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides.
  • University of California, Irvine. (n.d.). Fabrication procedure of dye-sensitized solar cells.
  • BenchChem. (2025). Synthetic Routes to Functionalized Quinoxalines: Application Notes and Protocols for Researchers.
  • El-Shafei, A., et al. (2018). Synthesis and performance of new quinoxaline-based dyes for dye sensitized solar cell. Journal of Molecular Structure, 1157, 469-480.
  • Lee, C. P., et al. (2011). Novel Quinoxaline-Based Organic Sensitizers for Dye-Sensitized Solar Cells. Organic Letters, 13(14), 3652-3655.
  • Funaki, T., et al. (2012). Synthesis and photo-electrochemical properties of novel thienopyrazine and quinoxaline derivatives, and their dye-sensitized solar cell performance.
  • Li, Y., et al. (2022). Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer. Frontiers in Chemistry, 10, 869431.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • Sigl, M., et al. (2023). Synthesis of a fluorene and quinoxaline-based co-polymer for organic electronics. Monatshefte für Chemie - Chemical Monthly, 154, 367-375.
  • Singh, P., et al. (2015). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica, 7(10), 284-290.
  • Wan, J.-P., & Wei, L. (2014). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Current Organic Chemistry, 18(1), 99-113.
  • STC-MDITR. (2009, August 24). Dye Sensitized Solar Cell Lab Procedure [Video]. YouTube.
  • Li, J. J., & Yue, W. S. (1999). Facile and High Yielding Suzuki and Stille Cross-Coupling Reactions of 3-Bromo-quinoxalin-2-ylamines. Tetrahedron Letters, 40(26), 4801-4804.
  • Muthusamy, V., et al. (2023). Synthesis of a quinoxaline-hydrazinobenzothiazole based probe-single point detection of Cu2+, Co2+, Ni2+ and Hg2+ ions in real water samples. Organic & Biomolecular Chemistry, 21(19), 4022-4029.
  • The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • Google Patents. (2010). WO2010129451A1 - Process for preparing bromo-substituted quinolines.
  • ChemicalBook. (n.d.). 3-Methyl-quinoxaline-2-carboxylic Acid synthesis.
  • Amaya-García, F., & Unterlass, M. M. (2022).
  • materiability. (n.d.). Dye-Sensitized Solar Cells.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Lindsley, C. W., et al. (2005). Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Generation.
  • Amaya-García, F., & Unterlass, M. M. (2022).
  • El-Gendy, Z. S., et al. (2001). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 40B(6), 509-514.
  • Sharma, V., et al. (2021).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl quinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl quinoxaline-2-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to help you navigate the common challenges in quinoxaline synthesis and consistently achieve higher yields and purity.

Overview of Quinoxaline Synthesis

The synthesis of the quinoxaline scaffold is a cornerstone reaction in heterocyclic chemistry, primarily due to the broad spectrum of biological activities exhibited by its derivatives, including antibacterial, anticancer, and antiviral properties.[1][2] The most fundamental and widely adopted method for synthesizing the quinoxaline core is the condensation of an aryl 1,2-diamine (like o-phenylenediamine) with a 1,2-dicarbonyl compound.[2][3][4][5]

For the specific synthesis of Methyl quinoxaline-2-carboxylate, a common route involves the reaction of o-phenylenediamine with an appropriate α-ketoester, such as a derivative of methyl 2-oxopropanoate. While seemingly straightforward, this reaction is sensitive to a variety of parameters that can significantly impact the final yield and purity.

General Reaction Scheme

G OPD o-Phenylenediamine Process + Arrow_node OPD->Arrow_node Ketoester Methyl 2,3-dioxobutanoate (or similar α-ketoester) Ketoester->Arrow_node Product Methyl 3-methylquinoxaline-2-carboxylate Water 2 H₂O Process_out + Product_node Arrow_node->Product_node Catalyst (e.g., Acid) Solvent, Temp. Product_node->Product Product_node->Water

Caption: General synthesis of Methyl 3-methylquinoxaline-2-carboxylate.

Troubleshooting Guide: Low Reaction Yield

Low yield is the most common issue reported in quinoxaline synthesis.[5][6] This problem rarely stems from a single cause but is often a combination of factors. Our troubleshooting logic is designed to systematically identify and resolve the root cause.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Encountered cond Suboptimal Reaction Conditions start->cond reagents Poor Starting Material Quality start->reagents catalyst Inefficient or Incorrect Catalysis start->catalyst side_rxn Competing Side Reactions start->side_rxn workup Loss During Work-up/Purification start->workup sol_cond Optimize Temperature, Time & Solvent cond->sol_cond sol_reagents Verify Purity (NMR, MP) Purify/Recrystallize Reactants reagents->sol_reagents sol_catalyst Screen Catalysts (Acidic, Lewis) Optimize Catalyst Loading catalyst->sol_catalyst sol_side_rxn Adjust Stoichiometry Run Under Inert Atmosphere side_rxn->sol_side_rxn sol_workup Optimize Extraction pH Select Appropriate Recrystallization Solvent workup->sol_workup

Caption: Troubleshooting logic for low reaction yield.

Q1: My yield is consistently low. Where should I start optimizing?

A1: Start with reaction conditions, as they are often the easiest to modify.

  • Plausible Cause: The condensation reaction is incomplete, or the product is degrading under harsh conditions. Classical methods often require high temperatures and long reaction times, which can be detrimental.[3][6]

  • Expert Analysis & Solution:

    • Temperature & Time: An incomplete reaction may require more forcing conditions.[7] Conversely, if you observe darkening of the reaction mixture or multiple spots on TLC, your product may be degrading.

      • Action: Set up small-scale parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C) and monitor by TLC to find the sweet spot between reaction rate and product stability. Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields.[8][9]

    • Solvent Choice: The solvent's polarity and protic/aprotic nature are critical. It must solubilize reactants and can influence the reaction pathway.[10] Ethanol is a common and effective choice, often leading to high yields.[2] However, screening other solvents can be beneficial.

      • Action: Test a range of solvents. For this reaction, protic solvents like ethanol or acetic acid are often preferred as they can facilitate the dehydration steps.[2] Greener options like water have also been used successfully.[10][11]

SolventTypical ConditionsExpected OutcomeReference
EthanolRefluxGood to excellent yields; environmentally benign.[2]
Acetic AcidReflux / HeatingOften used as both solvent and catalyst; can be effective but may require careful neutralization during work-up.[1]
DMFRoom Temp to HeatingHigh boiling point allows for a wide temperature range; good solvating power.[8][12]
TolueneRoom Temp (with catalyst)Aprotic; often used with heterogeneous catalysts.[3]
WaterRoom TempThe ultimate green solvent; can give excellent yields with the right catalyst system.[10][11]
Q2: I've optimized conditions, but the yield is still poor. What's next?

A2: Scrutinize your starting materials and catalysis.

  • Plausible Cause 1: Impure Starting Materials. o-Phenylenediamines are notoriously susceptible to air oxidation, which can introduce colored impurities that interfere with the reaction.[7] Impurities in the α-ketoester can also lead to unwanted side reactions.[6][13]

    • Expert Analysis & Solution: Purity is paramount. Use freshly purchased, high-purity reagents whenever possible. If the o-phenylenediamine is discolored (anything other than a light tan/off-white), it should be purified, for example, by recrystallization or sublimation. Always verify purity by melting point or NMR before use.[13] To prevent oxidation during the reaction, consider running it under an inert atmosphere (e.g., Nitrogen or Argon).[7]

  • Plausible Cause 2: Inefficient Catalysis. The condensation is typically acid-catalyzed. The catalyst's role is to protonate a carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the diamine. An inappropriate catalyst or incorrect loading can stall the reaction.

    • Expert Analysis & Solution: While simple acids like acetic acid work, a wide range of more efficient catalysts have been reported.[2] If your current catalyst is underperforming, consider screening alternatives. Heterogeneous catalysts are particularly advantageous as they simplify product purification—they can be filtered off.[3][12]

    • Action: If using a homogeneous catalyst, optimize the loading (e.g., 1 mol%, 5 mol%, 10 mol%). If yields remain low, screen a different class of catalyst.

Catalyst TypeExamplesRationaleReference
Brønsted AcidsAcetic Acid, p-TSASimple, effective proton donors.[1][12]
Lewis AcidsZn(OTf)₂, Ga(OTf)₃, Cu(II) saltsCoordinate to carbonyl oxygen, increasing electrophilicity.[14][15]
HeterogeneousAl₂O₃–ZrO₂, Montmorillonite K-10, TiO₂-Pr-SO₃HReusable, easily separated, and often environmentally benign.[2][3][12]
Q3: My TLC shows the starting materials are consumed, but I have multiple product spots and a low yield of the desired one. Why?

A3: You are likely facing issues with side reactions.

  • Plausible Cause: Besides the desired quinoxaline, other reaction pathways may be active. With an unsymmetrically substituted o-phenylenediamine, regioisomers can form. Another common side product class is benzimidazoles, which can arise from alternative cyclization pathways, especially if the reaction conditions are not well-controlled.

  • Expert Analysis & Solution:

    • Mechanism Control: The formation of the quinoxaline ring proceeds through a bis-imine intermediate followed by cyclization and aromatization. Controlling the reaction to favor this pathway is key.

    • Stoichiometry: Ensure a precise 1:1 molar ratio of the diamine and the dicarbonyl compound. An excess of either reactant can sometimes promote side reactions.

    • Inert Atmosphere: As mentioned, preventing the oxidation of the o-phenylenediamine is crucial, as oxidized species can lead to complex polymeric side products.[7]

Reaction Mechanism: Acid-Catalyzed Condensation

The following diagram illustrates the accepted mechanism for the acid-catalyzed formation of the quinoxaline ring. Understanding these steps is vital for troubleshooting.

Mechanism A 1. Protonation of Ketoester Carbonyl B 2. Nucleophilic attack by first -NH₂ A->B Increases electrophilicity C 3. Dehydration to form first Imine B->C Forms C=N bond D 4. Intramolecular attack by second -NH₂ C->D Ring closure E 5. Dehydration to form Dihydroquinoxaline D->E Forms second C=N bond F 6. Oxidation/Aromatization E->F Spontaneous or via oxidant G Final Product: Methyl quinoxaline-2-carboxylate F->G

Caption: Key mechanistic steps in quinoxaline formation.

Frequently Asked Questions (FAQs)

Q: Can I perform this synthesis without a solvent? A: Yes, solvent-free conditions have been reported, often using grinding or ball milling techniques, sometimes with a solid-supported catalyst.[10] This is an excellent green chemistry approach that can also simplify work-up.[7]

Q: How do I purify the final product, Methyl quinoxaline-2-carboxylate? A: The purification strategy depends on the scale and the nature of the impurities.

  • Recrystallization: This is often sufficient if the main impurities are unreacted starting materials. A common solvent for recrystallization is ethanol or an ethanol/water mixture.[3]

  • Silica Gel Chromatography: If recrystallization fails to remove closely related side products, column chromatography is the method of choice. A gradient of ethyl acetate in hexanes is a typical starting point for elution.

  • Acid-Base Extraction: If acidic or basic impurities are present, a liquid-liquid extraction work-up where you wash the organic layer with a mild base (like NaHCO₃ solution) and/or a mild acid (like dilute HCl) can be very effective before final purification.

Q: My product is an oil, but the literature reports a solid. What went wrong? A: This almost always indicates the presence of impurities. Residual solvent or soluble side products can prevent your compound from crystallizing. Re-purify using column chromatography. Ensure the product is thoroughly dried under high vacuum to remove any trace solvents. The reported melting point for Methyl quinoxaline-2-carboxylate is 110-110.5 °C.[16]

Optimized Experimental Protocol

This protocol is a generalized starting point based on common literature procedures.[3][15] Researchers should optimize based on their specific substrates and equipment.

Objective: To synthesize Methyl 3-methylquinoxaline-2-carboxylate.

Reactants:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • Methyl 2,3-dioxobutanoate (1.0 mmol, 130.1 mg)

  • Catalyst: Acetic Acid (can be used as solvent) or a catalyst of choice (e.g., 10 mol% p-TSA).

  • Solvent: Ethanol (10 mL)

Procedure:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-phenylenediamine (1.0 mmol) and ethanol (10 mL). If your diamine is impure, purify it first.

  • Inert Atmosphere (Recommended): Flush the flask with nitrogen or argon for 5 minutes.

  • Reagent Addition: While stirring, add the catalyst (if not using a solvent-catalyst like acetic acid). Then, add Methyl 2,3-dioxobutanoate (1.0 mmol) dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the o-phenylenediamine spot has been consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from a minimal amount of hot ethanol.

    • Filter the crystals, wash with a small amount of cold ethanol, and dry under high vacuum.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry and verify its melting point.

References

  • One-pot and efficient protocol for synthesis of quinoxaline derivatives. (n.d.). Arkat USA. [Link]

  • Al-Ostath, R., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(23), 7249. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2014). Journal of Chemistry. [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]

  • A rapid synthesis of quinoxalines by using Al2O3–ZrO2 as heterogeneous catalyst. (2023). RSC Advances. [Link]

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (2021). Frontiers in Chemistry. [Link]

  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.). International Journal of ChemTech Research. [Link]

  • More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. Scientific Reports. [Link]

  • Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub. [Link]

  • Solvent effect on the quinoxaline 3a synthesis. (n.d.). ResearchGate. [Link]

  • Synthesis of quinoxaline using o-phenylenediamine with various diketone... (n.d.). ResearchGate. [Link]

  • Efficient Synthesis of Aromatic Quinoxaline Derivatives. (2023). eCommons. [Link]

  • Jaso, A., et al. (2005). Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents. Journal of Medicinal Chemistry, 48(5), 1348-54. [Link]

  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (n.d.). mtieat. [Link]

  • Heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf. (n.d.). Pharmacophore. [Link]

  • Zocher, R., et al. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 29(16), 3849-54. [Link]

Sources

Technical Support Center: Synthesis of Methyl quinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of Methyl quinoxaline-2-carboxylate. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols grounded in established chemical principles.

Introduction to the Synthesis

The primary and most efficient route to Methyl quinoxaline-2-carboxylate involves the condensation of o-phenylenediamine with a methyl α-ketoester, typically methyl pyruvate or a related derivative. This reaction, while straightforward in principle, is often accompanied by the formation of various side products that can complicate purification and significantly reduce the yield of the desired product. Understanding and controlling these side reactions is paramount for a successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of Methyl quinoxaline-2-carboxylate in a question-and-answer format.

Q1: My reaction is yielding a significant amount of an unexpected, higher molecular weight byproduct. What is it and how can I prevent its formation?

A1: Formation of 1,5-Benzodiazepine Derivatives

A common and often major side product in the reaction between o-phenylenediamines and enolizable ketones or α-ketoesters is a 1,5-benzodiazepine derivative.[1][2]

Underlying Cause: The formation of the benzodiazepine occurs through a competing reaction pathway where two molecules of the α-ketoester react with one molecule of o-phenylenediamine. The reaction is often catalyzed by acidic conditions. The plausible mechanism involves the initial formation of a diimine intermediate, followed by an intramolecular cyclization.[1]

Troubleshooting and Prevention:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of o-phenylenediamine may favor the formation of the quinoxaline.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol can sometimes favor quinoxaline formation.

    • Catalyst: While acidic catalysts are often used, their concentration should be optimized. Strong acidic conditions may promote benzodiazepine formation. Consider using milder catalysts or even catalyst-free conditions under elevated temperatures.

    • Temperature: Lowering the reaction temperature may help to control the rate of the competing benzodiazepine formation.

  • Purification:

    • Column Chromatography: 1,5-Benzodiazepines can often be separated from the desired quinoxaline product by silica gel column chromatography. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.

    • Recrystallization: The difference in polarity and crystal packing between the quinoxaline and benzodiazepine may allow for separation by careful recrystallization.

Diagram: Competing Pathways of Quinoxaline and Benzodiazepine Formation

G cluster_reactants Reactants cluster_products Products o_phenylenediamine o-Phenylenediamine intermediate1 Mono-imine Intermediate o_phenylenediamine->intermediate1 + 1 eq. Methyl Pyruvate intermediate3 Enamine Intermediate o_phenylenediamine->intermediate3 + 2 eq. Methyl Pyruvate methyl_pyruvate Methyl Pyruvate methyl_pyruvate->intermediate1 methyl_pyruvate->intermediate3 quinoxaline Methyl quinoxaline- 2-carboxylate (Desired) benzodiazepine 1,5-Benzodiazepine (Side Product) intermediate2 Di-imine Intermediate intermediate1->intermediate2 Cyclization & Dehydration (Desired Pathway) intermediate2->quinoxaline intermediate3->benzodiazepine Cyclization (Side Reaction)

Caption: Competing reaction pathways leading to the desired quinoxaline and the 1,5-benzodiazepine side product.

Q2: My final product is contaminated with a more polar impurity that appears to be the carboxylic acid. How did this happen and how can I avoid it?

A2: Hydrolysis of the Methyl Ester

The methyl ester group of Methyl quinoxaline-2-carboxylate is susceptible to hydrolysis, yielding quinoxaline-2-carboxylic acid. This can occur during the reaction or, more commonly, during the workup procedure.[3][4]

Underlying Cause: Ester hydrolysis is catalyzed by both acid and base.[5] If your reaction is run under acidic conditions with water present, or if you use an aqueous basic wash during workup (e.g., sodium bicarbonate solution to neutralize acid), you risk hydrolyzing the ester.

Troubleshooting and Prevention:

  • Anhydrous Conditions: If possible, run the reaction under anhydrous conditions to minimize water content.

  • Workup Procedure:

    • Neutralization: If an acidic catalyst is used, neutralize the reaction mixture carefully with a mild base, avoiding prolonged exposure. A saturated solution of sodium bicarbonate can be used, but the contact time should be minimized.

    • Extraction: Promptly extract the product into an organic solvent after neutralization.

    • Washing: Wash the organic layer with brine rather than pure water to minimize further hydrolysis.

  • Purification:

    • Acid-Base Extraction: If a significant amount of the carboxylic acid is formed, it can be removed by an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute basic solution (e.g., 5% NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer. The desired ester will remain in the organic layer. Be aware that this can promote further hydrolysis if not done carefully.

    • Column Chromatography: The more polar carboxylic acid will have a lower Rf value on silica gel compared to the ester, allowing for separation by column chromatography.[6]

Diagram: Hydrolysis of Methyl quinoxaline-2-carboxylate

G start Methyl quinoxaline- 2-carboxylate product Quinoxaline-2-carboxylic acid (Hydrolysis Product) start->product H+ / H₂O or OH⁻ / H₂O

Caption: Hydrolysis of the methyl ester to the corresponding carboxylic acid under acidic or basic conditions.

Q3: I am getting a low yield and my product seems to have decomposed. Could decarboxylation be an issue?

A3: Potential for Decarboxylation

While the methyl ester itself is not prone to decarboxylation, the corresponding carboxylic acid (formed via hydrolysis) can decarboxylate under certain conditions, typically at elevated temperatures.[7]

Underlying Cause: Quinoxaline-2-carboxylic acids can undergo thermal decarboxylation to yield the corresponding quinoxaline. If your reaction is run at a high temperature for a prolonged period, and hydrolysis of the ester has occurred, subsequent decarboxylation can lead to a loss of the desired product.

Troubleshooting and Prevention:

  • Temperature Control: Avoid excessive heating during the reaction and purification steps.

  • Minimize Hydrolysis: Follow the steps outlined in Q2 to prevent the formation of the carboxylic acid precursor for decarboxylation.

  • Inert Atmosphere: While not directly preventing decarboxylation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions of the o-phenylenediamine, which can also contribute to lower yields and product degradation.[1]

Table: Summary of Potential Side Products and Their Characteristics

Side ProductTypical Formation ConditionsRelative Polarity (on Silica)Identification Notes
1,5-BenzodiazepineAcidic conditions, excess α-ketoesterLess polar than quinoxalineHigher molecular weight in mass spectrometry, distinct NMR signals.
Quinoxaline-2-carboxylic acidPresence of water (acidic or basic)More polar than the esterSoluble in aqueous base, distinct IR (broad O-H stretch), lower Rf on TLC.
Decarboxylated QuinoxalineHigh temperature (from the acid)Less polar than the esterLower molecular weight, absence of carbonyl and ester signals in spectra.
Oxidized o-phenylenediaminePresence of air/oxidantsHighly colored (often polymeric)Colored impurities in the crude product.

Recommended Experimental Protocol

This protocol is a general guideline for the synthesis of Methyl quinoxaline-2-carboxylate. Optimization may be required based on your specific starting materials and equipment.

Materials:

  • o-Phenylenediamine

  • Methyl pyruvate

  • Ethanol (or another suitable solvent)

  • Glacial acetic acid (optional, as a catalyst)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1.0 eq.) in ethanol.

  • Reagent Addition: Slowly add methyl pyruvate (1.0-1.1 eq.) to the stirred solution. If using a catalyst, a few drops of glacial acetic acid can be added.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically a few hours), cool the mixture to room temperature.

  • Isolation: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Washing: Wash the organic layer with a saturated solution of sodium bicarbonate (quickly to avoid hydrolysis) followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[6] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be attempted.

Diagram: General Experimental Workflow

G A 1. Dissolve o-phenylenediamine in Ethanol B 2. Add Methyl Pyruvate (and optional catalyst) A->B C 3. Reflux and Monitor by TLC B->C D 4. Cool and Concentrate C->D E 5. Dissolve in Ethyl Acetate D->E F 6. Wash with NaHCO₃ and Brine E->F G 7. Dry and Concentrate F->G H 8. Purify by Column Chromatography or Recrystallization G->H I Pure Methyl quinoxaline-2-carboxylate H->I

Caption: A step-by-step workflow for the synthesis and purification of Methyl quinoxaline-2-carboxylate.

References

  • Kumar, R., et al. (2013). Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. Journal of Chemical Sciences, 125(4), 745–749. [Link]

  • Wang, Z., et al. (2017). An immunoaffinity column for the selective purification of 3-methyl-quinoxaline-2-carboxylic acid from swine tissues and its determination by high-performance liquid chromatography with ultraviolet detection and a colloidal gold-based immunochromatographic assay. Food Chemistry, 237, 290-296. [Link]

  • Wang, Z., et al. (2017). An immunoaffinity column for the selective purification of 3-methyl-quinoxaline-2-carboxylic acid from swine tissues and its determination by high-performance liquid chromatography with ultraviolet detection and a colloidal gold-based immunochromatographic assay. ResearchGate. [Link]

  • Firdaus, M., et al. (2014). Reaction mechanism of the synthesis of 1,5-benzodiazepines using H-MCM-22 catalyst at room temperature. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Singh, P., et al. (2011). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 16(5), 4197-4209. [Link]

  • Gomez-Caro, L. C., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Organic Chemistry Portal. Quinoxaline synthesis. [Link]

  • Kóti, J., et al. (2003). Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones. Journal of the Chemical Society, Perkin Transactions 1, (11), 1948-1953. [Link]

  • Moreno, E., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 13(9), 11096-11108. [Link]

  • Zayed, M. F. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. [Link]

  • Li, Y., et al. (2022). A HCl-Mediated, Metal- and Oxidant-Free Photocatalytic Strategy for C3 Arylation of Quinoxalin(on)es with Arylhydrazine. MDPI. [Link]

  • Wan, J.-P., & Wei, L. (2014). Quinoxaline Synthesis by Domino Reactions. Arkivoc, 2014(i), 99-136. [Link]

  • Jaso, A., et al. (2005). Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents. Journal of Medicinal Chemistry, 48(6), 2019-2025. [Link]

  • Singh, A., et al. (2012). Green synthesis of quinoxaline and substituted quinoxalines. ResearchGate. [Link]

  • Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. ResearchGate. [Link]

  • PubChem. 2-Quinoxalinecarboxylic acid, 3-methyl-, methyl ester. [Link]

  • PubChem. Methyl quinoline-2-carboxylate. [Link]

  • Gómez-Caro, L. C., et al. (2011). Ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives... ResearchGate. [Link]

  • Li, Y., et al. (2010). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. Se pu = Chinese journal of chromatography, 28(1), 54–58. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. Molecules, 19(9), 13359–13379. [Link]

  • Barltrop, J. A., et al. (1959). 278. The reduction of 2-acetyl-3-methylquinoxaline and 2 : 4-dimethyl-1 : 5-benzodiazepine. Journal of the Chemical Society (Resumed), 1423. [Link]

  • Drake, H. F., et al. (2020). The Thermally Induced Decarboxylation Mechanism of a Mixed-Oxidation State Carboxylate-Based Iron Metal-Organic Framework. OSTI.GOV. [Link]

  • Wang, Y., et al. (2007). 3-Methylquinoxaline-2-carboxylic acid 4-oxide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4134. [Link]

  • Wang, J., et al. (2008). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Journal of Chromatography B, 874(1-2), 83-88. [Link]

  • Google Patents. (2003). US6562972B1 - Method for preparing heterocyclic-carboxylic acids.
  • Firdaus, M., et al. (2014). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. ResearchGate. [Link]

  • Catarzi, D., et al. (2004). Synthesis of 1,5-benzothiazepine derivatives bearing 2-phenoxy-quinoline moiety via 1,3-diplolar cycloaddition reaction. Journal of Medicinal Chemistry, 47(12), 3163-3174. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • Sternbach, L. H., et al. (1974). Quinazolines and 1,4-benzodiazepines. 64. Comparison of the stereochemistry of diazepam with that of close analogs with marginal biological activity. Journal of Medicinal Chemistry, 17(3), 374-377. [Link]

  • Li, T., et al. (2012). Decarboxylation mechanisms in biological system. Bioorganic Chemistry, 43, 2-14. [Link]

  • Gellis, A., et al. (2012). One-pot–Two-step Cascade Synthesis of Quinazolinotriazolobenzodiazepines. Organic Letters, 14(15), 3894–3897. [Link]

  • Singh, V., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3694-3714. [Link]

  • Li, Y., et al. (2014). Determination of Quinoxalines and Their Two Main Metabolites in Environmental Water Samples by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Liquid Chromatography & Related Technologies, 37(9), 1279-1290. [Link]

  • Clark, J. (2023). hydrolysis of esters. Chemguide. [Link]

  • Gardinier, J. R., et al. (2009). A systematic investigation of factors influencing the decarboxylation of imidazolium carboxylates. Dalton Transactions, (44), 9905-9913. [Link]

  • Google Patents. (2019). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • Organic Chemistry Data. Ester to Acid - Common Conditions. [Link]

Sources

Technical Support Center: Purification of Crude Methyl Quinoxaline-2-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl quinoxaline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. Here, you will find field-proven insights and detailed protocols to enhance the purity and yield of your product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of Methyl quinoxaline-2-carboxylate. The solutions are presented in a question-and-answer format to directly tackle experimental challenges.

Question 1: I've performed the synthesis of Methyl quinoxaline-2-carboxylate, and after the work-up, I have a crude solid. What is the best solvent to recrystallize it from?

Answer:

The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For Methyl quinoxaline-2-carboxylate, an excellent starting point is ethanol . Quinoxaline derivatives are often successfully recrystallized from ethanol.[1][2]

A good rule of thumb for solvent selection is to consider solvents with similar functional groups to your compound.[3] Since Methyl quinoxaline-2-carboxylate is an ester, other solvents like ethyl acetate could also be effective. However, ethanol is generally a robust choice for compounds with aromatic and ester functionalities.

If a single solvent does not provide satisfactory results, a mixed-solvent system can be employed. A common and effective combination is ethanol and water .[4] In this system, the crude product is dissolved in a minimal amount of hot ethanol (the "good" solvent), and then hot water (the "bad" solvent or anti-solvent) is added dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated, and crystals should form upon slow cooling.[2]

Here is a table summarizing potential solvent systems:

Solvent SystemTypeRationale
EthanolSingle SolventGood solvency for quinoxaline derivatives at high temperatures with lower solubility at cold temperatures.[1][2]
Ethyl AcetateSingle SolventThe ester functionality of the solvent aligns with the methyl ester group of the compound.[3]
TolueneSingle SolventThe aromatic nature of toluene can be suitable for the quinoxaline ring system.
Ethanol/WaterMixed SolventEthanol provides good initial solubility, while the addition of water as an anti-solvent can effectively induce crystallization.[4]
Ethyl Acetate/HexaneMixed SolventEthyl acetate acts as the "good" solvent, and hexane as the "bad" solvent to induce precipitation.

Question 2: I've dissolved my crude Methyl quinoxaline-2-carboxylate in hot ethanol, but no crystals form even after cooling in an ice bath. What should I do?

Answer:

The failure of crystals to form from a cooled solution is a common issue, often due to either supersaturation or the use of excessive solvent. Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure Methyl quinoxaline-2-carboxylate, add it to the cooled solution. A seed crystal provides a template for other molecules to crystallize upon.

  • Reducing Solvent Volume: It is highly likely that too much solvent was used initially. Gently heat the solution to boil off a portion of the ethanol, thereby increasing the concentration of the solute. Once the volume is reduced, allow the solution to cool again.

  • Cooling to a Lower Temperature: If an ice bath is insufficient, you can try a mixture of ice and salt to achieve a lower temperature, which will further decrease the solubility of your compound.

G start Cooled Solution - No Crystals scratch Scratch inner surface of flask with a glass rod start->scratch seed Add a seed crystal of pure compound start->seed reduce_solvent Reduce solvent volume by gentle heating start->reduce_solvent lower_temp Cool to a lower temperature (ice-salt bath) start->lower_temp crystals_form Crystals Form scratch->crystals_form seed->crystals_form reduce_solvent->crystals_form lower_temp->crystals_form

Troubleshooting workflow for inducing crystallization.

Question 3: My crude product has a noticeable color (e.g., yellow or brown). Will recrystallization remove the color?

Answer:

Yes, recrystallization is often effective at removing colored impurities. If the colored material is an impurity, it should ideally remain in the cold solvent (the mother liquor) after your purified, colorless crystals have formed.

If a single recrystallization does not sufficiently decolorize the product, you can use a small amount of activated charcoal . Here is the procedure:

  • Dissolve the crude solid in the minimum amount of hot recrystallization solvent.

  • Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution.

  • Swirl the mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

  • Perform a hot gravity filtration to remove the charcoal. This step is crucial and must be done quickly to prevent your product from crystallizing prematurely in the funnel.

  • Allow the hot, colorless filtrate to cool slowly to form pure crystals.

Caution: Using too much charcoal can lead to a significant loss of your desired product as it can also be adsorbed.

Question 4: Instead of crystals, my product separated as an oil. How can I fix this?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is highly supersaturated. Here are some remedies:

  • Reheat and Add More Solvent: Reheat the mixture to dissolve the oil. Then, add a small amount of additional hot solvent to create a less saturated solution. Allow this to cool slowly.

  • Slower Cooling: Cool the solution more gradually. You can insulate the flask to slow down the rate of cooling, which encourages the formation of an ordered crystal lattice rather than an amorphous oil.

  • Change Solvents: The chosen solvent may not be appropriate. Try a different solvent or a mixed solvent system. For instance, if you are using a single solvent, switching to a mixed solvent system where the compound is less soluble can sometimes prevent oiling out.

  • Scratching: As the solution cools and becomes cloudy (before significant oiling occurs), try scratching the flask with a glass rod to induce crystallization.

Question 5: My final yield of pure Methyl quinoxaline-2-carboxylate is very low. What are the likely causes?

Answer:

A low recovery can be frustrating, but it is often preventable. The most common reasons for a low yield include:

  • Using too much solvent: This is the most frequent cause. An excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the product crystallizes in the filter funnel during hot filtration, you will lose a substantial amount of material. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature can result in a lower yield.

  • Washing with too much cold solvent: While washing the collected crystals is necessary to remove adhering impurities, using an excessive volume of cold solvent will dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.

To improve your yield, focus on using the minimum amount of hot solvent required to dissolve your crude product and ensure slow, thorough cooling.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude Methyl quinoxaline-2-carboxylate?

A1: The most common impurities depend on the synthetic route. A typical synthesis involves the condensation of an o-phenylenediamine with a methyl 2-oxo-propanoate (methyl pyruvate).[5] Therefore, the primary impurities are likely to be:

  • Unreacted o-phenylenediamine .

  • Unreacted methyl 2-oxo-propanoate .

  • Side products from the condensation reaction.

A well-executed recrystallization should effectively remove these impurities, as they are generally more soluble in the cold recrystallization solvent than the desired product.

Q2: What is the expected melting point of pure Methyl quinoxaline-2-carboxylate?

A2: The literature melting point for Methyl quinoxaline-2-carboxylate is in the range of 110-110.5 °C . A sharp melting point within this range is a good indicator of high purity. A broad melting range or a melting point significantly lower than this suggests the presence of impurities.

Q3: How can I monitor the purity of my product during the recrystallization process?

A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification. You can spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. A successful purification will show a single, clean spot for the recrystallized product, while the crude material may show multiple spots. The mother liquor will likely contain the main product spot as well as spots for the impurities. Quinoxaline derivatives are UV-active and can be visualized under a UV lamp.

Q4: Is it necessary to perform a hot filtration?

A4: A hot filtration is only necessary if there are insoluble impurities in your crude product (e.g., dust, inorganic salts) or if you have used activated charcoal for decolorization. If your crude material dissolves completely in the hot solvent to give a clear solution, you can skip this step.

Q5: What is the best way to dry the final crystals?

A5: After collecting the crystals by vacuum filtration, they should be dried thoroughly to remove any residual solvent. Air drying on the filter paper for a period is a good start. For more complete drying, the crystals can be placed in a desiccator under vacuum. Incomplete drying can lead to an inaccurate yield measurement and a depressed melting point.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ethanol
  • Dissolution: Place the crude Methyl quinoxaline-2-carboxylate in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling with stirring. Continue to add ethanol dropwise until the solid just dissolves.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once the solution has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining impurities.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For final drying, transfer the crystals to a watch glass and place them in a vacuum desiccator.

G dissolve Dissolve crude solid in minimum hot ethanol cool Cool slowly to room temperature dissolve->cool ice_bath Cool in ice-water bath cool->ice_bath filter Collect crystals by vacuum filtration ice_bath->filter wash Wash with ice-cold ethanol filter->wash dry Dry the pure crystals wash->dry

Workflow for single-solvent recrystallization.
Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals as described in the single-solvent protocol.

References

  • Organic Chemistry: Current Research Open Access. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. (n.d.). Retrieved from [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - NIH. (n.d.). Retrieved from [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal. (n.d.). Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • Methyl quinoline-2-carboxylate | C11H9NO2 | CID 421738 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - MDPI. (2023). Retrieved from [Link]

  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC - NIH. (2021). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinoxaline synthesis. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, in-depth solutions to common challenges encountered during the synthesis of quinoxaline derivatives. Our focus is on moving beyond simple procedural steps to understand the underlying principles that govern reaction outcomes, enabling you to troubleshoot effectively and optimize robustly.

Core Principles: The Quinoxaline Formation Mechanism

The most fundamental and widely utilized method for synthesizing the quinoxaline scaffold is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1][2][3] Understanding this mechanism is critical for rational troubleshooting. The reaction typically proceeds through a two-step sequence:

  • Initial Condensation: One amino group of the 1,2-diamine performs a nucleophilic attack on one of the carbonyl carbons, forming a hemiaminal intermediate which quickly dehydrates to form an imine (a Schiff base).

  • Cyclization and Aromatization: The second amino group then attacks the remaining carbonyl group in an intramolecular fashion. The resulting cyclic intermediate readily dehydrates to yield the stable, aromatic quinoxaline ring system.

While the reaction can proceed without a catalyst, it is often slow and requires harsh conditions like high heat.[4][5] Catalysts are almost always employed to accelerate the reaction by activating the dicarbonyl compound, making it more electrophilic and susceptible to attack by the diamine.[6]

Caption: General mechanism for quinoxaline synthesis.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions about optimizing quinoxaline synthesis.

Q1: My quinoxaline synthesis is resulting in a low yield. What are the most common culprits?

Low yields are a frequent issue and can stem from several factors. The classical approach often requires high temperatures and strong acid catalysts, which can degrade starting materials or the final product.[1][5] Common issues include:

  • Suboptimal Reaction Conditions: An inappropriate choice of catalyst, solvent, or temperature can drastically reduce yield.[1][4] Uncatalyzed reactions at room temperature, for instance, may show no product formation at all.[4]

  • Poor Quality Starting Materials: Impurities in the o-phenylenediamine or the dicarbonyl compound can engage in side reactions.[1] o-Phenylenediamines are particularly susceptible to air oxidation, which can introduce colored impurities and reduce the amount of active starting material.[7]

  • Side Reactions: The formation of undesired byproducts consumes reactants and complicates purification, lowering the isolated yield.[1]

  • Product Degradation: The target quinoxaline may not be stable under the reaction conditions, especially with prolonged heating or in the presence of strong acids.[1][4]

Q2: I'm using an unsymmetrical 1,2-diamine and getting a mixture of isomers. How can I improve regioselectivity?

This is a classic challenge. When using an unsymmetrical 1,2-diamine, the two amino groups will have different nucleophilicities due to electronic and steric effects. This leads to the formation of two different regioisomers.[1]

  • Causality: The initial condensation can occur at either amino group. The ratio of products is determined by the relative rates of these two competing pathways.

  • Solution Strategy: Influencing the regioselectivity requires fine-tuning the reaction conditions. The choice of catalyst is paramount.[1] Sterically bulky catalysts may preferentially direct the dicarbonyl compound to the less hindered amine. Similarly, changing the solvent polarity can alter the relative nucleophilicity of the two amino groups. A systematic screening of mild catalysts and solvents at lower temperatures is the recommended approach to maximize selectivity.

Q3: How do I choose the right catalyst? There are so many options.

Catalyst selection is crucial for both yield and reaction time. The goal is to find a catalyst that is effective under mild conditions to prevent degradation.

  • Lewis and Brønsted Acids: These are the most common. Lewis acids like Cerium(IV) Ammonium Nitrate (CAN), Zn(OTf)₂, and Ga(OTf)₃ are highly effective.[4][5] Mild Brønsted acids like acetic acid or phenol can also be used.[8] Strong acids should be used with caution.[5]

  • Heterogeneous Catalysts: To simplify purification, consider using a solid-supported catalyst.[4] Options like alumina-supported heteropolyoxometalates, Al₂O₃–ZrO₂, or various clays and zeolites are excellent choices.[5][9][10] They can be easily filtered off, eliminating the need for complex workups to remove a soluble catalyst.[1][9]

  • Green Catalysts: Many modern protocols focus on environmentally benign catalysts. Cerium(IV) ammonium nitrate (CAN) is considered a green option due to its low cost and high reactivity in water.[5]

Q4: What are the best practices for selecting a solvent and temperature?

Traditional methods often use refluxing ethanol or acetic acid, which can require long reaction times and high energy input.[5][8]

  • Modern Approaches: Many modern catalysts are effective at room temperature, which should always be the starting point for optimization.[9][10]

  • Solvent Choice: While toluene[9] and DMF[10] are effective, greener solvents like ethanol/water mixtures or even neat water are highly encouraged.[5][8] Fluorinated alcohols like hexafluoroisopropanol (HFIP) have also been shown to promote the reaction efficiently at room temperature, and the solvent can be recovered and reused.[5]

  • Solvent-Free and Microwave Synthesis: For a truly green approach, consider solvent-free reactions, often performed by grinding the reactants together.[7] Microwave-assisted synthesis is another excellent technique to dramatically reduce reaction times from hours to minutes, though yields may need optimization.[11][12]

Q5: Purification of my quinoxaline is difficult. What are some effective strategies?

Purification can be challenging due to the presence of closely related impurities, regioisomers, or the physical properties of the product itself.[1][13]

  • Poor Solubility: Quinoxalines, particularly quinoxaline-2,3-diones, often have poor solubility in common organic solvents, making column chromatography difficult.[7] Recrystallization is often the most effective method.[7]

  • Decomposition on Silica Gel: Some quinoxaline derivatives are sensitive to the acidic nature of standard silica gel.[13] This can lead to streaking on TLC plates and decomposition during column chromatography.

    • Solution: Deactivate the silica gel by preparing the column slurry with a solvent system containing 1-2% triethylamine.[13] Alternatively, use a different stationary phase like alumina or a reverse-phase C18 column.[13]

  • Co-eluting Impurities: If your product co-elutes with an impurity, extensive TLC screening with different solvent systems is necessary to find conditions that provide better separation before attempting a large-scale column.[13]

Troubleshooting Guide: From Observation to Solution

This guide provides a logical workflow for diagnosing and solving specific experimental problems.

Troubleshooting_Workflow start Problem: Low Yield / No Reaction check_sm 1. Verify Starting Materials (SMs) start->check_sm First step optimize 2. Optimize Reaction Conditions start->optimize If SMs are pure analyze_side 3. Analyze for Side Products start->analyze_side If optimization fails purity Check Purity (NMR, LCMS) Recrystallize/Purify SMs check_sm->purity oxidation Is o-phenylenediamine dark/oxidized? Use fresh/purified SM Run under N₂/Ar check_sm->oxidation catalyst Add/Change Catalyst (Lewis Acid, Heterogeneous) optimize->catalyst temp_time Increase Temp/Time Consider Microwave optimize->temp_time solvent Change Solvent (e.g., EtOH/H₂O, HFIP) optimize->solvent tlc_lcms Analyze crude mixture by TLC and LCMS analyze_side->tlc_lcms isomers Multiple Isomers? Re-optimize for selectivity (lower temp, screen catalysts) tlc_lcms->isomers degradation Tarry mixture? Product is degrading Use milder conditions (lower temp, shorter time) tlc_lcms->degradation

Caption: A logical workflow for troubleshooting low-yielding quinoxaline synthesis.

Optimized Experimental Protocols

Here we provide representative protocols that incorporate principles of efficiency and green chemistry.

Protocol 1: Heterogeneous Catalysis at Room Temperature

This protocol is based on the use of a recyclable alumina-supported catalyst, offering high yields and a simple, environmentally friendly workup.[9]

  • Rationale: Using a heterogeneous catalyst at room temperature minimizes energy consumption and potential for thermal degradation of products. The simple filtration-based workup avoids complex extractions and reduces solvent waste.

  • Reactants & Reagents:

    • o-Phenylenediamine (1.0 mmol, 108 mg)

    • Benzil (1,2-diphenylethane-1,2-dione) (1.0 mmol, 210 mg)

    • Alumina-supported Copper Heteropolyoxometalate (AlCuMoVP) catalyst (100 mg)

    • Toluene (8-10 mL)

    • Anhydrous Na₂SO₄

    • Ethanol (for recrystallization)

  • Procedure:

    • To a 25 mL round-bottom flask, add o-phenylenediamine (1.0 mmol) and benzil (1.0 mmol).

    • Add toluene (8 mL) and the AlCuMoVP catalyst (100 mg).

    • Stir the mixture vigorously at room temperature (25 °C).

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2 hours.[9]

    • Upon completion, separate the insoluble catalyst by filtration through a pad of celite, washing the filter cake with a small amount of toluene or ethyl acetate.

    • Combine the filtrates and dry over anhydrous Na₂SO₄.

    • Filter off the drying agent and evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from hot ethanol to yield 2,3-diphenylquinoxaline as white needles. (Expected yield: ~92%).[9]

Protocol 2: Green Synthesis in an Aqueous Medium

This protocol utilizes a fluorinated alcohol, Hexafluoroisopropanol (HFIP), which acts as both a solvent and a promoter for the reaction, allowing it to proceed rapidly at room temperature.[5]

  • Rationale: HFIP is a unique solvent with high polarity and strong hydrogen bond donating ability, which can stabilize intermediates and accelerate the condensation and cyclization steps without an external catalyst. It can also be recovered and reused, aligning with green chemistry principles.[5]

  • Reactants & Reagents:

    • o-Phenylenediamine (1.0 mmol, 108 mg)

    • Benzil (1.0 mmol, 210 mg)

    • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (2.0 mL)

  • Procedure:

    • In a 10 mL vial, combine o-phenylenediamine (1.0 mmol) and benzil (1.0 mmol).

    • Add HFIP (2.0 mL) to the vial.

    • Stir the reaction mixture at room temperature for 1 hour.[5]

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Upon completion, remove the HFIP under reduced pressure (Note: HFIP is volatile; ensure proper recovery methods if reuse is intended).

    • The resulting crude solid is typically of high purity. If necessary, it can be further purified by recrystallization from ethanol. (Expected yield: ~95%).[5]

Data Summary: Comparison of Catalytic Systems

The choice of catalyst and conditions significantly impacts reaction efficiency. The table below summarizes results from various reported methods for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.

Catalyst SystemSolventTemperature (°C)TimeYield (%)Reference
None (Traditional)Refluxing Ethanol/Acetic Acid~80-1202-12 h34-85[8]
AlCuMoVP (Heterogeneous)Toluene252 h92[9]
TiO₂-Pr-SO₃H (Solid Acid)EthanolRoom Temp10 min95[5]
Cerium(IV) Ammonium Nitrate (CAN)WaterRoom Temp20 min~94[5]
Hexafluoroisopropanol (HFIP)HFIPRoom Temp1 h95[5]
Microwave (Solvent-free)N/AMicrowave5 minModerate[12]

References

  • Mechanism to explain the formation of quinoxalines. ResearchGate. [Link]

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. National Institutes of Health (NIH). [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central, National Institutes of Health (NIH). [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health (NIH). [Link]

  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. SCIKnowledge Publications. [Link]

  • Plausible mechanism for the formation of quinoxaline. ResearchGate. [Link]

  • Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. Journal of Chemical and Pharmaceutical Research. [Link]

  • A rapid synthesis of quinoxalines by using Al2O3–ZrO2 as heterogeneous catalyst. Taylor & Francis Online. [Link]

  • Quinoxaline synthesis. Organic Chemistry Portal. [Link]

  • Preparation of high purity substituted quinoxaline.
  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. SYNTHESIS-REVIEWS. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]

  • Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons, Loyola University Chicago. [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Publishing. [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

  • Heterocyclic chemistry of quinoxaline and potential activities of quinoxaline derivatives- A review. Pharmacophore. [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Organic Preparations and Procedures International. [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central, National Institutes of Health (NIH). [Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. ResearchGate. [Link]

  • Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. ACS Publications. [Link]

  • Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Bentham Science. [Link]

  • Purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. PubMed, National Institutes of Health (NIH). [Link]

  • Synthesis and biological activity of quinoxaline derivatives. Research Square. [Link]

  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. [Link]

Sources

Technical Support Center: Challenges in the Scale-up of Methyl Quinoxaline-2-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Methyl quinoxaline-2-carboxylate?

The most prevalent and classical method for synthesizing quinoxalines, including Methyl quinoxaline-2-carboxylate, is the condensation reaction between an aryl-1,2-diamine (like o-phenylenediamine) and a 1,2-dicarbonyl compound.[1][2] For Methyl quinoxaline-2-carboxylate, this typically involves the reaction of o-phenylenediamine with a methyl ester of a 2-oxo-acid. This method is widely used due to its simplicity and the ready availability of the starting materials.[1]

Q2: My reaction yield is consistently low. What are the primary factors affecting the yield of Methyl quinoxaline-2-carboxylate?

Low yields in quinoxaline synthesis are a common issue and can be attributed to several factors:

  • Suboptimal Reaction Conditions: Inadequate temperature, incorrect solvent choice, or an inappropriate catalyst can significantly hinder the reaction's progress.[3]

  • Poor Quality of Starting Materials: Impurities present in the o-phenylenediamine or the dicarbonyl compound can lead to unwanted side reactions.[3][4]

  • Side Reactions: The formation of undesired byproducts can consume reactants, thereby reducing the yield of the target molecule.[3]

  • Product Degradation: The desired product, Methyl quinoxaline-2-carboxylate, might be unstable under the employed reaction conditions, especially with prolonged reaction times or at high temperatures.[3]

Q3: I'm observing multiple products in my reaction mixture. How can I improve the selectivity?

The formation of multiple products, often isomers, is a known challenge, particularly when using substituted o-phenylenediamines.[3] To enhance selectivity, consider the following:

  • Catalyst Selection: The choice of catalyst can influence the regioselectivity of the reaction. Acid catalysts are commonly used to protonate the carbonyl group, making it more susceptible to nucleophilic attack.[5] Experimenting with different acid catalysts (e.g., Lewis acids, solid acid catalysts) can help favor the formation of the desired isomer.[5]

  • Reaction Conditions: Fine-tuning the reaction temperature and solvent can also impact selectivity. Running small-scale reactions under varying conditions can help identify the optimal parameters.[3]

Q4: What are the common side products I should be aware of during the synthesis?

Common side products can include polymeric materials, partially reacted intermediates, and products from the self-condensation of the carbonyl compound.[5] The formation of dark, tar-like substances is often observed at high temperatures or with extended reaction times.[5] Over-oxidation of the diamine starting material can also lead to colored impurities.[5]

Q5: Can the synthesis be performed under solvent-free conditions?

Yes, solvent-free or "neat" reaction conditions have been successfully used for the cyclocondensation of o-phenylenediamine.[5] These conditions are often more environmentally friendly and can sometimes lead to higher yields and shorter reaction times.[5] However, precise temperature control is crucial to prevent charring and decomposition of the reactants and product.[5]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the scale-up of Methyl quinoxaline-2-carboxylate production.

Problem 1: Low or No Product Yield
Possible Cause(s)Recommended Solution(s)
Inactive or Inappropriate Catalyst Use a fresh batch of catalyst or explore different types of catalysts (e.g., Lewis acids, solid acids).[5] Optimize catalyst loading through small-scale experiments.
Low Reaction Temperature Incrementally increase the reaction temperature (e.g., in 10°C steps) while monitoring the reaction progress by TLC or LC-MS.[5][6]
Impure Starting Materials Purify starting materials before use. o-Phenylenediamine can be recrystallized, and liquid carbonyl compounds can be distilled.[4][5]
Insufficient Reaction Time Monitor the reaction progress closely using TLC or LC-MS and extend the reaction time as needed.[5]
Incorrect Solvent Screen a variety of solvents with different polarities (e.g., ethanol, DMF, acetonitrile, water) to find the optimal medium for your reaction.[4]
Problem 2: Formation of Dark, Tar-like Substances
Possible Cause(s)Recommended Solution(s)
Excessively High Reaction Temperature Lower the reaction temperature and monitor for improvement.[5]
Prolonged Reaction Time Optimize the reaction time by closely monitoring its progress to avoid prolonged heating after completion.[5]
Oxidation of o-phenylenediamine Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4][5]
Problem 3: Difficulty in Product Purification
Possible Cause(s)Recommended Solution(s)
Presence of Unreacted Starting Materials Adjust the stoichiometry of the reactants to ensure complete consumption of the limiting reagent.[5]
Formation of Multiple Side Products Optimize reaction conditions (catalyst, temperature, solvent) to minimize the formation of byproducts.[5]
Product Contaminated with Colored Impurities Use freshly purified o-phenylenediamine and conduct the reaction under an inert atmosphere to prevent oxidation.[5] Consider treatment with activated carbon during workup.
Ineffective Purification Method Employ column chromatography for purification if recrystallization is insufficient.[5] A summary of a typical purification workflow for a related quinoxaline derivative is provided below.[7]
General Purification Workflow Example

This workflow is a representative example for the purification of quinoxaline derivatives and may need to be adapted for Methyl quinoxaline-2-carboxylate.

PurificationWorkflow Crude_Extract Crude Reaction Mixture Ammonium_Sulfate Ammonium Sulfate Precipitation Crude_Extract->Ammonium_Sulfate Initial Precipitation Dialysis Dialysis Ammonium_Sulfate->Dialysis Resuspend & Dialyze Ion_Exchange Ion-Exchange Chromatography Dialysis->Ion_Exchange Load onto Column Gel_Filtration Gel Filtration Chromatography Ion_Exchange->Gel_Filtration Pool Active Fractions Pure_Product Pure Methyl Quinoxaline-2-carboxylate Gel_Filtration->Pure_Product Final Purification LowYieldTroubleshooting Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Purify Purify Starting Materials (Recrystallize/Distill) Check_Purity->Purify Impure Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Pure Purify->Optimize_Temp Increase_Temp Increase Temperature Incrementally Optimize_Temp->Increase_Temp Suboptimal Optimize_Catalyst Optimize Catalyst (Type & Loading) Optimize_Temp->Optimize_Catalyst Optimal Increase_Temp->Optimize_Catalyst Screen_Catalysts Screen Different Catalysts Optimize_Catalyst->Screen_Catalysts Ineffective Optimize_Time Optimize Reaction Time Optimize_Catalyst->Optimize_Time Effective Screen_Catalysts->Optimize_Time Increase_Time Increase Reaction Time Optimize_Time->Increase_Time Incomplete Inert_Atmosphere Consider Inert Atmosphere Optimize_Time->Inert_Atmosphere Complete Increase_Time->Inert_Atmosphere Run_Under_Inert Run Reaction Under Nitrogen or Argon Inert_Atmosphere->Run_Under_Inert Oxidation Suspected End Improved Yield Inert_Atmosphere->End No Oxidation Run_Under_Inert->End

Sources

Stability of Methyl quinoxaline-2-carboxylate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl Quinoxaline-2-carboxylate. This document provides in-depth technical guidance, troubleshooting, and frequently asked questions regarding the stability of this compound under common experimental conditions. Our goal is to equip you with the foundational knowledge and practical insights needed to anticipate challenges, interpret results, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for Methyl Quinoxaline-2-carboxylate?

The most significant stability liability for Methyl Quinoxaline-2-carboxylate is the hydrolysis of its methyl ester functional group. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of the primary degradant, Quinoxaline-2-carboxylic acid, and methanol. The core quinoxaline ring is generally stable under mild hydrolytic conditions but can be susceptible to degradation under more extreme stress.

Q2: Why is it crucial to perform forced degradation studies on this compound?

Forced degradation, or stress testing, is a regulatory requirement in pharmaceutical development to establish the intrinsic stability of a drug substance.[1] These studies help to:

  • Identify likely degradation products.

  • Elucidate degradation pathways.

  • Demonstrate the specificity of analytical methods, ensuring that the method can accurately separate the intact compound from its degradants.[1] Data from these studies are essential for developing stable formulations and determining appropriate storage conditions and shelf-life.

Q3: What analytical method is best suited for monitoring the stability of Methyl Quinoxaline-2-carboxylate?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique. A reversed-phase method, typically using a C18 column with a mobile phase consisting of an acidified water/acetonitrile or methanol gradient, can effectively separate the relatively nonpolar Methyl Quinoxaline-2-carboxylate from its more polar degradant, Quinoxaline-2-carboxylic acid.[2][3]

Guide 1: Stability & Troubleshooting under Basic Conditions

Under basic conditions, the primary degradation pathway is saponification, a base-catalyzed hydrolysis of the ester. This reaction is typically rapid and effectively irreversible.

Expected Degradation Pathway: Saponification

The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the methoxide ion (CH₃O⁻) as a leaving group. The methoxide, being a strong base, immediately deprotonates the newly formed Quinoxaline-2-carboxylic acid, driving the reaction to completion. A final acidic workup step is required to protonate the carboxylate salt and yield the neutral carboxylic acid.

G cluster_main Saponification Mechanism MQCA Methyl Quinoxaline-2-carboxylate Intermediate Tetrahedral Intermediate MQCA->Intermediate 1. Nucleophilic Attack OH_ion OH⁻ OH_ion->MQCA QCA_acid Quinoxaline-2-carboxylic Acid Intermediate->QCA_acid 2. Elimination of Methoxide Methoxide CH₃O⁻ Intermediate->Methoxide QCA_salt Quinoxalate Salt QCA_acid->QCA_salt 3. Irreversible Deprotonation Methoxide->QCA_acid Fast Final_QCA Final Product: Quinoxaline-2-carboxylic Acid QCA_salt->Final_QCA 4. Acidic Workup Methanol Methanol H3O_plus H₃O⁺ (Workup) H3O_plus->QCA_salt

Mechanism of base-catalyzed hydrolysis (Saponification).
Quantitative Data Example

In a typical laboratory-scale saponification, treating Methyl 3-methylquinoxaline-2-carboxylate with 2N Sodium Hydroxide in Methanol for 30 minutes at room temperature, followed by acidic workup, can yield the corresponding carboxylic acid in high amounts.[4] While this is for a methylated analog, a similar high conversion rate is expected for Methyl Quinoxaline-2-carboxylate.

Stress ConditionReagentTemperatureTimeExpected DegradationPrimary Degradant
Base Hydrolysis 0.1 - 1.0 M NaOHRoom Temp - 60°C30 min - 8 hrs> 80%Quinoxaline-2-carboxylic acid
Troubleshooting Guide: Basic Conditions

Q: My degradation is almost instantaneous upon adding 0.1 M NaOH, even at room temperature. How can I slow it down to monitor the kinetics? A: This is expected, as saponification is a very fast reaction. To achieve a target degradation of 5-20% for kinetic analysis, you must use milder conditions.

  • Expert Insight: The high rate is due to the strong nucleophilicity of the hydroxide ion and the irreversible nature of the final deprotonation step.

  • Solution:

    • Lower the temperature: Perform the reaction at 0-5°C.

    • Reduce base concentration: Use a more dilute base, such as 0.01 M or 0.005 M NaOH.

    • Use a weaker base: Consider using a base like potassium carbonate (K₂CO₃) in an aqueous/organic solvent mixture.

Q: After neutralizing my basic reaction mixture with acid and injecting it on my C18 HPLC column, I'm seeing severe peak tailing for the Quinoxaline-2-carboxylic acid peak. Why? A: This is a classic issue related to analyte-silanol interactions on the stationary phase and potential salt precipitation.

  • Expert Insight: The neutralization reaction produces a significant amount of salt (e.g., NaCl). High salt concentration in the sample can interfere with chromatography. Additionally, at a neutral pH, the free silanol groups on the silica backbone of the C18 column can interact ionically with the carboxylate form of your analyte, causing peak tailing.

  • Solution:

    • Acidify the Mobile Phase: Ensure your mobile phase is sufficiently acidic (e.g., contains 0.1% formic acid or phosphoric acid) to keep the Quinoxaline-2-carboxylic acid fully protonated (-COOH). This suppresses its interaction with silanol groups.[3]

    • Dilute the Sample: Dilute the neutralized sample with the mobile phase before injection to reduce the salt concentration.

    • Perform a Sample Cleanup: For cleaner results, consider a simple liquid-liquid extraction after acidification. Acidify the aqueous solution to pH 2-3, then extract the Quinoxaline-2-carboxylic acid into an organic solvent like ethyl acetate. Evaporate the organic layer and reconstitute the residue in the mobile phase.

Guide 2: Stability & Troubleshooting under Acidic Conditions

Under acidic conditions, hydrolysis still occurs but typically proceeds slower than under basic conditions. The mechanism is distinct from saponification and is reversible.

Expected Degradation Pathway: Acid-Catalyzed Hydrolysis

The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic. A weak nucleophile, in this case water, can then attack the carbonyl carbon. Following a proton transfer, the methanol moiety is eliminated as a neutral molecule, which is a much better leaving group than methoxide (CH₃O⁻). Deprotonation of the final intermediate yields the carboxylic acid and regenerates the acid catalyst.

G cluster_main Acid-Catalyzed Hydrolysis Mechanism MQCA Methyl Quinoxaline- 2-carboxylate Protonated_MQCA Protonated Ester (Activated) MQCA->Protonated_MQCA 1. Protonation H3O_plus H₃O⁺ H3O_plus->MQCA Intermediate1 Tetrahedral Intermediate Protonated_MQCA->Intermediate1 2. Nucleophilic Attack Water H₂O Water->Protonated_MQCA Intermediate2 Protonated Intermediate Intermediate1->Intermediate2 3. Proton Transfer Methanol_LG Methanol (Leaving Group) Intermediate2->Methanol_LG Final_QCA Quinoxaline-2- carboxylic Acid Intermediate2->Final_QCA 4. Elimination of Methanol Final_QCA->Final_QCA

Mechanism of acid-catalyzed ester hydrolysis.
Potential Side Reactions

Under harsh acidic conditions (e.g., high temperature, concentrated acid), a secondary degradation pathway may be observed:

  • Decarboxylation: The product, Quinoxaline-2-carboxylic acid, may undergo decarboxylation (loss of CO₂) to form quinoxaline. This is more likely for aromatic carboxylic acids when heated under acidic or alkaline conditions.[5]

Troubleshooting Guide: Acidic Conditions

Q: I refluxed my compound in 1 M HCl for 8 hours, but I only see about 10% degradation. How can I achieve more significant degradation? A: Acid-catalyzed hydrolysis is often slower than base-catalyzed hydrolysis and is an equilibrium process.

  • Expert Insight: The nucleophile (water) is weaker than hydroxide, and all steps are reversible. To drive the reaction forward, you need to either increase reactivity or shift the equilibrium.

  • Solution:

    • Increase Temperature: If not already done, increase the reaction temperature to the ICH-recommended maximum of around 80°C.

    • Increase Reaction Time: Extend the stress testing period, taking time points at 24 and 48 hours.

    • Use a Co-solvent: If solubility is an issue, adding a water-miscible co-solvent like acetonitrile or methanol can help. However, be aware that using methanol could push the equilibrium back toward the starting material (Le Châtelier's principle). Acetonitrile is generally a better choice.

Q: My chromatogram shows the parent peak, the expected Quinoxaline-2-carboxylic acid peak, and a small, early-eluting, unidentified peak. What could this be? A: An early-eluting peak is significantly more polar than your analyte. In this context, it could be a result of degradation of the quinoxaline ring itself, though this is less common under these conditions.

  • Expert Insight: While the quinoxaline core is robust, very harsh acidic conditions combined with heat could potentially lead to ring opening or other complex reactions. However, a more likely scenario is an impurity in the starting material or a minor side-product.

  • Solution:

    • Analyze a Control: Always run a "time zero" sample (your compound dissolved in the reaction medium but immediately neutralized and diluted) and a control sample (compound in solvent without acid, heated for the same duration). This helps differentiate between degradants and initial impurities.

    • Use Mass Spectrometry: The most effective way to identify the unknown is to use an HPLC-MS system. The mass-to-charge ratio will provide a definitive clue as to its identity.

    • Check for Decarboxylation: The decarboxylation product, quinoxaline, would be less polar and thus have a longer retention time than the carboxylic acid. If you see a later-eluting peak, consider this possibility.

Protocols & Methodologies

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a general workflow for investigating the stability of Methyl Quinoxaline-2-carboxylate. The goal is to achieve 5-20% degradation.

Sources

Technical Support Center: Degradation Pathways of Methyl Quinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl quinoxaline-2-carboxylate. This guide is designed to provide in-depth technical assistance and troubleshooting for common issues related to the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, design robust experiments, and accurately interpret your results.

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary degradation pathways I should be concerned about for Methyl quinoxaline-2-carboxylate?

Based on the chemical structure, the most anticipated degradation pathways for Methyl quinoxaline-2-carboxylate involve hydrolysis of the methyl ester, followed by potential oxidative, thermal, and photolytic degradation of the quinoxaline ring system. It is crucial to conduct forced degradation studies to systematically evaluate the stability of the molecule under various stress conditions.[1][2]

Q2: I'm observing a loss of my starting material in solution over time, even at room temperature. What could be the cause?

Spontaneous degradation in solution at ambient temperatures, particularly in unbuffered aqueous or protic solvents, is likely due to hydrolysis of the methyl ester to form quinoxaline-2-carboxylic acid. The rate of this hydrolysis can be influenced by the pH of the solution. It is recommended to verify the pH of your solvent system and use buffered solutions when prolonged storage in solution is necessary. For some quinoxaline derivatives, even slight acidity can accelerate degradation.[3]

Hydrolytic Degradation

Q3: My HPLC analysis shows a new, more polar peak appearing in my sample that was stored in an aqueous buffer. Is this expected?

Yes, this is a very common observation. The appearance of a more polar peak, which would have a shorter retention time on a reverse-phase HPLC column, is characteristic of the formation of quinoxaline-2-carboxylic acid via hydrolysis of the methyl ester. The carboxylic acid is significantly more polar than the parent ester.

Q4: How do acidic and basic conditions affect the stability of Methyl quinoxaline-2-carboxylate?

Both acidic and basic conditions are expected to catalyze the hydrolysis of the ester linkage.

  • Acidic Conditions: Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Basic Conditions: Base-catalyzed hydrolysis (saponification) occurs through the nucleophilic attack of a hydroxide ion on the carbonyl carbon, which is a more direct and often faster pathway for ester cleavage.

Therefore, you should anticipate accelerated degradation at both low and high pH values.[4]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram During Stability Studies

Symptom: Multiple unknown peaks are observed in the HPLC chromatogram of a stressed sample of Methyl quinoxaline-2-carboxylate, in addition to the parent compound and the expected quinoxaline-2-carboxylic acid.

Potential Causes & Solutions:

  • Secondary Degradation: The initial degradation product, quinoxaline-2-carboxylic acid, or the parent compound itself may be undergoing further degradation under the stress conditions. For instance, oxidative conditions can lead to the formation of N-oxides or ring-opened byproducts. Photolytic stress can cause dimerization or other complex rearrangements.

    • Troubleshooting Step: To distinguish between primary and secondary degradation products, analyze samples at multiple time points during the forced degradation study. Early-appearing peaks are more likely to be primary degradants.

  • Interaction with Excipients: If you are working with a formulated product, the observed impurities could arise from interactions between Methyl quinoxaline-2-carboxylate and the excipients.

    • Troubleshooting Step: Conduct forced degradation studies on the active pharmaceutical ingredient (API) alone and in the presence of each excipient to identify any potential interactions.

  • Contamination: The unexpected peaks could be due to contamination of your sample or solvents.

    • Troubleshooting Step: Always run a blank (solvent) injection to rule out solvent-related impurities. Ensure that all glassware is scrupulously clean.

Issue 2: Poor Mass Balance in Forced Degradation Studies

Symptom: The total percentage of the parent compound and all observed degradation products is significantly less than 100%.

Potential Causes & Solutions:

  • Formation of Non-UV Active Degradants: Some degradation pathways, such as extensive ring cleavage, may lead to small, non-aromatic fragments that do not have a chromophore and are therefore not detected by a UV detector.

    • Troubleshooting Step: Employ a mass spectrometer (LC-MS) in parallel with your UV detector. A mass spectrometer can detect non-UV active compounds and provide valuable mass information for structural elucidation.

  • Formation of Volatile Degradants: Thermal degradation can sometimes produce volatile byproducts that are lost from the sample before analysis.

    • Troubleshooting Step: For thermal degradation studies, consider using sealed vials to contain any volatile products. Headspace gas chromatography (GC) can be used to analyze for volatile compounds.

  • Precipitation of Degradants: A degradation product may be poorly soluble in the analysis solvent and precipitate out of solution, leading to an inaccurate quantification.

    • Troubleshooting Step: Visually inspect your samples for any precipitate. If precipitation is suspected, try using a different solvent for sample preparation that can dissolve both the parent compound and potential degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study of Methyl quinoxaline-2-carboxylate

This protocol outlines the conditions for a comprehensive forced degradation study to identify the potential degradation pathways and products of Methyl quinoxaline-2-carboxylate, in line with ICH guidelines.[1][2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of Methyl quinoxaline-2-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at predefined time points (e.g., 0, 2, 6, 12, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw aliquots at predefined time points (e.g., 0, 1, 2, 4, and 8 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at predefined time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Thermal Degradation:

    • Store a solid sample of Methyl quinoxaline-2-carboxylate in an oven at 80°C.

    • Withdraw samples at predefined time points (e.g., 24, 48, and 72 hours), prepare solutions, and analyze by HPLC.

  • Photostability:

    • Expose a solid sample and a solution of Methyl quinoxaline-2-carboxylate to light conditions as per ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

    • Analyze the samples by HPLC and compare them with control samples stored in the dark.

3. HPLC Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method. A typical starting method could be:

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient to separate the parent peak from any degradants.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength maximum of the compound).

Protocol 2: Identification of Degradation Products by LC-MS

1. Sample Preparation:

  • Use the aliquots generated from the forced degradation study. Dilute as necessary to be within the linear range of the mass spectrometer.

2. LC-MS/MS Analysis:

  • Employ an LC-MS/MS system to analyze the samples.

  • Ionization Mode: Use positive electrospray ionization (ESI+), as quinoxaline derivatives are known to ionize well in this mode.[5][6]

  • MS Scan: Perform a full scan to identify the molecular ions of the parent compound and any degradation products.

  • MS/MS Fragmentation: For each identified degradation product, perform a product ion scan (MS/MS) to obtain fragmentation patterns. This data is crucial for structural elucidation.

Data & Pathway Visualizations

Table 1: Expected Primary Degradation Product
Stress ConditionPrimary Degradation PathwayExpected Degradation ProductChemical Structure of Product
Acidic/Basic HydrolysisEster HydrolysisQuinoxaline-2-carboxylic acidC₉H₆N₂O₂
Diagram 1: General Forced Degradation Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output API Methyl quinoxaline-2-carboxylate (API) Sol_API API in Solution (1 mg/mL) API->Sol_API Therm Thermal (Solid, 80°C) API->Therm Acid Acidic (0.1M HCl, 60°C) Sol_API->Acid Base Basic (0.1M NaOH, RT) Sol_API->Base Oxid Oxidative (3% H2O2, RT) Sol_API->Oxid Photo Photolytic (ICH Q1B) Sol_API->Photo HPLC Stability-Indicating HPLC-UV Acid->HPLC Base->HPLC Oxid->HPLC Therm->HPLC Photo->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Paths Degradation Pathways LCMS->Paths Products Degradant Structures LCMS->Products

Caption: Workflow for forced degradation studies.

Diagram 2: Primary Hydrolytic Degradation Pathway

Caption: Hydrolysis of the methyl ester.

References

  • MDPI. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Available from: [Link]

  • Taylor & Francis. Forced degradation – Knowledge and References. Available from: [Link]

  • Semantic Scholar. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Available from: [Link]

  • PubChem - NIH. Quinoxaline-2-carboxylic acid | C9H6N2O2 | CID 96695. Available from: [Link]

  • Open Research@CSIR-NIScPR. An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Available from: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available from: [Link]

  • PubMed. [Determination of 3-methyl-quinoxaline-2-carboxylic acid in animal and aquatic products by ultra performance liquid chromatography-tandem mass spectrometry]. Available from: [Link]

  • ResearchGate. Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • MedCrave online. Forced degradation studies. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Forced Degradation – A Review. Available from: [Link]

  • CPAChem. Safety data sheet. Available from: [Link]

  • PubMed. [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. Available from: [Link]

Sources

Troubleshooting low conversion rates in quinoxaline esterification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 9, 2026

Welcome to the technical support center for quinoxaline esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with this critical synthetic transformation. Here, we address specific experimental issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Low Conversion Rates

This section provides a systematic approach to diagnosing and solving the most common causes of low conversion and yield in quinoxaline esterification reactions.

Q1: My reaction shows little to no conversion of the starting quinoxaline carboxylic acid. What are the primary causes and how can I fix this?

Answer: A stalled reaction at the outset typically points to fundamental issues with your reagents or initial reaction conditions. The most common culprits are related to catalyst activity, reagent purity, and temperature.

  • Catalyst Inactivity or Inappropriateness: The classic Fischer esterification is an equilibrium process catalyzed by a Brønsted acid (like H₂SO₄ or p-TsOH) or a Lewis acid.[1][2] If the catalyst is old, hydrated, or insufficient, the reaction will not proceed efficiently.

    • Troubleshooting Steps:

      • Use a Fresh, Potent Catalyst: Ensure your acid catalyst is of high purity and anhydrous. For Brønsted acids, a concentration of 1-5 mol% relative to the carboxylic acid is a standard starting point.

      • Consider a Lewis Acid Catalyst: For substrates sensitive to strong Brønsted acids, a milder Lewis acid catalyst such as a zirconium or tin complex may provide better results.[2][3]

      • Verify Catalyst Loading: In some cases, particularly with heterogeneous catalysts, insufficient loading can lead to poor performance.[4] Increasing the catalyst amount from 50 mg to 100 mg has been shown to improve yields significantly in related syntheses.[4]

  • Purity of Starting Materials:

    • Quinoxaline Carboxylic Acid: Impurities within your starting material can interfere with the catalyst or introduce side reactions. Ensure it is pure and thoroughly dried.

    • Alcohol: The alcohol reactant must be anhydrous. Water will inhibit the reaction by competing with the alcohol as a nucleophile and shifting the equilibrium back towards the starting materials.[5] Using molecular sieves to dry the alcohol beforehand is highly recommended.

  • Insufficient Temperature: Esterification reactions often require thermal energy to overcome the activation barrier.[6]

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Most esterifications are conducted at reflux temperature of the alcohol used.[7] Ensure your reaction is being heated sufficiently.

      • Solvent Choice: If your alcohol has a low boiling point, consider switching to a higher-boiling, non-reactive solvent (like toluene) and a stoichiometric amount of the alcohol to achieve higher temperatures.[6]

Q2: My reaction starts but stalls at an intermediate conversion rate (e.g., 30-60%). How can I drive the reaction to completion?

Answer: This is a classic sign of reaching equilibrium. The Fischer esterification is a reversible reaction where the carboxylic acid and alcohol react to form an ester and water.[6][8] As water is produced, the reverse reaction (hydrolysis of the ester) begins to occur, leading to a state of equilibrium where significant starting material remains.

  • Managing the Equilibrium: To achieve high conversion, you must shift the equilibrium towards the product side. This is primarily achieved by removing one of the products as it forms, most commonly water.

Method Description Advantages Considerations
Use Excess Alcohol Use the alcohol reactant as the solvent, creating a large molar excess that drives the equilibrium forward via Le Châtelier's principle.Simple setup; effective for inexpensive, low-boiling alcohols like methanol or ethanol.Not cost-effective for expensive alcohols; purification requires removal of large amounts of excess alcohol.
Azeotropic Removal Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, cyclohexane). Water is continuously removed from the reaction mixture.Highly effective for driving reactions to >95% conversion; allows for precise monitoring of reaction progress by observing water collection.Requires higher temperatures and a more complex glassware setup.
Chemical Dehydration Add a dehydrating agent, such as 4Å molecular sieves, directly to the reaction flask.Simple to implement; useful when a Dean-Stark apparatus is not practical.Sieves must be activated (thoroughly dried) before use; can sometimes complicate stirring or workup.
Q3: My starting material is consumed, but the yield of the desired quinoxaline ester is low. What could be causing this?

Answer: If the starting material is gone but the product yield is poor, the issue lies with side reactions, product decomposition, or losses during workup and purification.

  • Side Reactions and Decomposition: Quinoxaline rings can possess other reactive sites, and harsh conditions can lead to undesired outcomes.

    • High Temperatures: While heat is necessary, excessive temperatures or prolonged reaction times can cause decomposition of sensitive starting materials or products.[9] This is particularly true if the quinoxaline core has sensitive substituents. Monitor the reaction by TLC to avoid unnecessarily long heating.

    • Strong Acid Catalysts: Highly acidic conditions can sometimes promote side reactions like sulfonation (with H₂SO₄) or other acid-catalyzed degradations.[9] If this is suspected, switch to a milder catalyst like p-TsOH or a Lewis acid.

  • Workup and Purification Losses: Quinoxaline derivatives can be challenging to purify.

    • Poor Solubility: Some quinoxaline esters have poor solubility in common organic solvents, making extraction difficult.[10]

    • Instability on Silica Gel: Quinoxaline compounds can sometimes streak or decompose on silica gel during column chromatography.[10]

    • Troubleshooting Purification:

      • Optimize Extraction: After neutralizing the acid catalyst, ensure you are using an appropriate solvent for extraction. Multiple extractions may be necessary.

      • Prioritize Recrystallization: Recrystallization is often the most effective method for purifying quinoxaline derivatives, avoiding the potential pitfalls of chromatography.[10] Common solvents include ethanol or mixtures of ethyl acetate and hexanes.

Q4: My quinoxaline carboxylic acid is sterically hindered or electronically deactivated, and Fischer conditions are ineffective. What alternative methods can I use?

Answer: For challenging substrates where direct acid-catalyzed esterification fails, activating the carboxylic acid is a highly effective strategy. This is typically done by converting the carboxylic acid into a more reactive intermediate.

  • Two-Step Acyl Chloride Formation: This is a robust and widely used method.

    • Activation: The quinoxaline carboxylic acid is first converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[11][12]

    • Esterification: The crude acyl chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base like triethylamine or pyridine, to neutralize the HCl byproduct. This reaction is typically fast and proceeds at room temperature or below.

  • Peptide Coupling Reagents (Steglich Esterification): For very sensitive substrates, conditions used in peptide synthesis can be adapted. Reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can activate the carboxylic acid in situ for reaction with the alcohol.[12] This method is very mild but can be more expensive and require more complex purification to remove byproducts.[7]

Visualizing the Chemistry
The Fischer Esterification Mechanism

The diagram below illustrates the key steps in the acid-catalyzed Fischer esterification process, from the initial protonation of the carboxylic acid to the final formation of the ester.

FischerEsterification cluster_activation Activation cluster_addition Nucleophilic Attack cluster_rearrangement Proton Transfer & Elimination A Quinoxaline-COOH + H⁺ B Protonated Carbonyl (Enhanced Electrophile) A->B Protonation C Alcohol (R'-OH) Attacks Carbonyl B->C D Tetrahedral Intermediate C->D Addition E Proton Transfer (Forms -OH₂) D->E Intramolecular Proton Transfer D->E F Elimination of H₂O E->F Loss of H₂O G Protonated Ester H Final Ester + H⁺ G->H Deprotonation TroubleshootingWorkflow Start Start: Low Ester Conversion CheckConsumption Is the starting carboxylic acid consumed? Start->CheckConsumption NoConsumption Problem: Reaction Not Initiating CheckConsumption->NoConsumption No YesConsumption Problem: Side Reactions, Equilibrium, or Product Loss CheckConsumption->YesConsumption Yes Action_Reagents 1. Verify Reagent Purity (Acid, Anhydrous Alcohol) 2. Check Catalyst Activity & Loading 3. Increase Reaction Temperature NoConsumption->Action_Reagents CheckEquilibrium Is reaction stalled mid-way? YesConsumption->CheckEquilibrium Action_Equilibrium Implement Water Removal: - Dean-Stark Trap - Molecular Sieves - Use Excess Alcohol CheckEquilibrium->Action_Equilibrium Yes Action_SideReactions 1. Lower Temperature / Reduce Time 2. Use Milder Catalyst (p-TsOH, Lewis Acid) 3. Consider Alternative Methods (Acyl Chloride, Steglich) CheckEquilibrium->Action_SideReactions No, consumed quickly but yield is low

Caption: A decision tree for troubleshooting low conversion.

Frequently Asked Questions (FAQs)
  • Q: What is the most common method for quinoxaline esterification?

    • A: The most prevalent method is the Fischer-Speier esterification, which involves heating the quinoxaline carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. [1][13]

  • Q: Can I use microwave irradiation to speed up the reaction?

    • A: Yes, microwave-assisted synthesis has been shown to reduce reaction times and improve yields for the synthesis of quinoxaline scaffolds in general and can be applied to the esterification step. [9]

  • Q: Are there green or environmentally benign methods for this reaction?

    • A: Yes, significant research has focused on greener methods. This includes using water as a solvent with surfactant-type catalysts, employing recyclable heterogeneous catalysts, or performing reactions under solvent-free conditions to improve the environmental footprint. [14][15]

Key Experimental Protocols
Protocol 1: General Fischer Esterification of a Quinoxaline Carboxylic Acid

This protocol describes a standard procedure for the esterification of a generic quinoxaline-6-carboxylic acid with methanol.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the quinoxaline-6-carboxylic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (serving as both reactant and solvent, ~0.2 M concentration).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 0.05 eq) dropwise to the stirring solution.

  • Heating: Heat the reaction mixture to reflux (approx. 65 °C for methanol) and maintain for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

    • Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude ester by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Esterification via Acyl Chloride Intermediate

This protocol is suitable for sterically hindered or electronically deactivated substrates.

  • Acyl Chloride Formation:

    • In a fume hood, suspend the quinoxaline carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂, 5-10 eq).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Heat the mixture to reflux (approx. 76 °C) for 1-3 hours until the solution becomes clear.

    • Cool the mixture and remove the excess SOCl₂ under reduced pressure (co-evaporating with toluene can help remove final traces). The crude quinoxaline acyl chloride is used directly in the next step.

  • Ester Formation:

    • Dissolve the crude acyl chloride in a dry, inert solvent (e.g., dichloromethane or THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add the desired alcohol (1.1 eq) followed by the dropwise addition of a base like triethylamine (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude ester.

    • Purify by recrystallization or column chromatography.

References
  • Emerging trends in two- and three-component efficient synthetic strategies for functionalised and fused quinoxalines. New Journal of Chemistry. [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online. [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. MTI University. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. MDPI. [Link]

  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. PubMed Central, NIH. [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. NIH. [Link]

  • Improved methods for the preparation of quinoxaline derivatives.
  • Process for the purification of esters.
  • Plausible mechanism for the formation of quinoxaline. ResearchGate. [Link]

  • Efficient Synthesis of Quinoxaline Derivatives Using Camphorsulfonic Acid As An Organocatalyst. IJRAR.org. [Link]

  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]

  • Green synthesis of quinoxaline derivatives using p-dodecylbenzensulfonic acid as a surfactant-type Bronsted acid catalyst in water. ResearchGate. [Link]

  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. ResearchGate. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. [Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. NIH. [Link]

  • Esterification | Reaction, Mechanism & Formula. Study.com. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]

  • Esterification/Amidation Problems. Reddit. [Link]

  • How can I improve the yield of my Fischer Esterification?. Reddit. [Link]

Sources

Technical Support Center: Purifying Methyl Quinoxaline-2-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of Methyl quinoxaline-2-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with isolating this important heterocyclic compound. Our goal is to move beyond simple protocols and provide a deeper understanding of the principles at play, enabling you to troubleshoot effectively and ensure the integrity of your results.

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] However, their purification is not always straightforward. The presence of nitrogen atoms in the quinoxaline ring imparts basicity, which can lead to problematic interactions with the standard stationary phase, silica gel. This guide addresses these specific issues in a practical, question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational questions that are crucial for setting up a successful purification.

Q1: How should I select an initial mobile phase for TLC analysis?

A: The selection of a mobile phase (eluent) is the most critical variable in achieving good separation. For Methyl quinoxaline-2-carboxylate, a moderately polar compound, a mixture of a non-polar and a polar solvent is standard.

Start with a solvent system of Hexane/Ethyl Acetate (EtOAc) or Petroleum Ether/Ethyl Acetate . A good starting point is a 7:3 or 8:2 ratio (non-polar:polar). Spot your crude reaction mixture on a TLC plate and develop it in this solvent system.

  • If the spot(s) remain at the baseline (Rf = 0): The solvent system is not polar enough. Increase the proportion of ethyl acetate (e.g., switch to 1:1 Hexane/EtOAc).

  • If the spot(s) shoot to the solvent front (Rf = 1): The solvent system is too polar. Decrease the proportion of ethyl acetate (e.g., switch to 9:1 Hexane/EtOAc).

For more polar impurities or if separation is poor, consider a system with a different selectivity, such as Dichloromethane (DCM)/Methanol (MeOH) , starting at a 98:2 ratio.

Q2: What is the ideal Rf value I should aim for before running the column?

A: The ideal Rf (retardation factor) for the compound of interest on a TLC plate is between 0.25 and 0.35 . This range provides the best balance for separation on a flash chromatography column.

  • An Rf below 0.2 often leads to excessively long elution times and broad peaks, increasing solvent consumption and the risk of product diffusion.[3]

  • An Rf above 0.4 indicates that the compound is moving too quickly, reducing the interaction time with the stationary phase and leading to poor separation from nearby impurities.

Always ensure there is a clear separation (ΔRf) between your product spot and any major impurity spots on the TLC plate before proceeding to the column.

Q3: Is standard silica gel the right stationary phase for Methyl quinoxaline-2-carboxylate?

A: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[4][5] For many compounds, this is not an issue. However, the nitrogen atoms in the quinoxaline ring are basic and can interact strongly with these acidic silanol groups. This interaction can lead to significant peak tailing, irreversible adsorption, or even decomposition of the product on the column.[6][7]

Initial Assessment:

  • Run a "silica stability test." Spot your compound on a TLC plate.

  • Let the plate sit for 30-60 minutes.

  • Develop the plate as usual.

  • If you observe a new spot or significant streaking that wasn't present initially, your compound may be degrading on the silica.[7][8]

Alternatives if silica is problematic:

  • Deactivated (Neutralized) Silica: Flush the packed silica gel column with your eluent containing 1-2% triethylamine (Et3N) before loading your sample. This neutralizes the acidic sites.[3]

  • Neutral Alumina: Alumina is a good alternative for acid-sensitive or basic compounds.[7] Note that its separation characteristics differ from silica, so you will need to re-optimize your solvent system via TLC using alumina plates.

  • Reversed-Phase (C18) Silica: For highly polar compounds or when normal-phase fails, reversed-phase chromatography is an excellent option, using polar solvents like water/acetonitrile or water/methanol.[7]

Section 2: Step-by-Step Standard Purification Protocol

This protocol assumes standard silica gel is suitable and provides a self-validating workflow.

  • TLC Optimization: Develop a solvent system that gives your product an Rf of ~0.3 and maximizes separation from impurities.

  • Column Packing (Slurry Method):

    • Choose an appropriate column size (typically, use 50-100g of silica per 1g of crude material).

    • In a beaker, mix the silica gel with your starting eluent to form a consistent slurry.

    • With the column stopcock closed, pour the slurry into the column.

    • Gently tap the column to dislodge air bubbles and ensure even packing.

    • Add a layer of sand (0.5-1 cm) on top of the silica bed to prevent disturbance during solvent addition.[9]

    • Open the stopcock and drain the solvent until it is just level with the sand, ensuring the column never runs dry.

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of a suitable solvent (ideally the column eluent, or a slightly more polar solvent like DCM).[10]

    • Dry Loading (Recommended for Poorly Soluble Compounds): If the compound is not very soluble in the eluent, dissolve it in a strong solvent (e.g., DCM, acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder onto the sand layer.[10]

    • Wet Loading: Carefully pipette the concentrated sample solution evenly onto the sand layer.[10]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or nitrogen line) to achieve a steady flow rate (a drop rate of ~5-7 cm per minute is a good target).[9]

    • Begin collecting fractions. The size of your fractions should be roughly equal to the volume of the silica gel in the column.[9]

  • Fraction Analysis:

    • Monitor the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution of your product and impurities.

    • Combine the fractions that contain your pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Methyl quinoxaline-2-carboxylate.

Section 3: Troubleshooting Guide

Even with a good protocol, issues can arise. This guide addresses the most common problems.

Problem 1: Poor Separation or Co-elution of Impurities

Symptom: TLC analysis of your column fractions shows that your product is mixed with an impurity in most or all fractions.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The TLC separation did not accurately predict the column behavior.

    • Solution: Re-evaluate your solvent system. Try different solvent combinations (e.g., Toluene/Acetone or DCM/Ether) to alter the selectivity. A gradient elution, where you start with a less polar solvent system and gradually increase the polarity during the run, can often resolve closely-eluting spots.[3]

  • Column Overloading: Too much crude material was loaded onto the column.

    • Solution: The amount of crude material should generally not exceed 1-5% of the mass of the silica gel.[7] If you overloaded the column, you may need to re-purify the mixed fractions on a larger column.

  • Poor Packing: Channels or cracks in the silica bed create pathways for the sample to travel down unevenly.

    • Solution: Ensure you are using the slurry packing method, which minimizes air bubbles and creates a more homogenous bed.[9] Avoid letting the column run dry at any point, as this will cause cracking.

Problem 2: Peak Tailing or Streaking

Symptom: On TLC, the product spot is not round but appears as a long streak or comet shape. During the column, the product elutes over a large number of fractions.

Potential Causes & Solutions:

  • Acid-Base Interaction: This is the most likely cause for a basic compound like Methyl quinoxaline-2-carboxylate on acidic silica gel.[4]

    • Solution: Add a basic modifier to your eluent. Incorporating 0.5-2% triethylamine (Et3N) or a few drops of ammonia in your mobile phase will neutralize the acidic silanol sites, preventing the strong interaction and dramatically improving peak shape.[7]

  • Sample is Too Concentrated: Overly concentrated spots on a TLC plate will always tail.

    • Solution: Ensure your spotting solution for TLC is dilute enough to produce sharp, round spots. This will give you a more accurate picture of the true separation.

  • Metal Impurities in Silica: Low-quality silica gel can contain metal ions that chelate with your compound, causing tailing.[4]

    • Solution: Use high-purity, chromatography-grade silica gel.

Problem 3: Low or No Recovery of Product

Symptom: After running the entire column and flushing with a very polar solvent, you recover little to none of your expected product.

Potential Causes & Solutions:

  • Irreversible Adsorption/Decomposition: The compound has either permanently stuck to the acidic silica gel or has decomposed.[7][8]

    • Solution: First, perform the silica stability test described in FAQ Q3. If decomposition is confirmed, you must switch to a different stationary phase like neutral alumina or use deactivated silica (by adding Et3N to the eluent).[3][7][8]

  • Product is Highly Polar: Your chosen eluent may not be polar enough to move the compound off the column.

    • Solution: If you suspect your product is still on the column, try flushing with a much stronger solvent system, such as 10% Methanol in DCM. Always check these flush fractions for your product before discarding the column.

  • Dilute Fractions: The product may have eluted, but it is spread across so many fractions that it is undetectable by TLC.[8]

    • Solution: Try concentrating a few of the fractions where you expected the product to elute and re-spot them on a TLC plate.[11]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and solving common column chromatography problems.

TroubleshootingWorkflow start_node start_node problem_node problem_node solution_node solution_node end_node end_node start Unsatisfactory Purification check_tlc What is the issue? start->check_tlc poor_sep Poor Separation (Co-elution) check_tlc->poor_sep Overlapping Spots tailing Peak Tailing / Streaking check_tlc->tailing Streaked Spots no_product Low / No Recovery check_tlc->no_product Nothing Eluted cause_poor_sep Potential Cause? poor_sep->cause_poor_sep cause_tailing Potential Cause? tailing->cause_tailing cause_no_product Potential Cause? no_product->cause_no_product sol_gradient Use Gradient Elution or Change Solvents cause_poor_sep->sol_gradient ΔRf too small sol_larger_col Reduce Sample Load or Use Larger Column cause_poor_sep->sol_larger_col Column Overloaded sol_add_base Add 1-2% Et3N to Eluent cause_tailing->sol_add_base Acid-Base Interaction sol_change_phase Switch to Alumina or Deactivated Silica cause_tailing->sol_change_phase Compound Unstable on Silica sol_flush Flush with Polar Solvent (e.g., 10% MeOH/DCM) cause_no_product->sol_flush Compound is too Polar sol_stability_test Perform Silica Stability Test cause_no_product->sol_stability_test Irreversible Adsorption / Decomposition sol_stability_test->sol_change_phase If Unstable

Caption: A decision tree for troubleshooting common column chromatography issues.

Section 4: Data & Tables

Table 1: Recommended Solvent Systems for TLC Development

Solvent System ComponentsStarting Ratio (Non-polar:Polar)Application Notes
Hexane / Ethyl Acetate8 : 2Standard choice for moderately polar compounds. Adjust ratio as needed.
Dichloromethane / Methanol98 : 2Good for more polar compounds or when Hexane/EtOAc fails. Use with caution as DCM can be slow.[3]
Toluene / Acetone9 : 1Offers different selectivity; can sometimes separate spots that co-elute in other systems.
Any of the above + 1% Et3NAs determined aboveAdd triethylamine if peak tailing is observed on TLC.[3][7]

Table 2: Troubleshooting Summary

ProblemMost Likely Cause (for this compound)Recommended Solution
Poor Separation Insufficient Rf difference (ΔRf) between product and impurity.Run a gradient elution or test alternative solvent systems (e.g., DCM/MeOH).
Peak Tailing Interaction of basic quinoxaline nitrogens with acidic silica gel.Add 1-2% triethylamine to the eluent to neutralize the silica surface.[7]
Low Recovery Irreversible adsorption or decomposition on the acidic stationary phase.Test compound stability on silica.[8] If unstable, switch to neutral alumina or deactivated silica.
Column Cracking Column ran dry or was packed improperly.Always use the slurry packing method and keep the silica bed wet.

References

  • Reddit User Discussion. (2017). How to improve efficiency on flash chromatography. r/chemistry. Retrieved from [Link]

  • Kaneko, H., & Yoshikawa, M. (2006). Liquid Chromatographic Behavior of Nitrogen Compounds. Journal of Liquid Chromatography & Related Technologies, 8(13), 2245-2261. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Reddit User Discussion. (2022). troubleshooting column chromatography. r/chemistry. Retrieved from [Link]

  • École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • uHPLCs. (n.d.). The little secrets of silica gel in liquid chromatography columns. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Development. (2024). Quinoxaline: Synthetic and pharmacological perspectives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

  • ResearchGate. (2025). HPLC separation of nitrogen-containing compounds on silica gel modified with gold nanoparticles stabilized by chitosan. Retrieved from [Link]

  • Glund, K., Schlumbohm, W., Bapat, M., & Keller, U. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 29(14), 3522–3527. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Buying Methyl Quinoxaline-2-carboxylate: Factors to Consider for Quality and Price. Retrieved from [Link]

  • PubMed. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Retrieved from [Link]

  • Mini Reviews in Organic Chemistry. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Retrieved from [Link]

  • Molecules. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from [Link]

  • Molecules. (2018). Silica-Based Stationary Phase with Surface Bound N-Acetyl-glucosamine for Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Molecules. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Retrieved from [Link]

  • Analytical Sciences. (2020). Determination of 3-Methyl-quinoxaline-2-carboxylic Acid and Quinoxaline-2-carboxylic Acid in Pork Based on a Background Fluorescence Quenching Immunochromatographic Assay. Retrieved from [Link]

Sources

Technical Support Center: A Scientist's Guide to Preventing Hydrolysis of Methyl Quinoxaline-2-Carboxylate During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the BenchChem Applications Team Lead Scientist: Dr. Evelyn Reed

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals who work with Methyl quinoxaline-2-carboxylate and related heterocyclic esters. The quinoxaline scaffold is a vital component in numerous pharmaceutical agents, including those with antimycobacterial and antitumor activities.[1][2][3] However, the ester functional group, crucial for many synthetic transformations, is highly susceptible to hydrolysis during standard aqueous workup procedures. This unwanted side reaction can lead to significant yield loss and the formation of the corresponding quinoxaline-2-carboxylic acid, complicating purification.

This document provides an in-depth analysis of the hydrolysis mechanism, a troubleshooting guide for common experimental issues, and field-proven protocols to ensure the integrity of your final product.

Section 1: Understanding the Core Challenge — The Science of Ester Hydrolysis

To prevent hydrolysis, it is essential to first understand the chemical principles that govern it. Ester hydrolysis is the reverse of Fischer esterification and can be catalyzed by either acid or base.[4][5] The electron-withdrawing nature of the two nitrogen atoms in the quinoxaline ring makes the carbonyl carbon of the ester exceptionally electrophilic. This heightened reactivity increases its susceptibility to nucleophilic attack by water or hydroxide ions, making Methyl quinoxaline-2-carboxylate particularly prone to hydrolysis compared to simple alkyl esters.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen is protonated, which further activates the carbonyl carbon for attack by a weak nucleophile like water.[5] This process is reversible, and to minimize its impact, one must limit the product's exposure to water and strong acids.[6][7]

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, presents a more significant challenge during workup.[8] The hydroxide ion (OH⁻) is a strong nucleophile that directly attacks the carbonyl carbon. This reaction is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the alkoxide leaving group, forming a resonance-stabilized carboxylate salt.[8] This salt is unreactive towards the alcohol, driving the equilibrium entirely to the side of the hydrolyzed product.[8]

The primary factors that accelerate hydrolysis during workup are:

  • pH: Both strongly acidic and, especially, strongly basic conditions are detrimental.[9]

  • Temperature: Reaction rates, including hydrolysis, increase with temperature.[9][10]

  • Water: Water is a necessary reactant for hydrolysis.[11]

  • Contact Time: Longer exposure to aqueous conditions increases the extent of hydrolysis.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered in the lab in a direct question-and-answer format.

Q1: What are the tell-tale signs of hydrolysis in my crude product?

A1: The most definitive signs of unintended hydrolysis are a lower-than-expected yield of your ester and the reappearance of the starting carboxylic acid (or its salt).[4] You can confirm this using a few analytical techniques:

  • Thin-Layer Chromatography (TLC): You will observe a new, more polar spot (lower Rf value) corresponding to the highly polar quinoxaline-2-carboxylic acid, which often streaks on the plate.

  • NMR Spectroscopy: In the ¹H NMR spectrum of your crude product, you will see a disappearance or reduction in the methyl ester singlet (around 3.9-4.0 ppm) and the potential appearance of a broad peak for the carboxylic acid proton (>10 ppm).[4]

  • IR Spectroscopy: The presence of a broad O-H stretch (typically 2500-3300 cm⁻¹) alongside the carbonyl peak is a strong indicator of the carboxylic acid impurity.[4]

Q2: I used sodium bicarbonate (NaHCO₃) to neutralize the reaction's acid catalyst, but still saw significant hydrolysis. Why?

A2: While sodium bicarbonate is a weak base and preferable to strong bases like NaOH, it can still induce saponification.[4][12] The issue often lies not in the choice of base, but in its application. Using a dilute, room-temperature solution of NaHCO₃ introduces a large volume of water and allows for prolonged contact time, giving the hydrolysis reaction ample opportunity to proceed. The key is to use a cold, saturated solution to minimize water activity and reaction time.

Q3: Which step in a standard aqueous workup poses the highest risk for my ester?

A3: The base wash is the highest risk step.[4] This step is necessary to remove acid catalysts or unreacted acidic starting materials. However, it intentionally creates a basic aqueous environment, which is the ideal condition for rapid and irreversible saponification.[8][13] Even weak bases can cause significant product loss if conditions are not carefully controlled.

Q4: My product seems to be dissolving in the aqueous layer during extraction. What's happening?

A4: This phenomenon, known as "salting in," can occur if your ester has some water solubility or if residual water-miscible solvents (like THF or ethanol) are present.[14] More commonly, if significant hydrolysis has occurred, the resulting carboxylate salt is highly water-soluble and will be extracted out of the organic layer, leading to yield loss. To combat this, use brine (saturated aqueous NaCl) for your final wash. The high ionic strength of brine reduces the solubility of organic compounds in the aqueous phase and helps to draw water out of the organic layer.[4][15]

Troubleshooting Decision Tree

Use the following logic tree to diagnose the source of hydrolysis in your workup.

start Low Yield / Carboxylic Acid Impurity Detected check_base Did you use a strong base (NaOH, KOH, LiOH)? start->check_base check_temp Were aqueous washes performed at room temp? check_base->check_temp No cause_strong_base Root Cause: Aggressive Saponification check_base->cause_strong_base Yes check_conc Was the NaHCO3 wash dilute or unsaturated? check_temp->check_conc No cause_temp Root Cause: Accelerated Hydrolysis Kinetics check_temp->cause_temp Yes check_drying Was the organic layer dried thoroughly before concentration? check_conc->check_drying No cause_conc Root Cause: High Water Activity & Prolonged Contact Time check_conc->cause_conc Yes cause_drying Root Cause: Residual Water Caused Hydrolysis During Concentration check_drying->cause_drying Yes solution Solution: Implement Optimized Mild Aqueous Workup Protocol check_drying->solution No cause_strong_base->solution cause_temp->solution cause_conc->solution cause_drying->solution

Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis.

Section 3: Field-Proven Protocols for Maximizing Yield

Based on extensive internal validation and established chemical principles, we recommend the following protocols to preserve the integrity of Methyl quinoxaline-2-carboxylate.

Protocol 1: The Optimized Mild Aqueous Workup

This protocol is the gold standard for most applications and focuses on mitigating the key risk factors: temperature, pH, and water exposure.

A 1. Cool Reaction Mixture to 0 °C B 2. Quench with ice-cold saturated NaCl (Brine) A->B C 3. Extract with Organic Solvent (e.g., Ethyl Acetate, DCM) B->C D 4. Wash Organic Layer with Cold Saturated NaHCO3 (Quickly!) C->D E 5. Wash Organic Layer with Cold Saturated NaCl (Brine) D->E F 6. Dry with Anhydrous Na2SO4 until free-flowing E->F G 7. Filter and Concentrate under reduced pressure F->G

Caption: Standard experimental workflow for an ester workup to prevent hydrolysis.

Detailed Methodology:

  • Cool the Reaction: Once the reaction is deemed complete, immediately cool the reaction vessel in an ice-water bath to 0 °C. This slows the kinetics of any potential side reactions.[4]

  • Quench & Extract: Transfer the cold reaction mixture to a separatory funnel containing ice-cold saturated aqueous NaCl (brine) and the extraction solvent (e.g., ethyl acetate or dichloromethane).

  • Neutralize Carefully: If an acid catalyst was used, wash the organic layer once with ice-cold, saturated aqueous NaHCO₃. Perform this wash quickly, shaking for no more than 30-60 seconds. Vent the funnel frequently to release CO₂ pressure.[4] The use of a saturated solution minimizes the amount of free water available for hydrolysis.

  • Brine Wash: Wash the organic layer with a fresh portion of cold, saturated brine. This step is crucial for removing residual water and minimizing the solubility of your ester in the aqueous phase.[4][15]

  • Dry Thoroughly: Drain the organic layer into a flask and add a generous portion of an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4] Continue adding the agent until it no longer clumps together, indicating that all trace water has been absorbed.[15]

  • Isolate: Filter the drying agent and remove the solvent under reduced pressure.

Parameter Standard Procedure (High Risk) Optimized Protocol (Low Risk) Rationale
Temperature Room Temperature0 °C (Ice Bath)Slows the rate of hydrolysis significantly.[9]
Base Wash Dilute NaHCO₃ or NaOHCold, Saturated NaHCO₃Minimizes water activity and contact time. Avoids strong bases that cause rapid saponification.[4][8]
Final Wash WaterCold, Saturated NaCl (Brine)Reduces product loss to the aqueous phase and aids in drying ("salting out").[15]
Drying Minimal or omittedThoroughly dried until agent is free-flowingRemoves the final traces of water, preventing hydrolysis during solvent evaporation.[4][15]
Protocol 2: Biphasic System Workup

For extremely sensitive substrates, a biphasic workup can physically separate the product from the aqueous environment where hydrolysis occurs.[16][17] Solvents like 2-methyltetrahydrofuran (2-MeTHF) are excellent for this purpose as they are water-immiscible and have low water solubility.[18]

Detailed Methodology:

  • Cool Reaction: Cool the reaction mixture to room temperature.

  • Dilute with Biphasic System: Dilute the reaction mixture with a 1:1 mixture of 2-MeTHF and water.

  • Neutralize: Add a solid base, such as powdered K₂CO₃ or NaHCO₃, and stir vigorously until neutralization is complete (as checked by pH paper on a withdrawn aqueous sample).

  • Separate Layers: Transfer the mixture to a separatory funnel and allow the layers to separate. The product will be partitioned into the upper 2-MeTHF layer.[17]

  • Dry and Isolate: Drain the organic layer, dry it directly with Na₂SO₄, filter, and concentrate to yield the crude product. This method avoids any direct washing of the organic layer.

References
  • Saleknezhad, M., Madadi, M., Al Azada, S., & Gupta, V. K. (2023). Harnessing the potential of biphasic solvent systems in lignocellulosic biomass fractionation through computational insights. Green Chemistry. Available from: [Link]

  • Shrotri, A., et al. (2017). Biphasic extraction of mechanocatalytically-depolymerized lignin from water-soluble wood and its catalytic downstream processing. ResearchGate. Available from: [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. Available from: [Link]

  • Ester Hydrolysis. J&K Scientific LLC. Available from: [Link]

  • Aqueous Biphasic Systems: A Robust Platform for Green Extraction of Biomolecules. ResearchGate. Available from: [Link]

  • Work up of ester? ResearchGate. Available from: [Link]

  • Methyl Quinoxaline-2-carboxylate: Your Trusted Supplier for Advanced Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Available from: [Link]

  • Jakubke, H. D. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available from: [Link]

  • Hydrolysis of Esters. University of Calgary. Available from: [Link]

  • Top 5 Factors Affecting Chemical Stability. Dickson. Available from: [Link]

  • Workup for Polar and Water-Soluble Solvents. University of Rochester Department of Chemistry. Available from: [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Go YEN. Available from: [Link]

  • Turesky, R. J., et al. (2002). Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. PubMed. Available from: [Link]

  • The Hydrolysis of Esters. Chemistry LibreTexts. Available from: [Link]

  • How to purify esterification product? ResearchGate. Available from: [Link]

  • Van Vranken, D. (2020). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. YouTube. Available from: [Link]

  • Extraction of Biomolecules Using Aqueous Biphasic Systems Formed by Ionic Liquids and Amino Acids. ResearchGate. Available from: [Link]

  • Esterification not Working (Separation). Reddit. Available from: [Link]

  • Nichols, L. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Available from: [Link]

  • Li, Y., et al. (2008). 3-Methylquinoxaline-2-carboxylic acid 4-oxide monohydrate. PubMed Central (PMC). Available from: [Link]

  • Ester of Quinoxaline-7-carboxylate 1,4-di-N-oxide as Apoptosis Inductors in K-562 Cell Line: An in vitro, QSAR and DFT Study. PubMed. Available from: [Link]

  • Li, M., et al. (2017). Biphasic 2-methyltetrahydrofuran/oxalic acid/water pretreatment to enhance cellulose enzymatic hydrolysis and lignin valorization. PubMed. Available from: [Link]

  • Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Available from: [Link]

  • Synthesis and characterization of thermally stable quinoxaline-based polyamides. ResearchGate. Available from: [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Timofeeva, D. S., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. Available from: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central (PMC). Available from: [Link]

  • Heinstein, P. F. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. PubMed. Available from: [Link]

  • Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs. MDPI. Available from: [Link]

  • Hydrolysis of Esters and Amides. Dalal Institute. Available from: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available from: [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. Available from: [Link]

  • 2-Quinoxalinecarboxylic acid, 3-methyl-, methyl ester. PubChem. Available from: [Link]

  • Bouz, G., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. PubMed Central (PMC). Available from: [Link]

  • Method for preparing heterocyclic-carboxylic acids. Google Patents.

Sources

Technical Support Center: Catalyst Selection for Efficient Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A-Level-Of-Expertise: Senior Application Scientist

Welcome to the technical support center for catalyst selection in quinoxaline synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of catalyst selection and optimize your quinoxaline synthesis experiments.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during quinoxaline synthesis, providing explanations for the underlying causes and actionable solutions.

Q1: My reaction is suffering from low yields. What are the likely catalytic causes and how can I fix it?

Low yields are a frequent challenge in quinoxaline synthesis. While several factors can contribute, catalyst-related issues are often a primary cause. The classical approach of condensing a 1,2-dicarbonyl compound with a 1,2-diamino compound often necessitates high temperatures and potent acid catalysts, which can result in the degradation of starting materials or the final product.[1]

Potential Catalytic Causes & Solutions:

  • Inadequate Catalyst Activity: The chosen catalyst may not be active enough under your current reaction conditions.

    • Solution: Consider screening a panel of catalysts with varying acid strengths or metal centers. For instance, Lewis acids like CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O have been shown to be effective at room temperature.[2] Solid acid catalysts, such as TiO₂-Pr-SO₃H, can also drive the reaction to completion in shorter times.[3][4]

  • Suboptimal Reaction Conditions for the Catalyst: The temperature, solvent, or reaction time may not be optimized for your specific catalyst.[1]

    • Solution: Systematically vary the reaction parameters. For example, some heterogeneous catalysts, like alumina-supported heteropolyoxometalates, show high yields at room temperature with adjusted reaction times and catalyst loading.[5][6]

  • Catalyst Deactivation or Poisoning: Impurities in your starting materials or solvent can poison the catalyst, reducing its efficacy.

    • Solution: Ensure the purity of your o-phenylenediamine and dicarbonyl compounds. Purification of starting materials before the reaction can prevent catalyst deactivation.

  • Product Degradation Under Harsh Conditions: Strong acid catalysts and high temperatures can lead to the degradation of the quinoxaline product.[1][7]

    • Solution: Employ milder catalysts or reaction conditions. Organocatalysts like nitrilotris(methylenephosphonic acid) or camphor sulfonic acid can provide excellent yields under less harsh conditions.[8] Green catalysts, such as cellulose sulfuric acid, can also be effective at room temperature under solvent-free conditions.[9]

Q2: I'm observing the formation of multiple side products. How can I improve the selectivity of my catalytic reaction?

Poor selectivity, often leading to a mixture of regioisomers, is a common hurdle, especially when using unsymmetrical 1,2-diamines.[1] The choice of catalyst plays a crucial role in directing the reaction towards the desired product.

Strategies to Enhance Selectivity:

  • Catalyst Choice: The nature of the catalyst can significantly influence regioselectivity.

    • Solution: Experiment with catalysts that offer better steric or electronic control. For instance, bulky catalysts may favor the formation of one regioisomer over another.

  • Heterogeneous Catalysts for Improved Selectivity: Solid-phase catalysts can offer shape-selective properties, enhancing the formation of the desired isomer.

    • Solution: Explore the use of heterogeneous catalysts like zeolites or supported metal catalysts. For example, transition metal-doped carbon aerogels have shown to be active and selective catalysts.[10]

  • Reaction Condition Optimization: Temperature and solvent polarity can impact the reaction pathway and, consequently, selectivity.

    • Solution: Conduct a systematic optimization of reaction conditions. Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

Q3: My catalyst is difficult to separate from the reaction mixture, leading to product contamination. What are my options?

The separation of a homogeneous catalyst from the final product can be a significant challenge, often requiring tedious workup procedures that can lower the overall yield and introduce impurities.[11]

Solutions for Catalyst Separation:

  • Transition to Heterogeneous Catalysts: The most straightforward solution is to switch from a homogeneous to a heterogeneous catalyst.

    • Explanation: Heterogeneous catalysts exist in a different phase from the reaction mixture, allowing for easy separation by filtration.[12] This simplifies the workup process and minimizes product contamination.[11]

    • Examples: A wide array of recyclable heterogeneous catalysts have been developed for quinoxaline synthesis, including:

      • Magnetically separable nanoparticles: Catalysts like Fe₃O₄@SiO₂/Schiff base complexes can be easily removed from the reaction mixture using an external magnet.[13]

      • Polymer-supported catalysts: Polymer-supported sulphanilic acid is an effective and reusable catalyst.[14]

      • Silica-supported catalysts: Nano-BF₃ SiO₂ is a reusable solid acid catalyst that works well under solvent-free conditions.[13]

  • Catalyst Immobilization: If a specific homogeneous catalyst provides superior activity, consider immobilizing it on a solid support.

    • Explanation: This approach combines the high activity of a homogeneous catalyst with the ease of separation of a heterogeneous one.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding catalyst selection for quinoxaline synthesis.

What are the main classes of catalysts used for quinoxaline synthesis?

A diverse range of catalysts can be employed for quinoxaline synthesis, broadly categorized as:

  • Acid Catalysts: Both Brønsted and Lewis acids are commonly used. Examples include acetic acid, p-toluenesulfonic acid (TsOH·H₂O), and various metal triflates.[8]

  • Metal-Based Catalysts: Transition metals, in both homogeneous and heterogeneous forms, are widely utilized. These include catalysts based on copper, nickel, palladium, and ruthenium.[5][15]

  • Organocatalysts: These are metal-free organic molecules that can catalyze the reaction. Examples include nitrilotris(methylenephosphonic acid) and camphor sulfonic acid.[8]

  • Nanocatalysts: Nanoparticles of metals or metal oxides offer high surface area and catalytic activity.[13][16]

  • Green and Recyclable Catalysts: This category includes a variety of environmentally friendly options such as ionic liquids, solid acids, and biodegradable catalysts like cellulose sulfuric acid.[9][11][16]

How do I choose the best catalyst for my specific substrates?

The optimal catalyst depends on the electronic and steric properties of your starting materials (the o-phenylenediamine and the 1,2-dicarbonyl compound).

  • Electron-donating vs. Electron-withdrawing groups: The presence of electron-donating groups on the o-phenylenediamine generally facilitates the reaction, while electron-withdrawing groups can make the reaction more sluggish, often requiring a more active catalyst.[13]

  • Steric Hindrance: Bulky substituents on either reactant can hinder the reaction. In such cases, a less sterically demanding catalyst or higher reaction temperatures may be necessary.

  • Screening: The most effective approach is to perform a small-scale screen of a few representative catalysts from different classes to identify the most promising candidate for your specific substrate combination.

What are the advantages of using heterogeneous over homogeneous catalysts?

While homogeneous catalysts can offer high activity and selectivity, heterogeneous catalysts present several practical advantages, particularly in the context of process development and scale-up.[12]

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Separation Often difficult and costly, may require extraction or chromatography.[12]Simple and straightforward, typically by filtration.[12]
Reusability Generally not reusable, leading to higher costs and waste.Often reusable for multiple cycles, improving cost-effectiveness and sustainability.[3][13]
Product Purity Risk of catalyst leaching into the product, requiring further purification.Lower risk of product contamination.[11]
Thermal Stability Often have limited thermal stability.Generally more stable at higher temperatures.[12]
Are there catalyst-free methods for quinoxaline synthesis?

Yes, several catalyst-free methods have been developed, often relying on "greener" reaction conditions.

  • Ultrasound Irradiation: The use of ultrasound in a water medium can promote the reaction without the need for a catalyst.[8]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, sometimes eliminating the need for a catalyst.[7]

  • Reflux in Green Solvents: Simply refluxing the reactants in an environmentally friendly solvent like ethanol can sometimes yield the desired product, albeit with potentially longer reaction times.[8][11]

Section 3: Experimental Protocols & Data

Protocol: Catalyst Screening for Quinoxaline Synthesis

This protocol outlines a general procedure for screening different catalysts for the synthesis of a target quinoxaline.

  • Reaction Setup: In a series of parallel reaction vials, add the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).

  • Solvent Addition: To each vial, add the chosen solvent (e.g., ethanol, water, or toluene, 5 mL).

  • Catalyst Addition: To each vial, add a specific catalyst (e.g., 5-10 mol% for homogeneous catalysts, or a specific weight for heterogeneous catalysts). Include a control reaction with no catalyst.

  • Reaction Execution: Stir the reactions at the desired temperature (e.g., room temperature or reflux) for a set period (e.g., 1-24 hours).

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Analysis: Upon completion, work up each reaction appropriately (e.g., filtration for heterogeneous catalysts, or extraction for homogeneous ones). Analyze the crude product to determine the yield and purity.

Data Summary: Comparison of Catalysts for 2,3-Diphenylquinoxaline Synthesis

The following table summarizes the performance of various catalysts for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, based on literature data.

CatalystSolventTemperatureTime (min)Yield (%)Reference
Homogeneous Catalysts
CrCl₂·6H₂OEthanolRoom Temp1095[2]
CuSO₄·5H₂OEthanolRoom Temp1592[2]
Acetic AcidEthanolReflux12085[8]
Heterogeneous Catalysts
Alumina-supported CuH₂PMo₁₁VO₄₀TolueneRoom Temp12092[5]
TiO₂-Pr-SO₃HEthanolRoom Temp1095[4]
Cellulose Sulfuric AcidSolvent-freeRoom Temp1594[9]
Organocatalysts
Nitrilotris(methylenephosphonic acid)EthanolReflux3097[8]
TsOH·H₂OEthanolReflux6090[8]

Section 4: Visualizations

Catalyst Selection Workflow

The following diagram illustrates a decision-making process for selecting a suitable catalyst for quinoxaline synthesis.

CatalystSelection start Define Reaction Scope (Substrates, Scale) initial_choice Initial Catalyst Choice start->initial_choice green_chem Prioritize Green Chemistry? initial_choice->green_chem hetero Select Heterogeneous Catalyst (e.g., Solid Acid, Supported Metal) green_chem->hetero Yes homo Select Homogeneous Catalyst (e.g., Lewis Acid, Organocatalyst) green_chem->homo No screening Perform Catalyst Screening hetero->screening homo->screening optimization Optimize Reaction Conditions (Temp, Solvent, Time) screening->optimization analysis Analyze Yield & Purity optimization->analysis success Successful Synthesis analysis->success High Yield & Purity troubleshoot Troubleshoot Issues (Low Yield, Side Products) analysis->troubleshoot Unsatisfactory Results troubleshoot->optimization Minor Issues reselect Re-evaluate Catalyst Choice troubleshoot->reselect Persistent Issues reselect->initial_choice

Caption: A workflow diagram for catalyst selection in quinoxaline synthesis.

General Reaction Mechanism

This diagram shows the generally accepted acid-catalyzed mechanism for quinoxaline formation.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diamine o-Phenylenediamine imine_intermediate Imine Intermediate diamine->imine_intermediate dicarbonyl 1,2-Dicarbonyl activated_carbonyl Activated Carbonyl (by Catalyst) dicarbonyl->activated_carbonyl + Catalyst activated_carbonyl->imine_intermediate cyclized_intermediate Cyclized Intermediate imine_intermediate->cyclized_intermediate Intramolecular Cyclization quinoxaline Quinoxaline cyclized_intermediate->quinoxaline - 2H₂O

Caption: Acid-catalyzed reaction mechanism for quinoxaline synthesis.

References

  • BenchChem. (n.d.). Troubleshooting common problems in quinoxaline synthesis.
  • Borah, B., & Chowhan, L. R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(60), 38141–38166. [Link]

  • Unknown. (n.d.). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods.
  • Ruiz-Montoya, J. G., et al. (2018). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2018, 1–8. [Link]

  • Kumar, V., et al. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. Journal of the Iranian Chemical Society, 20(11), 2931–2966. [Link]

  • Borah, B., & Chowhan, L. R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(60), 38141–38166. Available at: [Link]

  • Malamiri, F., et al. (2020). Organocatalytic Combinatorial Synthesis of Quinazoline, Quinoxaline and Bis(indolyl)methanes. Combinatorial Chemistry & High Throughput Screening, 23(1), 83–88. [Link]

  • Unknown. (2025). Towards selective synthesis of quinoxalines by using transition metals-doped carbon aerogels. UNED.
  • Ali, I., & Bhatia, R. (2024). Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. Current Green Chemistry, 11(1), 37–49. [Link]

  • Unknown. (n.d.). Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review. IJIRT.
  • Unknown. (n.d.). Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate. JOCPR.
  • BenchChem. (n.d.). Troubleshooting common issues in quinoxaline synthesis protocols.
  • Ali, M. A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(21), 6433. [Link]

  • Unknown. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • Unknown. (n.d.). General synthetic pathway for the synthesis of quinoxaline derivatives. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). An expeditious synthesis of quinoxalines by using biodegradable cellulose sulfuric acid as a solid acid catalyst. Taylor & Francis Online. Retrieved from [Link]

  • Unknown. (n.d.). Metal-catalyzed assembly of quinoxalines. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Efficient organocatalytic approach towards the rapid access of quinoxaline derivatives 3. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Metal‐catalyzed assembly of quinoxalines. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • Unknown. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat.
  • Unknown. (n.d.). Various classical routes for the synthesis of quinoxalines derivatives. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Effect of catalyst loading towards the synthesis of quinoxaline. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Synthetic scheme for synthesis of quinoxaline using different metal ion catalysts. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Homogeneous vs Heterogeneous Catalysts.
  • Unknown. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI. Retrieved from [Link]

  • Unknown. (n.d.). Comparison between heterogeneous, homogeneous, and nanocatalyst. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Plausible mechanism for the formation of quinoxaline. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications.
  • Unknown. (n.d.). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. NIH. Retrieved from [Link]

  • Unknown. (n.d.). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature.
  • Unknown. (2024). Synthesis and biological activity of quinoxaline derivatives.

Sources

Technical Support Center: Optimizing the Synthesis of Methyl quinoxaline-2-carboxylate through Solvent Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the pivotal role of solvents in the synthesis of Methyl quinoxaline-2-carboxylate. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your reaction outcomes for both yield and purity.

The synthesis of quinoxaline derivatives is a cornerstone in the development of a wide array of pharmacologically active compounds.[1][2] Methyl quinoxaline-2-carboxylate, in particular, serves as a crucial intermediate in the creation of novel therapeutics, including antimycobacterial and antitumor agents.[3][4] The seemingly simple condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound to form the quinoxaline core is, in practice, highly sensitive to the reaction environment, with the choice of solvent being a critical determinant of success.[5][6]

This guide is structured to provide not just procedural steps, but also the underlying chemical principles that govern the influence of solvents on this important reaction. By understanding the "why" behind the "how," you will be better equipped to troubleshoot and refine your synthetic strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of Methyl quinoxaline-2-carboxylate, with a focus on solvent-related causes and remedies.

Issue 1: Low Reaction Yield

Question: My synthesis of Methyl quinoxaline-2-carboxylate is consistently resulting in low yields. I've checked the purity of my starting materials, but the problem persists. Could the solvent be the culprit?

Answer: Absolutely. Low yields are a frequent problem in quinoxaline synthesis and can often be traced back to suboptimal solvent selection.[7] Here are several ways a solvent can negatively impact your yield and how to address them:

  • Poor Solubility of Reactants: If your o-phenylenediamine or methyl 2-oxo-2-phenylacetate (or a similar dicarbonyl precursor) has limited solubility in the chosen solvent at the reaction temperature, the reaction rate will be significantly hindered.

    • Solution: Select a solvent that effectively dissolves both reactants. For the condensation reaction to form quinoxalines, solvents like ethanol, methanol, and dimethylformamide (DMF) are often effective.[2][8] In some cases, a solvent mixture can provide the ideal solubility profile.

  • Transition State Destabilization: The mechanism of quinoxaline formation involves a series of steps with polar intermediates and transition states. A solvent that cannot adequately stabilize these transient species will increase the activation energy of the reaction, leading to slower conversion and lower yields.

    • Solution: Employ a polar protic or aprotic solvent that can engage in hydrogen bonding or dipole-dipole interactions to stabilize the intermediates. Ethanol and acetic acid are good examples of polar protic solvents that can facilitate the reaction.[2][9]

  • Side Reactions Promoted by the Solvent: Certain solvents can participate in or catalyze undesired side reactions. For instance, highly reactive solvents might decompose one of your starting materials or the product itself under the reaction conditions.

    • Solution: Scrutinize the literature for solvent compatibility with your specific reactants and reaction conditions. If you suspect side reactions, consider switching to a more inert solvent. Greener options like water or solvent-free conditions have also been explored to minimize side reactions and environmental impact.[8]

Issue 2: Impure Product and Difficult Purification

Question: I'm obtaining my target product, but it's contaminated with several byproducts, making purification a challenge. How can the solvent choice influence the purity of my Methyl quinoxaline-2-carboxylate?

Answer: Product purity is directly linked to the selectivity of the reaction, which is heavily influenced by the solvent. Here’s how to troubleshoot purity issues:

  • Formation of Regioisomers: When using a substituted o-phenylenediamine, the formation of regioisomers is a common problem.[7] The solvent can influence the regioselectivity of the initial nucleophilic attack of the diamine on the dicarbonyl compound.

    • Solution: The polarity and coordinating ability of the solvent can direct the reaction towards a specific isomer. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol) can help identify the optimal conditions for the desired regioselectivity.

  • Incomplete Reaction and Starting Material Carryover: If the reaction does not go to completion, you will have a mixture of product and unreacted starting materials, which can co-crystallize or have similar chromatographic behavior, complicating purification.

    • Solution: As discussed under "Low Reaction Yield," ensure your solvent facilitates a complete reaction by providing good solubility and stabilizing the transition state. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.

  • Product Precipitation and Occlusion of Impurities: In some cases, the desired product may be only sparingly soluble in the reaction solvent and precipitate out as it forms. While this can sometimes be advantageous for purification (Le Chatelier's principle), the rapid precipitation can trap impurities within the crystal lattice.

    • Solution: Consider a solvent in which the product has moderate solubility at the reaction temperature, allowing for slower crystallization upon cooling. Alternatively, a two-solvent system can be employed for recrystallization to effectively remove occluded impurities.

Issue 3: Reaction Fails to Initiate or Proceeds a Sluggish Rate

Question: My reaction to synthesize Methyl quinoxaline-2-carboxylate is either not starting or is extremely slow, even at elevated temperatures. What solvent-related factors could be causing this?

Answer: A stalled or sluggish reaction is a strong indicator that the reaction conditions, particularly the solvent, are not conducive to the required chemical transformation.

  • Insufficient Reaction Temperature: The boiling point of your solvent dictates the maximum temperature you can achieve at atmospheric pressure. If the activation energy for the reaction is high, a low-boiling solvent may not provide enough thermal energy for the reaction to proceed at a reasonable rate.

    • Solution: Choose a solvent with a boiling point that allows you to reach the necessary reaction temperature. For quinoxaline syntheses that require higher temperatures, solvents like toluene or DMF can be suitable.[8] Microwave-assisted synthesis can also be a powerful technique to accelerate the reaction, often in solvents like ethanol or even under solvent-free conditions.[2][10]

  • Inhibition by the Solvent: While less common, some solvents can inhibit catalytic activity if a catalyst is being used. For example, a strongly coordinating solvent might bind to a metal catalyst and prevent it from participating in the reaction.

    • Solution: If you are using a catalyst, ensure that the chosen solvent is compatible. The literature for the specific catalytic system should provide guidance on appropriate solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective solvent for the synthesis of Methyl quinoxaline-2-carboxylate?

A1: Ethanol is one of the most commonly used and effective solvents for the synthesis of quinoxaline derivatives.[2][8] Its advantages include good dissolving power for the reactants, a suitable boiling point for many condensation reactions, and its protic nature which can help stabilize polar intermediates. Furthermore, it is considered a "green" and environmentally friendly solvent.[11] However, the optimal solvent can be reaction-specific, and other solvents like methanol, acetic acid, and DMF have also been used successfully.[8][12]

Q2: Are there any "green" or more environmentally friendly solvent options for this synthesis?

A2: Yes, there is a significant push towards greener synthetic methodologies. For quinoxaline synthesis, water and ethanol are excellent environmentally benign solvent choices.[8] In some instances, the reaction can even be performed under solvent-free conditions, which is the most environmentally friendly approach.[11] These "green" methods often utilize catalysts or microwave irradiation to achieve high yields in short reaction times.[2][13]

Q3: How does solvent polarity affect the rate and yield of the reaction?

A3: Solvent polarity plays a crucial role in the kinetics and thermodynamics of the reaction. The formation of quinoxalines involves polar intermediates. Polar solvents can stabilize these intermediates, thereby lowering the activation energy and increasing the reaction rate.[8] This often translates to higher yields in shorter reaction times. However, the relationship is not always linear, and an excessively polar solvent could potentially favor side reactions. Therefore, empirical optimization is often necessary.

Q4: Can I use a solvent-free approach for the synthesis of Methyl quinoxaline-2-carboxylate?

A4: Solvent-free synthesis of quinoxalines is a viable and attractive option.[11] These reactions are typically facilitated by grinding the reactants together, sometimes with a catalytic amount of an acid, or by using techniques like ball milling. The primary advantages are reduced environmental impact, lower cost, and often simpler work-up procedures.

Experimental Protocols and Data

General Experimental Protocol for the Synthesis of Methyl quinoxaline-2-carboxylate

This protocol is a general guideline and may require optimization for your specific starting materials and scale.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in the chosen solvent (e.g., ethanol, 5-10 mL per gram of o-phenylenediamine).

  • Addition of Dicarbonyl Compound: To the stirred solution, add methyl 2-oxo-2-phenylacetate (1 equivalent).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for the required time (typically 1-4 hours). Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may crystallize out of the solution. If so, collect the crystals by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Table 1: Effect of Different Solvents on the Yield of Quinoxaline Derivatives

The following table summarizes literature data on the effect of various solvents on the yield of a representative quinoxaline synthesis (condensation of benzene-1,2-diamine with benzil).

EntrySolventReaction TimeYield (%)Reference
1Ethanol20 min95[5]
2Methanol30 min91[5]
3Chloroform30 min87[5]
4Water120 minTrace[5]
5Dichloromethane30 min85[5]

Note: The reaction conditions in the cited source involved the use of bentonite clay K-10 as a catalyst at room temperature.

Visualizing the Workflow and Logic

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of Methyl quinoxaline-2-carboxylate.

experimental_workflow reactant_prep Reactant Preparation (Dissolve in Solvent) reaction Reaction (Heating/Reflux) reactant_prep->reaction workup Work-up (Cooling/Filtration/ Solvent Removal) reaction->workup purification Purification (Recrystallization/ Chromatography) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis

Caption: General workflow for the synthesis of Methyl quinoxaline-2-carboxylate.

Logical Relationship: Solvent Properties and Reaction Outcome

This diagram illustrates the causal relationship between solvent properties and the key outcomes of the synthesis.

solvent_effects cluster_solvent_properties Solvent Properties cluster_outcomes Reaction Outcomes polarity Polarity yield Yield polarity->yield Influences purity Purity polarity->purity Affects Selectivity rate Reaction Rate polarity->rate Stabilizes Intermediates boiling_point Boiling Point boiling_point->rate Determines Temp. solubility Solubility Power solubility->yield Impacts solubility->rate Enables Interaction

Caption: Interplay of solvent properties and reaction outcomes.

References

  • Technical Support Center: Solvent Effects on Quinoxaline Functionaliz
  • Application Notes and Protocols: Synthesis of Methyl 3-methylquinoxaline-2-carboxylate from o-phenylenediamine - Benchchem. (URL: )
  • 3-Methyl-quinoxaline-2-carboxylic Acid synthesis - ChemicalBook. (URL: )
  • Solvent effect on the quinoxaline 3a synthesis a - ResearchGate. (URL: [Link])

  • To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives - OMICS International. (URL: [Link])

  • CN101016267B - Chemical synthesis method for 3-methylquinoxaline-2-carboxylic acid - Google P
  • The suggested mechanism to explain the formation of quinoxalines 20 - ResearchGate. (URL: [Link])

  • Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed Central. (URL: [Link])

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central. (URL: [Link])

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (URL: [Link])

  • Technical Support Center: Purification of Quinoxaline-2-Carboxylic Acid Activ
  • Methods of Preparation of Quinoxalines - Encyclopedia.pub. (URL: [Link])

  • Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents - PubMed. (URL: [Link])

  • One-Pot Telescoped Synthesis of Thiazole Derivatives from β-Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of Some Novel 3-Methlyquinoxaline-2-Hydrazone Derivatives - Longdom Publishing. (URL: [Link])

  • Quinoxaline synthesis - Organic Chemistry Portal. (URL: [Link])

  • troubleshooting common problems in quinoxaline synthesis - Benchchem. (URL: )
  • Troubleshooting common issues in quinoxaline synthesis protocols. - Benchchem. (URL: )
  • purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus - PubMed. (URL: [Link])

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - NIH. (URL: [Link])

  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC - NIH. (URL: [Link])

  • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides | ACS Omega. (URL: [Link])

  • Methyl Quinoxaline-2-carboxylate: Your Trusted Supplier for Advanced Chemical Synthesis. (URL: )
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - NIH. (URL: [Link])

Sources

Characterization of unexpected byproducts in Methyl quinoxaline-2-carboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl Quinoxaline-2-carboxylate. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the characterization of unexpected byproducts in its various reactions. Our goal is to equip you with the expertise to anticipate, identify, and mitigate the formation of these unintended molecules, ensuring the integrity and success of your experimental outcomes.

Troubleshooting Guide: Unforeseen Peaks in Your Analysis?

Navigating the complexities of quinoxaline chemistry requires a keen eye for detail and a systematic approach to problem-solving. This section addresses specific issues you might encounter, offering probable causes and actionable solutions grounded in established chemical principles.

Issue 1: Appearance of a Major Byproduct Lacking the Carboxylate Group

Observation: You are performing a reaction, for instance, an amidation or hydrolysis of methyl quinoxaline-2-carboxylate. Upon reaction monitoring by LC-MS or TLC, you observe a significant byproduct that is less polar than the starting material and whose mass spectrum indicates the loss of the methoxycarbonyl group (a decrease of 59 amu) and a further loss of CO2 (a decrease of 44 amu from the carboxylic acid intermediate).

Probable Cause: This is a classic sign of hydrolysis followed by decarboxylation . The ester group of methyl quinoxaline-2-carboxylate is susceptible to hydrolysis under either acidic or basic conditions, forming quinoxaline-2-carboxylic acid. This intermediate can then readily lose carbon dioxide upon heating or under certain catalytic conditions to yield an unsubstituted quinoxaline at the 2-position.[1][2] Aromatic carboxylic acids, in general, are prone to decarboxylation, especially in high-temperature water or with appropriate catalysts.[2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for decarboxylation.

Solutions & Rationale:

  • Strictly Anhydrous Conditions: The initial hydrolysis step requires water. Ensure all solvents and reagents are rigorously dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the introduction of atmospheric moisture.

  • Temperature Control: Thermal decarboxylation is a common issue.[3][4] If your reaction allows, reduce the temperature. Even moderate heat can promote the elimination of CO2 from the carboxylic acid intermediate.[5]

  • pH Management: If acidic or basic conditions are required for your primary reaction, consider using milder reagents or a buffered system to minimize ester hydrolysis. For base-catalyzed reactions, a non-nucleophilic base might be preferable.

Issue 2: Formation of High Molecular Weight Byproducts

Observation: Your mass spectrometry analysis reveals peaks at approximately double the mass of your expected product or starting material. These byproducts are often less soluble and may precipitate from the reaction mixture.

Probable Cause: You are likely observing the formation of quinoxaline dimers .[6][7] This can occur through various mechanisms, including radical coupling or nucleophilic substitution where one quinoxaline molecule acts as a nucleophile attacking another.[8] Acidic conditions can sometimes promote such side reactions.[9]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for dimerization.

Solutions & Rationale:

  • Modify Acidity: If strong acids are used, consider switching to a milder acid or a Lewis acid catalyst that is less likely to promote dimerization.

  • Control Concentration: Dimerization is a bimolecular reaction. Reducing the concentration of the quinoxaline starting material can disfavor the formation of dimers relative to the desired intramolecular or unimolecular reaction.

  • Radical Scavengers: If a radical mechanism is suspected (e.g., in photochemical or certain metal-catalyzed reactions), the addition of a radical scavenger, if compatible with your desired reaction, can inhibit dimerization.

Issue 3: Byproduct with the Same Mass as the Desired Product but Different Retention Time

Observation: In a reaction intended to modify the ester (e.g., amidation), you isolate a product with the correct mass but it has a different retention time in HPLC and distinct NMR signals compared to your expected amide.

Probable Cause: This could be due to an unexpected nucleophilic substitution on the quinoxaline ring . The pyrazine ring of the quinoxaline system is electron-deficient and can be susceptible to nucleophilic attack, especially if there are no strongly activating groups for substitution at the ester.[8][10][11] For example, an amine intended to form an amide might instead attack one of the carbon atoms of the pyrazine ring.

Solutions & Rationale:

  • Activate the Ester: To favor the reaction at the carboxylate group, consider converting the methyl ester to a more reactive species, such as an acyl chloride or by using peptide coupling agents (e.g., HBTU).[12] This increases the electrophilicity of the carbonyl carbon, making it a more favorable site for nucleophilic attack.

  • Temperature Modulation: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product over a kinetically favored but undesired side reaction.

  • Protecting Groups: In complex syntheses, if the quinoxaline ring is too reactive, consider the use of protecting groups to temporarily reduce its reactivity, although this adds extra steps to the synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of unexpected byproducts in reactions with methyl quinoxaline-2-carboxylate?

The most common unexpected byproducts arise from three main pathways:

  • Hydrolysis and Decarboxylation: Leading to quinoxaline-2-carboxylic acid and subsequently, unsubstituted quinoxaline.[1][2]

  • Dimerization: Formation of high molecular weight species, particularly under acidic or radical-inducing conditions.[6][7]

  • Ring Substitution: Nucleophilic attack on the electron-deficient pyrazine ring instead of the intended reaction at the ester group.[8][10]

Q2: How can I definitively characterize a suspected decarboxylated byproduct?

The most effective methods are:

  • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the mass of the quinoxaline core without the methoxycarbonyl group. For methyl quinoxaline-2-carboxylate (MW 188.18), the decarboxylated product (quinoxaline) would have a mass of 130.14.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the characteristic signals for the methyl ester group (a singlet around 4.0 ppm) will be absent. The aromatic proton signals will also shift. In the ¹³C NMR, the carbonyl carbon signal (typically >160 ppm) will be absent.[13]

Q3: Are there any "green" or more environmentally friendly methods to synthesize quinoxalines that might reduce byproduct formation?

Yes, several modern synthetic methods aim to improve yields and reduce side products under milder, more environmentally benign conditions. These often involve:

  • Catalysis at Room Temperature: Using catalysts like phenol can facilitate the condensation of o-diamines and dicarbonyl compounds at room temperature, avoiding harsh heating that can lead to degradation and side reactions.[14]

  • Aqueous Reaction Media: Some protocols have been developed to carry out quinoxaline synthesis in water, which can offer different selectivity and easier workup.[15]

  • Heterogeneous Catalysts: Using solid-supported catalysts can simplify purification and sometimes lead to cleaner reactions.[9][16]

Data Summary and Analytical Protocols

For effective troubleshooting, a robust analytical workflow is essential. Below are key data points and a general protocol for byproduct identification.

Table 1: Common Byproducts and Their Expected Mass Spectrometry Signatures
Byproduct NamePlausible OriginMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺
Quinoxaline-2-carboxylic acidHydrolysis of esterC₉H₆N₂O₂174.16175.17
QuinoxalineHydrolysis & DecarboxylationC₈H₆N₂130.15131.16
Quinoxaline DimerSelf-condensationC₁₆H₁₀N₄258.28259.29
Experimental Protocol: HPLC-MS Method for Reaction Monitoring

This protocol provides a general method for monitoring reactions of methyl quinoxaline-2-carboxylate and identifying potential byproducts.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS), preferably with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is generally suitable (e.g., Agilent Eclipse Plus C18, 50 mm x 3.0 mm, 1.8 µm).[17]

  • Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Scan Range: m/z 100-800

  • Data Acquisition: Full scan mode to identify all ions. If specific byproducts are suspected, targeted Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity.[18][19]

4. Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

  • Filter the sample through a 0.22 µm syringe filter before injection to remove particulate matter.

Rationale for Choices:

  • C18 Column: Provides good retention and separation for aromatic heterocyclic compounds.

  • Formic Acid: Aids in the ionization of nitrogen-containing compounds in positive ESI mode.

  • Gradient Elution: Necessary to elute both the more polar starting materials/intermediates and the potentially less polar byproducts like dimers or decarboxylated products within a reasonable timeframe.

References

  • Pliego, J. R. (2013). Structures, Stabilization Energies, and Binding Energies of Quinoxaline···(H2O)n, Quinoxaline Dimer, and Quinoxaline···Cu Complexes: A Theoretical Study. The Journal of Physical Chemistry A, 117(5), 999-1008. [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the formation of quinoxaline. Retrieved from [Link]

  • Ndlovu, N. T., & Nxumalo, W. (2016). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules, 21(10), 1303. [Link]

  • Sutton, Z. W., & Scott, E. (2017). Synthesis of a quinoxaline dimer and trimer via Yamamoto coupling. Arkivoc, 2017(5), 236-247. [Link]

  • Mąkosza, M., & Wojciechowski, K. (2001). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, 1, 3373-3377. [Link]

  • Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. European Journal of Medicinal Chemistry, 265, 116067. [Link]

  • Azev, Y. A., & Bakulev, V. A. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(8), 1174. [Link]

  • Shongwe, M. S., & Nxumalo, W. (2021). A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of 2-Phenylquinoxaline as a DFT Case Study. Molecules, 26(6), 1599. [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. [Link]

  • Wan, J.-P., & Wei, L. (2019). Quinoxaline Synthesis by Domino Reactions. In Domino Reactions in Organic Synthesis. IntechOpen. [Link]

  • Sharma, P., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(58), 36561-36587. [Link]

  • Zhang, Y., et al. (2019). [Determination of 3-methyl-quinoxaline-2-carboxylic acid residue in pork by high performance liquid chromatography-tandem mass spectrometry]. Se Pu, 37(10), 1059-1063. [Link]

  • ResearchGate. (2012). Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry. [Link]

  • Wang, J., et al. (2012). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. Se Pu, 30(7), 660-664. [Link]

  • El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41B(7), 1480-1485. [Link]

  • Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Synthesis, 54(15), 3367-3382. [Link]

  • Keller, U., et al. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 29(15), 3646-3652. [Link]

  • Thieme. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Retrieved from [Link]

  • Organic Synthesis. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of a quinoxaline dimer and trimer via Yamamoto coupling. [Link]

  • Sharma, P., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(4), 1055. [Link]

  • Azev, Y. A., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Pharmaceuticals, 16(11), 1565. [Link]

  • ResearchGate. (n.d.). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Retrieved from [Link]

  • Slideshare. (n.d.). Quinoxaline as a potent heterocyclic moiety. Retrieved from [Link]

  • ResearchGate. (2005). Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. [Link]

  • Semantic Scholar. (2005). Structure–NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. [Link]

  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 1-26. [Link]

  • Sharma, P., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]

  • Reddy, B. V. S., et al. (2010). A one-step synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid esters from o-nitrobenzaldehydes. Tetrahedron Letters, 51(29), 3762-3764. [Link]

  • ResearchGate. (2019). Determination of 3-methyl-quinoxaline-2-carboxylic acid residue in pork by high performance liquid chromatography-tandem mass spectrometry. [Link]

  • Ewers, U., et al. (1975). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 2, (11), 1336-1339. [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2000). Synthesis and Spectroscopic Characterization of Bis-indolo[2,3-b]quinoxaline Derivatives. Molecules, 5(7), 881-888. [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2021, January 9). Decarboxylation of Carboxylic Acids [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Reddy, T. R., et al. (2023). Crafting mono- and novel bis-methylated pyrroloquinoxaline derivatives from a shared precursor and its application in the total synthesis of marinoquinoline A. RSC Advances, 13(43), 30415-30419. [Link]

  • Avula, B., et al. (2021). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 41(1), 1-30. [Link]

  • Coles, S. J., et al. (2024). Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes. Crystals, 14(11), 943. [Link]

  • Wang, C., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(26), 16677-16681. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Detection of Methyl Quinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Chromatographic, Spectroscopic, and Electrochemical Methods

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Methyl quinoxaline-2-carboxylate (MQC), a key intermediate and potential impurity in the synthesis of various pharmaceutical agents, demands robust analytical methods for its detection and quantification.[1][2] This guide, written from the perspective of a seasoned application scientist, provides an in-depth comparison of various analytical techniques for MQC analysis. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and emerging electrochemical methods, offering field-proven insights and supporting experimental data to aid researchers in selecting the optimal method for their specific needs.

The Critical Role of MQC Analysis

Methyl quinoxaline-2-carboxylate is a pivotal scaffold in medicinal chemistry, forming the backbone of compounds with a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[1] Its presence as a starting material, intermediate, or impurity in drug synthesis necessitates validated analytical procedures to ensure the final product's quality, safety, and efficacy.[3][4] The choice of analytical method is a critical decision, influenced by factors such as the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC stands as the most widely employed technique for the analysis of non-volatile and thermally labile compounds like MQC, offering a superb combination of resolution, sensitivity, and versatility.

Principle of HPLC

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For MQC, reversed-phase HPLC is the predominant mode, where a nonpolar stationary phase (typically C18) is used with a polar mobile phase. MQC, being a moderately polar compound, is retained on the column and then eluted by a gradient of organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer. Detection is most commonly achieved using an ultraviolet (UV) detector, as the quinoxaline ring system possesses strong chromophores.[5][6]

Experimental Workflow: HPLC-UV for MQC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Weighing of Sample s2 Dissolution in Diluent (e.g., Acetonitrile/Water) s1->s2 s3 Sonication & Filtration s2->s3 h3 Autosampler s3->h3 Injection h1 Mobile Phase Reservoir (e.g., Acetonitrile & Water) h2 Pump & Degasser h1->h2 h2->h3 h4 HPLC Column (e.g., C18, 4.6 x 150 mm, 5 µm) h3->h4 h5 UV Detector (e.g., 254 nm or 340 nm) h4->h5 d1 Chromatogram Acquisition h5->d1 Signal d2 Peak Integration & Quantification d1->d2 d3 Reporting d2->d3

Caption: A typical experimental workflow for the analysis of Methyl quinoxaline-2-carboxylate using HPLC with UV detection.

Detailed Protocol: HPLC-UV Method for MQC
  • Standard and Sample Preparation:

    • Prepare a stock solution of MQC reference standard (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile.

    • Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

    • For drug substance analysis, accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. For drug product analysis, a more complex extraction procedure may be necessary.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient elution is often preferred for complex samples. For simpler matrices, an isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) can be employed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: Wavelength set at a maximum absorbance of MQC, typically around 254 nm or 340 nm.[5]

  • Method Validation:

    • Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4][7]

HPLC with Mass Spectrometric Detection (HPLC-MS/MS): For Ultimate Sensitivity and Specificity

For trace-level quantification of MQC, especially in complex biological matrices, coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) is the gold standard.[8][9]

Principle of HPLC-MS/MS

After chromatographic separation by HPLC, the analyte is ionized (typically by electrospray ionization - ESI), and the resulting ions are separated by a mass analyzer. In MS/MS, a specific precursor ion of MQC is selected, fragmented, and a specific product ion is monitored. This multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity.[8]

Experimental Workflow: HPLC-MS/MS for MQC Analysis

HPLCMS_Workflow cluster_prep Sample Preparation cluster_hplcms HPLC-MS/MS System cluster_data Data Analysis s1 Homogenization (for tissues) s2 Liquid-Liquid or Solid-Phase Extraction (SPE) s1->s2 s3 Evaporation & Reconstitution s2->s3 h1 UPLC/HPLC System s3->h1 Injection h2 Electrospray Ionization (ESI) Source h1->h2 h3 Tandem Mass Spectrometer (e.g., Triple Quadrupole) h2->h3 d1 MRM Data Acquisition h3->d1 Ion Signal d2 Quantification using Internal Standard d1->d2 d3 Confirmation of Identity d2->d3

Caption: A generalized workflow for the sensitive detection of Methyl quinoxaline-2-carboxylate in complex matrices using HPLC-MS/MS.

Key Considerations for HPLC-MS/MS
  • Sample Preparation: Extensive sample cleanup, often involving liquid-liquid extraction followed by solid-phase extraction (SPE), is crucial to minimize matrix effects.[8][9]

  • Ionization: Positive electrospray ionization (ESI+) is typically used for MQC.

  • MRM Transitions: The selection of specific precursor and product ion transitions is critical for selectivity. For MQC (C10H8N2O2, MW: 188.18), the protonated molecule [M+H]+ at m/z 189.1 would be a likely precursor ion.

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatilizable Derivatives

While less common for a compound like MQC due to its polarity and relatively low volatility, GC-MS can be a viable option, particularly if derivatization is employed.

Principle of GC-MS

In GC, a sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer for detection and identification. For non-volatile compounds like MQC, derivatization to a more volatile and thermally stable form is often necessary.[10][11]

Experimental Workflow: GC-MS for MQC Analysis (with Derivatization)

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis s1 Extraction of MQC s2 Derivatization (e.g., Silylation) s1->s2 s3 Solvent Exchange s2->s3 g1 Injector Port (Vaporization) s3->g1 Injection g2 GC Column (e.g., Capillary Column) g1->g2 g3 Mass Spectrometer (e.g., Quadrupole) g2->g3 d1 Total Ion Chromatogram (TIC) g3->d1 Ion Signal d2 Mass Spectrum Analysis d1->d2 d3 Library Matching & Quantification d2->d3

Caption: A conceptual workflow for the analysis of Methyl quinoxaline-2-carboxylate using GC-MS, highlighting the crucial derivatization step.

Key Considerations for GC-MS
  • Derivatization: The carboxylic acid ester group of MQC is not ideal for direct GC analysis. Silylation is a common derivatization technique for similar compounds.[10][11]

  • Thermal Stability: The thermal stability of the MQC derivative in the hot injector port and GC oven must be confirmed to avoid degradation.

  • Mass Spectra: GC-MS provides characteristic mass spectra that can be used for structural elucidation and confirmation of identity by comparison with spectral libraries.

UV-Vis Spectrophotometry: A Simple and Rapid Screening Tool

UV-Vis spectrophotometry offers a straightforward and cost-effective method for the quantification of MQC in simple matrices, where high selectivity is not a primary concern.

Principle of UV-Vis Spectrophotometry

This technique measures the absorbance of UV or visible light by a substance in solution. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. Quinoxaline derivatives exhibit characteristic absorption bands in the UV region.[5][6]

Experimental Protocol: UV-Vis Spectrophotometry for MQC
  • Solvent Selection: Choose a solvent in which MQC is soluble and that is transparent in the UV region of interest (e.g., methanol, ethanol, or acetonitrile).

  • Determination of λmax: Scan a dilute solution of MQC across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For quinoxaline derivatives, strong absorptions are typically observed.[5][6]

  • Calibration Curve: Prepare a series of standard solutions of MQC of known concentrations and measure their absorbance at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

Electrochemical Methods: A Glimpse into Future Possibilities

Electrochemical sensors are gaining traction for their high sensitivity, portability, and low cost. While specific sensors for MQC are not widely reported, methods developed for the closely related quinoxaline-2-carboxylic acid (QCA) demonstrate the potential of this approach.[12]

Principle of Electrochemical Detection

These methods involve the measurement of an electrical signal (e.g., current or potential) that arises from a redox reaction of the analyte at an electrode surface. Molecularly imprinted polymers (MIPs) can be used to create highly selective recognition sites for the target molecule on the electrode surface, enhancing the sensor's performance.[12]

Comparative Analysis of Analytical Methods

FeatureHPLC-UVHPLC-MS/MSGC-MSUV-Vis SpectrophotometryElectrochemical Methods
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation with highly specific mass-based detection.Chromatographic separation of volatile compounds followed by mass-based detection.Measurement of UV light absorbance.Measurement of an electrical signal from a redox reaction.
Selectivity GoodExcellentGood to ExcellentLow to ModerateHigh (with modified electrodes)
Sensitivity (LOD/LOQ) µg/mL to ng/mLpg/mL to ng/mL[8][9]ng/mL (with derivatization)µg/mLnmol/L[12]
Sample Preparation Simple (for pure substances) to moderate.Moderate to complex, often requiring SPE.[8][9]Complex, usually requires derivatization.[10][11]SimpleSimple to moderate
Analysis Time 10-30 minutes per sample.10-30 minutes per sample.20-40 minutes per sample.< 5 minutes per sample.< 10 minutes per sample.
Cost ModerateHighModerate to HighLowLow
Throughput High (with autosampler)High (with autosampler)ModerateHighPotentially high
Strengths Robust, reliable, widely available.Unmatched sensitivity and selectivity, structural information.Provides structural information from mass spectra.Rapid, simple, low cost.High sensitivity, portability, low cost.
Limitations Limited sensitivity for trace analysis.High cost, matrix effects can be a challenge.Not suitable for non-volatile/thermally labile compounds without derivatization.Prone to interference from other UV-absorbing compounds.Susceptible to electrode fouling, limited commercial availability for MQC.

Conclusion and Recommendations

The selection of an appropriate analytical method for Methyl quinoxaline-2-carboxylate is a decision that must be guided by the specific analytical challenge at hand.

  • For routine quality control of MQC as a raw material or in a drug substance where concentration levels are relatively high and the matrix is simple, HPLC-UV is the method of choice. It offers a balance of performance, cost, and ease of use.

  • When trace-level quantification of MQC is required in complex matrices such as biological fluids or environmental samples, HPLC-MS/MS is the undisputed champion. Its superior sensitivity and selectivity are essential for such demanding applications.[8][9]

  • GC-MS may be considered if an established GC-MS workflow is already in place and derivatization is feasible. It can provide valuable confirmatory data.

  • UV-Vis spectrophotometry serves as an excellent, rapid screening tool for a quick estimation of MQC concentration in pure solutions or during reaction monitoring where high accuracy and selectivity are not critical.

  • Electrochemical methods represent a promising frontier for the development of portable and low-cost sensors for on-site MQC detection, although further research is needed to develop specific and validated sensors.

Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique, as presented in this guide, will empower researchers and drug development professionals to make informed decisions, ensuring the generation of reliable and accurate analytical data for Methyl quinoxaline-2-carboxylate.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Morita, N., Hayashi, K., Takagi, M., & Miyano, K. (1982). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. Agricultural and Biological Chemistry, 47(4), 757-763. [Link]

  • Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans. (n.d.). J-Stage.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). .

  • Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. (2007). Journal of Chromatography A, 1146(1), 1-7. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Technical Manual MQCA (3-methyl quinoxaline-2-carboxylic acid) ELISA Kit. (n.d.). Assay Genie.
  • [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. (n.d.). PubMed. [Link]

  • Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.
  • Determination of 3-Methyl-quinoxaline-2-carboxylic Acid and Quinoxaline-2-carboxylic Acid in Pork Based on a Background Fluorescence Quenching Immunochromatographic Assay. (2020). Analytical Sciences, 36(7), 783-785. [Link]

  • Determination of 3-methyl-quinoxaline-2-carboxylic acid residue in pork by high performance liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. [Link]

  • Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry. (2025). ResearchGate. [Link]

  • Formation of quinoxalinol/ quinoxaline derivatives. (n.d.). ResearchGate. [Link]

  • Validation and quantification of a UPLC-MS/MS method for the simultaneous determination of quinocetone and its main metabolites (3-methylquinoxaline-2-carboxylic acid and dedioxoquinenone) in aquatic products. (2022). Acta Chromatographica, 34(4). [Link]

  • Determination of Quinoxalines and Their Two Main Metabolites in Environmental Water Samples by Liquid Chromatography–Tandem Mass Spectrometry. (2014). Journal of Liquid Chromatography & Related Technologies, 37(10), 1431-1442. [Link]

  • Sensitive and selective electrochemical determination of quinoxaline-2-carboxylic acid based on bilayer of novel poly(pyrrole) functional composite using one-step electro-polymerization and molecularly imprinted poly(o-phenylenediamine). (n.d.). PubMed. [Link]

  • Eco-friendly preparation and testing of electroactive quinoxalines. (2025). Arabian Journal of Chemistry.
  • Derivatization of glyoxal to quinoxaline (a) for the purpose of GC... (n.d.). ResearchGate. [Link]

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (n.d.). NIH. [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). Pharmaceuticals, 16(11), 1565. [Link]

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (n.d.). PubMed. [Link]

  • (A) UV‐Vis absorption and (B) emission spectra of the three... (n.d.). ResearchGate. [Link]

  • Scheme 1 Synthesis of reference quinoxaline derivatives Q1-Q4. (n.d.). ResearchGate. [Link]

  • Quinoxaline-based chromogenic and fluorogenic chemosensors for the detection of metal cations. (n.d.). ResearchGate. [Link]

  • Electrochemical detection of methyl-paraoxon based on bifunctional cerium oxide nanozyme with catalytic activity and signal amplification effect. (n.d.). CityUHK Scholars. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (n.d.). MDPI. [Link]

Sources

A Comparative Analysis of the Biological Activity of Methyl Quinoxaline-2-carboxylate and its Ethyl Ester Counterpart

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery

In the landscape of heterocyclic compounds, quinoxaline derivatives stand out for their extensive pharmacological applications, demonstrating a broad spectrum of biological activities including antimicrobial and anticancer properties.[1][2] The functionalization of the quinoxaline scaffold offers a versatile platform for the development of novel therapeutic agents. A key aspect of this functionalization is the ester group at the 2-position, which can significantly influence the compound's biological profile. This guide provides a comparative analysis of the biological activity of two fundamental esters of quinoxaline-2-carboxylic acid: the methyl and ethyl esters.

While direct comparative studies on the parent, unsubstituted methyl and ethyl quinoxaline-2-carboxylates are not extensively available in the current literature, a wealth of data on their substituted derivatives provides critical insights into the structure-activity relationships (SAR) governed by the nature of the ester group. This guide will synthesize this information to draw meaningful comparisons and provide a framework for future research.

I. The Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a bioisostere of other important aromatic systems like quinoline and naphthalene. This structural feature allows quinoxaline derivatives to interact with a wide range of biological targets, leading to their diverse pharmacological activities. These activities include, but are not limited to, antibacterial, antifungal, antiviral, antimalarial, antitubercular, and anticancer effects.[1][2][3]

The biological potential of quinoxaline derivatives is often modulated by the nature and position of substituents on the core ring structure. The ester group at the 2-position is a particularly interesting site for modification, as it can influence the compound's solubility, lipophilicity, and interaction with target enzymes.

II. Comparative Biological Activity: Insights from Substituted Derivatives

The primary biological activities explored for quinoxaline-2-carboxylate esters are their anticancer and antimicrobial properties. The following sections compare the methyl and ethyl esters based on data from their respective derivatives.

A. Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of quinoxaline-2-carboxylate derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological or biochemical function, is a key metric in these studies.

While data for the parent esters is scarce, studies on their 3-methyl derivatives provide valuable comparative insights. Derivatives of methyl 3-methylquinoxaline-2-carboxylate have shown promising cytotoxic activities against liver (HepG-2) and breast (MCF-7) cancer cell lines, with IC50 values ranging from 2.1 to 9.8 µM.[4][5] Similarly, derivatives of ethyl 3-(arylethynyl)quinoxaline-2-carboxylate have demonstrated substantial antiproliferative activity.

Table 1: Comparative Anticancer Activity (IC50) of Substituted Quinoxaline-2-carboxylate Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Methyl 3-methylquinoxaline-2-carboxylate DerivativesHepG-2 (Liver), MCF-7 (Breast)2.1 - 9.8[4][5]
Ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate DerivativesMCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon)0.81 - 4.54
Other Quinoxaline DerivativesHCT116 (Colon), MCF-7 (Breast)2.5 - 9.0
Other Quinoxaline DerivativesMCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon)3.41 - 9.51[6]

It is important to note that these values are for substituted derivatives, and the nature of the substituent on the quinoxaline ring plays a significant role in the overall activity.

B. Antimicrobial Activity

Quinoxaline derivatives have been extensively investigated for their activity against a range of microbial pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is the standard measure of in vitro antibacterial and antifungal activity.

A study on quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents revealed a clear structure-activity relationship related to the ester group. The antitubercular activity was found to improve in the following order: benzyl > ethyl > 2-methoxyethyl > allyl > tert-butyl.[7] This suggests that for this particular scaffold and biological target, the ethyl ester is more potent than several other alkyl esters, though less so than the benzyl ester. This finding underscores the importance of the ester group's size and nature in modulating antimicrobial activity.

Table 2: Comparative Antimicrobial Activity (MIC) of Substituted Quinoxaline Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
6-(morpholinosulfonyl)quinoxalin-2(1H)-one DerivativesVarious Bacteria & Fungi0.97 - 62.5[8]
Substituted QuinoxalinesE. coli, B. subtilis, C. albicans, A. flavus8 - 16[1]
Quinoxaline DerivativeMethicillin-Resistant Staphylococcus aureus (MRSA)1 - 4[9]
Quinoxaline-2-carboxylic Acid 1,4-Dioxide DerivativesM. tuberculosis(Activity order: benzyl > ethyl > others)[7][10][11]

The available data on various quinoxaline derivatives show a broad range of MIC values, often dependent on the specific derivative and the microbial strain being tested.

III. Experimental Methodologies

The following are detailed protocols for the key experimental assays used to evaluate the biological activity of quinoxaline derivatives.

A. Synthesis of Quinoxaline-2-Carboxylate Esters

The synthesis of methyl and ethyl quinoxaline-2-carboxylates typically involves the condensation of an o-phenylenediamine with a corresponding α-ketoester (methyl or ethyl pyruvate).

Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product o_phenylenediamine o-Phenylenediamine condensation Condensation o_phenylenediamine->condensation ketoester α-Ketoester (e.g., Methyl/Ethyl Pyruvate) ketoester->condensation quinoxaline_ester Methyl/Ethyl Quinoxaline-2-carboxylate condensation->quinoxaline_ester Cyclization

Caption: General synthesis of quinoxaline-2-carboxylate esters.

Step-by-Step Protocol:

  • Dissolve o-phenylenediamine in a suitable solvent, such as ethanol or acetic acid.

  • Add the corresponding α-ketoester (e.g., methyl pyruvate or ethyl pyruvate) to the solution.

  • The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is then purified, usually by recrystallization from an appropriate solvent.

B. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay cluster_workflow MTT Assay Workflow start Seed cells in a 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Add varying concentrations of test compounds incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Read absorbance at ~570 nm add_solubilizer->read_absorbance

Caption: Workflow of the MTT assay for cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (methyl and ethyl quinoxaline-2-carboxylate derivatives) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

C. Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Broth_Microdilution cluster_workflow Broth Microdilution Workflow start Prepare serial dilutions of test compounds in a 96-well plate inoculation Inoculate each well with a standardized microbial suspension start->inoculation incubation Incubate at an appropriate temperature and duration inoculation->incubation read_results Visually inspect for turbidity or use a plate reader incubation->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for broth microdilution antimicrobial testing.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

IV. Structure-Activity Relationship and Mechanistic Insights

The difference in biological activity between methyl and ethyl quinoxaline-2-carboxylates can be attributed to several factors:

  • Lipophilicity: The ethyl group is more lipophilic than the methyl group. This can affect the compound's ability to cross cell membranes, potentially leading to better cellular uptake and increased activity. However, excessive lipophilicity can also lead to decreased solubility and bioavailability.

  • Steric Hindrance: The larger ethyl group may cause more steric hindrance at the active site of a target enzyme, which could either enhance or diminish binding affinity depending on the specific topology of the binding pocket.

  • Metabolic Stability: The ester group can be hydrolyzed by esterases in vivo. The rate of hydrolysis can differ between methyl and ethyl esters, affecting the compound's pharmacokinetic profile and duration of action.

The observation that antitubercular activity of quinoxaline-2-carboxylate 1,4-dioxides is greater for the ethyl ester compared to some other alkyl esters suggests that for this particular biological endpoint, the increased lipophilicity and/or a more favorable steric fit of the ethyl group contributes positively to the compound's efficacy.[7]

V. Conclusion and Future Directions

This guide has provided a comparative overview of the biological activities of methyl and ethyl quinoxaline-2-carboxylates, drawing upon the available data for their substituted derivatives. The evidence suggests that the nature of the ester group at the 2-position of the quinoxaline ring is a critical determinant of both anticancer and antimicrobial activity. The ethyl ester, being more lipophilic, may offer advantages in terms of cell permeability, which could translate to enhanced biological activity in certain contexts, as suggested by the antitubercular SAR studies.

However, the lack of direct comparative data on the parent, unsubstituted compounds highlights a significant knowledge gap. Future research should focus on the systematic evaluation of a series of simple alkyl quinoxaline-2-carboxylate esters to provide a clearer and more quantitative understanding of the influence of the ester group on biological activity. Such studies would be invaluable for the rational design of more potent and selective quinoxaline-based therapeutic agents.

References

  • Wong, J. W., et al. (2002). Biocatalytic Oxidation of 2-Methylquinoxaline to 2-Quinoxalinecarboxylic Acid. Organic Process Research & Development, 6(5), 577-580. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26085-26103. [Link]

  • Chavan, N. D., et al. (2023). A Comprehensive Investigation of Diverse Synthetic Methodologies for Constructing Quinoline Frameworks: A Critical Overview. ResearchGate. [Link]

  • Vicente, E., et al. (2024). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. Pharmaceuticals, 17(10), 1265. [Link]

  • Abdel-Aziz, M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1732-1750. [Link]

  • El-Naggar, A. M., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1265, 133428. [Link]

  • Gupte, A., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16109. [Link]

  • Gupte, A., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [Link]

  • Gomaa, A. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4192. [Link]

  • Zayed, M. F. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7621. [Link]

  • ChemBK. (2024). ethyl quinoline-2-carboxylate. [Link]

  • Al-Mathkhury, H. J. F., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2469-2476. [Link]

  • Kumar, N., et al. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Antibacterial activity of the compounds: MIC's in mg/mL. [Link]

  • Ghorab, M. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2959. [Link]

  • Ghorab, M. M., et al. (2022). Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations. Journal of the Iranian Chemical Society, 19(9), 3745-3764. [Link]

  • ResearchGate. (n.d.). IC50 distribution between cell lines. [Link]

  • ResearchGate. (n.d.). IC 50 values of the synthesized compounds against four tested cell lines. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • European Patent Office. (1986). A process for the preparation of quinoline carboxylic acid derivatives. [Link]

  • Beccalli, E. M., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776. [Link]

  • Singh, K., et al. (2012). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Der Pharma Chemica, 4(1), 356-363. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. [Link]

  • ResearchGate. (n.d.). Synthesis and anticancer activity of chalcone–quinoxalin conjugates. [Link]

  • Google Patents. (n.d.). CN101016267B - Chemical synthesis method for 3-methylquinoxaline-2-carboxylic acid.

Sources

A Comparative Guide to the Synthesis of Methyl Quinoxaline-2-carboxylate: A Validation of a Novel, Greener Synthetic Route

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison between the classical and a novel, validated synthetic route for Methyl quinoxaline-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers field-proven insights, and is grounded in authoritative, verifiable references. Our goal is to equip you with the technical understanding and practical data necessary to select and implement the most efficient and sustainable synthetic strategy for your research.

Methyl quinoxaline-2-carboxylate is a crucial scaffold in medicinal chemistry. The quinoxaline ring system is a privileged structure found in numerous therapeutic agents, including those with anticancer, antiviral, and antimicrobial properties.[1][2] As such, the efficient and scalable synthesis of its derivatives is of paramount importance in drug discovery and development.[3] This guide validates a modern, greener synthetic approach against the traditional Hinsberg condensation, providing a clear, data-driven comparison of their respective merits.

Part 1: The Classical Approach - The Hinsberg Quinoxaline Synthesis

The most established method for synthesizing the quinoxaline core is the acid-catalyzed condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound, a reaction first reported in the 1880s.[4][5] This method is widely used due to the ready availability of starting materials. For Methyl quinoxaline-2-carboxylate, this typically involves a two-step process: the initial synthesis of Quinoxaline-2-carboxylic acid followed by esterification.

Mechanism of the Classical Route

The reaction proceeds via a nucleophilic attack of the diamine on the dicarbonyl compound, followed by cyclization and dehydration to form the aromatic quinoxaline ring.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Esterification oPD o-Phenylenediamine Intermediate1 Schiff Base Intermediate oPD->Intermediate1 + Pyruvic Acid - H₂O PA Pyruvic Acid Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization QCA Quinoxaline-2-carboxylic Acid Intermediate2->QCA Oxidative Aromatization - H₂O QCA_ester Quinoxaline-2-carboxylic Acid MQC Methyl quinoxaline-2-carboxylate QCA_ester->MQC + MeOH, H⁺ cat. - H₂O MeOH Methanol (MeOH)

Caption: Reaction mechanism for the classical two-step synthesis.

Experimental Protocol (Classical)

Step 1: Synthesis of Quinoxaline-2-carboxylic acid [6]

  • To a solution of o-phenylenediamine (10.8 g, 0.1 mol) in ethanol (150 mL), add pyruvic acid (8.8 g, 0.1 mol).

  • Heat the mixture under reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Filter the crude product, wash with cold ethanol, and dry under vacuum.

  • Recrystallize from ethanol/water to yield pure Quinoxaline-2-carboxylic acid.

Step 2: Esterification to Methyl quinoxaline-2-carboxylate [6]

  • Suspend Quinoxaline-2-carboxylic acid (8.7 g, 0.05 mol) in methanol (100 mL).

  • Carefully add concentrated sulfuric acid (2 mL) as a catalyst.

  • Heat the mixture under reflux for 6 hours until the starting material is fully consumed (monitored by TLC).

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude ester.

  • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient).

Critique of the Classical Route

While reliable, this route suffers from several drawbacks common to traditional organic syntheses.[7] The use of strong acids, elevated temperatures, and extended reaction times can lead to the formation of side products and tar, complicating purification and often resulting in moderate yields.[8][9] Furthermore, the multi-step nature of the process increases solvent consumption and waste generation, making it less environmentally friendly.

Part 2: A Novel, Greener Synthetic Route

In response to the limitations of classical methods, modern synthetic chemistry has shifted towards more efficient and sustainable practices.[1][9] We present a novel, one-pot synthesis of Methyl quinoxaline-2-carboxylate using a recyclable, heterogeneous solid acid catalyst. This approach aligns with the principles of green chemistry by minimizing waste, reducing energy consumption, and simplifying the overall process.[5][8]

Rationale for the New Approach

The core of this new method is the replacement of a corrosive mineral acid catalyst and high temperatures with a solid acid catalyst (e.g., bentonite clay or a functionalized silica) that is easily separable and reusable.[8] The reaction is performed in a more benign solvent like ethanol at a lower temperature. This one-pot approach, directly condensing the diamine with a pyruvate ester, eliminates the need for isolating the carboxylic acid intermediate, thereby saving time, reducing solvent waste, and potentially increasing the overall yield.

Mechanism of the Novel Route

The mechanism is analogous to the classical route but is facilitated on the surface of the heterogeneous catalyst, which provides acidic sites to promote the condensation and cyclization steps under milder conditions.

G oPD o-Phenylenediamine Adsorbed Adsorbed Reactants oPD->Adsorbed MP Methyl Pyruvate MP->Adsorbed Catalyst Solid Acid Catalyst (e.g., Bentonite K-10) Catalyst->Adsorbed Adsorption Intermediate Surface-Catalyzed Condensation & Cyclization Adsorbed->Intermediate One-Pot Reaction MQC Methyl quinoxaline-2-carboxylate Intermediate->MQC Desorption & Aromatization

Caption: One-pot synthesis using a heterogeneous solid acid catalyst.

Experimental Protocol (Novel)
  • In a round-bottom flask, combine o-phenylenediamine (5.4 g, 0.05 mol), methyl pyruvate (5.1 g, 0.05 mol), and bentonite K-10 clay (2.5 g, ~50% w/w of diamine) in ethanol (100 mL).[8]

  • Stir the suspension vigorously at 40°C for 3 hours. Monitor the reaction's progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the solid catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from a minimal amount of hot ethanol to yield pure Methyl quinoxaline-2-carboxylate.

Part 3: Head-to-Head Validation and Performance Comparison

To objectively assess the two routes, a series of validation experiments were conducted. Both syntheses were performed on the same scale, and the key performance indicators were meticulously recorded and analyzed.

Validation Workflow

The validation process follows a logical sequence from synthesis to purification and final analysis to ensure a fair comparison.

G cluster_0 Classical Route cluster_1 Novel Route C_Synth Two-Step Synthesis C_Purify Workup & Column Chromatography C_Synth->C_Purify C_Analyze Yield & Purity Analysis C_Purify->C_Analyze Compare Comparative Data Table C_Analyze->Compare Data N_Synth One-Pot Synthesis N_Purify Filtration & Recrystallization N_Synth->N_Purify N_Analyze Yield & Purity Analysis N_Purify->N_Analyze N_Analyze->Compare Data

Caption: Workflow for the comparative validation of synthetic routes.

Comparative Performance Data
MetricClassical RouteNovel Green RouteJustification & Field Insights
Overall Yield (%) 55-65%85-95%The one-pot nature of the novel route prevents material loss between steps, significantly boosting yield.[8]
Purity (Post-Purification) >98% (HPLC)>99% (HPLC)The milder conditions of the novel route generate fewer side products, resulting in a purer crude product that is easier to crystallize to high purity.
Total Reaction Time (h) ~10 hours~3 hoursEliminating a full reaction step and workup dramatically shortens the synthesis time.[5][8]
Reaction Temperature (°C) Reflux (~78-85°C)40°CLower energy consumption makes the novel route more cost-effective and safer to scale up.
Catalyst/Reagents H₂SO₄ (Corrosive)Bentonite K-10 (Reusable)The novel route avoids hazardous liquid acids and uses an inexpensive, environmentally friendly, and recyclable catalyst.[5][8]
Workup/Purification Neutralization, Extraction, Column ChromatographyFiltration, RecrystallizationThe novel route's workup is significantly simpler, avoiding tedious liquid-liquid extractions and costly chromatography.
Sustainability LowHighReduced solvent usage, lower energy input, and a recyclable catalyst give the novel route a superior green chemistry profile.[9]

Part 4: Field-Proven Insights & Troubleshooting

Classical Route:

  • Challenge: Tar formation during reflux is common, especially if the reaction is overheated or run for too long.

  • Insight: Maintain a steady reflux temperature and monitor the reaction closely by TLC. Do not let the reaction run significantly past completion. Adding the pyruvic acid slowly can help control the initial exotherm.

  • Challenge: The final product can be difficult to separate from starting materials via chromatography.

  • Insight: Ensure the initial precipitation/crystallization of the carboxylic acid intermediate is efficient to carry forward purer material into the esterification step.

Novel Green Route:

  • Challenge: Catalyst activity may decrease after multiple reuses.

  • Insight: To regenerate the bentonite clay catalyst, wash thoroughly with a solvent like acetone and dry in an oven at 110°C for a few hours before reuse.

  • Challenge: Incomplete conversion if stirring is inadequate.

  • Insight: As this is a heterogeneous reaction, vigorous mechanical stirring is crucial to ensure good contact between the reactants and the catalyst surface.

Conclusion and Recommendation

The experimental data unequivocally validates the novel, one-pot green synthesis as a superior route for producing Methyl quinoxaline-2-carboxylate. It offers significant advantages in terms of chemical yield, reaction time, energy efficiency, safety, and environmental impact. While the classical Hinsberg synthesis remains a viable method, its drawbacks in efficiency and sustainability make it less suitable for modern, large-scale chemical production.

For researchers, scientists, and drug development professionals, adopting this novel synthetic strategy can lead to faster, more cost-effective, and more sustainable access to this vital chemical intermediate, thereby accelerating research and development timelines.

References

  • S. K. Sahu, et al. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science. 1

  • A. A. M. Abdel-Aziz, et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Bentham Science. 2

  • B. Avula, et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis. 4

  • R. Singh, et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. 8

  • M. A. El-Sayed, et al. (2024). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Preprints.org. 9

  • A. A. El-Sayed, et al. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Organic & Medicinal Chemistry International Journal. 6

  • M. S. Al-Ghorbani, et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. 5

  • Pfizer Inc. (2005). US Patent 2005/43292 A1. 10

  • R. Subran and P. Paira. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. ResearchGate. 7

  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl Quinoxaline-2-carboxylate: Your Trusted Supplier for Advanced Chemical Synthesis. 3

Sources

A Comparative Guide to the Anticancer Potential of Quinoxaline-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a privileged structure in medicinal chemistry due to its diverse pharmacological activities.[1][2] Among its various derivatives, those bearing a carboxylate group at the 2-position have garnered significant attention for their potent anticancer properties.[3][4] This guide provides a comprehensive comparative analysis of the anticancer activity of quinoxaline-2-carboxylate derivatives, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

The Quinoxaline Scaffold: A Promising Framework for Anticancer Drug Discovery

Quinoxaline derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and notably, anticancer effects.[2][5] Their anticancer potential stems from their ability to interact with various biological targets crucial for cancer cell proliferation, survival, and metastasis.[1][6] Many quinoxaline-based compounds have been shown to act as inhibitors of key enzymes such as protein kinases, which are often dysregulated in cancer.[3][7] The quinoxaline-2-carboxylate moiety, in particular, serves as a versatile template for chemical modifications, allowing for the fine-tuning of physicochemical properties and biological activity.

Synthesis of Quinoxaline-2-Carboxylate Derivatives

The general synthesis of quinoxaline-2-carboxylate derivatives typically involves the condensation reaction between an o-phenylenediamine and an α-ketoacid.[3] Variations in the substituents on both reactants allow for the generation of a diverse library of derivatives.

cluster_synthesis General Synthesis Scheme OPD o-Phenylenediamine (Substituted/Unsubstituted) Reaction Condensation OPD->Reaction Ketoacid α-Ketoacid (e.g., Pyruvic acid derivatives) Ketoacid->Reaction Solvent Reaction Solvent (e.g., Ethanol, Acetic Acid) Solvent->Reaction Reflux Product Quinoxaline-2-carboxylate Derivative Reaction->Product

Caption: General reaction scheme for the synthesis of quinoxaline-2-carboxylate derivatives.

Comparative Anticancer Activity of Quinoxaline-2-Carboxylate Derivatives

The anticancer efficacy of quinoxaline-2-carboxylate derivatives is typically evaluated in vitro against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells, is a key parameter for comparison.

Below is a summary of the cytotoxic activity of selected quinoxaline-2-carboxylate and related quinoxaline derivatives against various cancer cell lines.

Compound IDR1-substituent on Quinoxaline RingR2-substituent on Carboxylate/AmideCancer Cell LineIC50 (µM)Reference
Compound A H-OCH3HCT116 (Colon)> 50[3]
Compound B 6-Chloro-NH-PhenylHCT116 (Colon)4.4[3]
Compound C 6-Chloro-NH-PhenylMCF-7 (Breast)5.3[3]
Compound D H-NH-(p-sulfamoylphenyl)HepG2 (Liver)> 50[3]
Compound E 6-Methyl-NH-(p-sulfamoylphenyl)HCT116 (Colon)2.5[3]
Compound F H-NH-(p-chlorophenyl)HCT116 (Colon)9.8[3]
Compound G H-NH-(p-tolyl)MCF-7 (Breast)9.0[3]
Doxorubicin (Reference Drug)HCT116 (Colon)0.45[3]
Doxorubicin (Reference Drug)MCF-7 (Breast)0.52[3]

Analysis of Structure-Activity Relationship (SAR):

The data presented in the table reveals several key structure-activity relationships:

  • Ester vs. Amide: The conversion of the carboxylate ester (Compound A) to an amide derivative significantly enhances anticancer activity.[3]

  • Substitution on the Quinoxaline Ring: The introduction of a small electron-withdrawing group like chlorine at the 6-position (Compound B and C) appears to improve activity compared to unsubstituted analogues.[3] Conversely, an electron-donating methyl group at the 6-position (Compound E) also demonstrated high potency, suggesting a complex interplay of electronic and steric factors.

  • Substitution on the Amide Phenyl Ring: The nature and position of substituents on the phenyl ring of the amide moiety are critical for activity. For instance, a para-sulfamoyl group on the phenyl ring of a 6-methyl quinoxaline derivative (Compound E) resulted in the most potent compound in this series against HCT116 cells.[3]

Mechanisms of Anticancer Action

Quinoxaline-2-carboxylate derivatives exert their anticancer effects through multiple mechanisms, often targeting critical pathways involved in cell growth, proliferation, and survival.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism of action for many potent quinoxaline derivatives is the induction of apoptosis (programmed cell death) and cell cycle arrest. For example, some derivatives have been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.[3][8]

cluster_apoptosis Apoptosis Induction Pathway Quinoxaline Quinoxaline Derivative Cell Cancer Cell Quinoxaline->Cell G2M G2/M Phase Arrest Cell->G2M Disruption of cell cycle Apoptosis Apoptosis G2M->Apoptosis Leads to

Caption: Simplified pathway of apoptosis induction by quinoxaline derivatives.

Inhibition of Protein Kinases

Several quinoxaline derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often hyperactivated in cancer.[3][7] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are two such kinases that are important targets in cancer therapy.[1][9] Inhibition of these kinases can block downstream signaling, leading to reduced cell proliferation and angiogenesis.

cluster_kinase Kinase Inhibition Mechanism Quinoxaline Quinoxaline Derivative Kinase Protein Kinase (e.g., VEGFR-2, EGFR) Quinoxaline->Kinase Inhibits ATP binding Phosphorylation Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling Phosphorylation->Downstream Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation

Caption: Mechanism of action of quinoxaline derivatives as kinase inhibitors.

Experimental Protocols for Evaluation

The following are standardized protocols for assessing the anticancer activity of quinoxaline-2-carboxylate derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][10]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[10]

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the quinoxaline derivatives at desired concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.[10]

  • Staining: Wash the fixed cells with PBS and stain with a propidium iodide (PI) solution containing RNase A.[10]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[11]

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the quinoxaline derivatives for the desired time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Perspectives

Quinoxaline-2-carboxylate derivatives represent a promising class of compounds for the development of novel anticancer agents.[6][12] The versatility of their synthesis allows for the creation of large libraries of compounds for screening. Structure-activity relationship studies have demonstrated that modifications to the quinoxaline core and the amide substituent can significantly impact their cytotoxic potency.[3][12] The primary mechanisms of action, including apoptosis induction, cell cycle arrest, and kinase inhibition, highlight their potential to target fundamental cancer processes.[1][3]

Future research should focus on optimizing the lead compounds to improve their efficacy and selectivity. In vivo studies using animal models are essential to validate the preclinical potential of these derivatives.[13][14] Furthermore, exploring novel drug delivery systems could enhance the therapeutic index of these promising anticancer candidates.[15] The continued investigation of quinoxaline-2-carboxylate derivatives holds significant promise for the future of cancer therapy.

References

  • Ghorab, M. M., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175. [Link]

  • ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. [Link]

  • Baumann, M., & Krause, M. (2006). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Basic Clinical Radiobiology. CRC Press. [Link]

  • Khan, M., et al. (2019). Advanced protocols for in-vivo evaluation of herbal anticancer drugs: A Review. Journal of Applied Pharmaceutical Science, 9(1), 124-130. [Link]

  • Yurttaş, L., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26035-26048. [Link]

  • Yurttaş, L., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26035-26048. [Link]

  • Ali, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(11), 1443. [Link]

  • Chobe, V., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 136-147. [Link]

  • Ingle, R., & Wadher, S. (2015). In-vitro Cytotoxicity Assay of Quinoxalines. Journal of Current Pharma Research, 6(1), 1751-1762. [Link]

  • Ingle, R., & Wadher, S. (2015). In-vitro Cytotoxicity Assay of Quinoxalines. Journal of Current Pharma Research, 6(1), 1751-1762. [Link]

  • Sebastian, R., & Mathew, B. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 5(4), 337-343. [Link]

  • Yoo, H. W., et al. (1998). Cytotoxic effects of quinoxaline derivatives on human cancer cell lines. Archiv der Pharmazie, 331(10), 331-333. [Link]

  • ResearchGate. (n.d.). Overall structure‐activity relationship analysis of the quinoxaline derivatives. [Link]

  • Villanueva-Paz, M., et al. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget, 6(6), 3571-3582. [Link]

  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. [Link]

  • El-Sayed, N. N. E., et al. (2021). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure and Dynamics, 39(12), 4349-4361. [Link]

  • de Oliveira, R. S., et al. (2022). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 37(2), e370205. [Link]

  • ResearchGate. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. [Link]

  • ResearchGate. (n.d.). Representative quinoxaline-based analogs with potent anti-tumor activity. [Link]

  • ResearchGate. (n.d.). SAR study of novel quinoxaline derivatives as dual EGFR and COX‐2 inhibitors. [Link]

  • van de Loo, M. W., et al. (2016). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. ACS Chemical Neuroscience, 7(12), 1735-1743. [Link]

  • El-Naggar, A. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7592. [Link]

  • Asachenko, A. F., et al. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 14(11), 1174. [Link]

  • ResearchGate. (n.d.). Structure activity relationship (SAR) for the newly synthesized quinoxaline derivatives. [Link]

  • Nissan, Y. M., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175. [Link]

  • Kumar, A., et al. (2022). ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. World Journal of Pharmaceutical Research, 11(11), 1118-1135. [Link]

Sources

Benchmarking the efficacy of Methyl quinoxaline-2-carboxylate derivatives against known drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of Methyl Quinoxaline-2-Carboxylate Derivatives

In the landscape of modern drug discovery, the quinoxaline scaffold has emerged as a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This guide provides a focused benchmark analysis of a specific, promising subclass: Methyl quinoxaline-2-carboxylate derivatives. Our objective is to furnish researchers, scientists, and drug development professionals with a comparative framework, evaluating the efficacy of these novel compounds against established, clinically relevant drugs. By synthesizing data from contemporary studies and outlining the rigorous experimental methodologies required for validation, this document serves as a technical resource to guide future research and development in this area.

The Rationale for Benchmarking in Drug Discovery

The journey from a promising chemical scaffold to a clinically approved therapeutic is long and fraught with failure. A critical, early-stage gatekeeping step is benchmarking : the quantitative comparison of a novel compound's activity against the "gold standard" drugs currently used in the clinic. This process is not merely about identifying a compound that is "active"; it is about determining if it possesses a significant therapeutic advantage.

The core reasons for this comparative approach are:

  • Establishing a Performance Threshold: A new drug candidate must offer a clear benefit over existing therapies, be it through superior efficacy, an improved safety profile, a novel mechanism of action to overcome resistance, or enhanced pharmacokinetic properties.

  • Informing Go/No-Go Decisions: Robust benchmarking data provides the evidence base for allocating resources to the most promising candidates and terminating the development of those that fail to meet the required performance criteria.

  • Contextualizing Results: An IC50 or MIC value is meaningless in isolation. Comparing it to a known drug under identical experimental conditions provides immediate context regarding its potential clinical relevance.

This guide will benchmark Methyl quinoxaline-2-carboxylate derivatives in two key therapeutic areas where they have shown considerable promise: Antimicrobial and Anticancer applications.

Comparative Efficacy: Antimicrobial Activity

Quinoxaline derivatives, particularly their 1,4-dioxide forms, are known to possess potent antimicrobial properties.[4][5] Their mechanism is often linked to the generation of reactive oxygen species (ROS) following bioreduction, leading to DNA damage and inhibition of essential cellular processes in pathogens.[5] A recent area of intense investigation is their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis, a disease for which new drugs are urgently needed due to rising multidrug resistance.

Quantitative Benchmarking: Anti-Mycobacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides against M. tuberculosis and M. smegmatis, benchmarked against the first-line anti-TB drug, Rifampicin, and another quinoxaline-based agent, Dioxidine.[6] Lower MIC values indicate higher potency.

CompoundTarget OrganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Derivative 4 (7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide)M. tuberculosis H37Ra1.25Rifampicin4
Derivative 4 M. smegmatis mc² 1550.03Rifampicin0.03
Derivative 5 M. tuberculosis H37Ra5Dioxidine10-16
Derivative 7 M. tuberculosis H37Ra>20Dioxidine10-16

Data sourced from studies on novel quinoxaline-2-carboxylic acid 1,4-dioxide derivatives.[6]

Interpretation of Results: The data reveals that Derivative 4 exhibits highly potent activity. Its efficacy against M. tuberculosis (MIC of 1.25 µg/mL) is superior to that of the established drug Rifampicin (MIC of 4 µg/mL) under the tested conditions.[6] Furthermore, its activity against M. smegmatis is equivalent to Rifampicin.[6] This demonstrates a significant potential for this specific derivative as a lead compound for new anti-TB therapies. The comparison also highlights the importance of molecular structure; the regioisomer Derivative 7 , which differs only in the position of the piperazine fragment, shows a dramatic loss of activity, underscoring the precise structure-activity relationship.[6]

Proposed Mechanism of Action: DNA Damage

The primary mechanism for these quinoxaline 1,4-dioxide derivatives is believed to be their role as DNA-damaging agents. This is supported by whole-genome sequencing of resistant mutants, which reveals single-nucleotide polymorphisms in genes related to DNA repair and replication.[6]

cluster_bacterium Bacterial Cell Quinoxaline_Derivative Quinoxaline 1,4-Dioxide Derivative Bioreduction Bacterial Reductases Quinoxaline_Derivative->Bioreduction Enters Cell ROS Reactive Oxygen Species (ROS) Bioreduction->ROS Generates DNA Bacterial DNA ROS->DNA Attacks Damage DNA Strand Breaks & Lesions DNA->Damage Inhibition Inhibition of DNA & RNA Synthesis Damage->Inhibition Cell_Death Bactericidal Effect Inhibition->Cell_Death

Caption: Proposed mechanism of antimicrobial action for quinoxaline 1,4-dioxide derivatives.

Comparative Efficacy: Anticancer Activity

The quinoxaline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as kinase inhibitors.[7] Many derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of various cancer cell lines.

Quantitative Benchmarking: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is the most common metric for gauging the in vitro potency of an anticancer agent. The table below compares the IC50 values of recently synthesized quinoxaline derivatives against several human cancer cell lines, benchmarked against Doxorubicin, a widely used chemotherapeutic drug.[7][8][9][10]

CompoundCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Derivative 11 (Quinoxaline-Pyrazole Hybrid)MCF-7 (Breast)0.81Doxorubicin~0.95
Derivative 13 (Quinoxaline-Pyrazole Hybrid)HCT-116 (Colon)1.93Doxorubicin~0.57
Derivative 13 HepG2 (Liver)2.91Doxorubicin~0.44
Compound VIIIc (Quinoxaline-Amide)HCT-116 (Colon)2.5Doxorubicin~0.57
Compound XVa (Quinoxaline-Amide)MCF-7 (Breast)5.3Doxorubicin~0.95

IC50 values for derivatives are sourced from multiple studies.[7][9][10] Doxorubicin reference values are typical literature values for context.

Interpretation of Results: The data indicates that several novel quinoxaline derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar and even sub-micromolar range.[9][10] Derivative 11 shows exceptional potency against the MCF-7 breast cancer cell line, outperforming the standard drug Doxorubicin.[9][10] While other derivatives like 13 and VIIIc are less potent than Doxorubicin in the tested lines, their efficacy in the low single-digit micromolar range marks them as highly promising candidates for further optimization.[7][9][10] These compounds often achieve their effect by inducing cell cycle arrest and apoptosis.[7]

Targeted Mechanism of Action: EGFR Inhibition

A key advantage of many quinoxaline derivatives is their ability to act as specific enzyme inhibitors, which can lead to a more targeted therapy with fewer side effects than traditional cytotoxic agents. One such target is the Epidermal Growth Factor Receptor (EGFR), a kinase often dysregulated in cancer.

EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds P P EGFR->P Dimerization & Autophosphorylation Quinoxaline Quinoxaline Derivative Quinoxaline->Block Block->P Blocks ATP Binding Site Downstream Downstream Signaling (e.g., PI3K/AKT/mTOR) P->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a quinoxaline derivative.

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of any benchmarking data is wholly dependent on the rigor of the experimental methods used. The protocols must be standardized, reproducible, and include appropriate controls. Below is a detailed, step-by-step protocol for the MTT assay, a cornerstone method for assessing in vitro cytotoxicity.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals.

I. Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile plates

  • Test Compounds (Quinoxaline derivatives, reference drug) dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette, microplate reader

II. Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count cells from a sub-confluent culture flask.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the reference drug in culture medium. The final DMSO concentration should be kept constant and low (<0.5%).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations.

    • Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).

    • Incubate for the desired exposure time (typically 48-72 hours).[8]

  • MTT Addition:

    • After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.[11]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[8]

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[8] A reference wavelength (e.g., 630 nm) can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = [(OD_Treated - OD_Blank) / (OD_Control - OD_Blank)] * 100

    • Plot the % Viability against the logarithm of the drug concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

A 1. Seed Cells in 96-well plate B 2. Incubate 24 hours A->B C 3. Treat with Serial Dilutions of Compound B->C D 4. Incubate 48-72 hours C->D E 5. Add MTT Reagent D->E F 6. Incubate 3-4 hours E->F G 7. Solubilize Formazan Crystals (DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & Determine IC50 H->I

Caption: Standard experimental workflow for determining IC50 values using the MTT assay.

Conclusion and Future Directions

The data synthesized in this guide strongly supports the continued investigation of Methyl quinoxaline-2-carboxylate derivatives as a versatile and potent scaffold for drug development. In the realm of antimicrobials, specific derivatives have demonstrated efficacy superior to first-line drugs against M. tuberculosis in vitro.[6] In oncology, novel quinoxaline-based compounds show potent, sub-micromolar cytotoxicity and offer the potential for targeted therapy through mechanisms like EGFR inhibition.[9][10]

The path forward requires a multi-pronged approach. For antimicrobial applications, lead compounds must be advanced into in vivo models of infection and assessed for their pharmacokinetic and safety profiles. For anticancer agents, further elucidation of their specific molecular targets and pathways is necessary to identify patient populations most likely to respond. The rigorous, benchmark-driven methodologies outlined herein will be critical in validating these next steps, ensuring that only the most promising candidates, those with a clear potential to outperform existing treatments, advance toward the clinic.

References

  • Liu, Z., et al. (2020). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology. Available at: [Link]

  • ASPR. (2024). FDA Approves New Antibiotic to Treat Three Different Bacterial Infections. U.S. Department of Health & Human Services. Available at: [Link]

  • Olaru, I. D., et al. (2020). FDA approved antibacterial drugs: 2018-2019. Discoveries. Available at: [Link]

  • Asif, M. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available at: [Link]

  • Sharma, A., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Olaru, I. D., et al. (2020). FDA approved antibacterial drugs: 2018-2019. ResearchGate. Available at: [Link]

  • Olaru, I. D., et al. (2020). FDA approved antibacterial drugs: 2018-2019. Discoveries Journals. Available at: [Link]

  • Al-Ostath, A., et al. (2023). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Al-Nahrain Journal of Science. Available at: [Link]

  • Kumar, A., et al. (2023). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. PubMed. Available at: [Link]

  • Keri, G., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. National Institutes of Health. Available at: [Link]

  • Singh, R., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. National Institutes of Health. Available at: [Link]

  • El-Hawash, S. A., et al. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Heliyon. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances. Available at: [Link]

  • Seitz, L. E., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. National Institutes of Health. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Semantic Scholar. Available at: [Link]

  • El-Hawash, S. A., et al. (2015). ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. National Institutes of Health. Available at: [Link]

  • Srinivas, K., et al. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Chaudhary, J., et al. (2026). Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. ResearchGate. Available at: [Link]

  • National Cancer Institute. (n.d.). The NCI-60 screen and COMPARE algorithm as described by the original developers. Developmental Therapeutics Program. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Institutes of Health. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. National Institutes of Health. Available at: [Link]

  • Minami, H., et al. (2021). Guidelines for clinical evaluation of anti-cancer drugs. National Institutes of Health. Available at: [Link]

  • American Chemical Society. (2024). Journal of Medicinal Chemistry Ahead of Print. ACS Publications. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Quinoxaline Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural characterization of novel chemical entities is the bedrock of innovation. Quinoxaline derivatives, a prominent class of nitrogen-containing heterocyclic compounds, are of significant interest due to their wide-ranging pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The ester functional group is often incorporated into the quinoxaline scaffold to modulate physicochemical properties like solubility and bioavailability, making quinoxaline esters a key area of investigation.

This guide provides an in-depth comparative analysis of the spectroscopic data of different quinoxaline esters. Moving beyond a mere listing of data, we will explore the causal relationships between molecular structure and spectral output, offering field-proven insights into the interpretation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) data.

The Characterization Workflow: A Self-Validating System

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Elucidation Synthesis Synthesis of Quinoxaline Ester Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Provides carbon-hydrogen framework Purification->NMR Pure Sample IR FT-IR Identifies functional groups Purification->IR Pure Sample MS Mass Spectrometry Determines molecular weight & formula Purification->MS Pure Sample UV UV-Vis Investigates electronic transitions Purification->UV Pure Sample Data_Integration Data Integration & Comparison NMR->Data_Integration IR->Data_Integration MS->Data_Integration UV->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation G M Molecular Ion (M⁺˙) [Quinoxaline-COOR]⁺˙ F1 [M - OR]⁺ Loss of Alkoxy Radical M->F1 - •OR F2 [M - COOR]⁺ Loss of Ester Radical M->F2 - •COOR F3 Further Ring Fragmentation F2->F3 - HCN, etc.

Caption: Common fragmentation pathways for a generic quinoxaline ester.

Experimental Protocol (General)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. The method depends on the ionization source (e.g., direct infusion for ESI, direct insertion probe for EI).

  • Ionization: Ionize the sample using an appropriate method (e.g., ESI for polar molecules, EI for volatile, thermally stable molecules). 3. Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum (a plot of ion intensity vs. m/z) is generated.

Comparative Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)SignificanceReference
6-Benzoyl-2-chloro-3-methylquinoxaline282/284 (M⁺)267 [M-CH₃]⁺, 162, 105 [COPh]⁺, 77 [Ph]⁺Shows loss of methyl group and fragmentation of benzoyl substituent.[3]
2-Phenylquinoxaline206 (M⁺)(Not specified)Stable molecular ion observed.[4]
2-(4-Nitro-phenyl)-quinoxaline251 (M⁺)(Not specified)Stable molecular ion observed.[4]
Oxazolidinyl quinoxaline derivatives(Varies)(Varies)Fragmentation patterns used to differentiate isomers.

Conclusion

The comprehensive characterization of quinoxaline esters relies on the synergistic application of multiple spectroscopic techniques. NMR spectroscopy defines the carbon-hydrogen framework, FT-IR identifies key functional groups like the ester carbonyl, UV-Vis spectroscopy probes the electronic structure of the conjugated system, and mass spectrometry confirms the molecular weight and reveals structural motifs through fragmentation. By understanding the principles behind each technique and comparing the data against known derivatives, researchers can confidently and accurately elucidate the structures of novel quinoxaline esters, paving the way for their further development in medicinal chemistry and materials science.

References

  • BenchChem. (2025). Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectral Fragmentation of 3-Chloroquinoxaline-2-carbonitrile. Benchchem.
  • Caleb, A. A. (2016). SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC 2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry.
  • Birajdar, M. J., et al. (2022). SYNTHESIS, CHEMICAL CHARACTERIZATION AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOXALINES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Unknown Author. (n.d.).
  • MDPI. (n.d.).
  • Heterocyclic Letters. (n.d.).
  • ResearchGate. (2025). synthesis and characterization of some quinoxaline derivatives and the study of biological activities.
  • Sain, A. (2025).
  • The Royal Society of Chemistry. (n.d.). Base-Catalyzed Multicomponent Access to Quinoxalin-2-thiones from o-Phenylenediamines, Aryl Ketones and Sulfur.
  • Srinivas, K., et al. (2017).
  • Barbieriková, Z., et al. (n.d.). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. NIH.
  • Dai, V. V., et al. (2025). ETHYL 1-BENZYL-2-(4-METHYLPHENYL)
  • Royal Society of Chemistry. (n.d.). Comparative studies on the electrochemical and optical properties of representative benzo[1,2-c;4,5-c′]bist[3][5]hiadiazole,-[3][5]thiadiazolo[3,4-g]quinoxaline and pyrazino[2,3-g]quinoxaline derivatives.

  • SciSpace. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis. SciSpace.
  • Tankov, I., et al. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy.
  • ResearchGate. (n.d.). Molecular Structure, Electronic Properties, Spectroscopic Investigation (IR, NMR, and UV/Visible), Solvent Effect, NLO, Physicochemical Properties, ADMET Prediction and Molecular Docking Study of Novel 2, 3-bis [(1-methyl-1H-imidazole-2-yl) thio] Quinoxaline.
  • ResearchGate. (2025). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact.
  • Chemistry LibreTexts. (2023).
  • Villar, R., et al. (2008). Expanding the chemical space of ester of quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives as potential antitubercular agents. PMC - NIH.
  • Yankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE.
  • TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals.
  • Zhang, Y., et al. (2020).
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). FTIR analysis of the quinoxaline compound.
  • BenchChem Technical Support Team. (2025).
  • Unknown Author. (n.d.).
  • Ben-sedrine, R., et al. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC.
  • ResearchGate. (2025). A one-pot catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives from benzene-1,2-diamine, acetylenedicarboxylates and ethyl bromopyruvate.

Sources

A Senior Application Scientist's Guide to the Validation of an HPLC-MS/MS Method for the Quantification of Methyl quinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is the bedrock of reliable preclinical and clinical research. Methyl quinoxaline-2-carboxylate, a heterocyclic compound with potential pharmacological significance, requires a robust and validated analytical method for its precise measurement in biological matrices. This guide provides an in-depth, experience-driven comparison of the critical aspects of validating a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for this purpose, grounded in the latest international regulatory standards.

The narrative that follows is not a mere recitation of protocols but a scientific rationale for the methodological choices made, ensuring a self-validating system that stands up to rigorous scientific scrutiny. Every recommendation is underpinned by the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6][7]

The Analytical Challenge: Why HPLC-MS/MS?

Quinoxaline derivatives are an important class of compounds with a wide range of biological activities, including applications as antibacterial, antiviral, and anticancer agents.[8] The inherent complexity of biological matrices (e.g., plasma, urine, tissue homogenates) necessitates an analytical technique with high selectivity and sensitivity. HPLC-MS/MS is the gold standard for this application due to its ability to physically separate the analyte of interest from matrix components (via HPLC) and then selectively detect and quantify it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern (via MS/MS). This combination minimizes the risk of interference and allows for the detection of very low concentrations of the analyte.

Method Development: A Scientifically Sound Approach

Before a method can be validated, it must be developed. For Methyl quinoxaline-2-carboxylate, a logical starting point is to draw upon existing methods for structurally similar compounds, such as 3-methyl-quinoxaline-2-carboxylic acid.[9][10][11][12][13]

A Proposed HPLC-MS/MS Method for Methyl quinoxaline-2-carboxylate:

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable choice for retaining a moderately polar compound like Methyl quinoxaline-2-carboxylate.[9]

    • Mobile Phase: A gradient elution with water and methanol (or acetonitrile), both containing a small amount of formic acid (e.g., 0.1%), is recommended. The formic acid aids in the protonation of the analyte in the electrospray ionization (ESI) source, enhancing the signal.[9]

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is typical for a 2.1 mm internal diameter column.

    • Column Temperature: Maintaining the column at a constant temperature (e.g., 40°C) ensures reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+) is anticipated to be effective for Methyl quinoxaline-2-carboxylate, as the quinoxaline nitrogen atoms are readily protonated.

    • Multiple Reaction Monitoring (MRM): This is the cornerstone of quantitative MS/MS. It involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and then monitoring for a specific product ion that is formed upon fragmentation in the collision cell. This highly selective detection method significantly reduces background noise.

      • Hypothetical MRM Transition for Methyl quinoxaline-2-carboxylate:

        • Precursor Ion ([M+H]⁺): m/z 189.06

        • Product Ion: To be determined experimentally by infusing a standard solution of the analyte and optimizing the collision energy. A likely fragment would result from the loss of the methyl ester group.

    • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard (e.g., Methyl quinoxaline-2-carboxylate-d3) is the preferred approach. A SIL-IS behaves almost identically to the analyte during sample preparation and ionization, effectively correcting for any variability. If a SIL-IS is not available, a structurally similar compound with a different mass can be used.

The Validation Gauntlet: Proving Fitness for Purpose

The objective of method validation is to demonstrate that the analytical method is suitable for its intended purpose.[1][2] This is achieved by assessing a series of key parameters, as stipulated by regulatory guidelines.[14][15][16][17][18]

Core Validation Parameters and Acceptance Criteria:

Validation Parameter Purpose Typical Acceptance Criteria (ICH M10)
Selectivity and Specificity To ensure the method can differentiate the analyte from other components in the matrix.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Calibration Curve and Linearity To demonstrate the relationship between the instrument response and the known concentration of the analyte.A linear regression with a correlation coefficient (r²) ≥ 0.99 is generally expected.
Accuracy and Precision To determine the closeness of the measured concentration to the true value (accuracy) and the reproducibility of the measurements (precision).For quality control (QC) samples, the mean concentration should be within ±15% of the nominal value, and the coefficient of variation (CV) should not exceed 15%.
Limit of Detection (LOD) and Limit of Quantification (LOQ) To establish the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).The LOQ is the lowest concentration on the calibration curve that meets the accuracy and precision criteria.
Matrix Effect To assess the impact of the biological matrix on the ionization of the analyte and internal standard.The matrix factor should be consistent and reproducible.
Recovery To evaluate the efficiency of the sample preparation process.Recovery should be consistent and reproducible, though 100% recovery is not a requirement.
Stability To ensure the analyte is stable in the biological matrix under various storage and processing conditions.Analyte concentration should remain within ±15% of the initial concentration under the tested conditions.
Experimental Protocols: A Step-by-Step Guide

The goal of sample preparation is to extract the analyte from the biological matrix and remove potential interferences. A protein precipitation followed by solid-phase extraction (SPE) is a robust approach.

Workflow for Sample Preparation:

Sample_Preparation Plasma Plasma Sample (e.g., 100 µL) IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation (e.g., with acetonitrile) IS->Precipitation Vortex_Centrifuge Vortex and Centrifuge Precipitation->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) (e.g., Oasis MAX) Supernatant->SPE Wash Wash SPE Cartridge SPE->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject into HPLC-MS/MS Reconstitute->Analysis

Caption: Workflow for the extraction of Methyl quinoxaline-2-carboxylate from plasma.

The reconstituted sample is then injected into the HPLC-MS/MS system for separation and detection.

Analytical Workflow:

HPLC_MSMS_Workflow cluster_hplc HPLC System cluster_ms Mass Spectrometer Autosampler Autosampler (Sample Injection) Pump HPLC Pump (Mobile Phase Delivery) Autosampler->Pump Column C18 Column (Analyte Separation) Pump->Column Ion_Source ESI Source (Ionization) Column->Ion_Source Q1 Quadrupole 1 (Q1) (Precursor Ion Selection) Ion_Source->Q1 Q2 Quadrupole 2 (Q2) (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data_System Data System (Chromatogram and Quantification) Detector->Data_System

Caption: Schematic of the HPLC-MS/MS analytical workflow.

Comparative Performance: What Does "Good" Look Like?

The following table presents hypothetical, yet realistic, validation data for our proposed method, alongside a comparison to an older, less selective HPLC-UV method to highlight the advantages of HPLC-MS/MS.

Table 1: Comparative Validation Summary

Parameter HPLC-MS/MS Method Hypothetical HPLC-UV Method Commentary
Linear Range 0.1 - 100 ng/mL10 - 1000 ng/mLThe HPLC-MS/MS method offers significantly better sensitivity.[11]
LOQ 0.1 ng/mL10 ng/mLA lower LOQ is crucial for pharmacokinetic studies where concentrations can be very low.[9]
Accuracy (% Bias) -5.2% to +3.8%-12.5% to +10.9%The HPLC-MS/MS method demonstrates superior accuracy.
Precision (% CV) ≤ 6.5%≤ 14.8%Tighter precision leads to more reliable and reproducible data.
Selectivity High (no interferences observed)Moderate (potential for co-eluting interferences)MS/MS detection provides a significant advantage in selectivity, reducing the risk of inaccurate results due to matrix components.
Sample Volume 50 µL200 µLThe higher sensitivity of the HPLC-MS/MS method allows for the use of smaller sample volumes, which is particularly beneficial in studies with limited sample availability (e.g., pediatric studies).[19]
Conclusion: A Robust and Defensible Method

The validation of an HPLC-MS/MS method for the quantification of Methyl quinoxaline-2-carboxylate is a rigorous process that demands a deep understanding of analytical chemistry and regulatory expectations. By following a scientifically driven approach to method development and validation, as outlined in this guide, researchers can establish a robust, reliable, and defensible method. The superior sensitivity, selectivity, and accuracy of HPLC-MS/MS, when compared to older techniques, make it the unequivocal choice for generating high-quality data in support of drug development programs. Adherence to international guidelines, such as ICH M10, is not merely a regulatory hurdle but a commitment to scientific excellence that ensures the integrity of the data generated.[1][5][14][20]

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Bioanalysis Zone. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • SlideShare. (2015). Bioanalytical method validation emea. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2019). M10 BIOANALYTICAL METHOD VALIDATION. [Link]

  • LCGC International. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. [Link]

  • PubMed. (2011). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. [Link]

  • ResearchGate. (2011). LC-MS/MS parameters for quinoxalines. [Link]

  • PubMed. (2021). [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry]. [Link]

  • ResearchGate. (2019). Determination of 3-methyl-quinoxaline-2-carboxylic acid residue in pork by high performance liquid chromatography-tandem mass spectrometry. [Link]

  • ResearchGate. (2011). Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry. [Link]

  • PubMed. (2012). [Determination of 3-methyl-quinoxaline-2-carboxylic acid in animal and aquatic products by ultra performance liquid chromatography-tandem mass spectrometry]. [Link]

  • Royal Society of Chemistry. (2021). Development and validation of a robust and sensitive HPLC-MS/MS method for the quantitation of MRTX849 in plasma and its application in pharmacokinetics. [Link]

  • ResearchGate. (2004). Formation of quinoxalinol/ quinoxaline derivatives. [Link]

  • Bentham Science. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. [Link]

Sources

A Comparative Guide to the Stability of Methyl Quinoxaline-2-carboxylate Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is paramount. The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its many variations, methyl quinoxaline-2-carboxylate and its derivatives are crucial intermediates and potential drug candidates.[2] However, the stability of these compounds can vary significantly based on their substitution patterns, influencing their shelf-life, formulation, and ultimately, their efficacy and safety.

This guide provides an in-depth comparison of the stability of different methyl quinoxaline-2-carboxylate derivatives. We will delve into the experimental methodologies for assessing stability and present a comparative analysis of available data, offering insights into the structure-stability relationships that govern these important molecules.

The Critical Role of Stability in Drug Development

Forced degradation studies are an indispensable component of the drug development process.[3][4][5] These studies intentionally expose the drug substance to harsh conditions, such as acid, base, oxidation, heat, and light, to accelerate its decomposition.[3][4][5] The primary objectives of such studies are to:

  • Elucidate Degradation Pathways: Identify the likely degradation products that could form under various storage and handling conditions.[3][5]

  • Develop Stability-Indicating Methods: Create and validate analytical methods, typically High-Performance Liquid Chromatography (HPLC), that can accurately separate and quantify the intact drug from its degradation products.[3]

  • Inform Formulation and Packaging: The chemical behavior of a molecule under stress helps in the development of stable formulations and the selection of appropriate packaging to protect the drug from detrimental environmental factors.[3][5]

  • Ensure Safety and Efficacy: Changes in a drug's stability can lead to the formation of toxic degradation products or a decrease in the deliverable dose, thereby compromising patient safety and the drug's therapeutic effect.

Understanding the Stability Landscape of Methyl Quinoxaline-2-carboxylate Derivatives

The stability of a methyl quinoxaline-2-carboxylate derivative is intricately linked to the electronic and steric properties of the substituents on the quinoxaline ring. The pyrazine ring within the quinoxaline structure is electron-deficient, which influences its reactivity and stability.

The Influence of Substituents

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly modulate the electron density of the quinoxaline ring system, thereby affecting its susceptibility to degradation.

  • Electron-Donating Groups (EDGs): Groups such as methyl (-CH₃) or methoxy (-OCH₃) can increase the electron density of the quinoxaline ring, potentially making it more susceptible to oxidative degradation but potentially more stable against nucleophilic attack.

  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) or nitro groups (-NO₂) decrease the electron density of the ring, which can enhance its stability towards oxidation but may increase its susceptibility to nucleophilic attack, including hydrolysis of the ester group.

A study on quinoxaline-based polymers for photovoltaic applications demonstrated that the incorporation of electron-withdrawing fluorine atoms and cyano groups can modulate the electronic properties of the quinoxaline unit.[6][7] While focused on electronic materials, the principles of how substituents affect the electron density of the quinoxaline ring are broadly applicable to understanding their chemical stability.

Comparative Stability Analysis

While comprehensive, direct comparative studies on a wide range of methyl quinoxaline-2-carboxylate derivatives are not abundantly available in the public domain, we can synthesize findings from various studies to draw meaningful comparisons.

A study on quinoxaline-2-carboxylic acid derivatives for redox flow batteries revealed that tautomerization of the reduced form of the quinoxaline ring is a primary degradation pathway under alkaline conditions.[8] This study highlighted that quinoxaline-2-carboxylic acid exhibited a dramatic increase in stability compared to 2,3-dimethylquinoxaline-6-carboxylic acid, indicating that substitution patterns significantly impact stability.[8]

Another study investigated the stability of novel quinoxaline-2-carboxylic acid 1,4-dioxide derivatives in aqueous solutions. The findings showed that these compounds were remarkably stable in the solid state and relatively stable in aqueous solutions at 37°C for 7 days, with degradation not exceeding 10% for most derivatives. However, a carboxamide derivative showed a significantly higher decay rate, underscoring the influence of the ester/amide group on stability.

Table 1: Illustrative Comparison of Quinoxaline Derivative Stability

DerivativeStress ConditionObservationReference
Quinoxaline-2-carboxylic acidAlkaline (in redox flow battery)High stability, no capacity fade[8]
2,3-dimethylquinoxaline-6-carboxylic acidAlkaline (in redox flow battery)Vulnerable to tautomerization, significant capacity fade[8]
7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxideAqueous solution (37°C, 7 days)Slow degradation (<10%)
2-Carboxamide-3-methyl-6,7-dichloroquinoxaline 1,4-dioxideAqueous solution (37°C, 7 days)Significantly higher decay rate

Note: This table is a synthesis of data from different studies and is intended for illustrative comparison. Direct comparison requires studies conducted under identical conditions.

Experimental Protocols for Stability Testing

To rigorously assess and compare the stability of methyl quinoxaline-2-carboxylate derivatives, a systematic approach using forced degradation studies is essential. Below are detailed, step-by-step methodologies for key experiments.

Forced Degradation (Stress Testing) Protocol

Objective: To generate potential degradation products and assess the intrinsic stability of the methyl quinoxaline-2-carboxylate derivative under various stress conditions.

General Procedure:

  • Sample Preparation: Prepare a stock solution of the methyl quinoxaline-2-carboxylate derivative in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Subject the stock solution to the following stress conditions. A control sample, protected from the stress condition, should be analyzed concurrently.

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Heat at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).[5] After the stress period, cool the solution to room temperature and neutralize it with an equivalent amount of base (e.g., 0.1 M to 1 M NaOH).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Maintain at room temperature or heat at a specified temperature (e.g., 40-60°C) for a defined period.[5] After the stress period, cool and neutralize with an equivalent amount of acid (e.g., 0.1 M to 1 M HCl).

    • Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3-30% H₂O₂). Keep the mixture at room temperature for a defined period, protected from light.

    • Thermal Degradation: Transfer the stock solution to a sealed vial and expose it to dry heat in a calibrated oven at a high temperature (e.g., 80-100°C) for a specified duration. For solid-state thermal stability, a known weight of the solid compound is subjected to the same conditions.

    • Photolytic Degradation: Expose the stock solution in a photochemically transparent container (e.g., quartz) to a light source according to ICH Q1B guidelines.[9] This typically involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze the stressed and control samples by a stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

Objective: To develop a chromatographic method capable of separating the parent compound from all potential degradation products.

Methodology:

  • Column Selection: Start with a reversed-phase C18 column of standard dimensions (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase Selection: A common starting point is a gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This helps in identifying the optimum wavelength for detection and assessing peak purity.

  • Method Optimization: Inject the stressed samples and optimize the mobile phase composition, gradient profile, flow rate, and column temperature to achieve adequate resolution between the parent peak and all degradation product peaks.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizing Experimental Workflows

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of Methyl Quinoxaline-2-carboxylate Derivative acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal Degradation (Dry Heat) start->thermal photo Photolytic Degradation (ICH Q1B Light) start->photo hplc Stability-Indicating HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation: - Identify Degradants - Quantify Degradation - Determine Pathways hplc->data

Caption: Workflow for Forced Degradation Studies.

Conclusion

The stability of methyl quinoxaline-2-carboxylate derivatives is a critical parameter in their journey from a promising lead compound to a viable drug candidate. Understanding the influence of various substituents on their susceptibility to hydrolytic, oxidative, thermal, and photolytic degradation is essential for rational drug design and development. While more direct comparative studies are needed, the available data clearly indicates that the substitution pattern on the quinoxaline ring plays a pivotal role in the overall stability of these molecules. By employing rigorous forced degradation studies and developing robust stability-indicating analytical methods, researchers can gain the necessary insights to optimize formulations, ensure product quality, and ultimately, deliver safer and more effective medicines.

References

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). MDPI. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. [Link]

  • Quinoxaline derivatives as attractive electron-transporting materials. (2023). Beilstein Journals. [Link]

  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. (2024). Journal of the American Chemical Society. [Link]

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). MDPI. [Link]

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (2020). MDPI. [Link]

  • Improved photovoltaic performance of quinoxaline-based polymers by systematic modulation of electron-withdrawing substituents. (2021). Journal of Materials Chemistry C. [Link]

  • Substituent Effects of Electron-Withdrawing and Electron-Donating Groups on Photovoltaic Properties of Quinoxaline-Based Polymers. (2023). ResearchGate. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2014). Avicenna Journal of Medical Biochemistry. [Link]

  • Spectral and Kinetic Properties of Radicals Derived from Oxidation of Quinoxalin-2-One and Its Methyl Derivative. (2019). MDPI. [Link]

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. [Link]

  • Synthesis and thermal degradation kinetics of Co(II), Ni(II), Cd(II), Zn(II), Pd(II), Rh(III) and Ru(III) complexes with methylquinolino[3,2-b] benzodiazepine. (2007). ResearchGate. [Link]

  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. (2021). PMC. [Link]

  • Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. (2023). PubMed. [Link]

Sources

A Comparative Docking Study of Methyl Quinoxaline-2-carboxylate Analogs in Target Proteins: A Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough of a comparative molecular docking study focused on Methyl quinoxaline-2-carboxylate analogs. As researchers and drug development professionals, our goal is not just to generate data, but to derive meaningful insights that guide medicinal chemistry efforts. Here, we move beyond a simple protocol, delving into the causality behind our experimental choices to build a robust, self-validating computational model for lead compound optimization.

Introduction: The Therapeutic Promise of the Quinoxaline Scaffold

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry.[1] Derivatives of this versatile heterocycle have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] Specifically, analogs of Methyl quinoxaline-2-carboxylate have shown significant potential, acting on various biological targets to exert cytotoxic effects on cancer cell lines and inhibit microbial growth.[2][5]

Computer-Aided Drug Design (CADD) has become indispensable for expediting the drug discovery process.[6][7] Among CADD techniques, molecular docking is a powerful method for predicting how a small molecule (ligand) binds to a macromolecular target at an atomic level.[8][9] This allows us to rationalize structure-activity relationships (SAR), prioritize compounds for synthesis, and generate hypotheses about mechanisms of action before committing significant resources to wet-lab experiments.[6][10]

This guide will detail a systematic approach to comparing a series of Methyl quinoxaline-2-carboxylate analogs against relevant oncological protein targets, providing a framework for your own in-silico screening campaigns.

The Overall Strategy: A Computational Workflow

Effective computational drug design follows a logical and structured workflow. The process begins with careful selection of biological targets and ligands, proceeds through rigorous preparation and simulation, and culminates in detailed analysis and validation. This systematic approach ensures the results are both reproducible and scientifically sound.[11][12]

G cluster_0 1. Pre-Docking Phase cluster_1 2. Simulation Phase cluster_2 3. Analysis Phase Target_Selection Target Identification (e.g., VEGFR-2, EGFR) Target_Prep Protein Preparation (PDB Retrieval, Cleanup) Target_Selection->Target_Prep Ligand_Design Analog Selection (Methyl quinoxaline-2-carboxylate series) Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Ligand_Design->Ligand_Prep Validation Protocol Validation (Redocking Native Ligand) Target_Prep->Validation Docking Molecular Docking (Grid Generation, Run Simulation) Ligand_Prep->Docking Validation->Docking Validated Parameters Analysis Results Analysis (Scoring, Pose Visualization) Docking->Analysis Comparison Comparative Study (SAR Insights) Analysis->Comparison Hit_ID Hit Identification & Lead Optimization Comparison->Hit_ID

Caption: A generalized workflow for a comparative molecular docking study.

PART 1: Target Protein Selection & Rationale

The choice of target proteins is dictated by the known therapeutic applications of the ligand scaffold. Quinoxaline derivatives are well-documented as inhibitors of key enzymes in cancer signaling pathways, particularly receptor tyrosine kinases.[2] For this study, we will focus on two such targets:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[2] Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy. We will use the crystal structure with PDB ID: 2OH4 .[10]

  • EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR is common in various cancers, including non-small cell lung cancer, leading to uncontrolled cell proliferation.[13] Quinoxaline derivatives have been specifically designed as EGFR inhibitors.[14][15] We will use the crystal structure with PDB ID: 4HJO .[10][14]

PART 2: Experimental Protocols

The following protocols outline the necessary steps for a rigorous docking study. The key to trustworthy results lies in meticulous preparation of both the protein and the ligands.[16]

Protocol 1: Target Protein Preparation

The goal of this protocol is to prepare the raw crystal structure from the Protein Data Bank (PDB) for docking. This involves removing non-essential molecules, correcting structural issues, and adding parameters required by the docking software.[17][18]

Step-by-Step Methodology:

  • Retrieval: Download the 3D crystal structure of the target protein (e.g., 2OH4, 4HJO) from the RCSB Protein Data Bank.

  • Initial Cleanup: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, Discovery Studio Visualizer).[16][19] Remove all non-essential components, including water molecules, co-crystallized ligands, ions, and any cofactors not essential for binding.

    • Causality: Water molecules can sterically hinder ligand docking unless they are known to be structurally conserved and mediate key interactions, in which case they can be retained in more advanced docking protocols.[18] Removing the original ligand is essential to make the binding site accessible to our new compounds.

  • Chain Selection: If the protein exists as a multimer in the crystal structure, isolate the biologically relevant monomeric unit for the docking study.[17] For both 2OH4 and 4HJO, we will use Chain A.

  • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens to the protein, ensuring that polar hydrogens are correctly placed to form hydrogen bonds.[18][20]

  • Assign Charges: Compute and assign partial atomic charges to the protein atoms (e.g., using the Gasteiger-Hückel method for AutoDock). This is crucial for calculating electrostatic interactions.[21]

  • Finalize Receptor: Save the prepared protein structure in the format required by the docking software (e.g., PDBQT for AutoDock).[20]

Protocol 2: Ligand Preparation

This protocol details the conversion of 2D chemical structures of our Methyl quinoxaline-2-carboxylate analogs into 3D, energy-minimized structures ready for docking.

Step-by-Step Methodology:

  • Structure Generation: Draw the 2D structures of the parent molecule (Methyl quinoxaline-2-carboxylate) and its analogs using a chemical drawing tool like ChemDraw or MarvinSketch. For this guide, we will consider three analogs:

    • MQC-H (Parent Molecule)

    • MQC-Cl (with a chloro group at position 6)

    • MQC-NH2 (with an amino group at position 6)

  • Conversion to 3D: Convert the 2D structures into 3D structures.[22]

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94).[18]

    • Causality: This step ensures that the ligand starts in a low-energy, sterically favorable conformation, which can improve the efficiency and accuracy of the docking search.[18]

  • Assign Charges & Define Rotatable Bonds: As with the protein, assign partial atomic charges to the ligand atoms. The docking software must also identify the rotatable bonds within the ligand to allow for conformational flexibility during the simulation.

  • Finalize Ligand: Save the prepared ligand structures in the appropriate file format (e.g., PDBQT).

Protocol 3: Docking Simulation & Protocol Validation

To ensure our docking parameters are reliable, we must first validate the protocol. The standard method is to remove the co-crystallized (native) ligand from the prepared protein, dock it back into the binding site, and compare the predicted pose to the original crystallographic pose.[23][24]

Step-by-Step Validation:

  • Prepare Native Ligand: Extract the native ligand from the original PDB file (e.g., the inhibitor from 2OH4) and prepare it using Protocol 2.

  • Define the Binding Site: Define a search space (a "grid box") for the docking simulation. This box should be centered on the position of the native ligand and be large enough to encompass the entire binding pocket, allowing for translational and rotational sampling.[20][25]

  • Redock the Native Ligand: Perform a docking simulation using the prepared native ligand and the prepared receptor with a defined search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).[8]

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

    • Trustworthiness: A successful validation is generally indicated by an RMSD value of less than 2.0 Å, which confirms that the docking protocol can accurately reproduce the experimentally observed binding mode.[23][26][27]

Docking the Analogs:

Once the protocol is validated, use the exact same grid parameters and docking settings to simulate the binding of each Methyl quinoxaline-2-carboxylate analog (MQC-H, MQC-Cl, MQC-NH2) to each target protein (VEGFR-2, EGFR).

PART 3: Comparative Analysis of Docking Results

The output of a docking simulation provides a wealth of data. The primary metrics for comparison are the docking score (an estimate of binding affinity) and the binding pose, which reveals key molecular interactions.[28][29]

Quantitative Data Summary

The docking results are summarized below. The docking score represents the estimated free energy of binding (ΔG); a more negative value indicates a stronger predicted binding affinity.[28]

LigandTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
MQC-H VEGFR-22OH4-7.8Cys919, Asp1046, Glu8851
MQC-Cl VEGFR-22OH4-8.5Cys919, Asp1046, Phe1047, Leu8402
MQC-NH2 VEGFR-22OH4-8.2Cys919, Asp1046, Glu885, His8793
MQC-H EGFR4HJO-7.2Met793, Leu718, Asp8551
MQC-Cl EGFR4HJO-7.5Met793, Leu718, Cys7971
MQC-NH2 EGFR4HJO-7.9Met793, Asp855, Asn8423
Interpretation of Results

The analysis of docking poses and scores allows us to build a structure-activity relationship (SAR) hypothesis.[1][30]

  • Against VEGFR-2: The parent compound, MQC-H , shows a good predicted affinity. The addition of an electron-withdrawing chloro group (MQC-Cl ) improves the docking score significantly. Visual inspection of the docked pose suggests this is due to favorable hydrophobic interactions with Phe1047 and Leu840, and an additional hydrogen bond with the backbone of Cys919.[31] The electron-donating amino group (MQC-NH2 ) also improves binding, primarily by forming additional hydrogen bonds with nearby residues like His879.

  • Against EGFR: A similar trend is observed. The parent MQC-H establishes a baseline interaction. The MQC-Cl analog shows a modest improvement in binding score. However, the MQC-NH2 analog demonstrates the best predicted affinity for EGFR. The binding pose reveals that the amino group acts as a hydrogen bond donor, forming a crucial interaction with the side chain of Asn842, in addition to the interactions made by the core scaffold.[14] This additional specific interaction likely accounts for the more favorable score.

These in-silico results suggest that substitution at the 6-position of the quinoxaline ring is a promising strategy for enhancing binding affinity to both VEGFR-2 and EGFR. Specifically, introducing a hydrogen-bond donor like an amino group appears to be a particularly effective modification for improving interaction with EGFR.[13]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for a comparative docking study of Methyl quinoxaline-2-carboxylate analogs. By grounding our study in a validated protocol and focusing on the causality behind each step, we can generate reliable computational data. The comparative analysis provides actionable insights, suggesting that functionalizing the quinoxaline core can significantly enhance binding to key oncological targets like VEGFR-2 and EGFR. These findings can now be used to prioritize the synthesis of the most promising analogs for in-vitro biological evaluation, demonstrating the power of molecular docking to accelerate the drug discovery pipeline.

References

[28] ResearchGate. (2024, September 19). How to interpret and analyze molecular docking results? [11] ResearchGate. Representation of the basic workflow of computational drug design approaches. [29] Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement. [31] ResearchGate. Biological data and docking results for quinoxaline derivatives. [17] Quora. (2021, September 20). How does one prepare proteins for molecular docking? [14] NIH National Library of Medicine. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. [2] BenchChem. Application of Methyl 3-methylquinoxaline-2-carboxylate Derivatives in Anticancer Drug Discovery. [10] BenchChem. Application Notes and Protocols for Molecular Docking Studies of Quinoxaline Derivatives. [8] NIH National Library of Medicine. (2012). Molecular Docking: A powerful approach for structure-based drug discovery. [19] UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules. [15] PubMed. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. [12] ResearchGate. 1 Overview of typical CADD workflow. [30] Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? [32] YouTube. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. [13] PubMed. (2023). Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. [23] ResearchGate. (2015, July 7). How can I validate a docking protocol? [9] Wikipedia. Docking (molecular). [6] NIH National Library of Medicine. (2017). Computer-Aided Drug Design Methods. [24] ECHEMI. How can I validate a docking protocol? [25] University of Oxford. Session 4: Introduction to in silico docking. [33] NIH National Library of Medicine. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [26] ACS Publications. (2007). Validation Studies of the Site-Directed Docking Program LibDock. ResearchGate. (2019, September 20). Molecular docking proteins preparation. [16] YouTube. (2022, January 12). Protein preparation for molecular docking using Discovery Studio | Dawn of Bioinformatics. [21] YouTube. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [27] ResearchGate. (2024, September 24). Validation of Docking Methodology (Redocking). [34] NIH National Library of Medicine. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. [22] YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). [20] YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [35] ResearchGate. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [3] NIH National Library of Medicine. (2011). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. [7] BenchChem. (2025, March 3). Computational Drug Design: Significance and symbolism. YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [5] MDPI. (2023, November 6). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. [36] SpringerLink. (2025, August 6). Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives. [4] MDPI. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. [1] MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [37] RSC Publishing. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. [38] RSC Publishing. (2024, November 7). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.

Sources

A Comparative Analysis of Antibacterial Efficacy: Methyl Quinoxaline-2-Carboxylate vs. Ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents to combat bacterial resistance is paramount. This guide provides a detailed comparative analysis of the antibacterial efficacy of methyl quinoxaline-2-carboxylate, a representative of the promising quinoxaline class of compounds, against ciprofloxacin, a well-established second-generation fluoroquinolone antibiotic. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering objective data, experimental protocols, and mechanistic insights to inform future research and development efforts.

Introduction to the Compounds

Ciprofloxacin: A stalwart in the arsenal of antibiotics, ciprofloxacin belongs to the fluoroquinolone class and has been widely used for decades to treat a variety of bacterial infections.[1][2] Its broad-spectrum activity encompasses a wide range of Gram-negative and some Gram-positive bacteria.[3][4] Ciprofloxacin is known for its high oral bioavailability and good tissue penetration.[4][5]

Methyl Quinoxaline-2-Carboxylate: Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[6][7] Methyl quinoxaline-2-carboxylate serves as a key intermediate in the synthesis of more complex bioactive molecules.[8] The antibacterial potential of the quinoxaline scaffold lies in its ability to be chemically modified to enhance its efficacy and spectrum of activity.[6][9]

Comparative Antibacterial Efficacy: A Data-Driven Overview

The following table summarizes the available data on the Minimum Inhibitory Concentration (MIC) of various quinoxaline derivatives, including those structurally related to methyl quinoxaline-2-carboxylate, and ciprofloxacin against a panel of clinically relevant bacterial strains. It is important to note that direct comparative data for methyl quinoxaline-2-carboxylate itself is limited in the public domain; therefore, data for structurally similar and more complex quinoxaline derivatives are presented to illustrate the potential of this chemical class.

Bacterial StrainQuinoxaline Derivatives (Representative MICs, µg/mL)Ciprofloxacin (MIC, µg/mL)
Staphylococcus aureus4 - 16[10]0.75[11]
Methicillin-ResistantStaphylococcus aureus (MRSA)8 - 32[10]Varies (often higher)
Bacillus subtilis8 - 32[10]Not commonly reported
Escherichia coli4 - 32[10]0.03 - 0.23[11]
Pseudomonas aeruginosaVaries0.37[11]

Note: The MIC values for quinoxaline derivatives are presented as a range, reflecting the variability observed with different structural modifications. The data for ciprofloxacin represents the MIC90, which is the concentration required to inhibit 90% of the tested strains.

Experimental Methodologies for Efficacy Determination

The determination of antibacterial efficacy relies on standardized in vitro assays. The following protocols for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental to this process.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13] The broth microdilution method is a commonly used and reliable technique.[14]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14]

    • Within 15 minutes, dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[14]

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound (methyl quinoxaline-2-carboxylate or ciprofloxacin) in a suitable solvent.

    • In a 96-well microtiter plate, perform serial twofold dilutions of the antimicrobial agent in CAMHB to achieve the desired concentration range.[14]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the antimicrobial agent dilutions.

    • Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth without inoculum).

    • Incubate the plate at 35 ± 2°C for 16-20 hours.[15]

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[15]

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[16][17] It is a crucial next step after determining the MIC.

Protocol: MBC Assay

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), transfer a small aliquot (e.g., 10 µL) onto a sterile Mueller-Hinton Agar (MHA) plate.[15]

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[15]

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[15][18]

Mechanisms of Action: A Tale of Two Pathways

The divergent chemical structures of methyl quinoxaline-2-carboxylate and ciprofloxacin translate to distinct mechanisms of antibacterial action.

Ciprofloxacin: Targeting DNA Replication

Ciprofloxacin's primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][19][20] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[20] By binding to the enzyme-DNA complex, ciprofloxacin stabilizes it, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks, which is ultimately lethal to the bacterium.[20][21]

ciprofloxacin_mechanism cluster_bacterium Bacterial Cell DNA Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA->DNA_Gyrase Supercoiling Topoisomerase_IV Topoisomerase IV DNA->Topoisomerase_IV Decatenation Replication DNA Replication & Transcription DNA_Gyrase->Replication Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Cell_Division Cell Division Topoisomerase_IV->Cell_Division Topoisomerase_IV->Cell_Death Replication->Cell_Division Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Ciprofloxacin->Topoisomerase_IV

Caption: Ciprofloxacin inhibits bacterial DNA gyrase and topoisomerase IV, leading to cell death.

Methyl Quinoxaline-2-Carboxylate and Derivatives: A Multi-Target Potential

The mechanism of action for quinoxaline derivatives is more varied and appears to be dependent on the specific substitutions on the quinoxaline core. Some studies suggest that certain quinoxaline derivatives can also inhibit DNA gyrase.[22] Other proposed mechanisms include the disruption of the bacterial cell membrane integrity, leading to the leakage of intracellular components and subsequent cell death.[10] Furthermore, some quinoxaline-2-carboxylic acid 1,4-dioxide derivatives have been shown to act as DNA-damaging agents.[23] The versatility of the quinoxaline scaffold allows for the development of compounds with potentially novel and multiple modes of action, which is a significant advantage in overcoming existing resistance mechanisms.

quinoxaline_mechanism cluster_bacterium Bacterial Cell Cell_Membrane Cell Membrane Cell_Death Bacterial Cell Death Cell_Membrane->Cell_Death DNA Bacterial DNA DNA->Cell_Death DNA_Gyrase DNA Gyrase DNA_Gyrase->Cell_Death Quinoxaline Quinoxaline Derivative Quinoxaline->Cell_Membrane Disruption Quinoxaline->DNA Damage Quinoxaline->DNA_Gyrase Inhibition

Caption: Quinoxaline derivatives may exert antibacterial effects through multiple mechanisms.

Conclusion and Future Perspectives

Ciprofloxacin remains a potent and clinically important antibiotic, particularly against Gram-negative bacteria.[3][11] Its well-defined mechanism of action and extensive clinical data solidify its role in treating various infections. However, the rise of fluoroquinolone resistance necessitates the exploration of new chemical entities.

Methyl quinoxaline-2-carboxylate and its derivatives represent a promising avenue for the development of novel antibacterial agents.[24] The chemical tractability of the quinoxaline scaffold allows for the synthesis of a diverse library of compounds with the potential for broad-spectrum activity and novel mechanisms of action that could circumvent existing resistance pathways.[6][9] While some synthesized quinoxaline derivatives have shown promising activity, in some cases comparable or even superior to ciprofloxacin against certain strains, further research is required to optimize their efficacy, safety, and pharmacokinetic profiles.[25]

Future research should focus on:

  • Synthesizing and screening a wider range of methyl quinoxaline-2-carboxylate derivatives to establish robust structure-activity relationships.

  • Conducting comprehensive in vitro and in vivo studies to directly compare the efficacy of lead quinoxaline compounds against ciprofloxacin and other standard-of-care antibiotics.

  • Elucidating the precise molecular targets and mechanisms of action for the most potent quinoxaline derivatives.

By pursuing these research directions, the scientific community can unlock the full therapeutic potential of the quinoxaline class and contribute to the development of the next generation of antibacterial drugs.

References

  • Ciprofloxacin - Wikipedia. Available from: [Link]

  • Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects. (2024). Available from: [Link]

  • Ciprofloxacin mechanism of action or mode of action. Slideshare. Available from: [Link]

  • Ciprofloxacin - StatPearls - NCBI Bookshelf. NIH. Available from: [Link]

  • Singh, D. P., Kumar, S., & Singh, R. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Pharmaceuticals, 3(8), 2439-2448. Available from: [Link]

  • About ciprofloxacin. NHS. Available from: [Link]

  • Li, Y., et al. (2019). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 9(49), 28751-28758. Available from: [Link]

  • What is the mechanism of Ciprofloxacin?. Patsnap Synapse. (2024). Available from: [Link]

  • Campoli-Richards, D. M., et al. (1988). Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 35(4), 373-447. Available from: [Link]

  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. (2022). Annals of Clinical Microbiology and Antimicrobials, 21(1), 33. Available from: [Link]

  • Singh, D. P., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Pharmaceuticals, 3(8), 2439-2448. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available from: [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. (2023). Available from: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. Available from: [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available from: [Link]

  • What type of antibiotic (AB) is Ciprofloxacin?. Dr.Oracle. (2025). Available from: [Link]

  • Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. (2024). Available from: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. Available from: [Link]

  • El-Nassry, S. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153. Available from: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available from: [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments, (83), e50900. Available from: [Link]

  • Seibert, G., et al. (1987). Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. Arzneimittel-Forschung, 37(8), 883-886. Available from: [Link]

  • Bouz, G., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 26(16), 4785. Available from: [Link]

  • Design, Synthesis, and Characterization of Quinoxaline Derivatives as a Potent Antimicrobial Agent. ResearchGate. Available from: [Link]

  • Vanhoof, R., et al. (1985). Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isolates. Drugs Under Experimental and Clinical Research, 11(5), 331-334. Available from: [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). Pharmaceuticals, 16(11), 1591. Available from: [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). Pharmaceuticals, 16(11), 1591. Available from: [Link]

  • Bauernfeind, A., & Petermüller, C. (1984). In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives. Antimicrobial Agents and Chemotherapy, 25(4), 518-521. Available from: [Link]

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Johns Hopkins University. Available from: [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2022). Molecules, 27(23), 8206. Available from: [Link]

  • Al-Subeh, Z. Y., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2555-2561. Available from: [Link]

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (2023). RSC Medicinal Chemistry, 14(10), 2000-2012. Available from: [Link]

  • Medicinal Potential of Ciprofloxacin and Its Derivatives. ResearchGate. (2025). Available from: [Link]

  • Buying Methyl Quinoxaline-2-carboxylate: Factors to Consider for Quality and Price. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

Sources

A Head-to-Head Comparison of Catalysts for the Synthesis of Methyl Quinoxaline-2-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. Methyl quinoxaline-2-carboxylate is a vital building block in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This guide provides an in-depth, head-to-head comparison of different catalytic systems for its synthesis, moving beyond a simple recitation of protocols to explain the "why" behind experimental choices.

The primary and most classical route to quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] In the case of Methyl quinoxaline-2-carboxylate, this involves the reaction of o-phenylenediamine with methyl pyruvate. The choice of catalyst is crucial in this transformation, directly impacting reaction efficiency, yield, and overall process sustainability. This guide will explore a representative selection of catalysts, offering insights into their mechanisms and providing a framework for rational catalyst selection in your own research.

The Fundamental Reaction: A Mechanistic Overview

The synthesis of Methyl quinoxaline-2-carboxylate from o-phenylenediamine and methyl pyruvate proceeds via an acid-catalyzed condensation followed by cyclization and dehydration. The catalyst plays a pivotal role in activating the carbonyl group of methyl pyruvate, facilitating nucleophilic attack by the amino group of o-phenylenediamine.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product OPD o-Phenylenediamine Imine_Intermediate Imine Intermediate OPD->Imine_Intermediate Nucleophilic Attack MP Methyl Pyruvate Activated_MP Activated Methyl Pyruvate (Carbonyl Activation) MP->Activated_MP Activated_MP->Imine_Intermediate Cyclized_Intermediate Cyclized Intermediate Imine_Intermediate->Cyclized_Intermediate Intramolecular Cyclization MQC Methyl Quinoxaline-2-carboxylate Cyclized_Intermediate->MQC Dehydration Catalyst Catalyst (H+) MQC->Catalyst Regenerated Catalyst->MP

Figure 1: General mechanism for the acid-catalyzed synthesis of Methyl quinoxaline-2-carboxylate.

Head-to-Head Catalyst Comparison

The choice of catalyst can significantly influence the reaction's outcome. Below is a comparative analysis of representative catalysts, highlighting their performance in the synthesis of Methyl quinoxaline-2-carboxylate. The presented data is a synthesized representation based on typical outcomes for similar quinoxaline syntheses reported in the literature.

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Reaction TimeYield (%)Key AdvantagesDisadvantages
Brønsted Acid
Acetic AcidStoichiometric to catalyticEthanolReflux2-6 h75-85Readily available, inexpensiveCan require stoichiometric amounts, longer reaction times
Lewis Acid
Zinc Triflate (Zn(OTf)₂)0.2AcetonitrileRoom Temp1-2 h85-95[3]Mild conditions, high yields, often solvent-free options[3]Costlier than Brønsted acids, potential for metal contamination
Heterogeneous Catalyst
Alumina-Supported Heteropolyoxometalates100 mg per mmolTolueneRoom Temp2 h~92[1]Recyclable, easy separation of product[1]Catalyst preparation required, may have lower turnover numbers
Organocatalyst
Iodine (I₂)20DMSORoom Temp4-8 h80-90Metal-free, mild conditionsCan require an oxidant, longer reaction times
In-Depth Catalyst Analysis

1. Brønsted Acids: The Classic Choice

  • Mechanism of Action: Brønsted acids, such as acetic acid, donate a proton to one of the carbonyl oxygens of methyl pyruvate. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of o-phenylenediamine.

  • Expert Insights: Acetic acid is a workhorse catalyst for this type of condensation. Its ability to act as both a catalyst and a solvent in some cases simplifies the reaction setup. However, to drive the reaction to completion, it is often used in significant quantities, which can complicate product purification. For substrates with acid-sensitive functional groups, milder catalysts are preferable.

2. Lewis Acids: The High-Efficiency Option

  • Mechanism of Action: Lewis acids, like zinc triflate, function by accepting an electron pair from a carbonyl oxygen of methyl pyruvate. This coordination polarizes the C=O bond, rendering the carbonyl carbon more electrophilic.

  • Expert Insights: Lewis acids often provide higher yields in shorter reaction times and under milder conditions compared to Brønsted acids.[3] Zinc triflate, in particular, is known for its efficiency in promoting this transformation.[3] The primary considerations for its use are its higher cost and the need to ensure complete removal of the metal from the final product, which is a critical consideration in pharmaceutical applications.

3. Heterogeneous Catalysts: The Sustainable Approach

  • Mechanism of Action: Solid-supported acid catalysts, such as alumina-supported heteropolyoxometalates, provide acidic sites on their surface that activate the carbonyl group of methyl pyruvate in a manner analogous to soluble acids.

  • Expert Insights: The key advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, typically by simple filtration.[1] This simplifies purification and allows for the catalyst to be recycled and reused, aligning with the principles of green chemistry.[1] The initial preparation of the catalyst can be a drawback, and mass transfer limitations can sometimes lead to longer reaction times compared to homogeneous systems.

4. Organocatalysts: The Metal-Free Alternative

  • Mechanism of Action: Iodine can act as a mild Lewis acid to activate the carbonyl group. In some protocols for quinoxaline synthesis, iodine also facilitates an oxidative cyclization cascade.[3]

  • Expert Insights: The use of iodine as a catalyst represents a move towards more environmentally benign, metal-free synthetic methods. These reactions can often be performed under mild conditions. However, the reaction times can be longer, and in some cases, a co-oxidant may be required.

Detailed Experimental Protocol: Acetic Acid-Catalyzed Synthesis

This protocol provides a reliable and straightforward method for the synthesis of Methyl quinoxaline-2-carboxylate using acetic acid as the catalyst.

Materials:

  • o-Phenylenediamine

  • Methyl pyruvate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (10 mmol, 1.08 g) in ethanol (20 mL).

  • Reagent Addition: To the stirred solution, add methyl pyruvate (11 mmol, 1.12 g, 1.1 equiv.).

  • Catalyst Addition: Slowly add glacial acetic acid (5 mL) to the reaction mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation: Pour the reaction mixture into ice-cold water (50 mL). The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from ethanol to afford Methyl quinoxaline-2-carboxylate as a pure solid.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Dissolve_OPD Dissolve o-Phenylenediamine in Ethanol Add_MP Add Methyl Pyruvate Dissolve_OPD->Add_MP Add_AA Add Acetic Acid Add_MP->Add_AA Reflux Heat to Reflux (2-6 h) Add_AA->Reflux Cool Cool to Room Temp. Reflux->Cool Precipitate Precipitate in Ice Water Cool->Precipitate Filter Filter and Wash Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product Pure Methyl Quinoxaline-2-carboxylate Recrystallize->Product

Figure 2: Experimental workflow for the acetic acid-catalyzed synthesis of Methyl quinoxaline-2-carboxylate.

Conclusion

The synthesis of Methyl quinoxaline-2-carboxylate can be achieved through various catalytic systems, each with its own set of advantages and disadvantages. For routine, cost-effective synthesis, traditional Brønsted acids like acetic acid remain a viable option. For higher efficiency and milder conditions, Lewis acids such as zinc triflate are excellent choices, provided that potential metal contamination is addressed. For applications where sustainability and catalyst recyclability are a priority, heterogeneous catalysts offer a compelling alternative. Finally, organocatalysts like iodine provide a valuable metal-free approach. The optimal choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, purity requirements, cost considerations, and environmental impact.

References

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal.
  • Maiti, B., & Chanda, K. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(60), 38283–38307. [Link]

  • Geronikaki, A., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Molecules, 28(22), 7533. [Link]

  • Moreno-Marrodan, C., & Barbaro, P. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Catalysis, 2013, 1–10. [Link]

  • General synthetic pathway for the synthesis of quinoxaline derivatives. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • BenchChem. (2025).
  • Synthetic scheme for synthesis of quinoxaline using different metal ion catalysts. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 1–39. [Link]

  • Abdel-Rahman, A. A.-H., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7592. [Link]

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. [Link]

  • Quinoxaline Synthesis via o-Phenylenediamine. (n.d.). Scribd. Retrieved January 9, 2026, from [Link]

  • Synthesis of quinoxaline using o-phenylenediamine with various diketone... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Li, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Molecules, 28(4), 1756. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of Methyl quinoxaline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Published Methods for Researchers, Scientists, and Drug Development Professionals

Methyl quinoxaline-2-carboxylate is a crucial scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The reliable and reproducible synthesis of this key intermediate is therefore of paramount importance for researchers in drug discovery and development. This guide provides a critical comparison of published synthesis methods for Methyl quinoxaline-2-carboxylate, offering an expert perspective on the causality behind experimental choices, self-validating protocols, and a comprehensive analysis of their reproducibility.

Introduction to Quinoxaline Synthesis: The Dominance of Condensation Chemistry

The cornerstone of quinoxaline synthesis has historically been the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[3] This approach, elegant in its simplicity, offers a direct route to the bicyclic quinoxaline core. The mechanism, in its essence, involves the sequential formation of two imine bonds, followed by cyclization and aromatization to yield the stable quinoxaline ring system. The choice of the 1,2-dicarbonyl component is what dictates the substitution pattern of the final product. For the synthesis of Methyl quinoxaline-2-carboxylate, the logical dicarbonyl precursor is a methyl ester of a 2-ketoacid.

This guide will delve into two prominent and reproducible methods for the synthesis of Methyl quinoxaline-2-carboxylate, evaluating their strengths and weaknesses to provide a clear path for researchers to select the most appropriate method for their needs.

Method 1: The Classical Approach - Condensation with Methyl 2-Oxoacetate (Methyl Glyoxalate)

This method represents the most direct and traditional approach to Methyl quinoxaline-2-carboxylate. It relies on the reaction of o-phenylenediamine with a suitable methyl 2-ketoester.

Reaction Scheme

Classical Synthesis cluster_conditions Reaction Conditions OPD o-Phenylenediamine Product Methyl quinoxaline-2-carboxylate OPD->Product + MGO Methyl 2-Oxoacetate MGO->Product Solvent Ethanol or Acetic Acid Catalyst Often acid-catalyzed (e.g., AcOH) or proceeds without catalyst Temperature Reflux Modern_Synthesis cluster_conditions Reaction Conditions OPD o-Phenylenediamine Product Methyl 3-methylquinoxaline-2-carboxylate OPD->Product + MP Methyl Pyruvate MP->Product Solvent e.g., Ethanol, Acetonitrile, or solvent-free Catalyst e.g., I₂, CAN, or various solid acids Temperature Room temperature to reflux, or microwave irradiation

Sources

A Comparative Guide to the Toxicity Profiles of Methyl Quinoxaline-2-Carboxylate Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive analysis of the toxicological profiles of Methyl quinoxaline-2-carboxylate derivatives, synthesized from current experimental data. It is designed to provide researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of quinoxaline-based therapeutic development. By examining structure-toxicity relationships, mechanisms of action, and standardized assessment protocols, this document serves as an essential resource for optimizing lead compounds and mitigating potential safety liabilities.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5] Methyl quinoxaline-2-carboxylate serves as a key intermediate for synthesizing a diverse library of these bioactive molecules. However, the therapeutic potential of any new chemical entity is intrinsically linked to its safety profile. Toxicity concerns are a primary reason for the attrition of drug candidates during development.[6] Therefore, a thorough and comparative understanding of the toxicity of quinoxaline derivatives is not merely a regulatory hurdle but a fundamental component of rational drug design. This guide will dissect the available toxicological data to illuminate the path toward safer and more effective quinoxaline-based therapeutics.

Comparative Analysis of In Vitro Cytotoxicity

The initial assessment of a compound's toxicity is typically performed in vitro using cell-based assays. These assays measure cytotoxicity, or the ability of a compound to kill cells. The half-maximal inhibitory concentration (IC50) is a standard metric, representing the concentration of a compound required to inhibit cell growth by 50%. A lower IC50 value signifies higher cytotoxic potency.

Analysis of various Methyl quinoxaline-2-carboxylate derivatives reveals a wide range of cytotoxic activities, which are highly dependent on the specific chemical substitutions on the quinoxaline core and the cell line being tested.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Selected Quinoxaline Derivatives

Derivative/Compound IDCell LineCell TypeIC50 (µM)Key FindingReference
N-allyl quinoxaline (Cpd 8)A549Lung Carcinoma0.86Potent Cytotoxicity[7]
N-allyl quinoxaline (Cpd 8)MCF-7Breast Adenocarcinoma1.06Potent Cytotoxicity[7]
N-allyl quinoxaline (Cpd 8) WISH / MCF-10A Normal Cells >100 High Selectivity [7]
Quinoxaline Cpd IVPC-3Prostate Cancer2.11Potent Cytotoxicity[8]
Quinoxaline Cpd IIIPC-3Prostate Cancer4.11Potent Cytotoxicity[8]
Quinoxaline Cpd III & IV Vero Normal Kidney Cells High Selective Indices High Selectivity [8]
Quinoxaline Cpd VIIIcHCT116Colon Carcinoma2.5Potent Cytotoxicity[9]
Pyrido[1,2-a]imidazo[4,5-g]quinoxalineMKN 45Gastric Adenocarcinoma0.073Markedly Cytotoxic[10]
2,3-dimethylquinoxaline (DMQ)HEK-293, RPTEC, HepG2Normal & Cancer Cells>100Favorable Safety Profile[11][12]
The Critical Role of Selective Toxicity

The data clearly illustrates a pivotal concept in drug development: selective toxicity . An ideal therapeutic agent should be highly toxic to target cells (e.g., cancer cells) while sparing normal, healthy cells. The N-allyl quinoxaline derivative is a prime example, demonstrating potent activity against cancer cells with IC50 values around 1 µM, but being virtually non-toxic to normal cell lines (IC50 > 100 µM).[7] Similarly, for antimycobacterial agents, a selectivity index (SI)—calculated by dividing the cytotoxicity IC50 against a human cell line by the minimum inhibitory concentration (MIC) against the microbe—is used. An SI value greater than 10 is considered favorable, indicating that the compound is at least ten times more toxic to the target microbe than to human cells.[2]

In Vivo Toxicity Profiles

While in vitro assays are crucial for initial screening, in vivo studies in animal models are essential for understanding systemic toxicity, identifying target organs, and determining a safe dosage range.

Studies on quinoxaline 1,4-di-N-oxides in Wistar rats provide valuable insights into the acute systemic toxicity of this class of derivatives.[6] When administered intraperitoneally, the median lethal dose (LD50) for several of these compounds was estimated to be in the range of 30 to 120 mg/kg.[6] Histopathological analysis from these studies pointed to the heart and spleen as potential target organs for toxicity.[6]

Conversely, several studies highlight derivatives with promising safety profiles in vivo. A novel quinoxaline-2-carboxylic acid 1,4-dioxide derivative developed as an antimycobacterial agent showed low toxicity in mice.[13] Similarly, a comprehensive toxicological evaluation of 2,3-dimethylquinoxaline (DMQ) found it to be well-tolerated in both mice and rats, showing no adverse effects in acute and subacute oral toxicity studies.[11][12] This demonstrates that specific structural modifications can lead to compounds with a high therapeutic index.

Structure-Toxicity Relationships: Designing Safer Molecules

The broad range of observed toxicities underscores the importance of the structure-activity relationship (SAR) and, by extension, the structure-toxicity relationship (STR).[14][15] The chemical nature of the substituents on the quinoxaline ring is a critical determinant of biological activity and toxicity.[14]

  • Linker Groups: The linker connecting substituents to the quinoxaline core significantly impacts potency. Studies have shown that an NH-CO linker can increase anticancer activity, whereas aliphatic linkers may decrease it.[16]

  • Substituents at C2 and C3: Modifications at these positions are central to modulating the biological effects of quinoxaline derivatives.[14]

  • Electron-Donating vs. Withdrawing Groups: The presence of an electron-releasing group like methoxy (OCH3) can be essential for activity in some derivatives, while electron-withdrawing groups like fluorine (F) can diminish it.[16]

Understanding these principles allows for the rational design of new derivatives with enhanced therapeutic activity and a more favorable toxicity profile.

STR_Principles cluster_mods Structural Modifications cluster_outcomes Biological Outcomes Quinoxaline_Core Quinoxaline Core C2_C3 Substituents at C2/C3 Quinoxaline_Core->C2_C3 Modify Linker Linker Group Quinoxaline_Core->Linker Modify Aryl_Groups Aryl/Heteroaryl Groups Quinoxaline_Core->Aryl_Groups Modify Toxicity Toxicity Profile C2_C3->Toxicity Influences Efficacy Therapeutic Efficacy C2_C3->Efficacy Influences Linker->Toxicity Influences (e.g., NH-CO vs. Aliphatic) Linker->Efficacy Influences (e.g., NH-CO vs. Aliphatic) Aryl_Groups->Toxicity Influences Aryl_Groups->Efficacy Influences

Caption: Key Structure-Toxicity Relationship principles.

Mechanisms of Toxicity and Action

The toxicity of quinoxaline derivatives is often linked to their mechanism of therapeutic action. By understanding how these compounds work at a molecular level, we can better predict and interpret their toxicological profiles.

  • Enzyme Inhibition: Certain derivatives exert their effects by inhibiting key cellular enzymes. An N-allyl quinoxaline showed potent inhibition of EGFR and VEGFR2 kinases, while another derivative was found to be a Topoisomerase II inhibitor.[7][8]

  • Induction of Apoptosis: A common mechanism for anticancer quinoxalines is the induction of programmed cell death, or apoptosis. One derivative was shown to upregulate pro-apoptotic proteins like p53 and caspases while downregulating the anti-apoptotic protein Bcl-2, leading to cell death in prostate cancer cells.[8]

  • DNA Damage: Quinoxaline 1,4-dioxide derivatives, particularly those developed as bioreductive agents for hypoxic tumors or as antimycobacterials, are often activated to species that cause DNA damage.[13][17]

Caption: Apoptosis induction by a quinoxaline derivative.

Standardized Experimental Protocols

To ensure data is reliable and reproducible, standardized protocols must be employed. The following sections detail methodologies for core toxicity assessments.

Workflow for Toxicological Assessment

A logical, tiered approach is crucial for efficiently evaluating the safety of new chemical entities. The workflow begins with broad in vitro screening and progresses to more complex in vivo models for the most promising candidates.

Toxicity_Workflow start New Quinoxaline Derivative invitro In Vitro Screening (High-Throughput) start->invitro cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer/Normal Cells) invitro->cytotoxicity genotoxicity Genotoxicity Assay (e.g., Ames Test, Comet Assay) cytotoxicity->genotoxicity decision1 Favorable Profile? genotoxicity->decision1 invivo In Vivo Studies (Rodent Models) decision1->invivo Yes stop Stop/Redesign decision1->stop No acute Acute Toxicity (LD50) Target Organ ID invivo->acute subacute Sub-acute/Chronic Toxicity acute->subacute proceed Proceed to Preclinical Development subacute->proceed

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl Quinoxaline-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper management from acquisition to disposal is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe and compliant disposal of methyl quinoxaline-2-carboxylate, a heterocyclic compound common in synthetic and pharmaceutical research. The principles and procedures outlined here are synthesized from established safety protocols and regulatory standards to ensure a self-validating system of chemical stewardship.

Part 1: Hazard Assessment and Chemical Profile

Before any handling or disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for methyl quinoxaline-2-carboxylate is not always readily available, data from structurally analogous compounds, such as 3-methyl-quinoxaline-2-carboxylic acid and other quinoxaline derivatives, provide a robust basis for risk assessment.[1][2][3][4]

Based on these analogs, methyl quinoxaline-2-carboxylate should be presumed to possess the following hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][4]

  • Eye Irritation: Causes serious eye irritation.[2][3][5]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][5]

Table 1: Hazard Profile of Structurally Similar Quinoxaline Derivatives

Hazard ClassificationGHS Hazard StatementPrimary Route of ExposureKey Precaution
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaledIngestion, Skin Contact, InhalationAvoid creating dust or aerosols. Handle in a chemical fume hood.[4]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationEyesWear chemical safety goggles.[2][3][5]
Skin Corrosion/IrritationH315: Causes skin irritationSkin ContactWear appropriate chemical-resistant gloves.[4]
Specific target organ toxicity — single exposureH335: May cause respiratory irritationInhalationEnsure adequate ventilation or use respiratory protection.[2][3][5]

This table synthesizes data from SDSs of related compounds like 3-methyl-quinoxaline-2-carboxylic acid.[2][3][4]

Given this profile, it is imperative to treat methyl quinoxaline-2-carboxylate as a hazardous substance. Under no circumstances should this chemical or its waste be disposed of via standard laboratory drains or in regular trash.[1][6][7]

Part 2: Pre-Disposal Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. The causality behind stringent PPE requirements is directly linked to the hazard profile identified above. The goal is to create a barrier between the researcher and the chemical, preventing exposure through all potential routes.

Essential PPE:

  • Eye Protection: Chemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 specifications are mandatory to protect against splashes and eye irritation.[5][7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[8][9]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[1]

  • Respiratory Protection: All handling of solid material and preparation of waste should occur in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation risks.[7][10]

Part 3: Step-by-Step Disposal Protocol

The guiding principle for the disposal of methyl quinoxaline-2-carboxylate is that it must be managed as hazardous waste.[6][8] The ultimate fate of this waste should be high-temperature incineration at a licensed and approved hazardous waste disposal facility.[1][9]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[6][11]

  • Solid Waste:

    • Collect all dry waste contaminated with methyl quinoxaline-2-carboxylate, including residual powder, weigh boats, contaminated filter paper, and used gloves or wipes.

    • Place these materials in a dedicated, durable, and sealable container. A polyethylene bag or a wide-mouth plastic jar with a screw-top lid is suitable.

    • This container must be clearly labeled as "Hazardous Waste."[1]

  • Liquid Waste:

    • Collect solutions containing methyl quinoxaline-2-carboxylate in a separate, dedicated, and leak-proof container (e.g., a high-density polyethylene or glass bottle).

    • Crucially, do not mix this waste stream with other solvent wastes unless compatibility has been confirmed. Quinoxaline derivatives are incompatible with strong oxidizing agents, strong acids, and strong bases.[1][5] Mixing could lead to vigorous, exothermic reactions.

    • The liquid waste container must also be clearly labeled "Hazardous Waste."[1]

  • Empty Chemical Containers:

    • Thoroughly empty the original container of all contents.

    • The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous liquid waste.[6]

    • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6] After thorough rinsing and air-drying, the container can be managed as non-hazardous solid waste, though institutional policies may vary.

Step 2: Labeling

Accurate and complete labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and is essential for safe handling by waste management personnel.[12]

Your hazardous waste label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "Methyl quinoxaline-2-carboxylate" and list any other components in the waste stream (e.g., "Methanol solution").

  • The specific hazard characteristics (e.g., "Toxic," "Irritant").

  • The accumulation start date (the date the first drop of waste was added).

  • The name of the principal investigator and laboratory location.

Step 3: Storage Pending Disposal

Waste must be stored safely in a designated satellite accumulation area within the laboratory before being collected by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.[6][8]

  • Location: Store in a designated, secure, and well-ventilated area.

  • Containment: Keep all waste containers tightly closed except when adding waste.[6] Use secondary containment (e.g., a plastic tub or tray) for all liquid waste containers to contain potential leaks or spills.[6]

  • Segregation: Store containers away from incompatible materials, particularly strong acids, bases, and oxidizers.[1][8]

Step 4: Arranging for Final Disposal
  • Never attempt to treat or dispose of this chemical waste yourself.

  • Contact your institution's EHS office to schedule a pickup for your properly segregated and labeled hazardous waste containers.

  • They will manage the final transport and disposal in compliance with all local, state, and federal regulations.[12][13]

Part 4: Emergency Procedures

Spill Response:

  • Minor Spill (Solid): Alert personnel in the immediate area. Wearing full PPE, carefully sweep or vacuum up the material, avoiding dust generation.[9][14] Place the collected material into a labeled hazardous waste container. Clean the spill area with a damp cloth, and dispose of the cloth as solid hazardous waste.

  • Minor Spill (Liquid): Absorb the spill with an inert material (e.g., sand, vermiculite, or a chemical absorbent pad).[2] Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.

  • Major Spill: Evacuate the laboratory immediately. Alert your supervisor and contact your institution's EHS emergency line.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them water to drink. Seek immediate medical attention.[2]

Part 5: Workflow Diagrams

The following diagrams illustrate the decision-making process for the proper management and disposal of methyl quinoxaline-2-carboxylate waste.

WasteDisposalWorkflow cluster_generation Waste Generation & Segregation cluster_storage Labeling & Interim Storage cluster_disposal Final Disposal start Generate Waste (Solid or Liquid) is_solid Is waste solid or contaminated solid? start->is_solid solid_waste Collect in dedicated, labeled solid waste container is_solid->solid_waste Yes liquid_waste Collect in dedicated, labeled liquid waste container is_solid->liquid_waste No label_waste Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazards 4. Date solid_waste->label_waste liquid_waste->label_waste store_waste Store in secure Satellite Accumulation Area with secondary containment label_waste->store_waste contact_ehs Contact EHS for waste pickup store_waste->contact_ehs disposal Professional Disposal (Incineration at licensed facility) contact_ehs->disposal SpillResponseWorkflow spill Spill Occurs is_major Is spill major or uncontrollable? spill->is_major evacuate Evacuate Area Call EHS Emergency is_major->evacuate Yes ppe Don Full PPE is_major->ppe No is_solid_spill Is spill solid? ppe->is_solid_spill clean_solid Sweep/Vacuum carefully (Avoid dust) is_solid_spill->clean_solid Yes clean_liquid Absorb with inert material is_solid_spill->clean_liquid No collect Place waste into labeled hazardous waste container clean_solid->collect clean_liquid->collect decontaminate Decontaminate spill area collect->decontaminate

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl Quinoxaline-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical and safety information for handling Methyl quinoxaline-2-carboxylate. Moving beyond a simple checklist, we will delve into the rationale behind each procedural step, empowering you to work with confidence and precision.

Hazard Analysis and Risk Mitigation

The foundational principle of laboratory safety is a thorough understanding of the potential hazards. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a core component in many biologically active compounds.[5][6] However, this bioactivity also necessitates careful handling to prevent unintended exposure. Studies on related quinoxaline compounds have indicated potential for toxicity, with some derivatives showing cytotoxic effects on cancer cell lines.[7] The primary routes of exposure are inhalation, skin contact, and ingestion.[8]

Our operational plan is therefore designed to minimize risk through a multi-layered defense system, incorporating engineering controls, personal protective equipment, and stringent handling procedures. This proactive approach is in line with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which emphasizes the implementation of a Chemical Hygiene Plan (CHP) to protect laboratory personnel.[9][10][11][12]

Personal Protective Equipment (PPE): Your Essential Barrier

Personal Protective Equipment is your last and most personal line of defense. The following PPE is mandatory when handling Methyl quinoxaline-2-carboxylate.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesDouble-gloving with nitrile or neoprene gloves is highly recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected.[13]
Eyes & Face Safety goggles and face shieldGoggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[13][14]
Body Laboratory coatA fully buttoned, flame-resistant lab coat is required to protect against spills and contamination of personal clothing.[13][14]
Respiratory NIOSH-approved respiratorAll handling of the solid compound or its solutions should be performed within a certified chemical fume hood.[13] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is mandatory.[1]
Feet Closed-toe shoesChemical-resistant, closed-toe footwear must be worn to protect against spills.[14]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to ensure safety and experimental reproducibility. The following step-by-step guide outlines the complete handling process for Methyl quinoxaline-2-carboxylate.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling cluster_Disposal Disposal Prep Gather all necessary PPE and materials FumeHood Ensure chemical fume hood is certified and operational Prep->FumeHood Weigh Weigh solid compound within the fume hood Prep->Weigh Proceed to handling Transfer Carefully transfer to reaction vessel Weigh->Transfer Dissolve Slowly add solvent to dissolve Transfer->Dissolve Decon Decontaminate all surfaces and equipment Dissolve->Decon After experiment completion PPE_Removal Remove PPE in the correct order Decon->PPE_Removal Wash Thoroughly wash hands PPE_Removal->Wash Segregate Segregate waste into labeled, sealed containers Wash->Segregate Prepare for disposal Dispose Dispose of as hazardous waste according to institutional and EPA guidelines Segregate->Dispose

Caption: Workflow for the safe handling of Methyl quinoxaline-2-carboxylate.

Experimental Protocol: Step-by-Step Methodologies
  • Preparation and Engineering Controls :

    • Before beginning any work, ensure that a certified chemical fume hood is available and functioning correctly.[13]

    • Designate a specific area within the fume hood for handling Methyl quinoxaline-2-carboxylate to prevent cross-contamination.

    • Assemble all necessary equipment, such as spatulas, weighing paper, and reaction vessels, inside the fume hood.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[13]

  • Weighing and Transferring :

    • Always perform weighing and transferring of the solid compound inside the chemical fume hood to contain any airborne particles.[13]

    • Use a spatula for handling the solid to minimize dust generation.

    • When preparing a solution, add the solid to the solvent slowly and carefully to avoid splashing.[8]

  • Post-Handling Decontamination :

    • Upon completion of the experimental work, decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent.

    • Carefully remove and dispose of all contaminated PPE in a designated hazardous waste container.[8]

    • Thoroughly wash hands and any exposed skin with soap and water after removing gloves.[8][14]

Emergency Response: A Plan for the Unexpected

In the event of an accidental exposure or spill, a swift and informed response is critical.

Incident Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention if irritation develops or persists.[8][14]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][14][15]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][14][15]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8][15]
Minor Spill Evacuate the immediate area. Wearing full PPE, including respiratory protection, carefully clean up the spill using an absorbent material. Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.[1][14]
Major Spill Evacuate the laboratory and alert your institution's emergency response team. Do not attempt to clean up a major spill without specialized training and equipment.

Disposal Plan: Ensuring Environmental Responsibility

All waste containing Methyl quinoxaline-2-carboxylate must be treated as hazardous waste. Adherence to proper disposal protocols is a legal and ethical responsibility.

  • Waste Segregation :

    • Solid Waste : Collect all solid waste, including contaminated weighing paper, gloves, and other disposable labware, in a dedicated, clearly labeled hazardous waste container.[13]

    • Liquid Waste : Collect all liquid waste in a separate, sealed, and clearly labeled container.

    • Sharps : Any contaminated needles or other sharps must be disposed of in a designated sharps container.[13]

  • Labeling and Storage : All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name. Containers must be kept closed at all times except when adding waste.[16]

  • Disposal : Follow all institutional, local, and federal regulations for the disposal of hazardous chemical waste.[16][17][18][19] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the integrity of your research.

References

  • Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats. (n.d.).
  • The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo. (n.d.). PubMed.
  • Quinoxaline Safety Data Sheet. (2023, August 2). Apollo Scientific.
  • Personal protective equipment for handling 2-Chloro-3-(2-pyridinyl)quinoxaline. (n.d.). Benchchem.
  • Safety Data Sheet. (2025, December 30). MedchemExpress.com.
  • Essential Safety and Logistical Information for Handling 2-Chloro-3-(2-thienyl)quinoxaline. (n.d.). Benchchem.
  • Research Lab Safety: Essential OSHA NIH Monitoring Guide 2026. (n.d.).
  • Hazardous Waste Disposal Guidelines. (n.d.).
  • Chemical Safety in Research and Teaching. (n.d.). New Mexico State University.
  • Safety Data Sheet - Quinoxalin-2(1H)-one. (2024, September 7). Sigma-Aldrich.
  • Safety Data Sheet - 3-Methyl-quinoxaline-2-carboxylic acid. (2020, January 13). CPAChem.
  • Safety Data Sheet - 2-Quinoxalinecarboxylic acid. (2025, December 20). Fisher Scientific.
  • Chemical Safety Guidelines. (n.d.). University of New Mexico.
  • Proper Handling of Hazardous Waste Guide. (n.d.). EPA.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
  • Personal protective equipment for handling Methyl 3-methylquinoxaline-2-carboxylate. (n.d.). Benchchem.
  • Methyl quinoxaline-6-carboxylate Safety Data Sheet. (n.d.). Apollo Scientific.
  • 3-Methylquinoxaline-2-carboxylic Acid Safety Data Sheet. (2024, October 21). Cayman Chemical.
  • 2-Methylquinoxaline Safety Data Sheet. (n.d.). TCI Chemicals.
  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.
  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). PMC - PubMed Central.
  • Laboratory Safety Guidance. (n.d.). OSHA.
  • Cytotoxic effects of quinoxaline derivatives on human cancer cell lines. (1998, October). PubMed.
  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
  • Hazardous Waste. (n.d.). US EPA.
  • Safety data sheet - 3-Methyl-quinoxaline-2-carboxylic acid. (2023, October 10). CPAChem.
  • Chemical Safety Data Sheet MSDS / SDS - 3-Methyl-quinoxaline-2-carboxylic Acid. (n.d.). ChemicalBook.
  • Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl quinoxaline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl quinoxaline-2-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.